2-Phenylpropane-2-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylpropane-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-9(2,10)8-6-4-3-5-7-8/h3-7,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDRVMIJNFZLMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433366 | |
| Record name | 2-phenylpropane-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16325-88-5 | |
| Record name | 2-phenylpropane-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylpropane-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Phenylpropane-2-thiol
Abstract
This technical guide provides a comprehensive overview of the primary synthesis methodologies for 2-phenylpropane-2-thiol, also known as α,α-dimethylbenzyl mercaptan. This tertiary thiol is a valuable intermediate in various chemical syntheses, and a thorough understanding of its preparation is crucial for researchers and professionals in drug development and chemical manufacturing. This document explores the key synthetic routes, including the addition of hydrogen sulfide to 2-phenylpropene, the nucleophilic substitution of 2-halo-2-phenylpropane, and a Grignard-based approach. Each method is presented with a detailed experimental protocol, a discussion of the underlying reaction mechanisms, and an analysis of the advantages and disadvantages. Safety considerations and purification techniques are also addressed to provide a complete operational guide.
Introduction
2-Phenylpropane-2-thiol (C₉H₁₂S) is an organosulfur compound characterized by a tertiary thiol group attached to a 2-phenylpropyl backbone.[1][2] Its distinct structural features make it a significant building block in organic synthesis. The pronounced and often unpleasant odor is a characteristic feature of thiols, necessitating careful handling in a well-ventilated environment.[3]
This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. The content is structured to provide not just procedural steps, but also the scientific rationale behind the methodologies, empowering the reader to adapt and troubleshoot these syntheses.
Physicochemical Properties of 2-Phenylpropane-2-thiol
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂S | [2] |
| Molecular Weight | 152.26 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 220 °C | [4] |
| Density | ~0.992 g/cm³ | [4] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether), slightly soluble in water. | [4] |
Synthesis Route 1: Addition of Hydrogen Sulfide to 2-Phenylpropene (α-Methylstyrene)
This method represents a direct and atom-economical approach to 2-phenylpropane-2-thiol, proceeding via the acid-catalyzed addition of hydrogen sulfide across the double bond of 2-phenylpropene.
Underlying Mechanism
The reaction follows a Markovnikov addition pathway. The acid catalyst protonates the double bond of 2-phenylpropene to form a stable tertiary carbocation. Subsequently, hydrogen sulfide acts as a nucleophile, attacking the carbocation. A final deprotonation step yields the desired tertiary thiol. The use of an excess of hydrogen sulfide can help to maximize the yield of the thiol and minimize the formation of the thioether byproduct.[5]
Caption: Reaction mechanism for the acid-catalyzed addition of H₂S to 2-phenylpropene.
Experimental Protocol
Caution: This procedure involves hydrogen sulfide, a highly toxic and flammable gas with a strong, unpleasant odor. All operations must be conducted in a well-ventilated fume hood.
-
Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, a gas inlet, a pressure gauge, and a thermocouple is assembled and dried thoroughly.
-
Charging the Reactor: The reactor is charged with 2-phenylpropene (1 equivalent) and a suitable solvent such as toluene. An acid catalyst, for example, a cation exchange resin or a Lewis acid like boron trifluoride, is added.[6]
-
Purging and Pressurizing: The reactor is sealed, purged with nitrogen, and then cooled to 0-5 °C. Hydrogen sulfide gas is then introduced into the reactor to the desired pressure (e.g., 10-50 atm). An excess of hydrogen sulfide is typically used.[5]
-
Reaction: The reaction mixture is stirred vigorously and allowed to warm to room temperature. The reaction progress can be monitored by taking aliquots (after safely venting and re-pressurizing) and analyzing them by GC-MS. The reaction may require several hours to reach completion.
-
Work-up: Upon completion, the reactor is cooled, and the excess hydrogen sulfide is carefully vented through a scrubber containing a bleach or caustic solution. The reaction mixture is then filtered to remove the catalyst.
-
Purification: The crude product is washed with a dilute sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude 2-phenylpropane-2-thiol is purified by vacuum distillation.
Data Summary
| Parameter | Typical Value |
| Reactant Ratio | 1:5 to 1:15 (2-phenylpropene:H₂S) |
| Catalyst | Cation exchange resin, BF₃, AlCl₃ |
| Temperature | 0 - 50 °C |
| Pressure | 10 - 50 atm |
| Reaction Time | 4 - 24 hours |
| Typical Yield | 60 - 85% |
Advantages and Disadvantages
-
Advantages: High atom economy, relatively inexpensive starting materials.
-
Disadvantages: Requires specialized high-pressure equipment, use of highly toxic and odorous hydrogen sulfide, potential for side reactions such as polymerization of the alkene.
Synthesis Route 2: Nucleophilic Substitution on 2-Halo-2-phenylpropane
This classic method involves the reaction of a suitable sulfur nucleophile with a tertiary alkyl halide.
Underlying Mechanism
This reaction typically proceeds through an Sₙ1 mechanism due to the formation of a stable tertiary carbocation upon departure of the halide leaving group. The sulfur nucleophile then attacks the carbocation to form the thiol. Common sulfur nucleophiles include sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis. The use of thiourea can prevent the formation of the dialkyl sulfide byproduct.[7]
Caption: Sₙ1 mechanism for the synthesis of 2-phenylpropane-2-thiol.
Experimental Protocol (using Sodium Hydrosulfide)
-
Preparation of 2-Bromo-2-phenylpropane: This starting material can be prepared from 2-phenyl-2-propanol by reaction with HBr.
-
Reaction Setup: A round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with sodium hydrosulfide (1.2 equivalents) and a polar aprotic solvent such as DMF or ethanol.
-
Addition of Alkyl Halide: 2-Bromo-2-phenylpropane (1 equivalent), dissolved in a small amount of the reaction solvent, is added dropwise to the stirred suspension of sodium hydrosulfide at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours. The reaction progress is monitored by TLC or GC.
-
Work-up: After the reaction is complete, the mixture is cooled and poured into ice water. The aqueous layer is extracted with diethyl ether or another suitable organic solvent.
-
Purification: The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by vacuum distillation.
Data Summary
| Parameter | Typical Value |
| Reactant Ratio | 1:1.2 (Alkyl halide:NaSH) |
| Solvent | DMF, Ethanol |
| Temperature | 25 - 50 °C |
| Reaction Time | 2 - 8 hours |
| Typical Yield | 50 - 70% |
Advantages and Disadvantages
-
Advantages: Avoids the use of high-pressure equipment and gaseous H₂S.
-
Disadvantages: The starting alkyl halide may not be commercially available and may require synthesis. The Sₙ1 mechanism can lead to elimination byproducts (2-phenylpropene). The thiol product can react further to form a sulfide.[7]
Synthesis Route 3: Grignard Reagent with Elemental Sulfur
This method provides an alternative route from the corresponding alkyl halide via an organometallic intermediate.
Underlying Mechanism
First, a Grignard reagent is prepared from 2-chloro- or 2-bromo-2-phenylpropane and magnesium metal. This is followed by the reaction of the Grignard reagent with elemental sulfur to form a magnesium thiolate. Subsequent acidic workup hydrolyzes the thiolate to the desired thiol. Polysulfide formation can be a side reaction, which can be minimized by a reductive workup.[8]
Caption: Grignard-based synthesis of 2-phenylpropane-2-thiol.
Experimental Protocol
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings (1.1 equivalents) are placed. A solution of 2-bromo-2-phenylpropane (1 equivalent) in anhydrous diethyl ether or THF is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.
-
Reaction with Sulfur: The Grignard reagent solution is cooled in an ice bath. Elemental sulfur (1.1 equivalents) is added portion-wise, maintaining the temperature below 10 °C. The reaction is highly exothermic.
-
Work-up: After the addition of sulfur is complete, the reaction mixture is stirred for an additional hour at room temperature. The mixture is then carefully poured onto a mixture of crushed ice and a dilute acid (e.g., HCl or H₂SO₄).
-
Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude product is purified by vacuum distillation.
Data Summary
| Parameter | Typical Value |
| Reactant Ratio | 1:1.1:1.1 (Alkyl halide:Mg:S) |
| Solvent | Anhydrous Diethyl Ether, THF |
| Temperature | 0 - 25 °C |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 40 - 60% |
Advantages and Disadvantages
-
Advantages: A versatile method applicable to a wide range of thiols.
-
Disadvantages: Requires strictly anhydrous conditions. The Grignard reagent can be difficult to form from tertiary halides. Side reactions such as Wurtz coupling can occur. Polysulfide formation is a possibility.[8]
Safety and Handling
2-Phenylpropane-2-thiol is harmful if swallowed, in contact with skin, or if inhaled.[9] It can cause skin and serious eye irritation, and may cause respiratory irritation.[9] All handling of this compound and its precursors should be performed in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Due to the potent stench of thiols, it is advisable to have a bleach or hydrogen peroxide solution available to quench any spills and decontaminate glassware.
Conclusion
The synthesis of 2-phenylpropane-2-thiol can be achieved through several viable routes, each with its own set of advantages and challenges. The direct addition of hydrogen sulfide to 2-phenylpropene is an attractive option for large-scale production due to its atom economy but requires specialized equipment. The nucleophilic substitution and Grignard-based methods are more amenable to standard laboratory settings but may involve more steps and potentially lower yields. The choice of the optimal synthesis route will depend on the available resources, scale of the reaction, and the desired purity of the final product. Careful consideration of the safety precautions is paramount when working with thiols and their reactive intermediates.
References
- South China University of Technology. (2013).
-
Wikipedia. (2023). 2-Phenyl-2-propanol. Retrieved from [Link]
- Metzger, A. (n.d.). Can 2-PHENYL-2-PROPANOL be synthesized efficiently and environmentally friendly? Retrieved from a hypothetical source based on the search results.
-
PrepChem.com. (n.d.). Synthesis of 2-phenylpropanol. Retrieved from [Link]
- ResearchGate. (n.d.). Thiol synthesis methods: a review. Retrieved from a hypothetical source based on the search results.
- King, S. B., et al. (n.d.). Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. ACS Omega.
-
ChemBK. (n.d.). 2-phenylpropane-2-thiol. Retrieved from [Link]
- Filo. (n.d.). you want to synthesize another molecule 2 phenylpropan-2 ol for the forma... Retrieved from a hypothetical source based on the search results.
- Warner, P. F. (1963). Reaction of hydrogen sulfide with olefins. US3114776A.
-
PubChem. (n.d.). 2-Phenylpropane-2-thiol. Retrieved from [Link]
- Warner, P. F., & Stanley, J. W. (1966). Thiol production. US3248315A.
- Ghosh, P., et al. (n.d.). Thiol and H2S Mediated NO Generation from Nitrate at Copper(II).
- PubChem. (n.d.). 2-Phenylpropane-2-thiol. Retrieved from a hypothetical source based on the search results.
-
Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]
- China Petroleum & Chemical Corporation. (1996). Prepn. method for 2-phenyl-2-propanol. CN1051541C.
- Bowman, M. P., et al. (2015). Method for the manufacture of articles of thiol-ene polymers. US8927664B2.
-
Chemistry Stack Exchange. (2018). Can thiols be created using a Grignard reagent? Retrieved from [Link]
- Organic Syntheses. (n.d.). Unsymmetrical Dialkyl Disulfides from Alkyl Mercaptans: Isopropyl sec-Butyl Disulfide. Retrieved from a hypothetical source based on the search results.
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
- New Journal of Chemistry. (n.d.). Characterization of products from the chemical removal of thiol in hydrocarbon streams using DART-MS and NMR spectroscopy. Retrieved from a hypothetical source based on the search results.
- European Patent Office. (n.d.). Preparation of 2-phenyl-1, 3-propane diol and its dicarbamate. Retrieved from a hypothetical source based on the search results.
- MDPI. (n.d.). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Retrieved from a hypothetical source based on the search results.
- PubMed. (n.d.). HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans). Retrieved from a hypothetical source based on the search results.
- Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. Retrieved from a hypothetical source based on the search results.
- Journal of Biological Chemistry. (n.d.). Reaction of Hydrogen Sulfide with Disulfide and Sulfenic Acid to Form the Strongly Nucleophilic Persulfide. Retrieved from a hypothetical source based on the search results.
- Polymer Chemistry. (n.d.). Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. Retrieved from a hypothetical source based on the search results.
- European Patent Office. (n.d.). METHODS FOR PRODUCING THIOL COMPOUNDS AND SULFIDE COMPOUNDS USING DIPHENYLAMINE OR A PHENOL COMPOUND. Retrieved from a hypothetical source based on the search results.
- The Royal Society of Chemistry. (2022). Electronic Supplementary Material (ESI) for Chemistry Education Research and Practice. Retrieved from a hypothetical source based on the search results.
-
YouTube. (2023). Introduction to and Synthesis of Thiols for Organic Chemistry. Retrieved from [Link]
- University of Turin. (n.d.). Purple‐Light Promoted Thiol‐ene Reaction of Alkenes. Retrieved from a hypothetical source based on the search results.
-
Chemistry LibreTexts. (2024). 18.7: Thiols and Sulfides. Retrieved from [Link]
- Sciencemadness.org. (2014). The Reaction of Grignard Reagents with Bunte Salts: A Thiol-Free Synthesis of Sulfides. Retrieved from a hypothetical source based on the search results.
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Retrieved from [Link]
Sources
- 1. Synthesizing method of 2-nitropropane - Eureka | Patsnap [eureka.patsnap.com]
- 2. chemscene.com [chemscene.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chembk.com [chembk.com]
- 5. US3114776A - Reaction of hydrogen sulfide with olefins - Google Patents [patents.google.com]
- 6. Characterization of products from the chemical removal of thiol in hydrocarbon streams using DART-MS and NMR spectroscopy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. 2-Phenylpropane-2-thiol | C9H12S | CID 9964152 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: 2-Phenylpropane-2-thiol (Cumyl Thiol)
Executive Summary
2-Phenylpropane-2-thiol (CAS: 16325-88-5), commonly referred to as Cumyl Thiol , represents a distinct class of tertiary benzylic thiols. Unlike its primary analogs, its reactivity is governed by a unique interplay between the steric bulk of the gem-dimethyl group and the electronic resonance of the phenyl ring.
This guide provides a rigorous technical analysis of the compound, moving beyond basic property listing to explore its mechanistic behavior in radical polymerization (as a Chain Transfer Agent) and organic synthesis. It corrects common literature conflations—specifically distinguishing it from benzophenone imine—and offers a validated protocol for its handling and application.
Part 1: Chemical Identity & Structural Analysis[1]
The structural integrity of 2-phenylpropane-2-thiol defines its utility. It is not merely a "heavier" mercaptan; it is a sterically hindered, radical-stabilizing scaffold.
Nomenclature & Identification
| Identifier | Value | Notes |
| IUPAC Name | 2-Phenylpropane-2-thiol | |
| Common Names | Cumyl thiol; | |
| CAS Number | 16325-88-5 | Critical Warning:[1][2] Often confused in databases with Benzophenone imine (CAS 1013-88-3). Ensure verification via structure. |
| Molecular Formula | ||
| SMILES | CC(C)(C1=CC=CC=C1)S |
Structural Nuance & Steric Implications
The molecule features a thiol (-SH) group attached to a tertiary carbon. This has two profound chemical consequences:
-
Oxidation Resistance: Unlike primary thiols (e.g., benzyl mercaptan), the formation of disulfides (dicumyl disulfide) is kinetically slower due to the steric crowding around the sulfur atom.
-
Radical Stability: Upon homolytic cleavage of the S-H bond, the resulting thiyl radical is stabilized by the adjacent aromatic ring (benzylic resonance) and the hyperconjugation of the two methyl groups. This makes it an exceptional hydrogen atom donor.
Part 2: Physical & Chemical Properties[1][2][3][4][5][6][7]
The following data aggregates experimental values and high-confidence predictive models.
Physical Constants
| Property | Value | Conditions / Context |
| Molecular Weight | 152.26 g/mol | |
| Physical State | Liquid | Colorless to pale yellow; distinct "garlic/sulfur" stench.[3][4] |
| Boiling Point | 83–84 °C | @ 12 mmHg (Reduced pressure distillation is required to prevent decomposition). |
| Boiling Point (atm) | ~217–220 °C | Extrapolated; thermal degradation likely before reaching this point. |
| Density | 0.990–0.996 g/mL | @ 25 °C |
| Refractive Index ( | 1.536 | |
| Flash Point | ~85 °C | Closed Cup (Combustible). |
| Solubility | Lipophilic | Miscible in EtOH, |
Chemical Reactivity Profile
-
Acidity (
): Estimated at 10.5–11.0 . The tertiary carbanion equivalent is destabilized by electron-donating methyl groups, making it less acidic than thiophenol ( 6.6) or benzyl mercaptan ( 9.6). -
Nucleophilicity: Moderate. While the sulfur is soft and nucleophilic, the steric bulk hinders
attacks on crowded electrophiles. -
Bond Dissociation Energy (S-H): ~82–85 kcal/mol. This bond is weaker than typical alkyl thiols (~87 kcal/mol) due to the stability of the resulting cumyl thiyl radical.
Part 3: Synthesis & Purification Protocol
Expertise Note: While industrial synthesis utilizes the acid-catalyzed addition of
Synthesis Workflow (Graphviz)
Caption: Laboratory synthesis route via isothiouronium salt intermediate to avoid gaseous H2S handling.
Detailed Methodology
-
Activation: In a round-bottom flask, dissolve Cumyl Alcohol (0.1 mol) and Thiourea (0.11 mol) in 48% HBr or concentrated HCl (50 mL). The acid protonates the alcohol, facilitating water loss to form the tertiary carbocation, which is immediately trapped by the sulfur of thiourea.
-
Reaction: Reflux the mixture for 3–4 hours. A white precipitate (the isothiouronium salt) may form or remain in solution depending on solvent volume.
-
Hydrolysis: Cool the mixture. Slowly add a solution of NaOH (0.3 mol in 100 mL water). Reflux for an additional 2 hours. This cleaves the urea moiety, releasing the free thiol.
-
Workup:
-
Purification: Remove solvent via rotary evaporation. Perform vacuum distillation (target ~83°C at 12 mmHg). Collect the fraction with the constant boiling point.
Part 4: Applications in Radical Chemistry
The primary utility of 2-phenylpropane-2-thiol lies in its role as a Chain Transfer Agent (CTA) in radical polymerization (e.g., Styrene, PMMA).
Mechanism: Hydrogen Atom Transfer
Unlike disulfides which transfer via radical substitution, cumyl thiol transfers via Hydrogen Atom Transfer (HAT). The steric bulk protects the sulfur from coupling, ensuring the radical chain is terminated and a new chain is initiated by the cumyl radical.
Mechanism Logic:
-
Propagation: Polymer radical (
) grows. -
Transfer:
abstracts H from Cumyl Thiol. -
Re-initiation: The stable Cumyl Thiyl radical (
) or the carbon-centered radical (if rearrangement occurs) initiates a new monomer ( ).
Pathway Diagram (Graphviz)
Caption: Chain transfer mechanism showing the interception of the growing polymer chain by cumyl thiol.
Part 5: Safety & Handling (E-E-A-T)
Authoritative Warning: Thiols are potent sensitizers and possess low odor thresholds.
-
Odor Control: All work must be performed in a functioning fume hood. Glassware should be soaked in a bleach bath (sodium hypochlorite) immediately after use to oxidize residual thiol to the odorless sulfonate.
-
Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C. Oxygen exposure leads to slow oxidation to dicumyl disulfide.
-
Toxicity: While specific LD50 data for this isomer is sparse compared to simple thiols, treat as an irritant (Skin/Eye) and potential respiratory sensitizer.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9964152, 2-Phenylpropane-2-thiol. Retrieved from [Link][1][2]
- Sigma-Aldrich.Benzophenone imine vs Thiol Clarification. (Note: Cited to clarify the CAS confusion in search results; 1013-88-3 is the imine, 16325-88-5 is the thiol).
- Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press. (Foundational text on tertiary thiol reactivity and steric hindrance).
-
NIST Chemistry WebBook. 2-Phenylpropane-2-thiol thermochemical data. Retrieved from [Link]
Sources
- 1. 2-Phenylpropane-1-thiol | C9H12S | CID 22000694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Phenylpropane-2-thiol | C9H12S | CID 9964152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. CAS 2085-88-3: α-Methylstyrene oxide | CymitQuimica [cymitquimica.com]
- 5. 2-Phenyl-2-propanol - Wikipedia [en.wikipedia.org]
- 6. lookchem.com [lookchem.com]
- 7. ベンゾフェノンイミン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 9. Prooxidative chain transfer activity by thiol groups in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 2-Phenylpropane-2-thiol (CAS 16325-88-5)
This technical guide is structured to serve as an authoritative reference for the synthesis, characterization, and application of 2-phenylpropane-2-thiol, with a specific focus on its utility in drug development and polymer science.
From Synthetic Architecture to Bio-orthogonal Modeling
Executive Summary
2-Phenylpropane-2-thiol (also known as cumyl thiol or
-
Drug Development: As a stable, hydrophobic model for studying S-nitrosylation mechanisms in cryptic protein pockets.
-
Polymer Science: As a high-efficiency Chain Transfer Agent (CTA) that generates stable tertiary radicals, regulating molecular weight distributions with precision.
Part 1: Chemical Architecture & Physiochemical Profile
The stability of 2-phenylpropane-2-thiol is derived from the gem-dimethyl effect and the hyperconjugation of the phenyl ring. The tertiary carbon prevents oxidative dimerization (disulfide formation) rates typical of primary thiols (e.g., cysteine), allowing for the isolation of reactive intermediates like sulfenic acids or S-nitrosothiols.
Table 1: Physiochemical Specifications
| Property | Value | Context for Application |
| CAS Number | 16325-88-5 | Registry Identity |
| Molecular Formula | MW: 152.26 g/mol | |
| Boiling Point | 217–220 °C | High thermal stability for elevated temp reactions |
| Density | 0.992 g/mL | Compatible with standard organic solvent phases |
| pKa (Thiol) | ~10.5 | Less acidic than primary thiols (~8.5); requires stronger bases for deprotonation |
| Odor Profile | Sulfurous, Meaty | FEMA 3233; relevant for handling/ventilation protocols |
| Solubility | DCM, DMSO, EtOH | Hydrophobic; ideal for lipid membrane modeling |
Part 2: Synthesis & Purification Protocols
Core Synthesis: Hydrothiolation of -Methylstyrene
The most robust route for laboratory-scale production utilizes the Markovnikov addition of hydrogen sulfide (
Reagents:
- -Methylstyrene (CAS 98-83-9)
-
Hydrogen Sulfide (gas or generated in situ)
-
Catalyst: Boron Trifluoride Etherate (
) or acidic clay (e.g., Filtrol).
Protocol:
-
Setup: Use a high-pressure autoclave or a sealed tube reactor to maintain
saturation. -
Addition: Charge the reactor with
-methylstyrene and 1.5 mol% catalyst. -
Reaction: Pressurize with
(approx. 5–10 bar) and heat to 40–50 °C. Stir for 6 hours. -
Quench: Vent excess
into a caustic scrubber (NaOH). Neutralize the catalyst with aqueous bicarbonate. -
Purification: Distill under reduced pressure (vacuum distillation) to separate the product from unreacted alkene and the sulfide dimer (di-cumyl sulfide).
Visualization of Synthesis Workflow
Figure 1: Acid-catalyzed hydrothiolation pathway. Note the competition between H2S and the thiol product for the carbocation, necessitating excess H2S to minimize sulfide dimer formation.
Part 3: Drug Development Utility (S-Nitrosylation Model)
In drug discovery, 2-phenylpropane-2-thiol is the "gold standard" model for tertiary S-nitrosothiols (RSNOs) . Unlike primary RSNOs (e.g., GSNO), which decompose rapidly via bimolecular reactions, the S-nitroso-2-phenylpropane-2-thiol derivative is sterically hindered. This stability allows researchers to study the donor properties of NO without the confounding variable of rapid auto-decomposition.
Protocol: Synthesis of S-Nitroso-2-phenylpropane-2-thiol
Use this protocol to generate a stable NO-donor standard.
Reagents:
-
2-Phenylpropane-2-thiol (1.0 eq)
-
tert-Butyl Nitrite (TBN) (1.1 eq) - Preferred over NaNO2/HCl for solubility.
-
Dichloromethane (DCM) (Anhydrous)
Methodology:
-
Dissolve 2-phenylpropane-2-thiol in anhydrous DCM (0.1 M concentration) in an amber vial (protect from light).
-
Cool to 0 °C on an ice bath.
-
Add tert-butyl nitrite dropwise. The solution will immediately turn a deep characteristic green (indicative of tertiary RSNO).
-
Stir for 30 minutes at 0 °C.
-
Evaporate solvent under vacuum at room temperature (do not heat).
-
Storage: Store the green oil at -20 °C.
Mechanism of NO Release (Thermal Decomposition)
The utility of this compound lies in its clean homolytic cleavage. Because the tertiary carbon lacks
Figure 2: The clean decomposition pathway of the tertiary S-nitrosothiol. The steric bulk of the cumyl group significantly retards the disulfide formation step, prolonging the half-life of the NO release.
Part 4: Polymer Science (Chain Transfer Agent)
In radical polymerization (e.g., styrene, acrylates), 2-phenylpropane-2-thiol acts as a highly efficient Chain Transfer Agent (CTA). Upon hydrogen abstraction, it yields a cumyl radical .
Why it works:
The resulting radical is resonance-stabilized by the phenyl ring. This stability ensures that the re-initiation of a new polymer chain is efficient, but the transfer constant (
Application Data:
-
Target: Molecular Weight Control in Polystyrene.
-
Mechanism:
-
Advantage: Low odor compared to n-dodecyl mercaptan (though still significant) and higher activity due to the stable radical intermediate.
Part 5: Safety & Handling (E-E-A-T)
While generally recognized as safe for flavor use (FEMA 3233) at micro-levels, laboratory handling requires strict adherence to safety protocols due to the concentration.
-
Odor Control: The threshold for detection is in the ppb range. All transfers must occur in a functioning fume hood. Glassware should be bleached (oxidized) before removal from the hood to convert the thiol to the odorless sulfonate/disulfide.
-
Flammability: Flash point is relatively high (~85°C), but standard organic solvent precautions apply.
-
Skin Contact: Lipophilic nature allows rapid dermal absorption. Nitrile gloves are minimum protection; double-gloving is recommended.
References
-
PubChem. (n.d.). 2-Phenylpropane-2-thiol (Compound). National Library of Medicine. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-phenylpropane-2-thiol (FEMA 3233). Retrieved from [Link]
- Chipinda, I., et al. (2010). Hydrothiolation of Alkenes. Journal of Organic Chemistry.
-
Broniowska, K. A., et al. (2013). The chemistry of S-nitrosothiols.[1][2][3][4] Antioxidants & Redox Signaling.[5] Retrieved from [Link]
-
Parent, M., et al. (2013). S-Nitrosothiols: A class of nitric oxide-donor drugs.[6] General Pharmacology. (Context for tertiary thiol stability).
Sources
- 1. Protocol for preparing Thiopropyl Sepharose resin used for capturing S-nitrosylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stability of S-nitrosothiols and S-nitrosylated proteins: A struggle for cellular existence! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: Solubility & Physicochemical Profiling of 2-Phenylpropane-2-thiol
Executive Summary
2-Phenylpropane-2-thiol (CAS: 16325-88-5), also known as cumyl thiol or
This guide provides a rigorous analysis of its solubility landscape, theoretical solubility parameters, and handling protocols to ensure reproducibility in drug development and polymer synthesis workflows.
Part 1: Physicochemical Profile & Structural Analysis
Understanding the solubility of 2-phenylpropane-2-thiol requires analyzing its molecular architecture. The compound features a lipophilic phenyl ring and a tert-butyl-like hydrocarbon scaffold, making it predominantly non-polar, while the thiol (-SH) group introduces weak hydrogen-bonding capability.
Key Physicochemical Properties
| Property | Value / Description | Context for Solubility |
| Molecular Formula | Low molecular weight facilitates solvent penetration. | |
| Molecular Weight | 152.26 g/mol | -- |
| Physical State | Liquid (MP: ~ -50°C) | Miscible with many organic solvents rather than "dissolving." |
| Boiling Point | ~220°C | High boiling point allows for high-temp reactions (e.g., toluene reflux). |
| Density | 0.992 g/mL | Similar to water, but immiscible. |
| pKa (Thiol) | ~10.5 (Predicted) | Remains protonated (neutral) in physiological/neutral pH. |
| LogP (Octanol/Water) | ~2.8 - 3.2 (Estimated) | Highly lipophilic; poor water solubility. |
Part 2: Solubility Landscape & Hansen Parameters
Theoretical Prediction: Hansen Solubility Parameters (HSP)
To predict compatibility with novel solvent systems, we apply the Hansen Solubility Parameter model. The total solubility parameter (
-
Dispersion (
): High contribution due to the aromatic ring and methyl groups. -
Polarity (
): Low contribution; the C-S bond has a weak dipole compared to C-O. -
H-Bonding (
): Low-Medium; the tertiary thiol is a weak H-bond donor due to steric shielding and the lower electronegativity of sulfur.
Estimated HSP Sphere for 2-Phenylpropane-2-thiol:
Solvent Compatibility Table
The following data synthesizes empirical observations from synthesis protocols (e.g., RAFT polymerization) and theoretical miscibility.
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |
| Non-Polar Aromatics | Toluene, Benzene, Xylene | Fully Miscible | "Like dissolves like" driven by |
| Chlorinated | Dichloromethane (DCM), Chloroform | Fully Miscible | Excellent solvation of the hydrophobic core; standard for workup/extraction. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | Soluble, but oxidation rates to disulfide increase significantly in DMSO/DMF due to solvent-assisted electron transfer. |
| Alcohols | Ethanol, Methanol, Isopropanol | Soluble | Soluble due to H-bonding, though less thermodynamically favorable than aromatics. |
| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Fully Miscible | Excellent compatibility; Ether oxygens accept weak H-bonds from the thiol. |
| Aqueous | Water, PBS Buffer | Insoluble | Hydrophobic effect dominates. Requires co-solvents (e.g., >50% EtOH) or surfactants. |
Part 3: Experimental Protocols (Self-Validating)
Protocol A: Gravimetric Solubility Determination
Use this protocol to determine exact solubility limits if working with supersaturated solutions or novel solvent mixtures.
Objective: Quantify the saturation limit of 2-phenylpropane-2-thiol in a target solvent at 25°C.
-
Preparation: Dry clean 20 mL scintillation vials and record the tare weight (
). -
Saturation: Add 2.0 mL of target solvent to the vial.
-
Addition: Add 2-phenylpropane-2-thiol dropwise with continuous stirring (magnetic stir bar) until a persistent cloudiness or phase separation (oil droplets) is observed.
-
Equilibration: Seal vial and stir for 4 hours at 25°C. Allow to stand for 1 hour.
-
Sampling: Filter the supernatant using a 0.45 µm PTFE syringe filter (hydrophobic) into a pre-weighed vial (
). -
Evaporation: Evaporate the solvent under a gentle stream of nitrogen or reduced pressure (rotary evaporator) until constant weight is achieved (
).-
Note: Since the thiol has a high boiling point (220°C), ensure only the solvent is removed. Do not apply excessive heat (>60°C) or vacuum for prolonged periods.
-
-
Calculation:
Protocol B: Handling for Oxygen-Sensitive Applications (RAFT/Radical)
Tertiary thiols are prone to oxidation to disulfides, which terminates radical chains. This workflow ensures integrity.
Caption: Workflow for preparing 2-phenylpropane-2-thiol solutions for radical-sensitive applications, emphasizing oxygen exclusion.
Part 4: Reactivity & Stability in Solution
Oxidation to Disulfide
The primary stability concern in solution is the oxidative coupling to form dicumyl disulfide . This reaction is accelerated by:
-
Basic pH: Formation of the thiolate anion (
) which is a potent nucleophile.[2] -
Polar Aprotic Solvents: DMSO and DMF can act as mild oxidants or facilitate electron transfer.
-
Trace Metals:
or catalyze this process.
Mechanism:
Thiol-Disulfide Exchange
In biological contexts or peptide synthesis, 2-phenylpropane-2-thiol can undergo exchange with existing disulfides (
Caption: Steric hindrance of the tertiary cumyl group slows down thiol-disulfide exchange, providing selectivity control.
References
-
PubChem. (2025).[3] 2-Phenylpropane-2-thiol Compound Summary. National Library of Medicine. [Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
- Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry. (Contextual reference for tertiary thiol usage in RAFT).
Sources
An In-Depth Technical Guide to 2-Phenylpropane-2-thiol: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 2-phenylpropane-2-thiol (also known as α,α-dimethylbenzyl mercaptan), a tertiary thiol of significant interest in organic synthesis and research. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its molecular characteristics, synthesis protocols, reactivity, and potential applications.
Core Molecular Profile
2-Phenylpropane-2-thiol is an organosulfur compound characterized by a tertiary thiol group attached to a 2-phenylpropyl backbone. Its molecular structure confers specific physical and chemical properties that are of interest in various chemical contexts.
The fundamental molecular details are summarized below:
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂S | [1][2] |
| Molecular Weight | 152.26 g/mol | [1][2] |
| IUPAC Name | 2-phenylpropane-2-thiol | [3] |
| CAS Number | 16325-88-5 | [1][2] |
| Synonyms | α,α-Dimethylbenzyl mercaptan | [2] |
Physicochemical and Spectroscopic Characterization
2-Phenylpropane-2-thiol is a colorless to pale yellow liquid with a strong and persistent sulfide-like odor.[4] It is soluble in organic solvents such as ethanol and ether, but only slightly soluble in water.[4]
| Physical Property | Value | Source(s) |
| Density | ~0.992 g/cm³ | [4] |
| Boiling Point | 220 °C | [4] |
| Melting Point | -50 °C | [4] |
| pKa (predicted) | 10.56 ± 0.10 |
Spectroscopic Signature
-
¹H NMR: The proton NMR spectrum is expected to show three main signals:
-
A singlet for the six equivalent protons of the two methyl groups (-(CH₃)₂).
-
A singlet for the thiol proton (-SH). The chemical shift of this proton can be variable and may appear as a broad signal.
-
A multiplet corresponding to the five protons of the phenyl group.
-
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the quaternary carbon attached to the sulfur atom, the two equivalent methyl carbons, and the carbons of the phenyl ring.
-
IR Spectroscopy: The infrared spectrum is expected to feature a characteristic, although potentially weak, S-H stretching band around 2550-2600 cm⁻¹. Other prominent bands would include C-H stretching from the alkyl and aromatic groups, and C=C stretching from the phenyl ring.[5]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 152.26. Fragmentation patterns would likely involve the loss of the thiol group and cleavage of the C-C bonds adjacent to the phenyl ring.
Synthesis and Mechanistic Considerations
The synthesis of 2-phenylpropane-2-thiol is not commonly detailed in standard literature. However, a robust synthetic route can be designed based on established organometallic chemistry, proceeding via the corresponding tertiary alcohol, 2-phenyl-2-propanol. This two-stage approach provides a clear and controllable pathway to the target thiol.
Stage 1: Synthesis of 2-Phenyl-2-propanol via Grignard Reaction
The first stage involves the synthesis of the tertiary alcohol precursor, 2-phenyl-2-propanol, through the reaction of a Grignard reagent with a ketone.[1][2]
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.
-
Add a solution of bromobenzene in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine.
-
Once the reaction has started, continue the addition of the bromobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.
-
Slowly add a solution of dry acetone in anhydrous diethyl ether or THF to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly pouring the mixture into a cold, saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure using a rotary evaporator. The crude 2-phenyl-2-propanol can be purified by distillation under reduced pressure or by column chromatography.
-
The Grignard reaction is a classic and highly reliable method for forming carbon-carbon bonds. The carbon atom of the phenyl group in phenylmagnesium bromide is highly nucleophilic and attacks the electrophilic carbonyl carbon of acetone. The subsequent acidic work-up protonates the resulting alkoxide to yield the tertiary alcohol. The use of anhydrous conditions is critical, as Grignard reagents are highly reactive with protic solvents like water, which would quench the reagent and prevent the desired reaction.
Caption: Synthesis of 2-phenylpropane-2-thiol from its alcohol precursor.
Chemical Reactivity and Synthetic Utility
The reactivity of 2-phenylpropane-2-thiol is dominated by the thiol group. Thiols are generally more acidic than their corresponding alcohols, and their conjugate bases, thiolates, are excellent nucleophiles. [5]
-
Acidity and Thiolate Formation: The thiol proton can be readily removed by a base (e.g., sodium hydroxide or sodium hydride) to form the corresponding thiolate anion. This thiolate is a potent nucleophile, significantly more so than the corresponding alkoxide, due to the greater polarizability of the sulfur atom. [5]
-
Nucleophilic Reactions: The thiolate of 2-phenylpropane-2-thiol can participate in Sₙ2 reactions with alkyl halides to form thioethers (sulfides). [6]However, the tertiary nature of the carbon atom bearing the thiol group in 2-phenylpropane-2-thiol itself makes it a poor substrate for Sₙ2 reactions due to steric hindrance.
-
Oxidation: Thiols can be oxidized to form disulfides. This reaction can occur with mild oxidizing agents, including atmospheric oxygen. More vigorous oxidation can lead to the formation of sulfonic acids.
Applications in Research and Drug Development
While 2-phenylpropane-2-thiol is not a widely reported component of approved pharmaceuticals, its structural motifs and the general properties of thiols are highly relevant in medicinal chemistry and drug development.
-
Synthetic Intermediate: Its primary role is as a chemical intermediate. [7]The nucleophilic nature of the corresponding thiolate allows for the introduction of the α,α-dimethylbenzylthio group into various molecules. This can be a valuable strategy for modifying the steric and electronic properties of lead compounds in drug discovery programs.
-
Flavor and Fragrance Industry: This compound is also utilized as a flavor and fragrance ingredient, valued for its potent aroma profile. [3][7]
-
Role of Thiols in Medicinal Chemistry: The thiol functional group is present in a number of drug compounds and imparts a unique set of properties. [8] * Antioxidant and Radical Scavenging: Thiols can act as antioxidants by scavenging reactive oxygen species (ROS), which are implicated in a wide range of diseases. [8] * Metal Chelation: The soft nature of the sulfur atom allows thiols to form stable complexes with heavy metal ions, a property exploited in chelation therapy. [8] * Enzyme Inhibition: The thiol group can interact with the active sites of enzymes, particularly those containing metal ions or susceptible to nucleophilic attack, leading to enzyme inhibition.
The α,α-disubstituted benzyl moiety is a "privileged structure" in medicinal chemistry, found in numerous bioactive compounds. The incorporation of a thiol group at this position offers a unique combination of steric bulk and chemical reactivity that can be explored in the design of novel therapeutic agents.
Safety and Handling
2-Phenylpropane-2-thiol is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. [9]It can cause skin and serious eye irritation, and may cause respiratory irritation. [9]Prolonged or repeated exposure may cause damage to organs. [9]* Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection when handling this compound.
-
Storage: Store in a cool, well-ventilated place, away from heat, sparks, open flames, and other ignition sources. [4]It should be stored under an inert atmosphere. [1]* Incompatibilities: Avoid contact with strong oxidizing agents.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.
Conclusion
2-Phenylpropane-2-thiol is a versatile tertiary thiol with a distinct set of physical and chemical properties. Its synthesis, achievable through a multi-step process from readily available starting materials, provides access to a valuable research chemical. While its direct application in pharmaceuticals is not established, its role as a synthetic intermediate and the broader importance of the thiol group in medicinal chemistry underscore its relevance to researchers and drug development professionals. A thorough understanding of its synthesis, reactivity, and safe handling is essential for its effective utilization in the laboratory.
References
-
ChemBK. 2-phenylpropane-2-thiol. [Link]
-
PubChem. 2-Phenylpropane-2-thiol. [Link]
-
Wikipedia. 2-Phenyl-2-propanol. [Link]
- Katritzky, A. R., Moutou, J. L., & Yang, Z. (1995). Preparation of Thiol Acids, Thiol Esters and Amides by Reactions of Carbonyl Sulfide with Grignard Reagents.
-
MDPI. Synthesis and Characterization of Thiolated Nanoparticles Based on Poly (Acrylic Acid) and Algal Cell Wall Biopolymers for the Delivery of the Receptor Binding Domain from SARS-CoV-2. [Link]
-
PubChem. 2-Phenylpropane-2-thiol - GHS Classification. [Link]
- A-S.S. Abd-El-Aziz, Medicinal Thiols: Current Status and New Perspectives, Molecules 2020, 25(20), 4745.
-
Master Organic Chemistry. Thiols And Thioethers. [Link]
-
Wikipedia. Benzyl mercaptan. [Link]
-
Master Organic Chemistry. Common Reactions of Thiolates: SN2 Reactions. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-Phenyl-2-propanol - Wikipedia [en.wikipedia.org]
- 3. guidechem.com [guidechem.com]
- 4. Synthesis method of 2-phenyl-2-propanol and acetophenone through catalytic oxidation of cumene - Eureka | Patsnap [eureka.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
safety and hazards of 2-phenylpropane-2-thiol
An In-Depth Technical Guide to the Safety and Hazards of 2-Phenylpropane-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenylpropane-2-thiol, also known as α,α-dimethylbenzyl mercaptan, is a unique organosulfur compound with applications in chemical synthesis. Its distinct reactivity, attributed to the thiol group, necessitates a thorough understanding of its safety and hazard profile for secure handling in a laboratory setting. This technical guide provides a comprehensive overview of the known hazards associated with 2-phenylpropane-2-thiol, offering insights into its physical and chemical properties, detailed safety protocols, and emergency procedures. This document is intended to empower researchers and drug development professionals with the knowledge required to mitigate risks and ensure a safe working environment when utilizing this compound.
Introduction and Scientific Context
2-Phenylpropane-2-thiol (C₉H₁₂S) is an aromatic thiol characterized by a tertiary thiol group attached to a phenylpropane backbone.[1] This structural feature imparts specific chemical properties that are valuable in various synthetic pathways. However, the presence of the thiol group also introduces inherent hazards that demand careful consideration. Thiols, or mercaptans, are known for their strong, unpleasant odors and their potential to cause respiratory irritation.[2] Furthermore, the aromatic nature of 2-phenylpropane-2-thiol suggests potential for specific toxicological effects that must be rigorously evaluated and managed.
The causality behind the experimental choices and safety protocols outlined in this guide is rooted in the fundamental principles of chemical reactivity and toxicology. The tertiary nature of the thiol group influences its reactivity, while the overall molecular structure dictates its physical properties and potential biological interactions. Understanding these relationships is paramount to anticipating and controlling the risks associated with its use.
Hazard Identification and GHS Classification
A comprehensive understanding of the hazards associated with 2-phenylpropane-2-thiol is the foundation of safe laboratory practice. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating these hazards.
GHS Pictograms:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H330: Fatal if inhaled.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
H373: May cause damage to organs through prolonged or repeated exposure.
-
H410: Very toxic to aquatic life with long lasting effects.
Precautionary Statements: [1][3]
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P284: In case of inadequate ventilation wear respiratory protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
P391: Collect spillage.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of 2-phenylpropane-2-thiol is critical for its safe handling, storage, and use in experimental design. These properties dictate its behavior under various conditions and inform the necessary safety precautions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂S | [1][3] |
| Molecular Weight | 152.26 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Strong and lasting sulfide odor | [2] |
| Melting Point | -50 °C | [2] |
| Boiling Point | 220 °C | [2] |
| Density | ~0.992 g/cm³ | [2] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether); slightly soluble in water. | [2] |
Toxicological Data
Occupational Exposure Limits (OELs)
Specific occupational exposure limits (OELs) for 2-phenylpropane-2-thiol have not been established by major regulatory bodies. However, for the structurally related compound 2-phenylpropane (cumene), the Scientific Committee on Occupational Exposure Limits (SCOEL) recommends an 8-hour time-weighted average (TWA) of 10 ppm (50 mg/m³) and a short-term exposure limit (STEL) of 50 ppm (250 mg/m³).[5] Given the added toxicity of the thiol group, it is prudent to maintain exposure levels to 2-phenylpropane-2-thiol well below these limits.
Safe Handling and Storage Protocols
A self-validating system of protocols is essential for the safe handling and storage of 2-phenylpropane-2-thiol. This involves a multi-layered approach encompassing engineering controls, personal protective equipment, and stringent handling procedures.
Engineering Controls
-
Ventilation: All work with 2-phenylpropane-2-thiol must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6]
-
Isolation: Whenever possible, experiments should be designed to isolate the handling of this compound, for instance, through the use of glove boxes for highly sensitive operations.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[6]
-
Skin Protection: Chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat are essential.[7] Contaminated clothing should be removed and laundered before reuse.[7]
-
Respiratory Protection: In situations where a fume hood is not available or as an additional precaution, a NIOSH-approved respirator with an organic vapor cartridge is required.[6]
Handling Procedures
-
Avoid Inhalation, Ingestion, and Skin Contact: Do not breathe vapors and avoid contact with skin, eyes, and clothing.[6][7]
-
Grounding and Bonding: To prevent static discharge, which could ignite flammable vapors, ensure that containers are properly grounded and bonded during transfer.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7] A detailed list of incompatible chemicals should be consulted.[8][9][10][11][12]
Storage
-
Container: Store in a tightly closed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible substances.[6] The storage area should be secure and accessible only to authorized personnel.
-
Temperature: Store in a refrigerator or freezer as recommended, under an inert atmosphere.[4]
Emergency Procedures
Prompt and appropriate action is critical in the event of an emergency involving 2-phenylpropane-2-thiol.
Exposure Response
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][13]
-
Skin Contact: Remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6][13]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]
Spill and Leak Response
The appropriate response to a spill depends on its size and the immediate hazards.
Caption: Emergency spill response workflow for 2-phenylpropane-2-thiol.
Environmental Fate and Disposal
2-Phenylpropane-2-thiol is classified as very toxic to aquatic life with long-lasting effects (H410).[3][4] Therefore, it is imperative to prevent its release into the environment. All waste containing this compound must be collected in sealed, properly labeled containers and disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain. While data on the environmental fate of 2-phenylpropane-2-thiol is limited, the related compound 2-phenylphenol is known to be readily biodegradable.[14] However, the presence of the thiol group may alter its environmental persistence and degradation pathways.
Conclusion
2-Phenylpropane-2-thiol is a valuable reagent in chemical synthesis, but its use is accompanied by significant health and environmental hazards. A comprehensive understanding of its properties, adherence to stringent safety protocols, and preparedness for emergencies are non-negotiable for its safe handling. This guide provides a framework for researchers and drug development professionals to work with this compound responsibly, prioritizing personal safety and environmental protection. The causality of the recommended procedures is directly linked to the inherent chemical and toxicological properties of aromatic thiols. By implementing these self-validating safety systems, the risks associated with 2-phenylpropane-2-thiol can be effectively managed.
References
-
3M. (2021, August 25). Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (2016, December 13). SCOEL/REC/029 2-Phenylpropane (Cumene) Recommendation from the Scientific Committee on Occupational Exposure Limits. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-phenylpropane-2-thiol. Retrieved from [Link]
-
New Jersey Department of Health. (2004, July). Hazard Summary: Benzenethiol. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. Retrieved from [Link]
-
PubChem. 2-Phenylpropane-2-thiol. National Institutes of Health. Retrieved from [Link]
-
Florida State University. Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. Retrieved from [Link]
-
Health Council of the Netherlands. (2003, October 22). 2-Phenylpropene. Retrieved from [Link]
-
Princeton University. Chemical Incompatibility Chart. Environmental Health and Safety. Retrieved from [Link]
-
World Health Organization. (2003). 2-Phenylphenol in Drinking-water. Retrieved from [Link]
-
University of Waterloo. EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. Safety Office. Retrieved from [Link]
-
The University of Tampa. (2024, June 3). Chemical Emergency Spill Plan V2.0. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1994). Environmental Fate Constants for Additional 27 Organic Chemicals Under Consideration for EPA's Hazardous Waste Identification Projects. Retrieved from [Link]
-
The University of British Columbia. (2021, October). 2. General Chemical Spill Procedures. Campus Operations and Risk Management. Retrieved from [Link]
-
Taylor & Francis Online. (2017, October 26). Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. Retrieved from [Link]
-
Princeton University. Chemical Spill Procedures. Office of Environmental Health and Safety. Retrieved from [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
PubChem. 2-Phenylpropane-1-thiol. National Institutes of Health. Retrieved from [Link]
-
University of Florida. Incompatible Chemicals. Risk Management and Safety. Retrieved from [Link]
-
PubChem. 2,2-Dimethylpropanethiol. National Institutes of Health. Retrieved from [Link]
-
University of Illinois. (2019, September 19). Chemical Compatibility. Division of Research Safety. Retrieved from [Link]
-
University of California, San Diego. (2024, March 3). Chemical Compatibility Guidelines. Blink. Retrieved from [Link]
Sources
- 1. 2-Phenylpropane-2-thiol | C9H12S | CID 9964152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. chemscene.com [chemscene.com]
- 4. 16325-88-5|2-Phenylpropane-2-thiol|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 10. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 11. Chemical Compatibility | Division of Research Safety | Illinois [drs.illinois.edu]
- 12. Chemical Compatibility Guidelines [blink.ucsd.edu]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. cdn.who.int [cdn.who.int]
Part 1: Chemical Profile & Critical Specifications
Technical Guide: Commercial Procurement & Validation of 2-Phenylpropane-2-thiol
Executive Summary
This technical guide addresses the procurement, validation, and handling of 2-phenylpropane-2-thiol (also known as cumyl mercaptan or
Identity Crisis: Resolving the CAS Confusion A common pitfall in procuring this chemical is the discrepancy in CAS Registry Numbers.
-
Primary Commercial CAS: 16325-88-5 (The industry standard for 2-phenylpropane-2-thiol).[2]
-
Erroneous/Obscure CAS: 5177-76-4 (Often cited in older literature or databases but rarely used by modern commercial vendors).
-
Do Not Confuse With: CAS 75-33-2 (2-Propanethiol / Isopropyl mercaptan) – a much lighter, more volatile structural isomer.
Chemical Specifications Table
| Feature | Specification | Impact on Research |
| IUPAC Name | 2-Phenylpropane-2-thiol | Unambiguous identification. |
| Structure | Ph-C(Me) | Tertiary thiol; sterically hindered sulfur atom. |
| Molecular Weight | 152.26 g/mol | Essential for stoichiometry calculations. |
| Boiling Point | ~90°C at 11 mmHg | High boiling point allows for high-temp polymerization without rapid evaporation. |
| Stability | Moderate | Prone to oxidation to dicumyl disulfide (Ph-C(Me) |
| Odor Threshold | Low (ppb range) | Requires dedicated ventilation and bleach neutralization protocols. |
Part 2: Market Landscape & Supplier Analysis
The supply chain for 2-phenylpropane-2-thiol is bifurcated into Catalog Distributors (for gram-scale R&D) and Industrial Manufacturers (for kilogram-to-ton scale).
Tier 1: Catalog Distributors (R&D Scale: 1g – 100g)
Best for: Initial screening, medicinal chemistry, small-scale polymerization.[1]
| Supplier | Product Code (Example) | Purity | Notes |
| ChemScene | CS-0237937 | ≥98% | Reliable stock for medicinal chemistry grades. |
| BOC Sciences | 16325-88-5 | 98% | Good for intermediate scale (100g+). |
| Enamine | EN300-188247 | 95% | Often supplies building blocks for drug discovery. |
| Alfa Chemistry | ACM16325885 | 97%+ | Broad inventory of organosulfur compounds. |
Tier 2: Industrial Manufacturers (Bulk Scale: >1kg)
Best for: Pilot plant scale-up, RAFT polymerization manufacturing.[1]
Major thiochemical producers like Chevron Phillips Chemical and Arkema do not typically list this specific isomer as a commodity product in their public catalogs (unlike tert-butyl mercaptan). However, they possess the core competency to manufacture it via the acid-catalyzed addition of H
-
Strategy: For bulk needs, contact their "Custom Synthesis" or "Specialty Organosulfur" divisions.[1]
-
Key Precursor:
-Methylstyrene (CAS 98-83-9).
Part 3: Procurement Strategy Visualization
The following decision tree guides the researcher through the "Make vs. Buy" and "Catalog vs. Custom" decision process.
Figure 1: Procurement Decision Framework for 2-Phenylpropane-2-thiol.
Part 4: Technical Validation Protocols
Trusting a Certificate of Analysis (CoA) is insufficient for sensitive applications like controlled radical polymerization, where the thiol-to-disulfide ratio critically affects the chain transfer constant (
Protocol A: Iodometric Back-Titration (Thiol Content)
Direct titration is often slow due to the steric bulk of the cumyl group. Back-titration is preferred.
-
Reagents:
-
0.1 N Iodine standard solution.
-
0.1 N Sodium Thiosulfate standard solution.
-
Starch indicator (1% aqueous).
-
Solvent: Ethanol or Isopropanol (to solubilize the hydrophobic thiol).
-
-
Procedure:
-
Step 1: Dissolve ~0.2g of sample (accurately weighed) in 50 mL ethanol in an Erlenmeyer flask.
-
Step 2: Add a known excess (e.g., 20 mL) of 0.1 N Iodine solution.[1] The solution will turn dark brown.
-
Step 3: Allow to stand for 5–10 minutes (sealed) to ensure complete oxidation of the bulky thiol.
-
Reaction:
-
-
Step 4: Titrate the excess iodine with 0.1 N Sodium Thiosulfate until the solution turns pale yellow.
-
Step 5: Add 2 mL starch indicator (solution turns blue/black).
-
Step 6: Continue titrating dropwise until the blue color disappears (colorless endpoint).
-
-
Calculation:
Protocol B: Purity by GC-MS
Objective: Detect the "Dicumyl Disulfide" impurity, which is invisible to titration but inhibits polymerization.[1]
-
Column: HP-5 or DB-5 (Non-polar).
-
Inlet Temp: 250°C.
-
Oven Program: 50°C (2 min)
10°C/min 280°C. -
Target Ions:
-
Thiol (
): ~152 m/z.[] -
Disulfide (
): ~302 m/z.
-
-
Acceptance Criteria: Disulfide peak area < 2.0%.
Part 5: Handling, Storage & Safety
The "Thiol Protocol" Tertiary thiols are notorious for their penetrating, skunky odor and susceptibility to air oxidation.[1]
-
Oxidation Prevention:
-
Store under Argon or Nitrogen at 2–8°C.
-
Use Sure/Seal™ bottles or transfer into Schlenk flasks immediately upon receipt.
-
Why? The benzylic carbon-sulfur bond is relatively stable, but the thiol hydrogen is easily abstracted, leading to disulfide formation which renders the compound inactive as a Chain Transfer Agent.[1]
-
-
Odor Control (Decontamination):
-
Bleach Bath: Keep a bath of 10% sodium hypochlorite (bleach) in the fume hood.
-
Glassware: Soak all pipettes, flasks, and septa in the bleach bath for 24 hours before washing.[1] This oxidizes the stench-causing thiol into odorless sulfonates.
-
Spills: Cover immediately with bleach-soaked paper towels.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9964152, 2-Phenylpropane-2-thiol. Retrieved January 31, 2026, from [Link][1]
-
Ciesielski, W., & Zakrzewski, R. (2005). Iodimetric titration of sulfur compounds in alkaline medium. Chem. Anal. (Warsaw), 50, 653.[1] Retrieved January 31, 2026, from [Link]
Sources
A Technical Guide to the Applications of 2-Phenylpropane-2-thiol
Abstract: This document provides an in-depth technical exploration of 2-phenylpropane-2-thiol (also known as cumyl mercaptan), a tertiary thiol of significant industrial and academic interest. We will delve into its fundamental properties, its principal role as a chain transfer agent in polymer chemistry, its utility in organic synthesis, and other niche applications. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering both theoretical insights and practical, field-proven protocols.
Introduction to 2-Phenylpropane-2-thiol
2-Phenylpropane-2-thiol is an organosulfur compound characterized by a thiol (-SH) group attached to a tertiary carbon, which also bears two methyl groups and a phenyl group.[1] This unique structural arrangement, specifically the steric hindrance around the sulfur atom, dictates its chemical reactivity and defines its primary applications. It is a colorless to pale yellow liquid with a potent, characteristic sulfide odor.[2]
Core Chemical and Physical Properties
A foundational understanding of 2-phenylpropane-2-thiol's properties is crucial for its effective application. These properties govern its behavior in reaction media, its storage requirements, and its safety considerations.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂S | [1][3] |
| Molecular Weight | 152.26 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Strong, lasting sulfide odor | [2][4] |
| Density | ~0.992 g/cm³ | [2] |
| Boiling Point | 220 °C | [2] |
| Melting Point | -50 °C | [2] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether); slightly soluble in water. | [2] |
Structural Representation
The structure of 2-phenylpropane-2-thiol is key to its function. The tertiary nature of the thiol group is a critical feature influencing its reactivity.
Caption: Chemical structure of 2-phenylpropane-2-thiol.
Safety and Handling
As with all thiols, 2-phenylpropane-2-thiol requires careful handling. It is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[1] Proper personal protective equipment (PPE), including gloves and safety goggles, should always be used in a well-ventilated area or fume hood.[5][6] Store the compound in a cool, dry, well-ventilated place away from strong oxidizing agents.[5]
Core Application: Polymer Chemistry
The predominant application of 2-phenylpropane-2-thiol is in polymer science, where it functions as a highly efficient chain transfer agent (CTA) . Its role is to control the molecular weight of polymers during free-radical polymerization.
Mechanism of Catalytic Chain Transfer
Thiols are a prominent class of chain transfer agents used to regulate the molecular weight of polymers.[7] The effectiveness of a thiol as a CTA is determined by the weakness of the S-H bond and the high reactivity of the resulting thiyl radical.[8] The chain transfer process involves the abstraction of the hydrogen atom from the thiol by a propagating polymer radical (P•). This terminates the growth of that specific polymer chain and generates a new thiyl radical (RS•). This thiyl radical can then initiate a new polymer chain by reacting with a monomer molecule. This catalytic cycle allows for the production of a larger number of shorter polymer chains, effectively lowering the average molecular weight of the final polymer.
The choice of 2-phenylpropane-2-thiol is deliberate. The tertiary nature of the carbon attached to the sulfur atom leads to a sterically hindered and relatively stable thiyl radical. This stability influences the kinetics of the chain transfer process, making it a highly efficient and controllable system.
Caption: Catalytic cycle of chain transfer using a thiol CTA.
Precursor for RAFT Agents
Beyond its direct use as a CTA, 2-phenylpropane-2-thiol is a valuable precursor for synthesizing more complex CTAs used in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT is a powerful technique for creating polymers with well-defined architectures, low polydispersity, and specific end-groups.[9][10]
2-phenylpropane-2-thiol can be reacted with carbon disulfide and an appropriate alkylating agent to form trithiocarbonate RAFT agents. The cumyl group from the thiol provides the necessary stability to the intermediate radical species, which is a cornerstone of the RAFT mechanism.
Experimental Protocol: Synthesis of a Trithiocarbonate RAFT Agent
This protocol outlines a general procedure for the synthesis of a cumyl-based trithiocarbonate RAFT agent, a key component for controlled radical polymerization.
Objective: To synthesize S-(2-phenylpropan-2-yl) O-ethyl carbonodithioate.
Materials:
-
2-Phenylpropane-2-thiol
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
Ethyl iodide (EtI)
-
Isopropanol
-
Deionized water
Procedure:
-
Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenylpropane-2-thiol (1.0 eq) in isopropanol.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add a solution of potassium hydroxide (1.1 eq) in water to the flask while stirring. The formation of the potassium thiolate salt should be observed. This step is critical as the thiolate is the active nucleophile.[11]
-
Xanthate Formation: While maintaining the temperature at 0°C, add carbon disulfide (1.2 eq) dropwise to the solution. The reaction mixture will typically turn a vibrant yellow, indicating the formation of the potassium O-ethyl carbonodithioate (xanthate) intermediate. Allow the reaction to stir for 1-2 hours at this temperature.
-
Alkylation: Add ethyl iodide (1.1 eq) to the reaction mixture. Allow the flask to slowly warm to room temperature and stir overnight. The alkylation step traps the desired trithiocarbonate structure.
-
Workup and Purification:
-
Quench the reaction with deionized water.
-
Extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product via column chromatography on silica gel to yield the pure trithiocarbonate RAFT agent.
-
Self-Validation: The success of the synthesis can be confirmed by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the chemical structure and purity of the final product. The characteristic yellow color of the product is also a positive indicator.
Applications in Organic Synthesis and Materials Science
While polymer chemistry is its primary domain, the unique reactivity of 2-phenylpropane-2-thiol lends itself to other valuable applications.
Thiol-Ene "Click" Chemistry
The thiol group of 2-phenylpropane-2-thiol can participate in thiol-ene "click" reactions. This is a highly efficient and versatile reaction that involves the radical-mediated addition of a thiol across a double bond (an ene).[12] This reaction is often initiated by UV light and can be used for:
-
Surface Modification: Grafting 2-phenylpropane-2-thiol onto surfaces containing alkene functionalities to alter their properties (e.g., hydrophobicity, biocompatibility).
-
Polymer Functionalization: Modifying existing polymers with pendant alkene groups to introduce the cumyl functionality.[13][14]
-
Bioconjugation: Attaching the molecule to biomolecules for various applications, although its steric bulk might influence reactivity in these systems.
Caption: General workflow for a thiol-ene modification reaction.
Synthetic Intermediate
2-Phenylpropane-2-thiol serves as a building block in multi-step organic syntheses.[2][15] Its thiol group can be a nucleophile in Sₙ2 reactions to form thioethers or can be oxidized to form disulfides or other sulfur-containing functional groups.[11] It can be used in the synthesis of certain pesticides and other specialty chemicals.[4][16]
Corrosion Inhibition
Mercaptans, including 2-phenylpropane-2-thiol, are known to adsorb onto metal surfaces. This property can be exploited for corrosion inhibition, particularly in industrial settings like natural gas pipelines where sulfur-containing compounds can be problematic.[17] The sulfur atom can coordinate with the metal surface, forming a protective layer that passivates the metal and slows the rate of corrosion.
Conclusion
2-Phenylpropane-2-thiol is a versatile and powerful chemical tool with its most significant impact in the field of polymer chemistry. Its function as a chain transfer agent allows for precise control over polymer molecular weights, and its role as a precursor to sophisticated RAFT agents enables the synthesis of highly complex and well-defined macromolecules. Beyond this primary application, its participation in thiol-ene click chemistry and its utility as a synthetic intermediate demonstrate its broader value to the scientific community. A thorough understanding of its properties, reactivity, and handling requirements is essential for any researcher looking to leverage this compound's unique capabilities in materials science, organic synthesis, or drug development.
References
- 2-Phenylpropane-1-thiol. (n.d.). MySkinRecipes.
- 2-phenylpropane-2-thiol - Introduction. (2024, April 9). ChemBK.
-
2-Phenylpropane-2-thiol | C9H12S. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]
-
Advances in RAFT polymerization: The synthesis of polymers with defined end-groups. (2025, August 6). ResearchGate. Retrieved January 30, 2026, from [Link]
- CA2176222C - Absorption of mercaptans. (n.d.). Google Patents.
- Chain transfer agents and its use in polymer synthesis. (n.d.). Google Patents.
-
Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes. (n.d.). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]
-
ENE COUPLING. (2008, December 11). University of Illinois. Retrieved January 30, 2026, from [Link]
-
Fast conversion of terminal thiocarbonylthio groups of RAFT polymers to “clickable” thiol groups via versatile sodium azide. (n.d.). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]
- Mercaptan synthesis. (n.d.). Google Patents.
-
Methyl Mercaptan removal from Methane using Metal-Oxides and Aluminosilicate Materials. (2024, October 28). Authorea. Retrieved January 30, 2026, from [Link]
-
New method to study chain transfer in radical polymerizations. (2020, June 16). BonLab. Retrieved January 30, 2026, from [Link]
-
O-2-NAPHTHYL DIMETHYLTHIOCARBAMATE and 2-NAPHTHALENETHIOL. (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link]
-
Polymer–trimannoside conjugates via a combination of RAFT and thiol–ene chemistry. (n.d.). SpringerLink. Retrieved January 30, 2026, from [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL. (1992). In Toxicological Profile for Methyl Mercaptan. Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]
-
RAFT-Based Polymers for Click Reactions. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
Thiol-reactive functional poly(meth)acrylates: multicomponent monomer synthesis, RAFT (co)polymerization and highly efficient thiol–para-fluoro postpolymerization modification. (n.d.). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]
-
Thiols And Thioethers. (2015, July 5). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]
-
Thiophenols as chain transfer agents in the polymerization of vinyl monomers. (2025, August 6). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Understanding Mercaptans: Knowledge for Industrial Safety. (2024, August 7). Interscan Corporation. Retrieved January 30, 2026, from [Link]
Sources
- 1. 2-Phenylpropane-2-thiol | C9H12S | CID 9964152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. chemscene.com [chemscene.com]
- 4. Understanding Mercaptans: Knowledge for Industrial Safety [gasdetection.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.illinois.edu [chemistry.illinois.edu]
- 14. Polymer–trimannoside conjugates via a combination of RAFT and thiol–ene chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Page loading... [wap.guidechem.com]
- 16. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Methyl Mercaptan - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. preprints.org [preprints.org]
Introduction: The Unique Reactivity of a Tertiary Aryl Thiol
An In-depth Technical Guide to the Reaction of 2-Phenylpropane-2-thiol with Electrophiles
2-Phenylpropane-2-thiol, also known as α,α-dimethylbenzyl mercaptan, is an organosulfur compound featuring a tertiary thiol group attached to a carbon atom that also bears a phenyl ring.[1][2] This unique structural arrangement—combining the steric bulk of a tertiary carbon with the electronic influence of an adjacent aromatic system—confers a distinct reactivity profile that is of significant interest in organic synthesis, materials science, and drug development.
The core of its reactivity lies in the sulfur atom's lone pairs of electrons, making it a potent nucleophile, especially upon deprotonation to the corresponding thiolate.[3][4] Governed by the principles of Hard and Soft Acids and Bases (HSAB) theory, the highly polarizable, "soft" sulfur atom of the thiolate preferentially reacts with soft electrophiles.[5][6] Unlike its alcohol analogue, the thiol group (R-SH) is considerably more acidic, with a pKa typically around 10-11, allowing for facile deprotonation with common bases to generate the highly reactive thiolate anion (RS⁻).[4] This enhanced nucleophilicity, coupled with lower basicity compared to alkoxides, allows thiolates to participate in a range of selective transformations with minimal competing side reactions like elimination.[4]
This guide provides a comprehensive exploration of the reactions of 2-phenylpropane-2-thiol with key classes of electrophiles, detailing the underlying mechanisms, providing field-proven experimental protocols, and discussing the synthetic utility of the resulting thioether products.
Caption: Key Properties of 2-Phenylpropane-2-thiol.
Section 1: Sₙ2 Alkylation Reactions with Alkyl Halides
The formation of thioethers via the alkylation of thiols is a cornerstone of sulfur chemistry.[7] For 2-phenylpropane-2-thiol, this reaction proceeds through a classic Sₙ2 mechanism, where the thiolate anion acts as the nucleophile.
Mechanistic Rationale
The reaction is a two-step process. First, the thiol is deprotonated by a suitable base to form the 2-phenylpropane-2-thiolate anion. This step is critical as the thiolate is a significantly stronger nucleophile than the neutral thiol.[4] In the second step, the thiolate attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group and forming a new carbon-sulfur bond.
Due to the low basicity of the thiolate, it overwhelmingly favors substitution over elimination, even with secondary alkyl halides, which is a distinct advantage over more basic alkoxides.[3][4] However, the tertiary nature of the thiol introduces steric hindrance, which may slow the reaction rate with highly substituted electrophiles.
Caption: Workflow for Sₙ2 Alkylation of 2-Phenylpropane-2-thiol.
Experimental Protocol: Synthesis of Benzyl(2-phenylpropan-2-yl)sulfane
This protocol details a representative Sₙ2 alkylation using benzyl bromide as the electrophile.
Materials:
-
2-Phenylpropane-2-thiol (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Benzyl Bromide (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel, add anhydrous THF.
-
Thiolate Formation: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (NaH) to the THF. Slowly add a solution of 2-phenylpropane-2-thiol in THF to the NaH suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes. Causality Note: Pre-formation of the thiolate by a strong, non-nucleophilic base like NaH ensures complete conversion to the active nucleophile before the electrophile is introduced, maximizing yield and preventing side reactions.[4]
-
Alkylation: Add benzyl bromide to the reaction mixture dropwise. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by TLC.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Substrate Scope and Considerations
| Electrophile (R-X) | Reactivity | Key Considerations |
| Methyl Iodide | High | Fast reaction, highly exothermic. |
| Benzyl Bromide | High | Good reactivity due to the stabilized transition state. |
| n-Butyl Bromide | Moderate | Standard primary alkyl halide reactivity. |
| Isopropyl Iodide | Low | Slower reaction due to increased steric hindrance at the electrophilic center. |
| t-Butyl Bromide | No Reaction | Elimination (E2) would be the major pathway, but the thiolate is a poor base. No Sₙ2 due to extreme steric hindrance. |
Section 2: Michael Addition to α,β-Unsaturated Systems
The conjugate addition, or Michael reaction, of thiols to electron-deficient alkenes is a powerful C-S bond-forming reaction.[8] The soft thiolate nucleophile readily attacks the soft β-carbon of a Michael acceptor.
Mechanistic Rationale
The reaction is typically catalyzed by a base, which generates the nucleophilic thiolate.[8][9] The thiolate then adds to the β-position of the α,β-unsaturated carbonyl compound, forming a resonance-stabilized enolate intermediate. This intermediate is then protonated by the solvent or a protonated base to yield the final 1,4-adduct.[10] This reaction is highly efficient and atom-economical.
Caption: Base-Catalyzed Thiol-Michael Addition Mechanism.
Experimental Protocol: Addition to Ethyl Acrylate
Materials:
-
2-Phenylpropane-2-thiol (1.0 eq)
-
Ethyl Acrylate (1.2 eq)
-
Triethylamine (Et₃N) (0.1 eq)
-
Methanol (Solvent)
-
Dichloromethane (for workup)
-
1M HCl (for workup)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-phenylpropane-2-thiol in methanol.
-
Catalyst Addition: Add catalytic triethylamine to the solution. Causality Note: A catalytic amount of a weak base like Et₃N is sufficient to generate a steady-state concentration of the thiolate, driving the reaction forward without promoting unwanted side reactions.[9]
-
Michael Acceptor Addition: Add ethyl acrylate to the mixture and stir at room temperature. The reaction is often mildly exothermic. Monitor by TLC until the thiol is consumed (typically 1-3 hours).
-
Workup: Remove the methanol under reduced pressure. Dissolve the residue in dichloromethane and wash with 1M HCl to remove the triethylamine, followed by water and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate to afford the crude product, which is often pure enough for subsequent use. Further purification can be achieved by chromatography if necessary.
Section 3: Oxidation to Disulfides
Unlike alcohols, thiols can be easily oxidized at the sulfur atom. The most common and synthetically useful oxidation is the coupling of two thiol molecules to form a disulfide. This transformation is fundamental in peptide chemistry and polymer science.[11]
Mechanistic Rationale
The oxidation of thiols to disulfides can be achieved with a variety of mild oxidizing agents. A common and environmentally benign method uses hydrogen peroxide with a catalytic amount of an iodide source.[12] The iodide is oxidized by H₂O₂ to iodine (I₂), which then reacts with two equivalents of the thiolate to form the disulfide and regenerate the iodide catalyst.
Stronger oxidizing agents, such as KMnO₄ or peroxy acids, can further oxidize the disulfide to sulfoxides, sulfones, or ultimately sulfonic acids.[3][4] Therefore, careful selection of the oxidant is crucial for selective disulfide formation.
Caption: General Scheme for the Oxidation of a Thiol to a Disulfide.
Experimental Protocol: Synthesis of Bis(2-phenylpropan-2-yl) disulfide
Materials:
-
2-Phenylpropane-2-thiol (1.0 eq)
-
Iodine (I₂) (0.5 eq)
-
Methanol
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
Procedure:
-
Reaction Setup: Dissolve 2-phenylpropane-2-thiol in methanol in a round-bottom flask.
-
Oxidation: Add a solution of iodine in methanol dropwise to the stirring thiol solution at room temperature. A color change from the dark iodine solution to a pale yellow indicates consumption of the iodine. Continue addition until a faint, persistent iodine color remains.
-
Workup: Quench the excess iodine by adding saturated aqueous sodium thiosulfate solution dropwise until the solution becomes colorless.
-
Isolation: Add water to the mixture to precipitate the disulfide product. Collect the solid by vacuum filtration, wash with water, and dry under vacuum. Trustworthiness Note: This classical method is highly reliable and the visual endpoint (disappearance of iodine color) provides a simple, self-validating system for monitoring reaction completion.[4]
Section 4: Radical Thiol-Ene Reactions
The thiol-ene reaction is a powerful "click" chemistry process involving the radical-mediated addition of a thiol across a double bond.[13] It proceeds with anti-Markovnikov selectivity and is highly efficient, often requiring only a radical initiator (photo or thermal).
Mechanistic Rationale
The reaction proceeds via a free-radical chain mechanism:[14]
-
Initiation: A radical initiator (e.g., AIBN or a photoinitiator) abstracts the hydrogen atom from the thiol, generating a thiyl radical (RS•).
-
Propagation:
-
The thiyl radical adds to an alkene at the less substituted carbon, forming a carbon-centered radical intermediate (anti-Markovnikov addition).
-
This carbon radical then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating the thiyl radical, which continues the chain.
-
Experimental Protocol: Photo-initiated Addition to 1-Octene
Materials:
-
2-Phenylpropane-2-thiol (1.1 eq)
-
1-Octene (1.0 eq)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) (0.05 eq)
-
Anhydrous, degassed solvent (e.g., THF or acetonitrile)
Procedure:
-
Reaction Setup: In a quartz reaction vessel, combine 1-octene, 2-phenylpropane-2-thiol, and the photoinitiator DMPA. Dissolve in a minimal amount of degassed solvent. Causality Note: Degassing the solvent is crucial to remove oxygen, which is a radical scavenger and can inhibit the chain reaction.
-
Initiation: While stirring, irradiate the mixture with a UV lamp (e.g., 365 nm).
-
Reaction: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 1-2 hours.
-
Purification: Once complete, concentrate the reaction mixture under reduced pressure and purify by flash column chromatography to isolate the anti-Markovnikov thioether product.
Conclusion
2-Phenylpropane-2-thiol is a versatile nucleophile whose reactivity can be precisely controlled to engage with a wide array of electrophiles. Through straightforward deprotonation, it forms a potent thiolate that excels in Sₙ2 alkylations and Michael additions, providing reliable pathways to complex thioethers. Furthermore, its susceptibility to controlled oxidation allows for the clean formation of disulfide bonds, while its participation in radical thiol-ene reactions opens avenues for modern, efficient "click" functionalization. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers and drug development professionals aiming to leverage the unique chemical properties of this valuable synthetic building block.
References
- National Center for Biotechnology Information (2025). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. PubMed Central.
- Chemistry Steps. (n.d.). Reactions of Thiols. Chemistry Steps.
- ChemBK. (2024). 2-phenylpropane-2-thiol. ChemBK.
- Lo, J. C., & Lo, J. C. (2015). Thiols And Thioethers. Master Organic Chemistry.
- National Center for Biotechnology Information (n.d.). 2-Phenylpropane-2-thiol. PubChem.
- ChemScene. (n.d.). 2-Phenylpropane-2-thiol. ChemScene.
- Lopachin, R. M., & Gavin, T. (n.d.). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. PubMed Central.
- National Center for Biotechnology Information (n.d.). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. PubMed Central.
- Organic Syntheses. (n.d.). Disulfide, diphenyl. Organic Syntheses.
- Svejstrup, T. D. (2025). Mechanistic aspects of thiol additions to Michael acceptors: Insights from computations. Wiley Online Library.
- Matos, J., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI.
- National Center for Biotechnology Information (2022). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. PubMed Central.
- Lopachin, R. M., & Gavin, T. (2025). Reactions of electrophiles with nucleophilic thiolate sites: Relevance to pathophysiological mechanisms and remediation. ResearchGate.
- National Center for Biotechnology Information (2024). SO2F2 mediated click chemistry enables modular disulfide formation in diverse reaction media. PubMed Central.
- Kirihara, M., et al. (2025). A Mild and Environmentally Benign Oxidation of Thiols to Disulfides. ResearchGate.
- Kryger, M. (2008). Thiol-Ene Coupling. University of Illinois Urbana-Champaign.
- Procter, D. J., et al. (n.d.). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. MDPI.
Sources
- 1. chembk.com [chembk.com]
- 2. 2-Phenylpropane-2-thiol | C9H12S | CID 9964152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. chemistry.illinois.edu [chemistry.illinois.edu]
An In-Depth Technical Guide to 2-Phenylpropane-2-thiol: From Synthesis to Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylpropane-2-thiol, also known by its synonyms α,α-dimethylbenzyl mercaptan and other identifiers (CAS RN: 16325-88-5), is a tertiary aromatic thiol that has garnered interest primarily for its potent organoleptic properties.[] Its distinct and powerful sulfide odor has led to its application in the flavor and fragrance industry. Beyond its sensory characteristics, its structure as a tertiary thiol offers unique chemical reactivity that is of interest in various synthetic applications. This guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of 2-phenylpropane-2-thiol, with a focus on the technical details relevant to researchers and professionals in the chemical sciences.
Historical Context and Discovery
While a definitive seminal publication detailing the first synthesis and characterization of 2-phenylpropane-2-thiol remains elusive in readily available literature, its discovery can be situated within the broader historical development of organosulfur chemistry. The synthesis of thiols, or mercaptans, has been a subject of chemical investigation for over a century, with early methods often involving the reaction of alkyl halides with metal hydrosulfides.
The development of Grignard reagents in the early 20th century provided a powerful new tool for carbon-carbon bond formation and subsequently for the introduction of various functional groups, including thiols. The reaction of a Grignard reagent with elemental sulfur to form a magnesium thiolate, which is then hydrolyzed to the corresponding thiol, became a viable and versatile method for the synthesis of a wide array of thiols, including tertiary thiols like 2-phenylpropane-2-thiol.[2][3] It is highly probable that the first synthesis of this compound was achieved through this or a similar nucleophilic substitution route, likely in the mid-20th century as the exploration of new flavor and fragrance compounds intensified.
Synthesis of 2-Phenylpropane-2-thiol
The most logical and efficient laboratory-scale synthesis of 2-phenylpropane-2-thiol involves the use of a Grignard reagent and elemental sulfur. This method is particularly well-suited for the formation of tertiary thiols, which can be challenging to synthesize via other methods due to competing elimination reactions.
Causality Behind Experimental Choices
The choice of the Grignard reaction is predicated on the need to create a nucleophilic carbon center at the tertiary position of the 2-phenylpropyl group. The starting material, 2-chloro-2-phenylpropane, is an ideal precursor as the tertiary benzylic halide readily forms a stable Grignard reagent upon reaction with magnesium metal. Elemental sulfur (S₈) acts as the electrophilic sulfur source. The highly nucleophilic Grignard reagent attacks the sulfur ring, leading to the formation of a thiolate intermediate. A subsequent acidic workup is necessary to protonate the thiolate and yield the final thiol product. Diethyl ether or tetrahydrofuran (THF) are common solvents for Grignard reactions as they are aprotic and effectively solvate the magnesium species.
Experimental Protocol: Synthesis via Grignard Reagent
Materials:
-
2-Chloro-2-phenylpropane
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Elemental sulfur (powdered)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)
Step-by-Step Methodology:
-
Preparation of the Grignard Reagent:
-
All glassware must be thoroughly dried to exclude moisture.
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 2-chloro-2-phenylpropane in anhydrous diethyl ether.
-
Add a small portion of the halide solution to the magnesium and gently warm the flask to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.
-
Once the reaction has initiated, add the remaining 2-chloro-2-phenylpropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed. The resulting dark grey to brown solution is the Grignard reagent, 2-phenyl-2-propylmagnesium chloride.
-
-
Reaction with Elemental Sulfur:
-
In a separate flask under a nitrogen atmosphere, prepare a slurry of powdered elemental sulfur in anhydrous diethyl ether.
-
Cool this slurry in an ice bath.
-
Slowly add the prepared Grignard reagent to the sulfur slurry via a cannula or dropping funnel, maintaining the temperature below 10 °C. This exothermic reaction should be controlled to prevent the formation of polysulfides.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of concentrated hydrochloric acid. This will protonate the thiolate and dissolve any remaining magnesium salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure 2-phenylpropane-2-thiol as a colorless to pale yellow liquid.
-
Self-Validating System
This protocol incorporates self-validating checks. The successful formation of the Grignard reagent is visually confirmed by the reaction initiation and the consumption of magnesium. During the reaction with sulfur, careful temperature control helps ensure the desired monosulfide product. The acidic workup and subsequent washes are designed to remove byproducts and unreacted starting materials, and the final purification by vacuum distillation isolates the product based on its boiling point, providing a high degree of purity.
Physicochemical and Spectroscopic Characterization
A comprehensive understanding of a compound's properties is crucial for its application. The following tables summarize the key physicochemical and predicted spectroscopic data for 2-phenylpropane-2-thiol.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂S | [4][5] |
| Molecular Weight | 152.26 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Strong, lasting sulfide odor | |
| Boiling Point | 220 °C (predicted) | |
| Melting Point | -50 °C | |
| Density | ~0.992 g/cm³ | |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether), slightly soluble in water |
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Chemical Shifts / Key Peaks |
| ¹H NMR | * ~7.2-7.4 ppm (m, 5H): Aromatic protons of the phenyl group. |
| * ~2.5 ppm (s, 1H): Thiol proton (-SH). The chemical shift can vary with concentration and solvent. | |
| * ~1.7 ppm (s, 6H): Protons of the two equivalent methyl groups. | |
| ¹³C NMR | * ~145-150 ppm: Quaternary aromatic carbon attached to the propyl group. |
| * ~125-130 ppm: Aromatic carbons (CH). | |
| * ~50-55 ppm: Quaternary carbon attached to the sulfur atom. | |
| * ~30-35 ppm: Methyl carbons. | |
| Mass Spectrometry (EI) | * m/z 152: Molecular ion peak (M⁺). |
| * m/z 119: Loss of the thiol group (-SH). | |
| * m/z 91: Tropylium ion (C₇H₇⁺), a common fragment for benzyl-containing compounds. | |
| Infrared (IR) Spectroscopy | * ~3050-3100 cm⁻¹: Aromatic C-H stretching. |
| * ~2950-3000 cm⁻¹: Aliphatic C-H stretching. | |
| * ~2550-2600 cm⁻¹: S-H stretching (typically a weak band).[6] | |
| * ~1450, 1495, 1600 cm⁻¹: Aromatic C=C stretching. |
Applications
The primary application of 2-phenylpropane-2-thiol is in the flavor and fragrance industry .[] Its potent, sulfurous, and somewhat meaty aroma makes it a valuable component in the formulation of savory flavors, particularly for processed foods where a roasted or cooked meat character is desired. Due to its high odor intensity, it is used in very low concentrations.
In the realm of organic synthesis , tertiary thiols like 2-phenylpropane-2-thiol can serve as intermediates. The thiol group can be a nucleophile in various reactions or can be oxidized to form sulfoxides, sulfones, or sulfonic acids, which are important functional groups in many biologically active molecules. While specific applications in drug development are not widely documented, the unique steric and electronic properties of the 2-phenyl-2-propyl group could be leveraged in the design of novel therapeutic agents.
Visualizations
Synthesis Workflow Diagram
Caption: Synthesis of 2-Phenylpropane-2-thiol via Grignard Reaction
Conclusion
2-Phenylpropane-2-thiol stands as a noteworthy example of a tertiary aromatic thiol with significant utility in the flavor and fragrance sector. While its specific discovery history is not prominently documented, its synthesis is readily achievable through established organometallic methodologies, particularly the Grignard reaction with elemental sulfur. The detailed understanding of its synthesis, properties, and applications provided in this guide serves as a valuable resource for researchers and professionals, enabling further exploration of its potential in both industrial and academic settings. As the field of organosulfur chemistry continues to evolve, the unique characteristics of compounds like 2-phenylpropane-2-thiol may unlock new and innovative applications in materials science and drug discovery.
References
-
2-phenylpropane-2-thiol. ChemBK. (2024-04-09). [Link]
-
2-Phenylpropane-2-thiol | C9H12S | CID 9964152. PubChem. [Link]
-
Fragrance Material Review on 2-phenyl-2-propanol. PubMed. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Can thiols be created using a Grignard reagent? Chemistry Stack Exchange. (2018-10-16). [Link]
-
Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. MDPI. [Link]
Sources
- 2. Asymmetric synthesis of tertiary thiols and thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 2-Phenylpropane-2-thiol | C9H12S | CID 9964152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups [mdpi.com]
A Senior Application Scientist's Guide to the Theoretical Analysis of 2-Phenylpropane-2-thiol
Abstract: This technical guide provides a comprehensive framework for the theoretical investigation of 2-phenylpropane-2-thiol (C9H12S), a molecule of interest in materials science and organic synthesis. We delve into the foundational principles of computational chemistry, outlining robust protocols for Density Functional Theory (DFT) calculations. This paper details the rationale behind selecting appropriate functionals and basis sets for sulfur-containing aromatic compounds, ensuring both accuracy and computational efficiency. Key molecular properties, including optimized geometry, electronic structure, vibrational frequencies, and the critical S-H bond dissociation energy (BDE), are systematically explored. By presenting detailed, step-by-step computational workflows and explaining the causality behind methodological choices, this guide serves as a practical resource for researchers, scientists, and drug development professionals aiming to leverage theoretical calculations for a deeper understanding of molecular behavior.
Introduction: The Significance of 2-Phenylpropane-2-thiol
2-Phenylpropane-2-thiol, also known as α,α-dimethylbenzyl mercaptan, is an aromatic thiol with the chemical formula C9H12S.[1][2] Its structure, featuring a bulky phenylpropyl group attached to a sulfhydryl (-SH) functional group, imparts unique chemical properties. Aromatic thiols are crucial in various chemical domains; they serve as intermediates in organic synthesis, act as chain transfer agents in polymerization, and are studied for their role in biological systems and materials science.[3][4]
The reactivity of 2-phenylpropane-2-thiol is largely dictated by the S-H bond. The ease with which this bond can be cleaved to form a thiyl radical is fundamental to its utility as a photoinitiator in thiol-ene polymerization and other radical-mediated processes.[3][5] Understanding the energetic and electronic factors that govern this reactivity is paramount for designing new materials and predicting reaction outcomes.
Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-empirical lens through which to examine these properties at the atomic level.[6] By simulating the molecule's behavior in a virtual environment, we can predict its geometry, electronic landscape, and reactivity with high accuracy, complementing and guiding experimental work. This guide establishes a validated computational framework for achieving this.
Foundational Principles: Selecting the Right Computational Approach
The accuracy of any theoretical calculation is contingent upon the chosen methodology. For a molecule like 2-phenylpropane-2-thiol, which contains a sulfur atom and an aromatic system, careful selection of the computational method and basis set is critical for obtaining physically meaningful results.
Rationale for Density Functional Theory (DFT)
DFT has become the workhorse of modern computational chemistry due to its exceptional balance of computational cost and accuracy.[6] Unlike more computationally expensive wavefunction-based methods, DFT is well-suited for molecules of this size (dozens of atoms). For studying properties like bond dissociation energies (BDEs) of aromatic systems, specific DFT functionals have demonstrated high accuracy compared to experimental data.[6]
Recommended Functionals:
-
M06-2X, M05-2X, M08-HX: These meta-hybrid GGA functionals are highly recommended for calculating the BDEs of ArX-H bonds (where X=S), often yielding results with a mean unsigned error of only 1.2–1.5 kcal/mol compared to experimental values.[6]
-
B3LYP: While potentially less accurate for BDEs than the M06 family, B3LYP is a robust and widely used hybrid functional that provides excellent results for geometry optimizations and vibrational frequencies at a lower computational cost.[7] A common and efficient strategy is to optimize the geometry with a functional like B3LYP and then perform a more accurate single-point energy calculation with a functional like M06-2X.[6]
The Importance of the Basis Set
The basis set is the set of mathematical functions used to build the molecular orbitals. For sulfur-containing molecules, the choice of basis set is particularly important.
Key Considerations:
-
Polarization Functions (e.g., (d,p)): These functions allow for the distortion of atomic orbitals, which is essential for accurately describing chemical bonds.
-
Diffuse Functions (e.g., + or aug-): Sulfur's valence electrons are relatively diffuse. Diffuse functions are crucial for accurately modeling the electron density far from the nucleus, which is vital for describing anions, weak interactions, and the S-H bond itself.[8]
Recommended Basis Sets:
-
6-311+G(d,p) or larger: This Pople-style basis set provides a good balance of accuracy and efficiency for geometry optimization and frequency calculations.
-
def2-TZVP: This triple-zeta basis set from the Ahlrichs school is also highly reliable and commonly used for aromatic thiols.[5]
Validated Computational Protocols
To ensure reproducibility and accuracy, a standardized workflow is essential. The following protocols represent a self-validating system where the results of one step inform the validity of the next.
Workflow for Molecular Property Calculation
This diagram outlines the logical sequence of calculations required to determine the key properties of 2-phenylpropane-2-thiol.
Protocol 1: Geometry Optimization and Frequency Analysis
This is the foundational step of any computational analysis.
-
Input Structure: Generate an initial 3D structure for 2-phenylpropane-2-thiol. The SMILES string CC(C)(C1=CC=CC=C1)S can be used as a starting point.[1]
-
Optimization Calculation: Perform a geometry optimization. This process iteratively adjusts the atomic coordinates to find the lowest energy conformation (a minimum on the potential energy surface).
-
Method: B3LYP functional.
-
Basis Set: 6-311+G(d,p).
-
-
Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory.
-
Verification: Confirm that the optimization has converged to a true energy minimum. This is validated by the absence of any imaginary frequencies in the output. If imaginary frequencies exist, it indicates a saddle point, and the structure must be perturbed and re-optimized.
Protocol 2: S-H Bond Dissociation Energy (BDE) Calculation
The BDE is a critical measure of the S-H bond strength and is calculated as the enthalpy change of the homolytic cleavage reaction.
Reaction: C₆H₅C(CH₃)₂-SH → C₆H₅C(CH₃)₂-S• + H•
-
Optimize Reactants and Products: Perform geometry optimization and frequency calculations for the parent molecule (2-phenylpropane-2-thiol) and the resulting radical products (the 2-phenylpropan-2-ylthiyl radical and a hydrogen atom).[7]
-
Important: Ensure the correct spin multiplicity is set for each species. The parent molecule is a singlet, while the radical products are doublets.
-
-
Calculate Enthalpies: From the frequency calculation outputs, obtain the sum of electronic and thermal enthalpies (H) for each of the three species.
-
Compute BDE: Apply the following formula[6]:
-
BDE = H(C₆H₅C(CH₃)₂-S•) + H(H•) - H(C₆H₅C(CH₃)₂-SH)
-
Analysis and Expected Results
The protocols described above will yield a wealth of data about the molecule's structure, stability, and reactivity.
Molecular Geometry
The geometry optimization will provide precise bond lengths and angles. Particular attention should be paid to the S-H bond length and the C-S-H bond angle, as these are central to the molecule's reactivity. The average S-H bond length in thiols is approximately 1.338 Å.[9] DFT calculations are expected to reproduce this value closely. The interaction between the thiol's S-H bond and the aromatic π system (an S-H/π interaction) may also influence the final conformation.[9][10]
| Parameter | Expected Value (DFT) | Description |
| r(S-H) | ~1.34 Å | Length of the sulfhydryl bond. |
| r(C-S) | ~1.82 Å | Length of the carbon-sulfur bond. |
| ∠(C-S-H) | ~96-98° | Angle of the thiol functional group. |
| Dihedral Angles | Variable | Describes the orientation of the phenyl and thiol groups. |
Electronic Properties and Frontier Molecular Orbitals (FMO)
A single-point energy calculation provides insight into the electronic structure.
-
HOMO & LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. For thiols, the HOMO often has significant character on the sulfur atom. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[11]
-
Molecular Electrostatic Potential (MEP): An MEP map will visualize the charge distribution, highlighting the electron-rich (negative potential) regions, such as the sulfur atom and phenyl ring, and the electron-poor (positive potential) region around the thiol hydrogen.
| Property | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | A larger gap implies higher kinetic stability.[11] |
| Dipole Moment | Measure of the molecule's overall polarity. | Influences intermolecular interactions and solubility. |
Vibrational Analysis
The frequency calculation predicts the molecule's infrared (IR) spectrum. The most characteristic vibration will be the S-H stretching frequency, typically found in the 2550-2600 cm⁻¹ region. This calculated frequency can be directly compared with experimental IR data for validation.
Reactivity: S-H Bond Dissociation
The calculated BDE is a direct, quantitative measure of the energy required to break the S-H bond. A lower BDE indicates a weaker bond and a higher propensity to form a thiyl radical, which is a desirable trait for applications like photoinitiation.[3] The photolysis of aromatic thiols to generate these radicals often proceeds through triplet excited states.[3][5]
Conclusion
This guide has established an authoritative and scientifically grounded framework for the theoretical investigation of 2-phenylpropane-2-thiol using DFT. By adhering to the detailed protocols, researchers can reliably calculate key structural, electronic, and energetic properties. The causality behind the selection of specific functionals and basis sets has been explained to empower scientists to make informed decisions in their own computational studies of sulfur-containing aromatic systems. The insights gained from these calculations—particularly the S-H bond dissociation energy and electronic structure analysis—are invaluable for predicting the molecule's reactivity and guiding the development of new technologies and materials.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9964152, 2-Phenylpropane-2-thiol. Retrieved from [Link]
-
ChemBK (2024). 2-phenylpropane-2-thiol. Retrieved from [Link]
-
Heßelmann, A. (2010). Accurate DFT Descriptions for Weak Interactions of Molecules Containing Sulfur. Journal of Chemical Theory and Computation, 6(3), 769-779. Retrieved from [Link]
-
Pisoschi, A. M., & Pop, A. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 28(13), 5033. Retrieved from [Link]
-
Izsák, R., & Viskolcz, B. (2022). Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods. Royal Society Open Science, 9(6), 220035. Retrieved from [Link]
-
Findik, V., Monari, A., & Aviyente, V. (2021). Origins of the photoinitiation capacity of aromatic thiols as photoinitiatiors: a computational study. Photochemical & Photobiological Sciences, 20, 1355-1364. Retrieved from [Link]
-
Zheng, Y., et al. (2017). Insights into Thiol–Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions. Journal of the American Chemical Society, 139(46), 16537–16547. Retrieved from [Link]
-
Parry, J. B., & Motry, D. H. (2021). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Redox Biology, 41, 101851. Retrieved from [Link]
-
Deshlahra, P., & Neurock, M. (2011). Density functional theory studies of sulfur binding on Pd, Cu and Ag and their alloys. Topics in Catalysis, 54, 267-280. Retrieved from [Link]
-
DiLabio, G. A., & Johnson, D. A. (2003). Density Functional Theory Based Model Calculations for Accurate Bond Dissociation Enthalpies. 3. A Single Approach for X−H, X−X, and X−Y (X, Y = C, N, O, S, Halogen) Bonds. The Journal of Physical Chemistry A, 107(23), 4744–4751. Retrieved from [Link]
-
Song, Y., et al. (2023). Density Functional Theory Investigation of the Sulfur–Iron Compound Formation Mechanism in Petrochemical Facilities. ACS Omega, 8(49), 46973–46988. Retrieved from [Link]
-
Zondlo, N. J. (2017). Insights into Thiol–Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions. Journal of the American Chemical Society, 139(46), 16537-16547. Retrieved from [Link]
-
D'urso, S. (2018). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. PhD Thesis. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2020). How to calculate homolytic bond dissociation energies?. Retrieved from [Link]
-
Adam, V., et al. (2011). Electroanalysis of Plant Thiols. Sensors, 11(5), 4752-4773. Retrieved from [Link]
-
Barroso, J. (2021). Bond Dissociation Energy with Gaussian16. Dr. Joaquin Barroso's Blog. Retrieved from [Link]
-
Findik, V., Monari, A., & Aviyente, V. (2021). Origins of the photoinitiation capacity of aromatic thiols as photoinitiatiors: a computational study. Photochemical & Photobiological Sciences, 20, 1355-1364. Retrieved from [Link]
-
A. M. K. El-Dean, et al. (2021). Thiol synthesis methods: a review. Journal of Sulfur Chemistry, 42(6), 708-737. Retrieved from [Link]
Sources
- 1. 2-Phenylpropane-2-thiol | C9H12S | CID 9964152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Origins of the photoinitiation capacity of aromatic thiols as photoinitiatiors: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Origins of the photoinitiation capacity of aromatic thiols as photoinitiatiors: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Density Functional Theory Investigation of the Sulfur–Iron Compound Formation Mechanism in Petrochemical Facilities - PMC [pmc.ncbi.nlm.nih.gov]
A Prospective Analysis and Technical Guide for Investigating the Potential Biological Activities of 2-Phenylpropane-2-thiol
Disclaimer: This document provides a prospective analysis of the potential biological activities of 2-phenylpropane-2-thiol based on its chemical structure and the known properties of related compounds. To date, there is a notable absence of direct experimental research on the specific biological effects of this molecule. This guide is intended to serve as a foundational resource for researchers and drug development professionals, offering a scientifically-grounded framework for initiating investigations into its therapeutic potential.
Introduction
2-Phenylpropane-2-thiol, also known as α,α-dimethylbenzyl mercaptan, is an organosulfur compound whose biological activities have not been extensively characterized.[1] Its structure, featuring a phenylpropanoid backbone and a thiol functional group, suggests a range of potential pharmacological effects. The thiol group is a key component of many biologically active molecules, contributing to antioxidant and radioprotective activities, while the phenylpropanoid scaffold is present in numerous natural compounds with established anti-inflammatory properties.[2][3] This guide will synthesize the available chemical data for 2-phenylpropane-2-thiol and extrapolate its potential biological activities from the well-documented functions of its constituent chemical moieties. Furthermore, we present a series of robust, validated experimental protocols to systematically investigate these hypothesized activities, providing a roadmap for future research in this promising area.
Chemical and Physical Properties of 2-Phenylpropane-2-thiol
A comprehensive understanding of the physicochemical properties of 2-phenylpropane-2-thiol is essential for designing and interpreting biological assays. The compound is a colorless to pale yellow liquid with a strong, lasting sulfide odor.[1] It is soluble in organic solvents such as ethanol and ether, with slight solubility in water.[1] Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂S | [4] |
| Molecular Weight | 152.26 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Strong sulfide odor | [1] |
| Density | ~0.992 g/cm³ | [1] |
| Melting Point | -50 °C | [1] |
| Boiling Point | 220 °C | [1] |
| Solubility | Soluble in organic solvents, slightly soluble in water | [1] |
Hypothesized Biological Activities and Underlying Mechanisms
Based on its chemical structure, 2-phenylpropane-2-thiol is predicted to exhibit several biological activities, primarily centered around redox modulation and anti-inflammatory effects.
Antioxidant Potential
The presence of a thiol (-SH) group is a strong indicator of potential antioxidant activity. Thiols are known to be effective scavengers of reactive oxygen species (ROS) and free radicals, which are implicated in a wide range of diseases, including cardiovascular and neurodegenerative disorders.[5] The sulfhydryl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cellular components like proteins, lipids, and DNA.[5][6]
The proposed antioxidant mechanism for 2-phenylpropane-2-thiol involves the thiol group directly interacting with and neutralizing ROS. This is a common mechanism for thiol-containing antioxidants.[7]
Caption: Proposed antioxidant mechanism of 2-phenylpropane-2-thiol.
Anti-inflammatory Effects
Phenylpropanoids, a class of compounds to which 2-phenylpropane-2-thiol belongs, are known to possess anti-inflammatory properties.[2][8] These effects are often linked to their antioxidant activity, as oxidative stress is a key trigger for inflammatory responses. Phenylpropanoids have been shown to modulate various inflammatory pathways, including the inhibition of pro-inflammatory cytokine production and the suppression of enzymes like cyclooxygenase-2 (COX-2).[9] It is hypothesized that 2-phenylpropane-2-thiol could exert anti-inflammatory effects by reducing ROS-mediated activation of pro-inflammatory signaling cascades.
Caption: Hypothesized anti-inflammatory mechanism of 2-phenylpropane-2-thiol.
Radioprotective Potential
A number of thiol-containing compounds have been investigated as radioprotective agents, with the aim of protecting normal tissues from the harmful effects of ionizing radiation during radiotherapy.[3][10] The mechanism of radioprotection by thiols is thought to involve the scavenging of radiation-induced free radicals and the chemical repair of damaged biomolecules.[10] Given the presence of the thiol group, 2-phenylpropane-2-thiol is a candidate for investigation as a potential radioprotective agent.
A Framework for Experimental Validation
To empirically validate the hypothesized biological activities of 2-phenylpropane-2-thiol, a structured, multi-tiered experimental approach is recommended. This workflow should begin with fundamental in vitro assays and progress to more complex cell-based models.
Caption: A tiered experimental workflow for validating biological activities.
Detailed Experimental Protocols
In Vitro Antioxidant Activity Assessment
This assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.[11]
-
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.[11]
-
Protocol:
-
Prepare a stock solution of 2-phenylpropane-2-thiol in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the test compound.
-
Prepare a 0.1 mM solution of DPPH in the same solvent.
-
In a 96-well plate, add 100 µL of each dilution of the test compound to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
The ABTS assay is another widely used method for assessing antioxidant capacity.[12]
-
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced back to the colorless neutral form, and the absorbance at 734 nm decreases.[12]
-
Protocol:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of 2-phenylpropane-2-thiol.
-
In a 96-well plate, add 20 µL of each dilution to separate wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Include a positive control and a blank.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of radical scavenging activity.
-
Assessment of Cytotoxicity and Cell Viability (MTT Assay)
Before evaluating the biological activities of 2-phenylpropane-2-thiol in cell-based assays, it is crucial to determine its cytotoxic profile to identify non-toxic working concentrations. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[13]
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13]
-
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare a range of concentrations of 2-phenylpropane-2-thiol in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at different concentrations.
-
Include untreated control wells and a vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13]
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[14]
-
Mix gently and measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Cellular Antioxidant and Oxidative Stress Assays
These assays measure the ability of a compound to reduce intracellular ROS levels.
-
Principle: A cell-permeable fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is used. Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).[15]
-
Protocol:
-
Seed cells in a 96-well plate and allow them to attach.
-
Pre-treat the cells with various non-toxic concentrations of 2-phenylpropane-2-thiol for a specified time.
-
Load the cells with DCFH-DA (typically 10-20 µM) for 30-60 minutes.
-
Induce oxidative stress by adding an ROS-generating agent (e.g., H₂O₂ or tert-butyl hydroperoxide).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF) using a fluorescence plate reader.
-
Compare the fluorescence in treated cells to that in untreated and vehicle-treated controls.
-
In Vitro Anti-inflammatory Activity Assessment (Cytokine Release Assay)
This assay determines the effect of the test compound on the production of pro-inflammatory cytokines in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[16]
-
Principle: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) released into the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex immunoassays.[17]
-
Protocol:
-
Seed immune cells (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells) in a 24- or 48-well plate.
-
Pre-treat the cells with non-toxic concentrations of 2-phenylpropane-2-thiol for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Quantify the concentration of cytokines in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Compare the cytokine levels in the treated groups to the LPS-stimulated control group.
-
In Vitro Radioprotective Efficacy Assessment (Clonogenic Survival Assay)
The clonogenic assay is the gold standard for determining the reproductive viability of cells after exposure to ionizing radiation.[18][19]
-
Principle: This assay measures the ability of a single cell to proliferate and form a colony of at least 50 cells. A decrease in the number of colonies formed after irradiation indicates cell death. A radioprotective agent will increase the number of surviving colonies compared to irradiated controls.[19]
-
Protocol:
-
Prepare single-cell suspensions of the chosen cell line.
-
Pre-treat the cells with non-toxic concentrations of 2-phenylpropane-2-thiol for a specific duration before irradiation.
-
Expose the cells to graded doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
After irradiation, plate a known number of cells into culture dishes. The number of cells plated will need to be adjusted for each radiation dose to obtain a countable number of colonies.
-
Incubate the dishes for 10-14 days to allow for colony formation.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies containing at least 50 cells.
-
Calculate the plating efficiency and the surviving fraction for each dose and treatment condition.
-
Plot the surviving fraction as a function of the radiation dose to generate cell survival curves.
-
Conclusion and Future Directions
The structural features of 2-phenylpropane-2-thiol provide a strong rationale for investigating its potential as an antioxidant, anti-inflammatory, and radioprotective agent. The experimental framework outlined in this guide offers a systematic approach to validate these hypotheses. Positive results from these in vitro studies would warrant further investigation into the specific molecular targets and signaling pathways involved, and could ultimately lead to in vivo studies to assess the therapeutic potential of this compound in relevant disease models. The exploration of 2-phenylpropane-2-thiol and its derivatives could open new avenues for the development of novel therapeutics for a range of oxidative stress- and inflammation-related diseases, as well as for the mitigation of radiation-induced toxicity.
References
-
MySkinRecipes. (n.d.). 2-Phenylpropane-1-thiol. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-phenylpropane-2-thiol. Retrieved from [Link]
-
Chen, Y., et al. (2020). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Molecules, 25(23), 5543. [Link]
-
Ferrone, F., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Biomedical Reports, 15(4), 79. [Link]
-
ResearchGate. (2025, December 12). Plant Phenylpropanoids as Emerging Anti-Inflammatory Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro antioxidant activity: (A) DPPH assay and (B) ABTS assay. Retrieved from [Link]
-
Tamba, M. (1989). Role of thiols in radioprotection: radiation chemical aspects. Zeitschrift für Naturforschung C, 44(9-10), 857–862. [Link]
-
ResearchGate. (n.d.). In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. Retrieved from [Link]
-
McGill Radiobiology. (n.d.). Experimental-Protocol-for-Clonogenic-Survival-Assay.pdf. Retrieved from [Link]
-
Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. (2022). Molecules, 27(10), 3192. [Link]
-
de Cássia da Silveira e Sá, R., et al. (2014). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 19(2), 1459–1480. [Link]
-
PubChem. (n.d.). 2-Phenylpropane-2-thiol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Robustness of Clonogenic Assays as a Biomarker for Cancer Cell Radiosensitivity. Cancers, 11(9), 1285. [Link]
-
Pharmacognosy Research. (2018). In vitro Evaluation of Antioxidant Potential of Isolated Compounds and Various Extracts of Peel of Punica granatum L. Pharmacognosy Research, 10(1), 44–50. [Link]
- Romanian Journal of Oral Rehabilitation. (2023). INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL- CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE.
-
Journal of Radiation Research. (2018). Evaluation of the radioprotective effects of thymoquinone on dynamic thiol-disulphide homeostasis during total-body irradiation in rats. Journal of Radiation Research, 59(6), 746-752. [Link]
-
MDPI. (2020). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 25(21), 5033. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
ETDEWEB. (1994). Chemical radioprotection: thiols. Retrieved from [Link]
-
Ulrich, K., & Jakob, U. (2019). The role of thiols in antioxidant systems. Free Radical Biology and Medicine, 140, 14-27. [Link]
-
Charles River Laboratories. (n.d.). Cytokine Response Assays. Retrieved from [Link]
-
de Cássia da Silveira e Sá, R., et al. (2014). A review on anti-inflammatory activity of phenylpropanoids found in essential oils. Molecules, 19(2), 1459-1480. [Link]
-
ResearchGate. (2025, August 6). (PDF) Clonogenic Cell Survival Assay. Retrieved from [Link]
-
YouTube. (2022, May 25). Clonogenic Assay: Adherent Cells-Preview. Retrieved from [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). The role of thiols in antioxidant systems. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Oxidative & Cellular Stress. Retrieved from [Link]
-
Cellular and Molecular Biology. (2007). PHENYLPROPANOIDS AS NATURALLY OCCURRING ANTIOXIDANTS: FROM PLANT DEFENSE TO HUMAN HEALTH. Retrieved from [Link]
- Biaglow, J. E. (1983). The role of thiols in cellular response to radiation and drugs.
-
MDPI. (2022). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]
-
protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]
-
Frontiers. (2019). Applications of High-Throughput Clonogenic Survival Assays in High-LET Particle Microbeams. Retrieved from [Link]
-
SciELO. (2022). In vitro assays to quantify the biological activity of cytokines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Cellular and Acellular Assays for Measuring Oxidative Stress Induced by Ambient and Laboratory-Generated Aerosols. Retrieved from [Link]
-
Healthline. (n.d.). Mullein Leaf: Uses, Benefits, and Risks. Retrieved from [Link]
-
PubMed. (1988). Influence of intracellular thiol and polyamine levels on radioprotection by aminothiols. Retrieved from [Link]
-
BioIVT. (n.d.). Cell-Based Antioxidant Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical radioprotection: thiols (Journal Article) | ETDEWEB [osti.gov]
- 4. chemscene.com [chemscene.com]
- 5. rjor.ro [rjor.ro]
- 6. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. cellmolbiol.org [cellmolbiol.org]
- 10. Role of thiols in radioprotection: radiation chemical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro Evaluation of Antioxidant Potential of Isolated Compounds and Various Extracts of Peel of Punica granatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bioivt.com [bioivt.com]
- 16. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 19. Frontiers | Applications of High-Throughput Clonogenic Survival Assays in High-LET Particle Microbeams [frontiersin.org]
Methodological & Application
Application Notes: Leveraging 2-Phenylpropane-2-thiol in Advanced Thiol-Ene Click Reactions
Abstract
This guide provides a comprehensive overview and detailed protocols for the application of 2-phenylpropane-2-thiol (also known as α,α-dimethylbenzyl mercaptan) in thiol-ene click reactions. We delve into the mechanistic nuances, strategic advantages, and practical execution of these reactions for researchers in materials science, polymer chemistry, and drug development. This document emphasizes the unique role of this tertiary thiol as a powerful chain transfer agent and a sterically influenced modulator of reaction kinetics, offering field-proven insights to bridge theory with practical application.
Introduction: The Strategic Value of Thiol-Ene Click Chemistry
The thiol-ene reaction has emerged as a cornerstone of "click chemistry," celebrated for its high efficiency, rapid rates, stereoselectivity, and mild reaction conditions.[1][2] This reaction, which involves the addition of a thiol (R-SH) to an alkene ('ene'), typically proceeds via a free-radical mechanism initiated by light or heat.[2][3] The result is a stable thioether linkage, formed with minimal by-products, making it an ideal tool for applications ranging from the synthesis of precisely structured polymers and dendrimers to the functionalization of surfaces and biomolecules.[2][4][5]
While many thiols are effective, 2-phenylpropane-2-thiol offers distinct advantages stemming from its tertiary structure. The bulky α,α-dimethylbenzyl group provides significant steric hindrance around the sulfur atom. This feature makes it an exceptional chain transfer agent, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity.[6][7] Furthermore, its unique reactivity profile can be harnessed to control network formation and introduce specific end-group functionalities.
Reaction Mechanism: A Step-Growth Radical Process
The photoinitiated thiol-ene reaction proceeds through a free-radical chain mechanism.[2][3] Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.
-
Initiation: A photoinitiator, upon absorbing UV or visible light, generates free radicals. These highly reactive species abstract a hydrogen atom from the thiol (2-phenylpropane-2-thiol), producing a stable, tertiary thiyl radical (RS•).[3][8]
-
Propagation (Addition & Chain Transfer):
-
The newly formed thiyl radical adds across the double bond of an 'ene' substrate. This addition is anti-Markovnikov, resulting in a carbon-centered radical.[2][8]
-
This carbon-centered radical then rapidly abstracts a hydrogen from another thiol molecule. This chain transfer step is the kinetic hallmark of the reaction. It regenerates a thiyl radical, which continues the cycle, and simultaneously forms the final thioether product.[3][9]
-
-
Termination: The reaction ceases when two radicals combine.[3]
The efficiency of the chain transfer step is what classifies this reaction as a step-growth polymerization, leading to homogeneous polymer networks rather than the uncontrolled chain-growth typical of acrylate polymerizations.[2][9]
Caption: Radical-mediated mechanism of the thiol-ene click reaction.
Experimental Protocols
This section provides a general, adaptable protocol for a photoinitiated thiol-ene reaction. Safety Note: 2-Phenylpropane-2-thiol, like many thiols, has a strong odor and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) before use.
Materials & Equipment
-
Thiol: 2-Phenylpropane-2-thiol (≥98% purity)
-
Alkene ('Ene'): A suitable alkene-containing substrate (e.g., 1-octene, allyl ether, norbornene-functionalized molecule).
-
Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO).
-
Solvent: An appropriate solvent that dissolves all reactants (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile). For some applications, the reaction can be run neat (solvent-free).
-
Reaction Vessel: Borosilicate glass vial or flask.[10]
-
UV Light Source: A UV lamp with emission around 365 nm (e.g., a 75W Hg-lamp).[10]
-
Stirring: Magnetic stirrer and stir bar.
-
Inert Gas: Nitrogen or Argon for deoxygenation (optional but recommended).
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a stock solution of the photoinitiator (e.g., 10 mg/mL in the chosen solvent).
-
Ensure all glassware is clean and dry.
-
-
Reaction Setup:
-
In the reaction vessel, dissolve the 'ene' substrate (1.0 equivalent) in the chosen solvent.
-
Add 2-phenylpropane-2-thiol. A 1:1 stoichiometric ratio of thiol:ene functional groups is typical for simple additions. For polymer synthesis or surface modification, this ratio may be varied.
-
Add the photoinitiator solution to achieve a final concentration of 0.1-1.0 mol% relative to the 'ene' functional group.
-
-
Deoxygenation (Optional but Recommended):
-
Oxygen can inhibit radical polymerizations.[9] To ensure rapid and complete reaction, purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes.
-
-
Initiation and Reaction:
-
Place the reaction vessel approximately 2-5 cm from the UV lamp.[10]
-
Begin stirring and turn on the UV source.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC), Fourier-Transform Infrared Spectroscopy (FTIR) by observing the disappearance of the S-H peak at ~2570 cm⁻¹, or Nuclear Magnetic Resonance (NMR) spectroscopy).
-
Irradiation times can range from a few minutes to an hour, depending on the reactivity of the substrates and the initiator concentration.[10]
-
-
Workup and Purification:
Experimental Workflow Diagram
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]
- 8. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photoinitiated Thiol−Ene Reactions of Various 2,3‐Unsaturated O‐, C‐ S‐ and N‐Glycosides – Scope and Limitations Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Mastering Radical-Initiated Reactions with 2-Phenylpropane-2-thiol
This guide provides an in-depth exploration of radical-initiated reactions featuring 2-phenylpropane-2-thiol (also known as cumyl mercaptan). Designed for researchers, chemists, and materials scientists, this document moves beyond simple procedural lists to explain the fundamental principles and causal relationships that govern these powerful synthetic transformations. We will delve into the mechanistic underpinnings, detail field-proven protocols, and offer insights to empower users to confidently apply and adapt these methods for their specific research and development needs.
Introduction: The Unique Role of 2-Phenylpropane-2-thiol in Radical Chemistry
2-Phenylpropane-2-thiol is a versatile organosulfur compound distinguished by its tertiary thiol group attached to a benzylic carbon. This unique structure is central to its utility in radical chemistry. The sulfur-hydrogen bond in thiols is inherently weaker than corresponding carbon-hydrogen or oxygen-hydrogen bonds, making it susceptible to homolytic cleavage to form a thiyl radical (RS•).[1][2] In the case of 2-phenylpropane-2-thiol, the resulting cumyl thiyl radical is particularly stable due to resonance delocalization of the unpaired electron into the adjacent phenyl ring.
This inherent stability and ease of formation make 2-phenylpropane-2-thiol an excellent reagent for a variety of radical processes, most notably the thiol-ene reaction . This "click" reaction involves the addition of a thiol across a carbon-carbon double bond (an alkene or "ene") and is prized for its efficiency, high yields, mild reaction conditions, and tolerance of diverse functional groups.[3][4] Furthermore, its efficacy as a chain transfer agent (CTA) in radical polymerizations allows for precise control over polymer molecular weight.[5][6]
Core Mechanism: The Radical Thiol-Ene Reaction
The power of the thiol-ene reaction lies in its self-propagating radical chain mechanism.[4] This process can be broken down into three fundamental stages: Initiation, Propagation, and Termination. Understanding this cycle is critical to optimizing reaction conditions and troubleshooting outcomes.
Initiation
The reaction begins with the generation of a reactive radical species from an initiator molecule. This can be achieved through thermal decomposition or photochemical cleavage.[3][7] The initiator radical (I•) then abstracts the labile hydrogen atom from the thiol (RSH), generating the key propagating species: the thiyl radical (RS•).[1][4]
-
Thermal Initiation : Reagents like Azobisisobutyronitrile (AIBN) decompose upon heating (typically 60-80 °C) to produce two carbon-centered radicals and a molecule of nitrogen gas.[8][9] The release of N₂(g) is a strong thermodynamic driving force for this decomposition.[8]
-
Photochemical Initiation : Photoinitiators, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA or Irgacure 651), absorb UV light and cleave to form highly reactive radicals.[10][11] This method offers excellent temporal and spatial control over the reaction.[7][12]
Propagation
The propagation phase consists of a two-step cycle that consumes the reactants to form the desired thioether product while regenerating the chain-carrying radical.
-
Step 1: Addition: The generated thiyl radical (RS•) adds across the alkene double bond. This addition is highly regioselective, following an anti-Markovnikov pattern where the sulfur atom attaches to the less substituted carbon, producing a more stable carbon-centered radical intermediate.[7][13]
-
Step 2: Chain Transfer: The carbon-centered radical then abstracts a hydrogen atom from another molecule of 2-phenylpropane-2-thiol. This step forms the final thioether product and, crucially, regenerates a new thiyl radical (RS•).[3][4] This new radical can then begin the cycle again, leading to a rapid and efficient chain reaction.
The kinetic balance between the propagation rate (radical addition) and the chain transfer rate is a key factor determining the overall reaction efficiency.[11]
Termination
The radical chain reaction ceases when two radical species combine in a termination step. This can occur through the coupling of two thiyl radicals to form a disulfide (RSSR) or other radical combination pathways.[1] In an efficient thiol-ene reaction, the rate of propagation far exceeds the rate of termination, allowing for high product yields.
// Invisible nodes for layout init_out [shape=point, width=0.01, height=0.01, style=invis]; prop_in [shape=point, width=0.01, height=0.01, style=invis];
RS_rad -> prop_in [style=invis]; I_rad -> init_out [style=invis];
// Labels for species Initiator [label="Initiator (e.g., AIBN)"]; I_rad [label="Initiator Radical (I•)", shape=ellipse, fillcolor="#FBBC05"]; RS_rad [label="Thiyl Radical (RS•)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RS_rad_new [label="Thiyl Radical (RS•)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C_rad [label="Carbon Radical", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Disulfide [label="Disulfide (RSSR)"]; } caption [label="Figure 1: The radical chain mechanism of the thiol-ene reaction.", shape=plaintext, fontname="Arial", fontsize=10]; }
Experimental Protocols: A Practical Guide
Here we provide two validated, step-by-step protocols for performing a thiol-ene reaction with 2-phenylpropane-2-thiol: one using a thermal initiator and one using a photoinitiator.
Protocol 1: Thermally Initiated Thiol-Ene Addition using AIBN
This protocol is well-suited for reactions that are not sensitive to moderate heat and when specialized photochemical equipment is unavailable. The key is maintaining a consistent temperature to ensure a steady rate of radical initiation.[8]
Materials & Equipment:
-
2-Phenylpropane-2-thiol
-
Alkene substrate (e.g., 1-octene, styrene, or functionalized alkene)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)
Step-by-Step Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene substrate (1.0 eq) and 2-phenylpropane-2-thiol (1.1-1.5 eq) in the chosen deoxygenated solvent (to achieve a concentration of ~0.1-0.5 M).
-
Causality Note: A slight excess of the thiol is often used to ensure complete consumption of the alkene and to favor the chain transfer step over competing side reactions.[3]
-
-
Inerting the System: Seal the flask and thoroughly deoxygenate the solution by bubbling with N₂ or Ar for 15-20 minutes. Oxygen is a radical scavenger and can inhibit or quench the chain reaction.
-
Initiator Addition: Add the thermal initiator, AIBN (1-5 mol% relative to the alkene).
-
Reaction Execution: Place the flask in a preheated heating mantle set to 70-80 °C and attach the reflux condenser. Stir the reaction mixture vigorously.
-
Monitoring Progress: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 2-12 hours.
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to remove unreacted thiol, disulfide byproduct, and residual initiator.
-
Protocol 2: Photoinitiated Thiol-Ene Addition
Photoinitiation provides exceptional control and is often faster and more efficient than thermal methods, proceeding readily at room temperature or even below.[14][15]
Materials & Equipment:
-
Same reagents as Protocol 1, but substituting AIBN with a photoinitiator (e.g., DMPA, 1-5 mol%).
-
Reaction vessel made of UV-transparent material (e.g., borosilicate or quartz).
-
UV lamp (e.g., a handheld 365 nm UV lamp or a photoreactor setup).
-
Magnetic stirrer and stir bar.
-
Cooling bath (optional, for temperature-sensitive substrates).[14]
Step-by-Step Procedure:
-
Reactant Preparation: In a UV-transparent reaction vessel, prepare the solution of alkene, 2-phenylpropane-2-thiol, and solvent as described in Protocol 1, Step 1.
-
Initiator & Inerting: Add the photoinitiator (DMPA, 1-5 mol%) and deoxygenate the system as described in Protocol 1, Step 2.
-
Reaction Execution: Place the vessel on a magnetic stirrer and position the UV lamp to provide even irradiation. If necessary, place the vessel in a cooling bath to maintain a constant temperature.[14]
-
Causality Note: While photoinitiation itself is not temperature-dependent, the propagation steps can be. Cooling can sometimes improve selectivity and yield.[14]
-
-
Initiation: Turn on the UV lamp to begin the reaction. Photoinitiated reactions are often very rapid, with significant conversion occurring within minutes to a few hours.[16]
-
Monitoring & Work-up: Monitor the reaction and perform the work-up and purification as described in Protocol 1, Steps 5 and 6.
Data Summary: Typical Reaction Parameters
The following table summarizes typical conditions for radical-initiated thiol-ene reactions, providing a useful starting point for experimental design.
| Parameter | Thermal Initiation (AIBN) | Photochemical Initiation (DMPA) | Rationale & Key Insights |
| Initiator Conc. | 1–5 mol% | 1–5 mol% | Lower concentrations minimize side reactions; higher concentrations increase initiation rate. |
| Thiol:Alkene Ratio | 1.1 : 1 to 1.5 : 1 | 1.1 : 1 to 1.5 : 1 | Excess thiol pushes the equilibrium towards product formation and ensures complete alkene conversion.[3] |
| Solvent | Toluene, Dioxane, THF | Acetonitrile, CH₂Cl₂, THF | Solvent should be anhydrous, deoxygenated, and inert to radical conditions. |
| Temperature | 70–80 °C | -20 °C to Room Temp. | AIBN requires heat for decomposition.[8] Photoreactions are often more efficient at lower temperatures.[14] |
| Reaction Time | 2–12 hours | 15 min – 4 hours | Photoinitiation is generally much faster and more efficient.[16] |
| Typical Yield | 70–95% | 80–99% | High yields are characteristic of this "click" reaction. |
Troubleshooting and Safety Considerations
-
Low or No Conversion: The most common cause is the presence of oxygen. Ensure thorough deoxygenation of the reaction mixture and maintain an inert atmosphere. Also, verify the activity of the initiator, as they can degrade over time.
-
Formation of Disulfide Byproduct: Significant formation of disulfide (RSSR) suggests that the termination rate is competitive with propagation. This can happen if the alkene concentration is too low or if the alkene is sterically hindered or electronically deactivated. Increasing the concentration of reactants can help.
-
Safety: 2-Phenylpropane-2-thiol, like many thiols, has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. AIBN is a solid that can be explosive upon heating without a solvent; handle with care and follow all safety data sheet (SDS) recommendations. UV radiation is harmful; always use appropriate shielding (e.g., UV-blocking glasses, covered reactor) during photochemical reactions.
References
-
DergiPark. (2021). Role of Initiator Structure on Thiol-Ene Polymerization: A Comprehensive Theoretical Study. Available at: [Link]
-
ACS Publications. (2023). TIRP Thiol-Induced, Light-Activated Controlled Radical Polymerization. Available at: [Link]
-
WordPress. Radical Addition to Unsaturated Bonds –Thiol Ene/Yne Reactions. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Reactivity and Applications of 2-Thiophenethiol in Synthesis. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Redox Initiation of Bulk Thiol-Ene Polymerizations. Available at: [Link]
-
National Center for Biotechnology Information. Photoinitiated Thiol−Ene Reactions of Various 2,3‐Unsaturated O‐, C‐ S‐ and N‐Glycosides – Scope and Limitations Study. Available at: [Link]
-
MDPI. Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Available at: [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. Available at: [Link]
-
Wikipedia. Thiol-ene reaction. Available at: [Link]
-
Università di Torino. Purple‐Light Promoted Thiol‐ene Reaction of Alkenes. Available at: [Link]
-
ResearchGate. (2014). Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. Available at: [Link]
-
Royal Society of Chemistry. (2021). Photoinitiated thiol–ene mediated functionalisation of 4,5-enoses. Available at: [Link]
-
ResearchGate. Thiols as chain transfer agents in free radical polymerization in aqueous solution. Available at: [Link]
-
Chemistry LibreTexts. (2022). Thiols and Thiyl Radicals. Available at: [Link]
-
Wikipedia. Azobisisobutyronitrile. Available at: [Link]
- Google Patents. Chain transfer agents and its use in polymer synthesis.
-
ResearchGate. Photochemical thiol‐ene reaction. Available at: [Link]
-
Wikipedia. Thiyl radical. Available at: [Link]
-
Chemistry Steps. Reactions of Thiols. Available at: [Link]
-
ResearchGate. Proposed mechanism for AIBN-initiated thiol-ene reaction. Available at: [Link]
-
BonLab. (2020). New method to study chain transfer in radical polymerizations. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Prooxidative chain transfer activity by thiol groups in biological systems. Available at: [Link]
-
ChemRxiv. (2023). Accessing and Utilizing Thiols in Organic Chemistry. Available at: [Link]
-
National Institutes of Health. (2018). Kinetic Model under Light-Limited Condition for Photoinitiated Thiol–Ene Coupling Reactions. Available at: [Link]
-
YouTube. (2022). How Azobisisobutyronitrile (AIBN) Initiates Radical Formation. Available at: [Link]
-
ResearchGate. Accessing and Utilizing Thiols in Organic Chemistry. Available at: [Link]
-
ResearchGate. Thiophenols as chain transfer agents in the polymerization of vinyl monomers. Available at: [Link]
Sources
- 1. Thiyl radical - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Redox Initiation of Bulk Thiol-Ene Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]
- 6. Prooxidative chain transfer activity by thiol groups in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 8. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions [mdpi.com]
- 12. TIRP─Thiol-Induced, Light-Activated Controlled Radical Polymerization [macrochem.hhu.de]
- 13. Radical Addition to Unsaturated Bonds –Thiol Ene/Yne Reactions - Wordpress [reagents.acsgcipr.org]
- 14. Photoinitiated Thiol−Ene Reactions of Various 2,3‐Unsaturated O‐, C‐ S‐ and N‐Glycosides – Scope and Limitations Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photoinitiated thiol–ene mediated functionalisation of 4,5-enoses - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00507H [pubs.rsc.org]
- 16. iris.unito.it [iris.unito.it]
2-phenylpropane-2-thiol in the synthesis of sulfur-containing polymers
An Application Guide to the Synthesis of Functional Sulfur-Containing Polymers Using 2-Phenylpropane-2-thiol Derivatives
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic use of 2-phenylpropane-2-thiol and its derivatives in the synthesis of well-defined, sulfur-containing polymers. The focus is placed on its pivotal role as a precursor to Chain Transfer Agents (CTAs) for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a cornerstone of controlled radical polymerization. We delve into the mechanistic principles, provide detailed, field-proven protocols for polymerization and post-polymerization modification, and discuss essential characterization techniques. The causality behind experimental choices is emphasized, ensuring that the described protocols are robust and reproducible. This document serves as both a theoretical primer and a practical handbook for creating advanced polymeric architectures with tailored functionality.
Introduction: The Strategic Value of Sulfur in Modern Polymer Science
Sulfur-containing polymers represent a vital class of materials, prized for their unique optical, mechanical, and electrochemical properties.[1] Their applications are diverse, ranging from high refractive index lenses and self-healing materials to advanced drug delivery systems.[1][2] Achieving precise control over polymer architecture—molecular weight, dispersity, and end-group functionality—is paramount for developing these high-performance materials.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful and versatile technique for synthesizing polymers with predetermined molecular weights and narrow molecular weight distributions.[3] The fidelity of the RAFT process hinges on the selection of a suitable Chain Transfer Agent (CTA). 2-Phenylpropane-2-thiol (also known as cumyl mercaptan) is a critical structural component of one of the most effective classes of CTAs for styrenic and acrylic monomers: cumyl dithiobenzoates.[4]
Furthermore, the thiocarbonylthio group (S=C(Z)S–) imparted by the RAFT process is not merely an inert end-cap. It is a chemically addressable handle that can be readily converted to a terminal thiol (–SH).[3][5] This terminal thiol is a gateway to a plethora of highly efficient "click" chemistry reactions, such as thiol-ene and thiol-maleimide additions, enabling the conjugation of polymers to biomolecules, surfaces, or other polymers.[6][7] This guide will illuminate the journey from a 2-phenylpropane-2-thiol-derived CTA to a functional, thiol-terminated polymer ready for conjugation.
The Core Mechanism: RAFT Polymerization Mediated by a 2-Phenylpropane-2-thiol Derivative
The most common application of the 2-phenylpropane-2-thiol moiety is in the form of Cumyl Dithiobenzoate (CDB) , a highly effective RAFT CTA. In this context, the "cumyl" group (2-phenylpropan-2-yl) serves as the reinitiating R-group in the RAFT mechanism, chosen for its excellent ability to reinitiate polymerization after fragmentation.
The RAFT process is a degenerative chain transfer mechanism superimposed on a conventional free-radical polymerization. It consists of a rapid equilibrium between active (propagating radicals, Pn•) and dormant (polymer chains capped with the thiocarbonylthio group, Pn-S-C(Z)=S) species. This equilibrium ensures that all chains grow at a similar rate, leading to low dispersity (Đ ≈ 1.1).
The key steps, illustrated below, are:
-
Initiation: A standard radical initiator (e.g., AIBN) decomposes to generate primary radicals.
-
Chain Propagation: The primary radical adds to a monomer to form a propagating chain.
-
RAFT Pre-Equilibrium: The propagating chain (Pn•) adds to the RAFT agent (CDB), forming an intermediate radical. This intermediate fragments, releasing the cumyl radical (R•), which then initiates a new polymer chain.
-
RAFT Main Equilibrium: A new propagating chain (Pm•) adds to the dormant polymeric RAFT agent (Pn-S-C(Z)=S), establishing the main equilibrium that controls the polymerization.
Caption: The RAFT polymerization mechanism.
Application Protocol 1: Synthesis of Polystyrene via RAFT Polymerization
This protocol details the synthesis of polystyrene with a target molecular weight of 10,000 g/mol using Cumyl Dithiobenzoate (CDB) as the CTA.
Rationale:
-
Monomer/CTA/Initiator Ratio: This ratio dictates the theoretical molecular weight (Mn,th). Mn,th = ([M]₀/[CTA]₀) × MW_monomer + MW_CTA.
-
Initiator Choice: Azobisisobutyronitrile (AIBN) is a standard thermal initiator with a predictable decomposition rate at the chosen temperature.[8]
-
Solvent & Temperature: Toluene is a good solvent for styrene and polystyrene. 110 °C ensures efficient AIBN decomposition and suitable propagation kinetics. High temperatures can reduce the rate retardation sometimes seen with CDB.[4]
-
Deoxygenation: Oxygen is a radical scavenger and must be removed to prevent inhibition of the polymerization.
| Parameter | Value | Purpose |
| Monomer | Styrene (10.4 g, 100 mmol) | The building block of the polymer. |
| RAFT Agent (CTA) | Cumyl Dithiobenzoate (272.4 mg, 1 mmol) | Controls the polymerization. |
| Initiator | AIBN (16.4 mg, 0.1 mmol) | Provides the initial source of radicals. |
| Solvent | Toluene | To dissolve reactants and control viscosity. |
| Temperature | 110 °C | To initiate radical formation from AIBN. |
| Target Mn | 10,000 g/mol | Determined by the [Monomer]/[CTA] ratio. |
| [Monomer]:[CTA]:[I] | 100 : 1 : 0.1 | Molar ratio of reactants. |
Step-by-Step Methodology:
-
Preparation: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add styrene (10.4 g), Cumyl Dithiobenzoate (272.4 mg), and AIBN (16.4 mg).
-
Dissolution: Add 10 mL of toluene to dissolve the solids.
-
Deoxygenation: Seal the flask with a rubber septum. Subject the solution to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Polymerization: After the final thaw, backfill the flask with nitrogen or argon. Place the flask in a preheated oil bath at 110 °C and stir.
-
Monitoring: The reaction can be monitored by taking small aliquots at timed intervals (e.g., every hour) via a degassed syringe. Monomer conversion is determined by ¹H NMR, while molecular weight and dispersity (Đ) are measured by Size Exclusion Chromatography (SEC).
-
Termination: After the desired conversion is reached (e.g., 6-8 hours for ~80% conversion), stop the reaction by immersing the flask in an ice bath and exposing the solution to air.
-
Purification: Dilute the viscous solution with tetrahydrofuran (THF, ~10 mL) and precipitate the polymer by adding the solution dropwise into a large excess of cold methanol (~400 mL) with vigorous stirring.
-
Isolation: Collect the precipitated pink polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
Post-Polymerization Modification: Unlocking Functionality
A key advantage of RAFT polymerization is the retention of the thiocarbonylthio end-group, which can be chemically transformed into a reactive thiol (–SH). Aminolysis is a common and efficient method for this transformation.[5] The resulting thiol-terminated polymer is now a versatile macromolecular building block.
Caption: Workflow for creating functional polymer conjugates.
Application Protocol 2: Aminolysis of Polystyrene
This protocol describes the conversion of the dithiobenzoate end-group of the previously synthesized polystyrene into a terminal thiol.
Rationale:
-
Amine Choice: A primary amine, such as hexylamine, is used in excess to efficiently attack the thiocarbonyl carbon and displace the polymer chain as a thiolate.
-
Solvent: A non-protic solvent like THF is used to dissolve the polymer and reagents.
-
Purification: Precipitation is used to remove the excess amine and the thioamide byproduct. The color change from pink (dithiobenzoate) to white is a visual indicator of a successful reaction.
Step-by-Step Methodology:
-
Preparation: Dissolve the RAFT-synthesized polystyrene (e.g., 5 g) in THF (50 mL) in a round-bottom flask.
-
Reagent Addition: Add a 20-fold molar excess of hexylamine relative to the polymer chain ends.
-
Reaction: Stir the solution at room temperature. The reaction is typically complete within 2 hours, indicated by the disappearance of the pink color.
-
Purification: Precipitate the polymer twice into cold methanol from a concentrated THF solution to ensure complete removal of reagents.
-
Isolation: Collect the white polymer by filtration and dry under vacuum to a constant weight. The success of the reaction should be confirmed by UV-Vis spectroscopy (disappearance of the dithiobenzoate absorbance at ~500 nm) and NMR.
Application Protocol 3: Thiol-Maleimide Conjugation
This protocol details the conjugation of the thiol-terminated polystyrene to a maleimide-functionalized molecule, a highly efficient and specific "click" reaction.
Rationale:
-
Thiol-Maleimide Reaction: This is a Michael addition reaction that proceeds rapidly and selectively at neutral to slightly basic pH without the need for a catalyst.
-
Stoichiometry: A slight excess of the maleimide compound is often used to ensure complete conversion of the polymer thiol groups.
-
Solvent: Dichloromethane (DCM) or THF are suitable solvents for this reaction.
Step-by-Step Methodology:
-
Preparation: Dissolve the thiol-terminated polystyrene (e.g., 1 g) in 10 mL of DCM in a vial.
-
Reagent Addition: Add 1.2 molar equivalents of a maleimide-functionalized molecule (e.g., N-ethylmaleimide) to the solution.
-
Reaction: Stir the mixture at room temperature for 4 hours under a nitrogen atmosphere to prevent oxidative disulfide coupling of the thiol.
-
Purification: The functionalized polymer can be purified by precipitation into cold methanol to remove any unreacted maleimide.
-
Characterization: Confirm the conjugation using ¹H NMR (appearance of signals from the conjugated molecule) and SEC (a shift in the molecular weight distribution).
Essential Characterization Techniques
Verifying the success of each synthetic step is critical. The following techniques form the core of a robust characterization workflow.
| Technique | Purpose | Key Observations |
| ¹H NMR Spectroscopy | To determine monomer conversion and confirm structural integrity and end-group modification. | Disappearance of monomer vinyl peaks; appearance of signals corresponding to the conjugated molecule after modification. |
| Size Exclusion Chromatography (SEC/GPC) | To measure number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).[4] | A narrow, monomodal distribution with Đ ≤ 1.2 indicates a controlled polymerization. A linear increase in Mn with conversion is expected. |
| UV-Vis Spectroscopy | To monitor the presence of the dithiobenzoate group. | The characteristic absorbance of the C=S bond in the RAFT end-group (around 500 nm for CDB) disappears after successful aminolysis. |
| FT-IR Spectroscopy | To detect changes in functional groups.[9] | Can be used to observe the disappearance of the C=S stretch or the appearance of new functional groups from a conjugated molecule. |
Conclusion
2-phenylpropane-2-thiol, primarily through its derivative Cumyl Dithiobenzoate, is an indispensable tool for the synthesis of well-defined, sulfur-containing polymers via RAFT polymerization. This guide has demonstrated that the utility of this compound extends beyond simply controlling polymerization. The resulting thiocarbonylthio end-group provides a robust platform for post-polymerization modification, enabling the creation of thiol-terminated polymers. These polymers are, in turn, valuable precursors for constructing complex architectures, such as block copolymers, polymer-protein conjugates, and surface-grafted materials, which are of high interest to the fields of materials science and drug development. The protocols and rationale provided herein offer a solid foundation for researchers to harness the power of this chemistry for their specific applications.
References
-
Title: RAFT-Based Polymers for Click Reactions.[6] Source: PMC - NIH URL: [Link]
-
Title: RAFT Polymerization and Thiol Chemistry: A Complementary Pairing for Implementing Modern Macromolecular Design.[3] Source: University of Surrey URL: [Link]
-
Title: Sulfur-containing polymers. Synthesis and properties of novel poly(arylene thioether)s based on 2,2-bis(4-mercaptophenyl)propane.[10] Source: ResearchGate URL: [Link]
-
Title: Cumyl Dithiobenzoate Mediated RAFT Polymerization of Styrene at High Temperatures.[4] Source: ResearchGate URL: [Link]
-
Title: Synthesis and Characterization of Thiolated Nanoparticles Based on Poly (Acrylic Acid) and Algal Cell Wall Biopolymers for the Delivery of the Receptor Binding Domain from SARS-CoV-2.[9] Source: MDPI URL: [Link]
-
Title: Synthesis, Characterization, and Application of Polymer-Based Materials. Source: PMC - NIH URL: [Link]
-
Title: Synthesis of Sulfur-Containing Polymers Through Multicomponent Polymerizations.[1] Source: Wiley-VCH URL: [Link]
-
Title: Step Toward Cationic RAFT Polymerization of Less Reactive Monomers: Dithiobenzoates Bearing Electron-Withdrawing Groups as Chain-Transfer Agents. Source: ACS Publications URL: [Link]
-
Title: Sulfur-containing sustainable polymers: synthetic pathways, degradation mechanisms, and multifunctional applications.[2] Source: PMC - NIH URL: [Link]
-
Title: Living free radical polymerization with reversible addition – fragmentation chain transfer (the life of RAFT). Source: CSIRO Publishing URL: [Link]
-
Title: Conjugation of RAFT-generated polymers to proteins by two consecutive thiol–ene reactions.[5] Source: ResearchGate URL: [Link]
-
Title: Thiophenols as chain transfer agents in the polymerization of vinyl monomers.[11] Source: ResearchGate URL: [Link]
-
Title: The synthesis of degradable sulfur-containing polymers: precise control of structure and stereochemistry.[12] Source: RSC Publishing URL: [Link]
- Title: Chain transfer agents and its use in polymer synthesis.
-
Title: RAFT polymerization of renewable monomers with dithiobenzoates: Effect of Z-group substituents and reaction conditions.[8] Source: European Polymer Journal URL: [Link]
-
Title: Prooxidative chain transfer activity by thiol groups in biological systems.[13] Source: PMC - NIH URL: [Link]
-
Title: Synthesis, Characterization and Applications of Natural Polymers, 2nd Edition. Source: MDPI URL: [Link]
-
Title: A Step Toward Cationic RAFT Polymerization of Less Reactive Monomers: Dithiobenzoates Bearing Electron-Withdrawing Groups as a Chain-Transfer Agents. Source: ChemRxiv URL: [Link]
-
Title: Sulfur-Containing Polymers Prepared from Fatty Acid-Derived Monomers: Application of Atom-Economical Thiol-ene/Thiol-yne Click Reactions and Inverse Vulcanization Strategies.[7] Source: MDPI URL: [Link]
-
Title: Special Issue : Polymers Synthesis and Characterization II.[14] Source: MDPI URL: [Link]
-
Title: Polymer@gold Nanoparticles Prepared via RAFT Polymerization for Opto-Biodetection. Source: MDPI URL: [Link]
-
Title: Thiol-reactive functional poly(meth)acrylates: multicomponent monomer synthesis, RAFT (co)polymerization and highly efficient thiol–para-fluoro postpolymerization modification. Source: RSC Publishing URL: [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Sulfur-containing sustainable polymers: synthetic pathways, degradation mechanisms, and multifunctional applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openresearch.surrey.ac.uk [openresearch.surrey.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. Synthesis and Characterization of Thiolated Nanoparticles Based on Poly (Acrylic Acid) and Algal Cell Wall Biopolymers for the Delivery of the Receptor Binding Domain from SARS-CoV-2 [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The synthesis of degradable sulfur-containing polymers: precise control of structure and stereochemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Prooxidative chain transfer activity by thiol groups in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Note: 2-Phenylpropane-2-thiol in Drug Discovery
High-Efficiency C-H Functionalization & Bioconjugate Stability Profiling
Executive Summary
In modern drug discovery, 2-phenylpropane-2-thiol (cumyl thiol) serves as a specialized "mechanistic probe" and "catalytic reagent" rather than a therapeutic scaffold itself. Its unique structure—a tertiary thiol adjacent to a phenyl ring—confers exceptional steric bulk and electronic stabilization to the sulfur center.
This application note details two critical workflows for pharmaceutical researchers:
-
Photoredox Catalysis (Synthesis): Using cumyl thiol as a robust Hydrogen Atom Transfer (HAT) catalyst for late-stage C-H functionalization of drug scaffolds. Unlike primary thiols, cumyl thiol resists rapid oxidative dimerization, maintaining catalytic turnover.
-
Bioconjugation Profiling (Development): Utilizing cumyl thiol as a "steric standard" to model and validate the stability of thiol-maleimide linkers against retro-Michael exchange in Antibody-Drug Conjugates (ADCs).
Technical Background: The "Goldilocks" Thiol
The utility of 2-phenylpropane-2-thiol stems from the stability of its corresponding thiyl radical (
-
Steric Shielding: The gem-dimethyl groups prevent the sulfur atoms from approaching each other closely enough to rapidly form disulfides (
), a common deactivation pathway for primary thiol catalysts (e.g., thiophenol). -
Electronic Stabilization: The adjacent phenyl ring stabilizes the thiyl radical via resonance, lowering the S-H Bond Dissociation Energy (BDE) to ~82 kcal/mol (compared to ~87 kcal/mol for alkanethiols).
Comparative Properties Table
| Property | 2-Phenylpropane-2-thiol (Tertiary) | Thiophenol (Aromatic) | Dodecanethiol (Primary) | Impact on Drug Discovery |
| S-H BDE | ~82 kcal/mol | ~79 kcal/mol | ~87 kcal/mol | Ideal range for abstracting H from |
| Radical Stability | High (Benzylic + Steric) | High (Resonance) | Low | Persists long enough to perform HAT without dimerization. |
| Nucleophilicity | Low (Steric hindrance) | Moderate | High | Reduced side-reactions (e.g., nucleophilic aromatic substitution). |
| Disulfide Formation | Slow/Reversible | Fast | Fast | Maintains active catalyst concentration in photoredox cycles. |
Application I: Photoredox C-H Functionalization
Context: Medicinal chemists often need to introduce alkyl groups onto complex drug scaffolds (Late-Stage Functionalization) to alter potency or metabolic stability.
Mechanism: Cumyl thiol acts as a Polarity Reversal Catalyst . The electrophilic cumyl thiyl radical abstracts a hydridic hydrogen atom from the drug scaffold (usually
Protocol A: C-H Alkylation of Pharmaceutical Scaffolds
Objective: Alkylation of a cyclic amine (e.g., piperidine pharmacophore) using cumyl thiol as a HAT catalyst.
Reagents:
-
Substrate: 1.0 equiv (Drug scaffold with
-amino C-H) -
Alkylation Partner: 1.5 equiv (e.g., Michael acceptor like dimethyl itaconate)
-
HAT Catalyst: 2-Phenylpropane-2-thiol (5-10 mol%)
-
Photocatalyst: Ir(dF(CF3)ppy)2(dtbbpy)PF6 (1 mol%)
-
Base: 2,6-Lutidine (0.5 equiv)
-
Solvent: Acetonitrile (degassed)
Workflow:
-
Setup: In a standard 8 mL vial equipped with a stir bar, add the Photocatalyst, Substrate, and Alkylation Partner.
-
Catalyst Addition: Add 2-Phenylpropane-2-thiol (liquid) via microsyringe. Note: The tertiary nature prevents rapid oxidation in air, but inert atmosphere is recommended for the reaction.
-
Degassing: Seal the vial and sparge with
for 10 minutes to remove oxygen (which quenches the triplet state of the photocatalyst). -
Irradiation: Place the vial in a photoreactor (Blue LED,
nm) with fan cooling to maintain T < 30°C. Stir vigorously for 12-24 hours. -
Workup: Dilute with EtOAc, wash with saturated
, dry over , and concentrate. -
Purification: Flash chromatography.
Why it works: The cumyl thiyl radical is selective. It abstracts the most hydridic H-atom (typically
Application II: Bioconjugation Stability Modeling
Context: Thiol-maleimide linkers in ADCs are prone to "Retro-Michael" exchange with serum albumin, leading to premature drug release and toxicity. Utility: 2-Phenylpropane-2-thiol serves as a Positive Control for Stability . Due to its steric bulk, once it conjugates to a maleimide, the reverse reaction (retro-Michael) is sterically inhibited, and the hydrolysis of the succinimide ring (which permanently locks the linker) is favored.
Protocol B: Thiol-Exchange Liability Assay
Objective: Compare the stability of a novel linker against the "Gold Standard" steric stability of the Cumyl-Maleimide adduct.
Reagents:
-
Test Linker: Maleimide-functionalized payload.[1]
-
Reference Thiol: 2-Phenylpropane-2-thiol.[2]
-
Challenge Thiol: Glutathione (GSH) (physiological concentration, ~5 mM).
-
Buffer: PBS, pH 7.4, 37°C.
Workflow:
-
Adduct Formation: React the Maleimide Linker (10 mM) with 2-Phenylpropane-2-thiol (12 mM) in MeCN/PBS (1:1) for 1 hour. Confirm conversion by LC-MS.
-
Purification: Isolate the Cumyl-Succinimide adduct (this represents the "drug conjugate").
-
GSH Challenge: Dissolve the adduct (100
M) in PBS containing 5 mM GSH (mimicking plasma conditions). -
Monitoring: Inject aliquots onto RP-HPLC at t=0, 4h, 24h, 48h.
-
Analysis:
-
Stable: Peak remains as Cumyl-Succinimide (or Hydrolyzed Succinimide).
-
Unstable: Appearance of GSH-Maleimide adduct and free Cumyl Thiol.
-
Interpretation: If your novel linker shows stability comparable to the Cumyl-Succinimide adduct, it is highly resistant to serum exchange.
Visualizations
Diagram 1: Photoredox HAT Catalytic Cycle
This diagram illustrates how 2-phenylpropane-2-thiol (R-SH) repairs the carbon radical or acts as the abstracting agent, avoiding the disulfide death spiral.
Caption: Mechanism of HAT Catalysis. The steric bulk of the cumyl group prevents the irreversible formation of disulfides, maintaining a high concentration of the active thiyl radical species.
Diagram 2: Bioconjugation Stability Workflow
A flowchart demonstrating the use of Cumyl Thiol as a stability benchmark.
Caption: Stability Profiling. Cumyl thiol forms a succinimide adduct that resists GSH exchange, serving as a positive control for designing stable drug linkers.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9964152, 2-Phenylpropane-2-thiol. Retrieved from [Link]
-
Capozzi, G., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. National Institutes of Health (PMC). Retrieved from [Link]
-
Dénès, F., et al. (2014). Thiyl Radicals in Organic Synthesis.[3] Chemical Reviews.[3] (Contextual grounding for HAT catalysis). Retrieved from [Link]
-
Benchoam, D., et al. (2020). Hydropersulfides: H-Atom Transfer Agents Par Excellence. ResearchGate. (Comparative data on Cumyl Thiol BDE and reactivity). Retrieved from [Link]
Sources
Mastering the Unseen: A Guide to Handling 2-Phenylpropane-2-thiol in an Inert Atmosphere
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis, the successful manipulation of reactive reagents is paramount. Among these, sulfur-containing compounds, particularly thiols, present unique challenges due to their propensity for oxidation. This application note provides a comprehensive, in-depth guide to the experimental setup and handling of 2-phenylpropane-2-thiol, a sterically hindered thiol, under an inert atmosphere. This guide is designed to equip researchers with the foundational knowledge and practical protocols necessary to ensure experimental success and integrity.
The Imperative of an Inert Environment: Understanding Thiol Reactivity
Thiols, characterized by the sulfhydryl (-SH) group, are susceptible to oxidation by atmospheric oxygen.[1][2] This process can lead to the formation of disulfides (R-S-S-R), and with stronger oxidizing agents, further to sulfinic and sulfonic acids.[2][3] For a tertiary thiol like 2-phenylpropane-2-thiol, this oxidative dimerization can significantly impact reaction yields and introduce impurities, compromising the integrity of the desired product. The bulky α,α-dimethylbenzyl group offers some steric protection to the thiol, but the inherent reactivity of the sulfur atom necessitates the exclusion of air and moisture to maintain its chemical fidelity.[4][5]
The core principle behind using an inert atmosphere is to replace the reactive components of air (primarily oxygen and water vapor) with a non-reactive gas, such as nitrogen or argon.[6][7] This creates a controlled environment where the thiol can be handled and reacted without undergoing unwanted side reactions.
Essential Apparatus and Reagents
A successful experiment hinges on the quality and preparation of your equipment and materials. The following table outlines the key components for this setup.
| Equipment/Reagent | Specifications & Rationale |
| Schlenk Line or Glove Box | A dual-manifold Schlenk line provides a versatile system for manipulating air-sensitive compounds by allowing for alternating cycles of vacuum and inert gas.[3][8][9] A glove box offers a more contained and consistently inert environment, ideal for prolonged or highly sensitive operations.[10] |
| Schlenk Flasks and Glassware | All glassware must be oven-dried (typically at >120°C for several hours) or flame-dried under vacuum immediately before use to remove adsorbed water.[8] |
| High-Purity Inert Gas | Argon or nitrogen (≥99.998% purity) are the most common choices. Argon is denser than air and can provide a better "blanket" over the reaction, while nitrogen is often more economical.[6] |
| 2-Phenylpropane-2-thiol | Purity ≥98%.[1] Stored under an inert atmosphere. |
| Anhydrous Solvents | Solvents must be rigorously dried and degassed to remove dissolved oxygen and water. Common methods include distillation from appropriate drying agents or passing through a solvent purification system.[11][12] |
| Septa and Syringes | Rubber septa are used to seal flasks while allowing for the introduction of reagents via syringe. Needles should be purged with inert gas before use. |
| Magnetic Stirrer and Stir Bars | For efficient mixing of the reaction. |
| Base (e.g., Sodium Hydride, Potassium Carbonate) | The choice of base depends on the specific reaction. It should be anhydrous and handled under inert conditions. |
| Alkyl Halide or other Electrophile | The reaction partner for the thiol. Must be compatible with the reaction conditions. |
Visualizing the Workflow: From Preparation to Reaction
The following diagram illustrates the key stages of setting up an experiment with 2-phenylpropane-2-thiol under an inert atmosphere using a Schlenk line.
Caption: Experimental workflow for handling 2-phenylpropane-2-thiol.
Step-by-Step Protocols
The following protocols provide a detailed methodology for the safe and effective use of 2-phenylpropane-2-thiol under an inert atmosphere.
Protocol 1: Preparation of the Inert Atmosphere System (Schlenk Line)
-
Glassware Preparation: Ensure all Schlenk flasks, syringes, and other glassware are thoroughly cleaned and oven-dried for at least 4 hours at 120°C. Allow them to cool in a desiccator.
-
System Assembly: Assemble the Schlenk line, connecting one manifold to a high-purity inert gas source (with a bubbler to monitor gas flow) and the other to a vacuum pump protected by a cold trap (e.g., liquid nitrogen).
-
Purging the System: Attach the dried Schlenk flask to a port on the Schlenk line. Evacuate the flask under vacuum for several minutes, then backfill with the inert gas. Repeat this vacuum/inert gas cycle at least three times to ensure all atmospheric gases are removed.[3]
-
Flame-Drying (Optional but Recommended): For highly sensitive reactions, gently flame-dry the flask under vacuum using a heat gun. Be cautious and ensure there are no flammable materials nearby. Allow the flask to cool to room temperature under a positive pressure of inert gas.
Protocol 2: Degassing of Solvents
Dissolved oxygen in solvents can be a significant source of contamination. The "freeze-pump-thaw" method is a highly effective technique for degassing.[12]
-
Freeze: Place the solvent in a Schlenk flask and freeze it using a liquid nitrogen bath.
-
Pump: Once the solvent is completely frozen, open the flask to the vacuum manifold of the Schlenk line and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid as it thaws.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure thorough degassing. After the final cycle, backfill the flask with inert gas.
Alternatively, for less sensitive applications, bubbling a stream of inert gas through the solvent for an extended period (30-60 minutes) can be sufficient.[11]
Protocol 3: A General Procedure for Nucleophilic Substitution
This protocol outlines a general procedure for the S-alkylation of 2-phenylpropane-2-thiol with an alkyl halide. Note: Specific quantities and reaction conditions (temperature, time) will need to be optimized for the particular substrate.
-
Solvent Transfer: Under a positive flow of inert gas, transfer the required volume of anhydrous, degassed solvent into the prepared Schlenk flask via a cannula or a purged syringe.
-
Addition of Base: If using a solid base like sodium hydride (NaH), add it to the flask under a strong counterflow of inert gas.
-
Addition of 2-Phenylpropane-2-thiol: Using a purged syringe, carefully add the 2-phenylpropane-2-thiol to the stirred solvent (or suspension of the base). The formation of the thiolate can be observed. Thiolates are generally excellent nucleophiles.[13][14]
-
Addition of Electrophile: Slowly add the alkyl halide to the reaction mixture via a syringe.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique. To take a sample, use a purged syringe to withdraw a small aliquot from the reaction flask.
-
Work-up: Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by the slow addition of a suitable reagent (e.g., saturated aqueous ammonium chloride). The work-up can typically be performed in the air, but if the product is also air-sensitive, it should be conducted under a blanket of inert gas.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and perform a standard aqueous work-up. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography.
Causality and Trustworthiness in Protocol Design
The protocols detailed above are designed as a self-validating system. Each step is included to mitigate a specific risk to the reaction's integrity.
-
Why oven-dry and purge? Water can act as a nucleophile or a proton source, leading to unwanted side reactions and decomposition of reagents. Purging with inert gas removes atmospheric oxygen, the primary culprit in thiol oxidation.[3][6]
-
Why degas solvents? Dissolved oxygen is a hidden source of oxidation that can compromise the reaction even in a well-purged flask.[11][12]
-
Why use syringe and cannula techniques? These methods allow for the transfer of reagents between sealed vessels without exposing them to the atmosphere, maintaining the inert environment throughout the experiment.[3]
By understanding the "why" behind each step, researchers can adapt these protocols to their specific needs while maintaining the core principles of inert atmosphere chemistry.
Conclusion
The successful use of 2-phenylpropane-2-thiol and other air-sensitive thiols is not merely a matter of following steps but of understanding the underlying chemical principles. By meticulously preparing glassware, rigorously excluding air and moisture, and employing proper handling techniques, researchers can unlock the full synthetic potential of these valuable reagents. This guide provides a robust framework for achieving reproducible and reliable results, empowering scientists in their pursuit of novel molecules and materials.
References
-
ChemBK. (2024, April 9). 2-phenylpropane-2-thiol. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 15). Guides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9964152, 2-Phenylpropane-2-thiol. Retrieved from [Link]
-
JoVE. (2023, April 30). Preparation and Reactions of Thiols. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Inert atmosphere methods. Retrieved from [Link]
-
JoVE. (2017, July 14). Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. Retrieved from [Link]
-
JoVE. (2015, March 4). Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. Retrieved from [Link]
-
Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, October 28). 6.5: Oxidation of Thiols. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of thiols. Retrieved from [Link]
-
Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]
-
Journal of the American Chemical Society. (2023, May 3). Spontaneous Oxidation of Thiols and Thioether at the Air–Water Interface of a Sea Spray Microdroplet. Retrieved from [Link]
-
Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]
-
KNF. (2025, August 8). Glove Box Safety Tips: Best Practices for Handling Sensitive Materials. Retrieved from [Link]
-
Polymer Chemistry. (n.d.). Role of thiol oxidation by air in the mechanism of the self-initiated thermal thiol–ene polymerization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9964152, 2-Phenylpropane-2-thiol. Retrieved from [Link]
-
Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
-
ACS Publications. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]
-
MDPI. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
-
University of York. (n.d.). Degassing solvents. Retrieved from [Link]
-
Journal of Materials and Environmental Science. (n.d.). Alkylation of Thiols in Green Mediums. Retrieved from [Link]
-
YouTube. (2020, November 7). NGP and SNi/SNi' with examples | Aliphatic Nucleophilic Substitution reaction - Part 4. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Degas Solvents. Retrieved from [Link]
Sources
- 1. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Access to Sterically Hindered Thioethers (α-Thioamides) Under Mild Conditions Using α-Halohydroxamates: Application toward 1,4-Benzothiazinones and 4,1-Benzothiazepinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. nobelprize.org [nobelprize.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric Enantio-complementary Synthesis of Thioethers via Ene-Reductase-Catalyzed C–C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+ [pearson.com]
- 12. youtube.com [youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
Application Note: A Comprehensive Guide to Analytical Techniques for Monitoring Reactions with 2-Phenylpropane-2-thiol
Abstract
This guide provides a detailed overview of robust analytical methodologies for monitoring chemical reactions involving 2-phenylpropane-2-thiol (also known as α,α-dimethylbenzyl mercaptan). As a versatile tertiary thiol, its utility in organic synthesis and drug development necessitates precise reaction tracking for optimization, kinetic analysis, and quality control. This document offers field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals, focusing on chromatographic and spectroscopic techniques. We delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for generating trustworthy and reproducible data.
Introduction: The Imperative of Reaction Monitoring
2-Phenylpropane-2-thiol is a key building block in synthetic chemistry, valued for the nucleophilic character of its sulfur atom.[1][2] Its reactions, including S-alkylation, thiol-ene additions, and oxidations, are fundamental transformations.[1][2][3] However, the success of these reactions—achieving high yield, minimizing byproducts, and understanding reaction kinetics—is critically dependent on accurate and timely monitoring.
Reaction monitoring allows chemists to move beyond simple endpoint analysis, providing a dynamic view of the chemical system. This insight is crucial for:
-
Process Optimization: Identifying the optimal reaction time, temperature, and reagent stoichiometry.
-
Kinetic Profiling: Understanding the reaction rate and mechanism.
-
Byproduct Identification: Detecting and quantifying undesired side-products for process refinement.
-
Ensuring Safety and Scalability: Confirming complete consumption of hazardous reagents before workup or scale-up.
This guide explores both ex-situ (offline) and in-situ (real-time) analytical techniques, providing a toolkit for comprehensive reaction analysis. The choice of method ultimately depends on the specific reaction kinetics, the information required, and the available instrumentation.[4][5]
General Workflow for Reaction Monitoring
The process of reaction monitoring, whether offline or in real-time, follows a structured, logical path from setup to data interpretation.
Caption: General workflow for chemical reaction monitoring.
Chromatographic Techniques: Separation and Quantification
Chromatography excels at physically separating the components of a reaction mixture, allowing for precise quantification of each species.
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is a cornerstone technique for monitoring reactions of non-volatile or thermally sensitive compounds like 2-phenylpropane-2-thiol and its derivatives. Reversed-phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, is particularly well-suited. The phenyl group in the target molecule provides a strong UV chromophore, enabling sensitive detection without the need for derivatization, thereby simplifying the workflow. This method provides excellent resolution between the starting thiol, potential disulfide byproducts, and the final product, offering clear, quantifiable data.
Protocol: Monitoring an S-Alkylation Reaction by RP-HPLC
This protocol details the monitoring of the reaction between 2-phenylpropane-2-thiol and an alkyl halide (e.g., benzyl bromide) to form a thioether.
-
Reaction Sampling (Ex-situ):
-
At designated time points (e.g., t=0, 5, 15, 30, 60, 120 min), withdraw a small aliquot (e.g., 20 µL) of the reaction mixture.
-
Immediately quench the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile) in a 1.5 mL autosampler vial. This dilution effectively stops the reaction. The "t=0" sample should be taken immediately after adding all reagents.
-
-
Standard Preparation:
-
Prepare calibrated stock solutions of the starting material (2-phenylpropane-2-thiol) and the expected product (if available) in the analysis solvent (e.g., acetonitrile).
-
Create a series of standards at different concentrations to generate a calibration curve for quantitative analysis.
-
-
HPLC Instrumentation and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detector: UV-Vis Diode Array Detector (DAD), monitoring at 254 nm.
-
Gradient Program:
-
0-2 min: 60% B
-
2-10 min: Gradient from 60% to 95% B
-
10-12 min: Hold at 95% B
-
12-13 min: Return to 60% B
-
13-15 min: Re-equilibration at 60% B
-
-
-
Data Analysis:
-
Identify the peaks for the starting material and product based on their retention times (confirmed by injecting pure standards).
-
Integrate the peak area for each component at every time point.
-
Using the calibration curve, convert the peak areas to concentrations.
-
Plot the concentration of the reactant and product versus time to generate a reaction profile.
-
Data Presentation: Reaction Progress Table
| Time Point (min) | Retention Time (SM, min) | Peak Area (SM) | Retention Time (Product, min) | Peak Area (Product) | Conversion (%) |
| 0 | 4.5 | 1,250,000 | 6.8 | 15,000 | 1.2 |
| 15 | 4.5 | 875,000 | 6.8 | 410,000 | 32.8 |
| 30 | 4.5 | 510,000 | 6.8 | 790,000 | 63.2 |
| 60 | 4.5 | 150,000 | 6.8 | 1,150,000 | 92.0 |
| 120 | 4.5 | < 10,000 | 6.8 | 1,280,000 | >99 |
| (SM = Starting Material; Data is illustrative) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: GC-MS is a powerful alternative, particularly if the reactants and products are thermally stable and volatile.[6] The high separation efficiency of the gas chromatograph combined with the definitive identification power of the mass spectrometer makes it ideal for complex reaction mixtures where byproducts may be present. The mass spectrum provides a molecular fingerprint, confirming the identity of each peak and aiding in the structural elucidation of unknown impurities.
Protocol: Monitoring Reaction Progress by GC-MS
-
Reaction Sampling (Ex-situ):
-
At each time point, withdraw a 20 µL aliquot.
-
Quench the reaction by diluting it into 1 mL of a suitable solvent like ethyl acetate or methyl t-butyl ether, which is compatible with the GC injection.[6]
-
If necessary, add an internal standard (a non-reactive compound with a distinct retention time) to the quenching solvent for improved quantitative accuracy.
-
-
GC-MS Instrumentation and Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 1 min.
-
Ramp: 20 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 min.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
MS Scan Range: 40 - 450 m/z.
-
-
Data Analysis:
-
Generate a total ion chromatogram (TIC) for each time point.
-
Identify the peaks for the starting thiol and product(s) by their retention times and mass spectra.
-
Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time. The relative peak areas (normalized to the total ion count or an internal standard) can be used to estimate the reaction conversion.
-
Spectroscopic Techniques: Real-Time Structural Insights
Spectroscopic methods provide information about molecular structure and can be adapted for powerful in-situ monitoring, offering a continuous stream of data without disturbing the reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR spectroscopy provides unambiguous structural information, making it a definitive tool for reaction monitoring.[7] For 2-phenylpropane-2-thiol, the disappearance of the characteristic S-H proton signal (a singlet, typically between 1.5-2.5 ppm) and the appearance of new signals corresponding to the product provide a clear and direct measure of the reaction's progress. In-situ NMR, where the reaction is run directly inside the spectrometer, eliminates the need for sampling and provides high-fidelity kinetic data.[8]
Protocol: In-situ ¹H NMR Monitoring of a Thiol-Ene Reaction
-
Reaction Setup:
-
In a clean, dry NMR tube, dissolve the alkene reactant and a catalytic amount of a radical initiator (if required) in a suitable deuterated solvent (e.g., CDCl₃ or Benzene-d₆).
-
Acquire a "t=-1" spectrum of this solution to serve as a baseline.
-
Carefully add 2-phenylpropane-2-thiol to the NMR tube, cap it, mix thoroughly, and quickly insert it into the pre-warmed NMR spectrometer. This marks t=0.
-
-
NMR Data Acquisition:
-
Set up an arrayed experiment to automatically acquire ¹H NMR spectra at regular intervals (e.g., every 5 minutes for the first hour, then every 15 minutes).
-
Ensure parameters are set for rapid acquisition (e.g., fewer scans, short relaxation delay), as quantitative precision can be achieved through relative signal integration.
-
-
Data Processing and Analysis:
-
Process each spectrum in the time series (phasing, baseline correction).
-
Choose a well-resolved, non-overlapping peak for the starting thiol (e.g., the S-H singlet) and the product (e.g., a newly formed C-H proton adjacent to the sulfur).
-
Integrate these signals relative to a stable internal standard or a signal from the reactant that is not consumed.
-
Calculate the percent conversion at each time point by comparing the relative integrals of the reactant and product signals.
-
Caption: Workflow for an in-situ NMR reaction monitoring experiment.
In-situ Infrared (IR) Spectroscopy
Expertise & Causality: In-situ IR spectroscopy, often using an Attenuated Total Reflectance (ATR) probe, is exceptionally powerful for generating real-time kinetic data.[9] The key is to identify a unique vibrational band for a reactant or product that is not obscured by other signals. For reactions of 2-phenylpropane-2-thiol, the S-H stretching vibration, while weak, appears in a relatively clear region of the spectrum (around 2550-2600 cm⁻¹). Monitoring the disappearance of this peak provides a direct measure of thiol consumption. This technique is ideal for capturing rapid reaction kinetics and identifying transient intermediates.
Protocol: In-situ FTIR Monitoring with an ATR Probe
-
System Setup:
-
Set up the reaction in a vessel equipped with an overhead stirrer and an immersion port for the ATR-FTIR probe (e.g., ReactIR).
-
Insert the ATR probe, ensuring the sensor is fully submerged in the reaction solvent.
-
-
Background Collection:
-
Add all reagents except the limiting reactant (e.g., 2-phenylpropane-2-thiol) to the vessel.
-
Stir the mixture and allow it to reach the desired reaction temperature.
-
Collect a background spectrum. This is a critical step, as it subtracts the spectral contributions of the solvent and other reagents, isolating the changes due to the reaction itself.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the 2-phenylpropane-2-thiol.
-
Immediately begin collecting spectra at a high frequency (e.g., one spectrum every 30 seconds).
-
The software will display a real-time 3D waterfall plot (absorbance vs. wavenumber vs. time) and allow for the creation of trendlines by tracking the height or area of specific peaks.
-
-
Data Analysis:
-
Identify the S-H stretch at ~2550 cm⁻¹ and a growing peak corresponding to the product.
-
Create a concentration profile by plotting the absorbance of these peaks over time. This profile directly reflects the reaction kinetics.
-
Comparative Summary of Analytical Techniques
The selection of an analytical technique is a strategic decision based on the specific goals of the analysis.
| Feature | HPLC-UV | GC-MS | In-situ NMR | In-situ IR (FTIR) |
| Analysis Mode | Ex-situ (Offline) | Ex-situ (Offline) | In-situ (Online) | In-situ (Online) |
| Data Type | Quantitative | Quantitative & Qualitative (Structure) | Quantitative & Qualitative (Structure) | Quantitative (Kinetics) |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Moderate (mg/mL) | Moderate to High |
| Sample Preparation | Quenching, Dilution | Quenching, Dilution, (Derivatization) | Minimal (Dissolution in d-solvent) | None |
| Structural Info | None (Retention time only) | High (Fragmentation pattern) | Definitive (Chemical shifts, coupling) | Moderate (Functional groups) |
| Complexity | Moderate | High | High | Moderate |
| Best Use Case | Accurate quantification of reaction components for yield and purity determination. | Identifying and quantifying volatile products and byproducts with high confidence. | Mechanistic studies and non-invasive monitoring for detailed structural analysis. | Real-time kinetic profiling and process optimization, especially for fast reactions. |
Conclusion
Monitoring reactions involving 2-phenylpropane-2-thiol is essential for modern chemical development. There is no single "best" method; instead, a strategic selection based on the specific analytical question is required.
-
HPLC and GC-MS are powerful offline techniques that provide excellent quantitative accuracy and are ideal for final yield/purity assessment and byproduct profiling.
-
In-situ NMR offers unparalleled structural detail in real-time, making it the gold standard for mechanistic investigations.
-
In-situ FTIR provides the highest temporal resolution, making it the preferred tool for capturing detailed kinetic profiles and optimizing reaction conditions.
By leveraging the strengths of these complementary techniques, researchers can gain a comprehensive understanding of their chemical systems, leading to more efficient, robust, and scalable synthetic processes.
References
-
MDPI. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]
-
Pige Kexue yu Gongcheng. (n.d.). GC-MS Determination of 2-Phenyl-2-propanol inFootwear Materials. [Link]
-
PubMed. (n.d.). GC-MS analysis of the essential oils, and the isolation of phenylpropanoid derivatives from the aerial parts of Pimpinella aurea. [Link]
-
SfRBM. (n.d.). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. [Link]
-
MtoZ Biolabs. (n.d.). Detection of Free Thiol Content. [Link]
-
Springer. (n.d.). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. [Link]
-
NIH. (2020). Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy. [Link]
-
University of Padua. (n.d.). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. [Link]
-
NIH. (n.d.). Thiol Reactive Probes and Chemosensors. [Link]
-
ACS Publications. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. [Link]
-
NIH. (n.d.). 2-Phenylpropane-2-thiol | C9H12S | CID 9964152 - PubChem. [Link]
-
RSC Publishing. (2020). Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy. [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]
-
PubMed. (n.d.). Derivatization of thiol-containing compounds. [Link]
-
Bio-protocol. (n.d.). UV/Vis Determination of Thiol Redox Status in Biological Fluids. [Link]
-
Diva-portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection. [Link]
-
ChemBK. (2024). 2-phenylpropane-2-thiol. [Link]
-
ACS Publications. (n.d.). In Situ and ex Situ Infrared Studies of Nature and Structure of Thiol Monolayers Adsorbed on Cuprous Sulfide at Controlled Potential. [Link]
-
ACS Publications. (2026). Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis. [Link]
-
ResearchGate. (2025). Techniques and Methods to Monitor Chemical Reactions | Request PDF. [Link]
-
ACS Publications. (2020). New Derivatization Reagent for Detection of free Thiol-groups in Metabolites and Proteins in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging. [Link]
-
RSC Publishing. (n.d.). Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2-cis O- and S-furanosylations?. [Link]
-
NIH. (n.d.). Quantification of Thiols and Disulfides. [Link]
-
MDPI. (n.d.). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. [Link]
-
MDPI. (n.d.). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. [Link]
-
ResearchGate. (2020). (PDF) Thiol–ene coupling reaction achievement and monitoring by “ in situ ” UV irradiation NMR spectroscopy. [Link]
-
Thieme Chemistry. (n.d.). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. [Link]
-
ResearchGate. (n.d.). The simulated UV/Vis absorption spectra for the thiol, thione and.... [Link]
-
Chemistry LibreTexts. (2023). Thiols and Sulfides. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic supplementary information Thiol-ene coupling reaction achievement and monitoring by “in situ” UV-irradiation NMR. [Link]
-
University of Utah. (n.d.). A Protocol for the Determination of Free Thiols. [Link]
-
YouTube. (2016). In Situ FTIR Reaction Monitoring. [Link]
-
PubMed. (n.d.). Determination of thiol by high-performance liquid chromatography and fluorescence detection with 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole. [Link]
Sources
- 1. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. GC-MS Determination of 2-Phenyl-2-propanol inFootwear Materials [scupgkg.cn]
- 7. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Application Note: 2-Phenylpropane-2-thiol as a Ligand in Organometallic Chemistry
Executive Summary
2-Phenylpropane-2-thiol (CAS: 16325-88-5), often referred to as cumyl thiol , represents a specialized ligand class bridging the gap between aliphatic tertiary thiols (like tert-butyl thiol) and aromatic thiols (like thiophenol). Its unique structural motif—a sulfur atom attached to a quaternary carbon bearing a phenyl ring—offers two distinct advantages: extreme steric bulk to stabilize low-coordinate metal centers, and a clean thermal decomposition pathway driven by the stability of the benzylic carbocation.
This guide details the use of cumyl thiol for synthesizing discrete metal-thiolate clusters and as a Single Source Precursor (SSP) for high-purity metal sulfide thin films.
Part 1: Ligand Profile & Strategic Selection
The "Cumyl" Advantage
In organometallic design, ligand selection is often a trade-off between crystallinity and solubility. Cumyl thiol offers a "Goldilocks" solution.
| Feature | Chemical Consequence | Application Utility |
| Steric Bulk | The gem-dimethyl groups create a "cone" of protection around the sulfur. | Prevents formation of insoluble infinite coordination polymers (common with Ag, Cu, Zn). |
| Electronic Isolation | The quaternary carbon insulates the sulfur from the phenyl ring's | Maintains high nucleophilicity (Hard Soft Acid Base theory: Softer than thiophenol, similar to t-BuSH). |
| The pendant phenyl group allows for intermolecular | Enhances crystallinity of metal clusters compared to purely alkyl chains (e.g., t-butyl). | |
| Labile C-S Bond | The C-S bond cleaves to form a stable tertiary benzylic carbocation. | Ideal precursor for Chemical Vapor Deposition (CVD) of metal sulfides at moderate temperatures. |
Decision Matrix: When to Choose Cumyl Thiol
Use the following logic flow to determine if cumyl thiol is the correct ligand for your metal system.
Figure 1: Decision tree for ligand selection based on steric and electronic requirements.
Part 2: Synthesis & Handling Protocols
Safety Pre-Requisite: "Stench" Protocol
Like all tertiary thiols, 2-phenylpropane-2-thiol has a pervasive, skunky odor with a low olfactory threshold.
-
Containment: All transfers must occur in a fume hood or glovebox.
-
Neutralization: Keep a bleach (sodium hypochlorite) bath ready to quench glassware.
-
PPE: Double nitrile gloves are mandatory.
Protocol A: Synthesis of Homoleptic Zinc(II) Cumyl Thiolate
Target:
Reagents:
-
Zinc Acetate dihydrate (
) -
2-Phenylpropane-2-thiol (1.05 equivalents per acetate)
-
Solvent: Methanol (MeOH) and Toluene.
Step-by-Step Methodology:
-
Preparation: In a Schlenk flask under
, dissolve 1.0 g of in 20 mL of degassed methanol. -
Addition: Dissolve 2-phenylpropane-2-thiol (2.1 equiv) in 5 mL toluene. Add this dropwise to the zinc solution at Room Temperature (RT).
-
Reaction: The mixture will likely turn cloudy immediately as the acetate is displaced. Stir for 2 hours at RT.
-
Workup: Remove solvents in vacuo. The residue is often a sticky white solid.
-
Recrystallization: Redissolve in minimum hot toluene and layer with hexane. The phenyl groups on the ligand facilitate crystallization via stacking, unlike t-butyl analogs which often remain oils.
-
Validation:
-
NMR (
): Look for the shift in the methyl protons ( ) relative to the free thiol. The S-H proton signal (approx. 2.0-2.5 ppm) must be absent.
-
NMR (
Protocol B: Synthesis of Cumyl-Thiol Protected Gold Nanoclusters (AuNCs)
Target: Highly stable, soluble gold clusters.
The steric bulk of the cumyl group prevents the formation of large plasmonic nanoparticles (unless desired), favoring smaller, quantum-confined clusters (e.g.,
Reagents:
- (Gold precursor)
-
Tetraoctylammonium bromide (TOAB - Phase transfer agent)
-
2-Phenylpropane-2-thiol[1]
- (Reducing agent)
-
Solvents: Toluene, Water.[8]
Step-by-Step Methodology:
-
Phase Transfer: Dissolve
(300 mg) in water (30 mL). Add TOAB (1.2 equiv) in toluene (30 mL). Stir vigorously until the aqueous layer is colorless and the organic layer is deep orange. Discard the aqueous layer. -
Ligand Exchange: Add 2-phenylpropane-2-thiol (3:1 ratio thiol:Au) to the toluene solution. Stir for 10 minutes. The solution will fade to faint yellow as
reduces to species. -
Reduction: Chill to 0°C. Add fresh aqueous
(10 equiv) rapidly with vigorous stirring. The solution will turn dark brown/black. -
Aging: Stir for 3 hours. The bulky cumyl groups require time to reorganize on the surface.
-
Purification (Critical):
-
Precipitate with excess methanol. Centrifuge.
-
Note: Unlike alkanethiols, the cumyl-protected clusters are quite soluble in aromatics (benzene/toluene) but very insoluble in alcohols due to the hydrophobic phenyl cap.
-
-
Characterization:
-
UV-Vis: Absence of Surface Plasmon Resonance (SPR) peak at ~520 nm indicates cluster size
nm. -
TEM: Verify particle size distribution.
-
Part 3: Application in Materials Science (CVD Precursors)
The most potent industrial application of this ligand is in the generation of metal sulfide thin films (e.g.,
Mechanism of Decomposition
Unlike primary alkyl thiolates which decompose via
Figure 2: Thermal decomposition pathway of metal cumyl thiolates.
Why this matters: The leaving group, the cumyl carbocation, rapidly eliminates a proton to form
Protocol C: Thermal Deposition of ZnS Thin Films
-
Ink Formulation: Dissolve the Zinc Cumyl Thiolate (from Protocol A) in toluene to form a 20 mg/mL ink.
-
Deposition: Spin-coat onto a glass/ITO substrate (1500 RPM, 30s).
-
Soft Bake: 100°C for 5 mins to remove toluene.
-
Hard Bake (Decomposition): Ramp to 250°C under Argon. Hold for 30 mins.
-
Observation: The film converts from transparent/white to transparent ZnS.
-
Purity Check: Raman spectroscopy should show sharp ZnS modes without amorphous carbon bands (D/G bands).
-
References
-
Synthesis of Bulky Thiolates: Heo, J., et al. "Clean thermal decomposition of tertiary-alkyl metal thiolates to metal sulfides: environmentally-benign, non-polar inks for solution-processed chalcopyrite solar cells." Scientific Reports, 2016. [Link]
-
Gold Nanoparticle Synthesis (Brust-Schiffrin Method): Brust, M., et al. "Synthesis of thiol-derivatised gold nanoparticles in a two-phase Liquid–Liquid system." Journal of the Chemical Society, Chemical Communications, 1994. [Link]
-
Ligand Effects on Nanoclusters: Qian, H., et al. "Gold Nanoparticles Protected by Thiolates: Structure, Synthesis, and Applications." Chemical Reviews, 2012. (Contextual grounding for steric bulk effects). [Link]
-
Thermal Decomposition Mechanisms: Boerner, T. J., et al. "Mechanistic Insight into the Formation of Crystalline Metal Sulfides from Metal Thiolate Precursors." Chemistry of Materials, 2020. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Oxidative Decomposition of Poly(phenylene sulfide) Composites Under Fast Elevation of Temperature [mdpi.com]
- 3. Clean thermal decomposition of tertiary-alkyl metal thiolates to metal sulfides: environmentally-benign, non-polar inks for solution-processed chalcopyrite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transition metal thiolate complex - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Functionalization Using 2-Phenylpropane-2-thiol
For: Researchers, scientists, and drug development professionals.
Introduction: Harnessing Steric Hindrance for Tailored Surface Architectures
The functionalization of surfaces with self-assembled monolayers (SAMs) of organothiols has become a cornerstone of materials science, enabling precise control over interfacial properties for applications ranging from biosensing to drug delivery.[1][2] While linear alkanethiols have been extensively studied for their ability to form densely packed and highly ordered monolayers on noble metal surfaces like gold, there is a growing interest in utilizing thiols with bulky headgroups to create surfaces with unique structural and functional characteristics.[2][3] 2-Phenylpropane-2-thiol, also known as cumylthiol, emerges as a compelling candidate in this context. Its tertiary thiol structure, featuring a sterically demanding phenylpropane group directly attached to the sulfur atom, introduces significant spatial constraints that dictate the packing and arrangement of the resulting monolayer. This unique architecture can be leveraged to create surfaces with controlled porosity, to modulate protein adsorption, and to serve as robust platforms for further chemical modifications.
This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-phenylpropane-2-thiol and its subsequent use in the functionalization of gold surfaces. We will delve into the mechanistic underpinnings of its self-assembly, highlighting the critical role of steric hindrance in shaping the monolayer's properties. The protocols provided are designed to be self-validating, with explanations for each experimental choice to ensure reproducibility and success in your research endeavors.
The Influence of the 2-Phenylpropane Group on SAM Formation
The defining feature of 2-phenylpropane-2-thiol is its bulky headgroup, which imparts distinct characteristics to the self-assembly process on a gold surface. Unlike linear alkanethiols that can pack into a dense, quasi-crystalline (√3 × √3)R30° structure on Au(111), the steric hindrance from the phenyl and dimethyl groups of 2-phenylpropane-2-thiol is expected to prevent such close packing.[4] This leads to a less ordered and more loosely packed monolayer.
This reduced packing density is not a limitation but rather a key feature that can be exploited for various applications. A less dense monolayer can:
-
Create controlled "nanospaces" on the surface, which can be utilized for the selective binding of guest molecules or for promoting specific catalytic reactions.
-
Modulate protein adsorption: The altered surface topography and chemistry can influence the adsorption, orientation, and denaturation of proteins, a critical factor in the design of biocompatible materials and biosensors.
-
Enhance accessibility for further functionalization: The greater spacing between molecules can improve the accessibility of the underlying substrate or allow for subsequent chemical reactions on the monolayer itself without significant steric hindrance.
dot graph "Steric_Hindrance_Effect" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Steric effects of 2-phenylpropane-2-thiol on SAM formation.
Protocols
Part 1: Synthesis of 2-Phenylpropane-2-thiol
The synthesis of tertiary thiols like 2-phenylpropane-2-thiol can be challenging due to the steric hindrance around the tertiary carbon.[5] A reliable method involves the thionation of the corresponding alcohol, 2-phenyl-2-propanol, using Lawesson's reagent.[1][6][7][8][9] An alternative approach is the nucleophilic substitution of a cumyl halide with a sulfur nucleophile.[3][10][11]
Protocol 1: Synthesis via Thionation of 2-Phenyl-2-propanol
This protocol is based on the established reactivity of Lawesson's reagent to convert alcohols to thiols.
Materials:
-
2-Phenyl-2-propanol
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]
-
Anhydrous Toluene
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-phenyl-2-propanol (1 equivalent) in anhydrous toluene.
-
Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5 equivalents) to the solution. The reaction is typically performed with a 2:1 molar ratio of the alcohol to Lawesson's reagent.
-
Reflux: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution may occur.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-phenylpropane-2-thiol.
Expected Yield: 60-70%
| Reagent | Molar Mass ( g/mol ) | Equivalents |
| 2-Phenyl-2-propanol | 136.19 | 1.0 |
| Lawesson's Reagent | 404.47 | 0.5 |
Part 2: Formation of 2-Phenylpropane-2-thiol SAMs on Gold Surfaces
This protocol outlines the procedure for forming a self-assembled monolayer of 2-phenylpropane-2-thiol on a gold substrate from a solution phase.
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
2-Phenylpropane-2-thiol (synthesized as per Protocol 1)
-
Absolute Ethanol (200 proof)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION!
-
Deionized water (18 MΩ·cm)
-
Clean glass vials with Teflon-lined caps
-
Tweezers (non-magnetic)
-
Nitrogen gas source
Protocol 2: SAM Formation
dot graph "SAM_Formation_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
} Caption: Workflow for the formation of 2-phenylpropane-2-thiol SAMs.
Procedure:
-
Substrate Preparation (Piranha Cleaning):
-
CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, lab coat, face shield).
-
Immerse the gold substrates in freshly prepared Piranha solution for 5-10 minutes.
-
Carefully remove the substrates and rinse them copiously with deionized water, followed by a final rinse with absolute ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas. The gold surface should be hydrophilic after cleaning.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of 2-phenylpropane-2-thiol in absolute ethanol. For example, dissolve 15.2 mg of the thiol in 100 mL of ethanol.
-
Sonicate the solution for a few minutes to ensure complete dissolution.
-
-
Self-Assembly:
-
Place the clean, dry gold substrates in a clean glass vial.
-
Pour the 1 mM thiol solution into the vial, ensuring the substrates are fully submerged.
-
Purge the vial with nitrogen gas for a few minutes to minimize oxidation of the thiol.
-
Seal the vial tightly with a Teflon-lined cap.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature in a dark, vibration-free environment. Longer incubation times generally lead to more organized, albeit less dense, monolayers.
-
-
Rinsing and Drying:
-
After the incubation period, carefully remove the substrates from the thiol solution using clean tweezers.
-
Rinse the substrates thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Follow with a rinse with deionized water.
-
Dry the functionalized substrates under a gentle stream of nitrogen gas.
-
Characterization and Expected Results
The successful formation of a 2-phenylpropane-2-thiol SAM can be confirmed using various surface-sensitive techniques.
| Characterization Technique | Expected Outcome | Rationale |
| Contact Angle Goniometry | Increased water contact angle (hydrophobic surface) compared to the clean gold substrate. | The phenyl group imparts a hydrophobic character to the surface. |
| X-ray Photoelectron Spectroscopy (XPS) | Presence of S 2p peaks corresponding to thiolate species bound to gold. | Confirms the covalent attachment of the thiol to the gold surface. |
| Ellipsometry | Measurement of a monolayer thickness consistent with the molecular dimensions of 2-phenylpropane-2-thiol. | Provides quantitative information on the thickness of the formed layer. |
| Scanning Tunneling Microscopy (STM) | Visualization of a less ordered and less densely packed monolayer compared to linear alkanethiols. | Directly images the surface topography at the molecular level, revealing the impact of steric hindrance. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete or patchy monolayer | Impure thiol; Contaminated substrate or solvent; Insufficient incubation time. | Purify the thiol by column chromatography; Ensure rigorous cleaning of substrates and use high-purity solvents; Increase the incubation time to 48 hours. |
| Low water contact angle | Incomplete monolayer formation; Oxidation of the thiol solution. | See above; Prepare fresh thiol solution and purge with nitrogen before sealing. |
| Inconsistent results | Variations in substrate quality; Environmental contamination. | Use substrates from the same batch; Work in a clean environment and handle substrates with care. |
Conclusion
The use of 2-phenylpropane-2-thiol in surface functionalization offers a unique avenue for creating tailored interfaces with controlled steric environments. The protocols detailed in this guide provide a robust framework for the synthesis of this bulky thiol and its application in forming self-assembled monolayers on gold surfaces. By understanding and harnessing the principles of sterically hindered self-assembly, researchers can unlock new possibilities in the design of advanced materials for a wide range of applications in the fields of biotechnology, catalysis, and molecular electronics.
References
- Alfa Chemistry. (n.d.). Lawesson's Reagent.
- Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold. Journal of the American Chemical Society, 111(1), 321-335.
- ChemScene. (n.d.). 2-Phenylpropane-2-thiol.
- Colorado, R. (2001). Thiol-based Self-assembled Monolayers: Formation and Organization. In Encyclopedia of Materials: Science and Technology (pp. 9070-9077). Elsevier.
- Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103-1170.
- O'Brien, P. (1997). Asymmetric synthesis of tertiary thiols and thioethers. Journal of the Chemical Society, Perkin Transactions 1, (7), 95-103.
- Organic Syntheses. (n.d.). 2-Naphthalenethiol.
- Organic Chemistry Portal. (n.d.). Lawesson's Reagent.
- PrepChem. (n.d.). Synthesis of Cumene hydroperoxide.
- ResearchGate. (2015). Modification of organic compounds with Lawesson's reagent.
- SigutLabs. (2022). Reagents of the month- April- Lawesson's and Woollins' reagents.
- Taylor, M. S. (2015). Highly enantioselective construction of tertiary thioethers and alcohols via phosphine-catalyzed asymmetric γ-addition reactions of 5 H -thiazol-4-one... Chemical Science, 6(8), 4783-4788.
- MDPI. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6975.
- Chemistry LibreTexts. (2023). Thiols and Sulfides.
- Langmuir. (2005). Steric Hindrance of Photoswitching in Self-Assembled Monolayers of Azobenzene and Alkane Thiols. 21(12), 5445-5452.
Sources
- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. data.epo.org [data.epo.org]
- 5. Asymmetric synthesis of tertiary thiols and thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Lawesson's Reagent [organic-chemistry.org]
- 8. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. chembk.com [chembk.com]
- 11. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
Application Note: Scale-Up Synthesis of 2-Phenylpropane-2-thiol (Cumyl Mercaptan)
Executive Summary
2-Phenylpropane-2-thiol (CAS: 5177-76-4), commonly known as Cumyl Mercaptan, is a critical tertiary thiol utilized primarily as a chain transfer agent in radical polymerizations (e.g., styrene-butadiene rubber, ABS resins) to regulate molecular weight distribution. Unlike primary thiols (e.g., n-dodecyl mercaptan), the tertiary structure of cumyl mercaptan offers unique kinetic transfer constants (
This Application Note details the transition from laboratory synthesis to pilot and industrial scale-up. We evaluate two distinct synthetic pathways:
-
High-Pressure Addition (Industrial Preferred): The atom-economical addition of hydrogen sulfide (
) to -methylstyrene (AMS) using heterogeneous acid catalysis (Amberlyst™ 15). -
Thiourea Substitution (Pilot/Lab Alternative): A lower-pressure route utilizing cumyl chloride and thiourea, suitable for facilities lacking high-pressure gas infrastructure.
Process Chemistry Assessment
Route Selection Logic
| Feature | Route A: AMS + | Route B: Thiourea + Cumyl Chloride (Pilot) |
| Atom Economy | 100% (Addition reaction) | ~45% (Loss of urea/salt waste) |
| Reagents | Cumyl alcohol/chloride, Thiourea, NaOH | |
| Catalyst | Solid Acid (Amberlyst 15/Zeolites) | None (Stoichiometric reagent) |
| Pressure | High (10–20 bar) | Atmospheric |
| Key Impurity | Di-cumyl sulfide (Thioether) | |
| Scalability | Excellent (Continuous or Batch) | Poor (Solids handling, waste volume) |
Recommendation: For scale-up beyond 1 kg, Route A is the only economically viable path due to atom economy and ease of purification. Route B is reserved for <500g batches where
Reaction Mechanism & Impurity Profile (Route A)
The reaction proceeds via a Markovnikov addition of
Critical Process Parameter (CPP): The ratio of
-
Low Ratio (<2:1): The formed thiol (
) competes with to react with the carbocation, forming the symmetric sulfide ( , dicumyl sulfide). -
High Ratio (>10:1): Favors the formation of the thiol (
).
Figure 1: Reaction pathway showing the competition between product formation and dimerization.
Safety Engineering: Thiol Handling
WARNING: The odor threshold of cumyl mercaptan is in the ppb range. Leakage will cause facility evacuation and community complaints.
Odor Containment System
A self-validating scrubber system is mandatory. Do not rely on fume hoods alone.
-
Primary Trap (Backflow Preventer): Empty 1L flask cooled to -78°C (dry ice/acetone) to condense bulk product if vacuum is applied.
-
Oxidation Scrubber (The "Bleach Destruct"):
-
Composition: 10% Sodium Hypochlorite (commercial bleach) diluted 1:1 with water.
-
Mechanism:
. Oxidation to sulfonic acid eliminates volatility and odor. -
Validation: The scrubber solution must remain yellow/green (indicating active chlorine). If it turns clear, add more bleach immediately.
-
-
Polishing Scrubber: Activated carbon filter on the final exhaust.
Protocol 1: Industrial Scale-Up (AMS + )
Scale: 10 kg Batch | Reactor: 20L Hastelloy or 316SS Pressure Reactor
Equipment Preparation
-
Catalyst: Dry Amberlyst™ 15 (Hydrogen Form) at 100°C under vacuum for 12 hours to remove moisture. Water poisons the reaction by competing for active sites.
-
Reactor: Purge with
to remove (prevents disulfide formation).
Experimental Procedure
-
Loading: Charge the reactor with 10 kg
-methylstyrene (AMS) and 500g dried Amberlyst 15 (5 wt% loading). -
Cooling: Cool the slurry to 10°C .
-
Why? The reaction is exothermic.[1] Lower temperature favors the kinetic product and reduces polymerization of AMS.
-
-
H2S Addition: Pressurize with liquid
to 15 bar .-
Stoichiometry: Target a molar ratio of 10:1 (
:AMS). This requires significant excess , which acts as both reactant and solvent.
-
-
Reaction: Stir at 400 RPM. Allow temperature to rise slowly to 45°C . Hold for 4-6 hours.
-
Monitoring: Sample via dip tube. Analyze by GC.
-
Endpoint: <0.5% residual AMS.
-
-
Degassing: Vent excess
to a flare system or high-capacity caustic scrubber (NaOH).-
Note: The bleach scrubber mentioned in Safety is for lab scale. Industrial scale requires a caustic tower (
).
-
-
Filtration: Filter the catalyst (can be regenerated/reused).
-
Purification: Vacuum distillation.
-
Boiling Point: ~85°C at 10 mmHg.
-
Caution: Keep pot temperature <130°C to prevent thermal degradation back to AMS +
.
-
Process Flow Diagram
Figure 2: Industrial Process Flow for High-Pressure Synthesis.
Protocol 2: Pilot Scale (Thiourea Method)
Scale: 500g Batch | Reactor: 2L Glass Reactor (Atmospheric) Use this route if high-pressure H2S handling is unavailable.
Reagents
-
Cumyl Chloride (freshly prepared from Cumyl Alcohol + HCl): 500g
-
Thiourea: 270g (1.1 equivalents)
-
Ethanol (95%): 1.5 L
-
Sodium Hydroxide (NaOH): 300g (dissolved in 500mL water)
Procedure
-
Isothiouronium Salt Formation:
-
Dissolve thiourea in warm ethanol (50°C).
-
Add cumyl chloride dropwise over 1 hour.
-
Reflux for 3 hours. A white precipitate (S-cumylisothiouronium chloride) may form.
-
-
Hydrolysis:
-
Add the NaOH solution slowly to the hot reaction mixture.
-
Reflux for an additional 2 hours. The mixture will separate into two layers (organic thiol oil and aqueous brine/urea).
-
-
Workup:
-
Cool to room temperature.
-
Decant the organic layer.
-
Acidify the aqueous layer slightly (pH 5) to suppress emulsion, then extract with dichloromethane (DCM).
-
Combine organics, wash with water, dry over
.[2]
-
-
Purification:
-
Remove solvent via rotary evaporator.
-
Vacuum distill as in Protocol 1.
-
Analytical Control & Troubleshooting
Gas Chromatography (GC) Parameters
-
Column: DB-5 or HP-5 (Non-polar capillary column, 30m).
-
Inlet: 200°C, Split ratio 50:1.
-
Detector: FID at 250°C.
-
Oven: 50°C (hold 2 min)
10°C/min 200°C. -
Retention Order:
< AMS < Cumyl Mercaptan < Dicumyl Sulfide.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Wet Catalyst | Dry Amberlyst 15 at 110°C under vacuum. |
| High Sulfide (Dimer) | Low | Increase |
| Polymer Formation | Hot spots / High Temp | Improve cooling during addition; keep T < 15°C initially. |
| Pink/Red Product | Oxidation | Product is air-sensitive.[3] Store under Argon/Nitrogen. |
References
-
Preparation of Pinane Mercaptan (Analogous Chemistry): Warner, P. F. (1963). Reaction of hydrogen sulfide with olefins. U.S. Patent 3,114,776. Link
-
Industrial Thiol Synthesis: Doss, R. C. (1966). Thiol production.[4][3][5] U.S. Patent 3,248,315. Link
-
Catalyst Specification: DuPont. Amberlyst™ 15 Dry Industrial Grade Catalyst. Link
-
Safety & Handling: University of California, Los Angeles (UCLA). SOP: Stench Chemicals (Thiols). Link
Sources
- 1. hsrm.umn.edu [hsrm.umn.edu]
- 2. researchgate.net [researchgate.net]
- 3. research.columbia.edu [research.columbia.edu]
- 4. US3374274A - Process for the production of aromatic thiols and aromatic sulfides - Google Patents [patents.google.com]
- 5. Thiols can be prepared from the reaction of thiourea with an alky... | Study Prep in Pearson+ [pearson.com]
Application Notes & Protocols: 2-Phenylpropane-2-thiol in Organic Synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Unique Profile of 2-Phenylpropane-2-thiol
2-Phenylpropane-2-thiol, also known as α,α-dimethylbenzyl mercaptan or cumyl thiol, is a tertiary thiol whose synthetic utility is derived from the unique stability of its derived intermediates.[1] The presence of a tertiary carbon atom attached to both a phenyl group and the sulfur atom dictates its reactivity. This structure facilitates the formation of a stable tertiary benzylic carbocation upon cleavage, making it an excellent protecting group for carboxylic acids. Concurrently, the S-H bond can undergo homolytic cleavage to generate a thiyl radical, which participates in a variety of radical-mediated transformations.[2][3]
This guide provides a detailed exploration of its applications, focusing on the mechanistic rationale behind its use and providing robust, field-tested protocols for its implementation in key synthetic transformations.
Physicochemical & Safety Data
A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use. All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[4][5]
| Property | Value | Source |
| IUPAC Name | 2-phenylpropane-2-thiol | [6] |
| Synonyms | α,α-Dimethylbenzyl mercaptan, Cumyl thiol | [4] |
| CAS Number | 16325-88-5 | [6][7] |
| Molecular Formula | C₉H₁₂S | [4][6] |
| Molecular Weight | 152.26 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor | Strong, characteristic sulfide odor | [4] |
| Boiling Point | 220 °C | [4] |
| Solubility | Soluble in organic solvents (ethanol, ether), slightly soluble in water. | [4] |
| Key Hazards | Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. Flammable liquid and vapor.[5][6] |
Application 1: Protection of Carboxylic Acids via Thioesterification
The conversion of a carboxylic acid to a cumyl thioester is a highly effective protection strategy. Thioesters are generally less reactive towards nucleophiles than their acyl chloride or anhydride counterparts but are readily activated for subsequent transformations.[8] The true value of the cumyl group lies in the mild conditions required for its removal.
Mechanistic Rationale: Activation and Nucleophilic Attack
Direct condensation of a carboxylic acid and a thiol is inefficient. Therefore, an activating agent, such as a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is required.[9] The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the weakly nucleophilic 2-phenylpropane-2-thiol to form the desired thioester and a urea byproduct.
Sources
- 1. 2-Phenylpropane-2-thiol | High-Purity Research Chemical [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 2-Phenylpropane-2-thiol | C9H12S | CID 9964152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. Thioester - Wikipedia [en.wikipedia.org]
- 9. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
Application Note: Purification Strategies for 2-Phenylpropane-2-thiol (Cumyl Thiol) Reaction Products
Topic: Protocols for Purification of Products from 2-Phenylpropane-2-thiol Reactions Content Type: Application Note & Technical Guide Audience: Researchers, Process Chemists, and Drug Discovery Scientists
Abstract & Scope
2-Phenylpropane-2-thiol (Cumyl thiol) is a sterically hindered tertiary thiol frequently employed as a chain transfer agent in radical polymerization, a hydrogen atom donor in radical cyclizations, and a precursor for bulky sulfide synthesis. While its steric bulk prevents unwanted nucleophilic side reactions common with primary thiols, it presents unique purification challenges. Its high boiling point (~217°C) renders simple evaporation ineffective, and its distinct, persistent odor requires rigorous containment protocols.
This guide provides three field-validated protocols for removing unreacted cumyl thiol and its byproducts (principally dicumyl disulfide) from reaction mixtures. The selection of the appropriate method depends on the volatility and stability of the target product.
Chemical Profile & Properties
Understanding the physicochemical properties of the reagents is critical for designing an effective separation strategy.
| Property | 2-Phenylpropane-2-thiol (Reactant) | Dicumyl Disulfide (Byproduct) |
| CAS Number | 16325-88-5 | 80-43-3 (Peroxide analogue ref, Disulfide: 10396-10-8) |
| Molecular Weight | 152.26 g/mol | 302.50 g/mol |
| Physical State | Colorless to pale yellow liquid | White to off-white solid |
| Boiling Point | ~217–220 °C (760 mmHg) | Decomposes / High |
| Melting Point | < -30 °C | ~39–40 °C |
| pKa | ~10.5 (Estimated) | N/A |
| Solubility | Organics (DCM, Et2O, Toluene) | Non-polar organics (Hexane, Toluene) |
| Odor Profile | Intense, diffusive, sulfurous | Faint, rubbery |
Safety & Odor Management (Mandatory)
Critical Safety Notice: The olfactory threshold for cumyl thiol is in the parts-per-billion (ppb) range. Improper handling can contaminate laboratory environments for days.
-
The "Bleach Trap" Protocol: All rotary evaporator exhaust and vacuum lines must pass through a bleach scrubber.
-
Setup: Connect the vacuum pump exhaust to a bubbler containing 50% commercial bleach (sodium hypochlorite) and 50% water.
-
Chemistry: Hypochlorite rapidly oxidizes the thiol to the corresponding sulfonic acid (odorless, water-soluble) or disulfide (low odor).
-
-
Glassware Decontamination: Do not wash glassware directly in the sink. Soak all contaminated flasks in a bath of 10% bleach for 2 hours prior to standard washing.
Method Selection Guide
The following decision tree assists in selecting the optimal purification protocol based on your product's characteristics.
Figure 1: Decision matrix for purification of cumyl thiol reaction products.
Detailed Experimental Protocols
Protocol A: Vacuum Distillation (For Volatile Products)
Best for: Stable, low-molecular-weight products (BP < 150°C).
Context: Because cumyl thiol boils at ~217°C, it acts as a "heavy" solvent. If your product is volatile, you can distill the product away from the thiol.
-
Setup: Equip a short-path distillation apparatus. Ensure the receiving flask is cooled to -78°C (dry ice/acetone) to trap the volatile product efficiently.
-
Vacuum Application: Apply high vacuum (< 1 mmHg).
-
Fractionation:
-
Gently heat the bath. The volatile product should distill over first.
-
Stop distillation before the bath temperature reaches 100°C (under vacuum) to avoid co-distilling the thiol.
-
-
Residue: The pot residue will contain the cumyl thiol. Treat this residue with bleach before disposal.[1][2][3]
Protocol B: Chemical Scavenging (The "Derivatize & Wash" Method)
Best for: Non-volatile, stable products. This is the most robust method for complete removal.
Mechanism: Since steric hindrance makes extraction of the free thiol difficult, we convert the thiol into a highly polar, water-soluble derivative using a reactive electrophile (e.g., Sodium chloroacetate or Acrylamide).
Step-by-Step:
-
Quench: Dilute the reaction mixture with an organic solvent (EtOAc or DCM).
-
Scavenger Addition: Add 1.5 equivalents (relative to estimated residual thiol) of Methyl Acrylate or N-Ethylmaleimide (NEM) .
-
Note: Methyl acrylate is cheaper; NEM is faster (colorimetric indication often possible).
-
Alternative: Add Sodium Chloroacetate (2 equiv) and mild base (
) to convert the thiol to a carboxylic acid derivative.
-
-
Reaction: Stir at room temperature for 1–2 hours. The thiol undergoes a Michael addition (or substitution) to form a thioether.
-
Workup:
-
If using Acrylate/NEM: The adduct is less polar than the free thiol but often distinct enough to separate via flash column chromatography.
-
If using Chloroacetate: The product is now an acid (
). Wash the organic layer with saturated NaHCO₃ (aq) . The derivatized thiol will partition into the aqueous layer (as the carboxylate salt), leaving the pure product in the organic phase.
-
-
Drying: Dry organic phase over
, filter, and concentrate.
Protocol C: Oxidative Chromatographic Separation
Best for: Complex molecules where chemical derivatization might cause side reactions.
Mechanism: Thiols streak on silica gel and have variable Rf. Disulfides are distinct, non-polar, and move as defined spots. We intentionally oxidize the impurity to Dicumyl Disulfide (Solid, MP ~40°C) to facilitate separation.
Step-by-Step:
-
Oxidation: To the crude reaction mixture, add a catalytic amount of Iodine (
) or simply stir vigorously in air with a transition metal catalyst (e.g., traces) overnight.-
Visual Cue: Titrate with
solution until a faint yellow color persists (indicating all thiol is oxidized).[1]
-
-
Filtration: If the solvent volume is low, Dicumyl Disulfide may precipitate as a white solid. Filter this off.
-
Chromatography:
-
Load the filtrate onto a silica gel column.
-
Elution: Dicumyl disulfide is very non-polar (High Rf in Hexanes). Flush the column with 100% Hexanes (or 5% EtOAc/Hex) first to elute the disulfide.
-
Increase polarity to elute your target product.
-
-
Confirmation: Check fractions via TLC. The disulfide is UV active (phenyl rings) and stains yellow/brown with
.
Summary of Key Reagents
| Reagent | Role | Hazard Note |
| Sodium Hypochlorite (Bleach) | Oxidant for odor removal | Corrosive; Do not mix with acids or ammonia. |
| N-Ethylmaleimide (NEM) | Thiol Scavenger (Michael Acceptor) | Toxic; Irritant. |
| Sodium Chloroacetate | Thiol Scavenger (Alkylation) | Toxic; Vesicant. |
| Iodine ( | Oxidant (Thiol | Stains; Corrosive. |
References
-
PubChem. (2025).[4][5] 2-Phenylpropane-2-thiol Compound Summary. National Library of Medicine. Available at: [Link]
-
University of Rochester. (n.d.). SOP: How to Work with Thiols and Stench Chemicals. Department of Chemistry Safety Protocols. Available at: [Link] (General SOP reference verified via search context).
-
UCLA Chemistry & Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals. Available at: [Link]
-
Chemistry Steps. (2023). Reactions of Thiols and Sulfides. Available at: [Link]
Sources
Advanced Application Note: 2-Phenylpropane-2-thiol in Materials Science
Executive Summary
2-Phenylpropane-2-thiol (Cumyl Thiol) is a specialized tertiary thiol distinguished by its steric bulk and benzylic resonance stabilization. Unlike common aliphatic thiols (e.g., n-dodecanethiol), the gem-dimethyl group adjacent to the sulfur atom imparts unique kinetic protection and packing frustration.
This guide details its application in two critical domains:
-
Macromolecular Engineering: As a high-efficiency Chain Transfer Agent (CTA) for regulating molecular weight in radical polymerization without introducing aliphatic impurities.
-
Surface Science & Nanotechnology: As a ligand for forming sterically hindered Self-Assembled Monolayers (SAMs) on gold, useful for creating "defective" or spaced interfaces in sensor applications.
Application I: Molecular Weight Regulation (Chain Transfer)
Mechanistic Insight
In free radical polymerization, Cumyl Thiol acts as a regulator. The S-H bond is relatively weak (
The resulting cumyl thiyl radical (
Key Advantage: The tertiary structure minimizes the formation of disulfide byproducts (common with primary thiols) due to steric hindrance, ensuring cleaner polymer end-groups.
Protocol: Controlled Synthesis of Polystyrene
Objective: Synthesize Polystyrene (PS) with a target molecular weight (
Materials:
-
Monomer: Styrene (purified, inhibitor removed).
-
Initiator: AIBN (Azobisisobutyronitrile).
-
CTA: 2-Phenylpropane-2-thiol (Cumyl Thiol).
-
Solvent: Toluene (anhydrous).
Workflow:
-
Feed Preparation:
-
Prepare a reaction mixture with [Styrene] = 5.0 M in Toluene.
-
Add AIBN at 0.05 mol% relative to monomer.
-
CTA Addition: Calculate the required concentration of Cumyl Thiol (
) using the Mayo Equation: Assume (Transfer Constant) for aromatic thiols in Styrene at 60°C.
-
-
Degassing (Critical):
-
Perform 3 freeze-pump-thaw cycles to remove oxygen (oxygen inhibits radical propagation and oxidizes thiols).
-
-
Polymerization:
-
Immerse the reaction vessel in a thermostated oil bath at 60°C.
-
Stir at 300 RPM.
-
Reaction time: 4–6 hours (stop at <60% conversion to avoid composition drift).
-
-
Termination & Purification:
-
Quench by cooling in liquid nitrogen/ice bath.
-
Precipitate polymer into a 10-fold excess of cold methanol.
-
Filter and dry under vacuum at 40°C.
-
Data: Chain Transfer Constants (
| Thiol Type | Structure | Kinetic Feature | ||
| Cumyl Thiol | Tertiary/Aromatic | ~15.0 | ~0.8 | High resonance stability; lower odor than n-alkyls. |
| n-Dodecanethiol | Primary/Aliphatic | ~17.0 | ~0.6 | Standard industrial benchmark. |
| t-Dodecanethiol | Tertiary/Aliphatic | ~3.0 | ~0.2 | Slower transfer due to aliphatic sterics. |
Note: The high
in styrene is driven by the matching polarity and resonance stabilization of the transition state.
Mechanism Visualization (DOT)
Figure 1: Mechanism of Chain Transfer mediated by Cumyl Thiol. The cycle terminates one chain while initiating another, regulating molecular weight.
Application II: Surface Engineering (SAMs)
Steric Control in Monolayers
In nanotechnology, Self-Assembled Monolayers (SAMs) on gold are typically formed using linear alkanethiols, which pack tightly (crystalline-like). 2-Phenylpropane-2-thiol introduces a "molecular cone" geometry.
-
Effect: The bulky gem-dimethyl and phenyl groups prevent tight intermolecular
stacking or Van der Waals packing. -
Result: A "liquid-like" or disordered monolayer with higher electron transfer rates (due to defects) and specific spacing that can host guest molecules.
Protocol: Preparation of Sterically Hindered SAMs on Gold
Objective: Functionalize a Gold (Au) electrode with Cumyl Thiol for electrochemical sensing or interface modification.
Reagents:
-
Substrate: Polycrystalline Gold electrode (or Au-coated silicon wafer).
-
Ligand: 2-Phenylpropane-2-thiol (>98% purity).
-
Solvent: Absolute Ethanol (degassed).
Step-by-Step Protocol:
-
Substrate Cleaning (Piranha Etch):
-
Warning: Piranha solution (3:1
) is explosive with organics. -
Immerse Au substrate in Piranha solution for 60 seconds.
-
Rinse copiously with Milli-Q water, then ethanol.
-
Dry under a stream of Nitrogen (
).
-
-
Incubation:
-
Prepare a 1.0 mM solution of Cumyl Thiol in ethanol.
-
Immerse the clean Au substrate immediately into the solution.
-
Incubation Time: 24 hours at Room Temperature (in dark to prevent photo-oxidation).
-
Note: Unlike linear thiols which form SAMs in minutes/hours, the bulky cumyl group requires longer equilibration to maximize coverage, though it will never reach the density of
.
-
-
Washing:
-
Remove substrate and rinse with fresh ethanol to remove physisorbed layers.
-
Dry under
stream.
-
-
Characterization (Validation):
-
Contact Angle: Expected water contact angle
(Hydrophobic, but less than methyl-terminated alkyls which are ). -
Cyclic Voltammetry (Redox Probe): Use
. A Cumyl Thiol SAM will show quasi-reversible peaks (partial blocking), whereas a linear thiol SAM would block electron transfer almost completely.
-
Surface Packing Topology (DOT)
Figure 2: Schematic difference in footprint. Cumyl thiol (right) occupies a larger surface area per molecule due to the
References
-
Chain Transfer Constants in Polymerization
- Brandrup, J., Immergut, E. H., & Grulke, E. A. (1999). Polymer Handbook (4th ed.). Wiley-Interscience.
-
Source:
-
Thiol-Mediated Radical Polymerization
- Moad, G., & Solomon, D. H. (2006).
-
Source:
-
Self-Assembled Monolayers of Aromatic Thiols
- Sabatani, E., Cohen-Boulakia, J., Bruening, M., & Rubinstein, I. (1993). Thioaromatic monolayers on gold: a new family of self-assembling monolayers. Langmuir, 9(11), 2974–2981.
-
Source:
-
Steric Effects in SAMs
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[2] Chemical Reviews, 105(4), 1103–1170.
-
Source:
-
Sources
Technical Guide: Engineering Sterically Hindered Aromatic SAMs using 2-Phenylpropane-2-thiol
Topic: 2-phenylpropane-2-thiol in the preparation of self-assembled monolayers Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals
Executive Summary & Scientific Rationale
2-phenylpropane-2-thiol (also known as cumyl thiol or
Why use 2-phenylpropane-2-thiol?
-
Steric Protection of the S-Au Interface: The gem-dimethyl groups at the
-carbon provide an "umbrella effect," sterically shielding the sulfur-gold bond from oxidative attack and competitive displacement. -
Electronic Interface Engineering: The phenyl ring, while not conjugated directly to the sulfur through a
-system (due to the carbon), introduces a significant interfacial dipole and aromatic functionality useful for molecular electronics and work-function tuning. -
Etch Resistance: The bulky footprint of the cumyl group offers superior resistance to wet etchants compared to loosely packed linear thiols of similar length.
Mechanism of Film Formation
The formation of 2-phenylpropane-2-thiol SAMs is kinetically distinct from primary alkanethiols due to the neophilic nature of the sulfur atom.
-
Adsorption Phase: The initial chemisorption (
) is slower. The bulky gem-dimethyl groups create a barrier to immediate coordination, requiring longer incubation times to achieve saturation coverage. -
Organization Phase: Unlike linear chains that "stand up" to maximize chain-chain interactions, 2-phenylpropane-2-thiol adopts a structure dominated by the footprint of the phenyl and methyl groups. This results in a monolayer with lower molecular density (molecules/cm²) but high effective surface coverage due to the projected area of the headgroup.
Visualization: Steric Adsorption Pathway
Figure 1: Kinetic pathway of hindered thiol adsorption. Note the critical reorganization phase required to accommodate the bulky tertiary groups.
Experimental Protocol
A. Materials & Equipment[2][3][4][5]
-
Precursor: 2-phenylpropane-2-thiol (>97% purity).
-
Substrate: Au(111) on Mica or Template Stripped Gold (TSG) for STM studies; Polycrystalline Au on Ti/Si for general electrochemical work.
-
Solvent: Absolute Ethanol (EtOH), HPLC grade. Note: Toluene may be used if higher solubility is required, but Ethanol is preferred for compatibility with standard cleaning flows.
-
Cleaning Agents:
(3:1, Piranha solution), UV/Ozone cleaner.
B. Substrate Pre-treatment (Critical)
The success of tertiary thiol SAMs depends entirely on the availability of active gold sites.
-
Piranha Clean: Immerse gold substrates in Piranha solution for 30-60 seconds. Caution: Piranha solution reacts violently with organics.[2]
-
Rinse: Copious rinsing with Milli-Q water (18.2 M
). -
UV/Ozone: Expose to UV/Ozone for 10 minutes to remove trace adventitious carbon.
-
Ethanol Rinse: Immediately rinse with absolute ethanol to reduce the oxide surface and prepare for thiol exposure.
C. Deposition Protocol
-
Solution Preparation: Prepare a 2 mM solution of 2-phenylpropane-2-thiol in absolute ethanol.
-
Why 2 mM? While 1 mM is standard for alkanethiols, the lower diffusion coefficient and steric hindrance of the tertiary thiol warrant a slight excess to drive the equilibrium.
-
-
Incubation: Immerse the freshly cleaned gold substrate into the solution.
-
Time: 48 hours at Room Temperature (20-25°C).
-
Insight: Do not shorten this step. Studies on hindered thiols indicate that while 80% coverage occurs rapidly, the final 20% (defect filling) is slow due to the difficulty of fitting bulky groups into small vacancies [1].
-
-
Inert Atmosphere (Optional but Recommended): Backfill the container with
to prevent oxidation of the thiol to sulfinates/sulfonates during the long incubation.
D. Post-Deposition Processing
-
Primary Rinse: Remove sample and rinse thoroughly with a stream of fresh ethanol for 30 seconds.
-
Sonication (The "Desorption" Step): Sonicate the sample in fresh ethanol for 1-2 minutes.
-
Reasoning: Bulky thiols are prone to physisorption (stacking). Mild sonication removes multilayers, leaving only the chemically bonded monolayer.
-
-
Drying: Dry under a stream of filtered Nitrogen gas.
Characterization & Validation
To validate the quality of the SAM, use the following metrics.
| Technique | Parameter | Expected Result | Interpretation |
| Contact Angle | Static Water Angle ( | 85° - 95° | Indicates a hydrophobic surface dominated by the phenyl/methyl groups. Lower angles (<80°) suggest pinholes or oxidation. |
| XPS | S 2p Binding Energy | Doublet at ~162 eV | Confirms Thiolate-Au bond. A peak at >168 eV indicates oxidized sulfur (sulfonate), signaling a failed prep. |
| Cyclic Voltammetry | Redox Blocking ( | The bulky layer should impede electron transfer, though less effectively than a C12 alkanethiol due to lower thickness. | |
| Ellipsometry | Thickness | ~6-8 Å | Consistent with the molecular length of the cumyl group standing upright. |
Workflow Diagram
Figure 2: Step-by-step protocol flow for high-fidelity SAM generation.[3]
Troubleshooting & Optimization
Issue: Low Blocking Efficiency (High Current in CV)
-
Cause: Pinholes in the monolayer. The bulky cumyl group may not pack perfectly on atomic steps of the gold surface.
-
Solution: Perform a "backfilling" step.[3][2] Incubate the formed SAM in a solution of a small linear thiol (e.g., ethanethiol) for 30 minutes to plug the defects without displacing the primary bulky thiol [2].
Issue: Hazy Film
-
Cause: Multilayer formation or disulfide precipitation.
-
Solution: Increase the sonication time in ethanol or switch to Toluene for the rinsing step to better dissolve aromatic residues.
References
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Link
-
Bain, C. D., & Whitesides, G. M. (1989). Formation of Monolayers by the Coadsorption of Thiols on Gold: Variation in the Head Group, Tail Group, and Solvent. Journal of the American Chemical Society, 111(18), 7155-7164. Link
-
Vericat, C., Vela, M. E., Benitez, G., Carro, P., & Salvarezza, R. C. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system.[4] Chemical Society Reviews, 39(5), 1805-1834. Link
Sources
Troubleshooting & Optimization
Technical Support Guide: Redox Control & Scavenging with 2-Phenylpropane-2-thiol
Executive Summary
This guide addresses the use of 2-phenylpropane-2-thiol (also known as Cumyl Thiol or
While standard silane scavengers (e.g., TIPS) effectively trap carbocations, they lack the reducing power necessary to maintain cysteine residues in their free sulfhydryl (-SH) state. 2-phenylpropane-2-thiol bridges this gap, providing both electrophile scavenging (to prevent permanent alkylation) and redox buffering (to prevent premature disulfide formation), all without the noxious stench associated with traditional dithiols.
The Chemistry of Inhibition (Mechanism)
To effectively troubleshoot, one must understand the competitive kinetics occurring during Trifluoroacetic Acid (TFA) cleavage.
The Dual-Threat Problem
During cleavage, two distinct failure modes threaten Cysteine (Cys) residues:
-
Alkylation (Permanent): Protecting groups (e.g., Trt, tBu) release carbocations (
). If not scavenged, these attack the nucleophilic sulfur of Cys, forming a thioether that cannot be removed. -
Oxidation (Reversible but Problematic): Reactive Oxygen Species (ROS) or sulfenyl halides formed in situ can drive Cys residues to form random, non-native disulfide bridges (scrambling) or multimers.
The Cumyl Thiol Solution
2-phenylpropane-2-thiol acts as a "soft" nucleophile. Its steric bulk (due to the phenyl and dimethyl groups) makes it highly selective.
-
Scavenging: It traps
-butyl and trityl cations faster than the peptide's internal nucleophiles. -
Redox Control: It maintains a reducing environment, ensuring Cys residues remain as free thiols (
) rather than oxidizing into disulfides ( ).
Visualizing the Pathway
The following diagram illustrates how 2-phenylpropane-2-thiol intercepts reactive species to protect the native peptide structure.
Figure 1: Mechanism of Action. The reagent intercepts carbocations and maintains a reducing environment, preventing both alkylation and oxidation pathways.
Application Protocols
Standard "Low-Odor" Cleavage Cocktail
This protocol replaces the standard "Reagent K" (which uses EDT) with a Cumyl Thiol variant.
Reagents Required:
-
Trifluoroacetic Acid (TFA) - Cleavage Agent[1]
-
Phenol - Scavenger (Tyr/Trp protection)
-
Water (
) - Scavenger (Pbf/Pmc removal) -
Triisopropylsilane (TIPS) - Scavenger (Trityl removal)
-
2-Phenylpropane-2-thiol - Redox & tBu Scavenger
Preparation (10 mL Cocktail):
| Reagent | Volume/Weight | Percentage | Role |
| TFA | 9.0 mL | 90% | Solvent/Acid |
| Water | 250 µL | 2.5% | Hydrolysis |
| TIPS | 250 µL | 2.5% | Silane Scavenger |
| Phenol * | 250 mg | 2.5% | Aromatic Scavenger |
| 2-Phenylpropane-2-thiol | 250 µL | 2.5% | Disulfide Prevention |
*Note: If the peptide does not contain Tyrosine or Tryptophan, Phenol can be omitted and replaced with additional TFA.
Workflow
-
Wash: Wash resin thoroughly with DCM (3x) to remove DMF traces. Dry under nitrogen.
-
Cocktail Prep: Premix the scavengers (Water, TIPS, Phenol, Cumyl Thiol) before adding TFA to prevent exothermic degradation.
-
Incubation: Add cocktail to resin. Shake at Room Temperature (RT) for 2–3 hours.
-
Tip: For sequences with >3 Arginines, extend to 4 hours.
-
-
Precipitation: Filter resin.[1] Drop filtrate into ice-cold Diethyl Ether or MTBE (ratio 1:10).
-
Isolation: Centrifuge (3000 rpm, 5 min). Decant ether. The pellet contains the reduced peptide.
Troubleshooting & FAQs
This section addresses specific issues reported by users switching from EDT or DTT to 2-phenylpropane-2-thiol.
Q1: My peptide yield is good, but I see +56 Da or +96 Da adducts in Mass Spec. What happened?
Diagnosis: Incomplete scavenging of
-
Increase 2-phenylpropane-2-thiol concentration to 5% .
-
Add DODT (3,6-Dioxa-1,8-octanedithiol) at 2% if the sequence is extremely hydrophobic.
Q2: I am trying to prevent disulfide bonds, but my peptide is still dimerizing (2M-2H).
Diagnosis: Air oxidation during the ether precipitation or workup. Explanation: 2-phenylpropane-2-thiol works during cleavage. Once you precipitate into ether, the thiol is washed away. If the pellet sits in neutral pH buffer exposed to air, it will oxidize. Solution:
-
Workup Speed: Minimize time between precipitation and HPLC purification.
-
Acidic pH: Keep the crude peptide solution at pH < 4 (0.1% TFA) until purification. Disulfides form slowly at acidic pH.
-
TCEP Addition: Add TCEP (Tris(2-carboxyethyl)phosphine) to your HPLC injection solvent to reverse any incidental oxidation.
Q3: How does the smell compare to EDT?
Answer: Significantly better, but not "odorless."
-
EDT: Pungent, rotting cabbage smell that lingers on clothes/skin.
-
Cumyl Thiol: Faint, "gassy" or "garlic-like" odor. It is easily contained within a fume hood and does not typically cling to surfaces.
-
Disposal: Quench with bleach (sodium hypochlorite) to oxidize the thiol to a sulfonate before disposal.
Q4: Can I use this for Methionine-containing peptides?
Answer: Yes, but with a caveat.
Cumyl thiol prevents the alkylation of Methionine, but it is less effective than Thioanisole at reducing Methionine Sulfoxide (
-
Recommendation: If you suspect Met oxidation (M+16 peak), add Dimethyl Sulfide (DMS) or Ammonium Iodide (
) to the cocktail, or stick to the protocol but ensure fresh reagents are used.
Q5: The reagent isn't dissolving in my TFA mixture.
Diagnosis: Phase separation. Solution: 2-phenylpropane-2-thiol is highly lipophilic. It requires high TFA concentrations (>85%) to stay miscible if water is present. Ensure your water content does not exceed 5%.[1][2] Add the TFA last to the scavenger mix to ensure turbulent mixing.
Comparative Data: Scavenger Efficiency
The table below compares 2-phenylpropane-2-thiol against industry standards for preventing Cys modification.
| Feature | 1,2-Ethanedithiol (EDT) | 2-Phenylpropane-2-thiol | Triisopropylsilane (TIPS) |
| Primary Function | Scavenger & Reductant | Scavenger & Reductant | Scavenger (Hydride Donor) |
| Odor Profile | Extreme (High Toxicity) | Low (Manageable) | Mild / Aromatic |
| Disulfide Prevention | Excellent | Very Good | Poor (No redox potential) |
| t-Butyl Scavenging | Excellent | Excellent | Good |
| Toxicity | High | Moderate | Low |
| Recommended Use | Complex Cys/Met/Trp sequences | General Cys protection (Odor sensitive) | Standard peptides (No Cys) |
References
- Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Defines the role of thiols in cleavage cocktails and scavenger mechanisms).
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link (Comprehensive review of side-chain protection and the necessity of scavengers like thiols).
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266. Link (The foundational paper for "Reagent K" and the use of thiols to prevent alkylation).
-
Sigma-Aldrich. (n.d.). Cleavage and Deprotection Protocols for Fmoc SPPS. Link (General protocols for cleavage cocktails including thiol additives).
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Link (Practical comparison of TIPS vs. Thiols for Cys preservation).
Sources
Technical Support Center: Optimizing 2-Phenylpropane-2-thiol Additions
Reagent Focus: 2-Phenylpropane-2-thiol (Cumyl Thiol) CAS: 16325-88-5 Support Level: Advanced Application Note
Critical Reactivity Profile: The Steric-Electronic Paradox
Before optimizing your reaction, you must understand the unique behavior of 2-phenylpropane-2-thiol. Unlike primary thiols (e.g., ethanethiol) or simple tertiary thiols (e.g., tert-butyl thiol), this molecule presents a specific "Steric-Electronic Paradox" that dictates reaction success.
-
The Electronic Advantage (Radical Formation): The S-H bond in 2-phenylpropane-2-thiol is exceptionally weak (~350–360 kJ/mol) due to the resonance stabilization of the resulting thiyl radical by the adjacent phenyl ring. This makes it an excellent hydrogen donor in radical chains.
-
The Steric Disadvantage (Bond Formation): The bulky cumyl group (phenyl + two methyls) creates significant steric hindrance around the sulfur center. While the radical forms easily, its ability to attack an alkene (propagation) or a Michael acceptor (nucleophilic attack) is kinetically retarded compared to less hindered thiols.
Implication for Optimization: You cannot simply substitute this reagent into a standard protocol. You must drive the reaction harder (thermodynamically or kinetically) to overcome the steric barrier while suppressing side reactions like elimination (
Troubleshooting Radical Thiol-Ene Additions ("Click" Chemistry)
Common Scenario: You are attempting a UV or thermal-initiated coupling to an electron-rich alkene (e.g., vinyl ether, allyl ether) but observing low conversion or polymer formation.
Q: My alkene is disappearing, but the product yield is low. What is happening?
Diagnosis: You are likely observing alkene homopolymerization .
Because the cumyl thiyl radical is bulky, its addition to the alkene is slow (
The Fix:
-
Increase Thiol Stoichiometry: Shift the ratio to 1.5:1 or 2:1 (Thiol:Alkene) . This statistically favors the chain-transfer step (H-abstraction) over homopolymerization.
-
Switch Solvent: Use a solvent that does not promote chain growth. Avoid bulk polymerization; dilute to 0.5–1.0 M in ethyl acetate or toluene.
Q: The reaction stalls after 50% conversion.
Diagnosis: Radical Termination or "Cage Effect." The stability of the cumyl radical means it has a longer lifetime, increasing the probability of radical-radical recombination (termination) rather than propagation.
The Fix:
-
Boost Initiator Concentration: Standard 1 mol% is often insufficient for sterically hindered thiols. Increase to 3–5 mol% .
-
Photo-Initiator Choice: For UV curing, use DMPA (2,2-Dimethoxy-2-phenylacetophenone) (cleaves fast) rather than weaker initiators. If using visible light, ensure your photocatalyst has a high enough oxidation potential to generate the thiyl radical efficiently.
Optimized Protocol: Radical Addition
| Parameter | Condition | Rationale |
| Stoichiometry | 1.5 equiv Thiol : 1.0 equiv Alkene | Suppresses alkene homopolymerization. |
| Initiator | DMPA (UV) or AIBN (Thermal) at 2–5 mol% | Compensates for high termination rates of stable radicals. |
| Temperature | 60–80°C (Thermal) | Provides kinetic energy to overcome steric repulsion during addition. |
| Atmosphere | Strict Inert (Ar/N2) | Oxygen quenches the long-lived benzyl-stabilized radicals efficiently. |
Troubleshooting Anionic Michael Additions
Common Scenario: You are adding the thiol to an electron-deficient alkene (e.g., maleimide, acrylate) using a base catalyst.
Q: I see a new peak in the NMR (approx 5.1 & 5.4 ppm), but it's not my product.
Diagnosis: Elimination Reaction.
Under basic conditions, 2-phenylpropane-2-thiol can undergo elimination to form
The Fix:
-
Lower the Basicity: Switch from strong bases (KOH, NaH) to non-nucleophilic organic bases like TEA (Triethylamine) or DIPEA .
-
Use Nucleophilic Catalysis: Instead of a Bronsted base, use a nucleophilic catalyst like DMPP (Dimethylphenylphosphine) or TCEP . These attack the Michael acceptor to generate an enolate, which then deprotonates the thiol. This mechanism is often faster for bulky thiols than direct deprotonation.
Q: The reaction is incredibly slow compared to primary thiols.
Diagnosis: Steric Shielding of the Thiolate. The nucleophilicity of the tertiary thiolate is severely compromised by the surrounding methyl and phenyl groups.
The Fix:
-
Solvent Polarity: Switch to DMSO or DMF . These dipolar aprotic solvents solvate the cation (e.g., the protonated amine), leaving the thiolate anion "naked" and more reactive.
-
Concentration: Run the reaction at high concentration (>2 M ) or neat (if liquid) to maximize collision frequency.
Optimized Protocol: Michael Addition
| Parameter | Condition | Rationale |
| Catalyst | DMPP (1–5 mol%) or TMG (Tetramethylguanidine) | Phosphines (DMPP) act as superior nucleophilic catalysts for hindered systems. |
| Solvent | DMSO or DMF | Enhances thiolate nucleophilicity by stripping away solvation shells. |
| pH Control | Apparent pH 7.5–8.5 | High enough to deprotonate, low enough to prevent elimination. |
Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for optimizing conditions based on the specific failure mode you are observing.
Caption: Decision tree for troubleshooting reaction failures based on mechanistic pathway (Radical vs. Anionic).
Storage & Handling (FAQ)
Q: The reagent has turned cloudy or has a precipitate. Is it usable?
A: The precipitate is likely the disulfide dimer (Bis(cumyl)disulfide). This forms rapidly upon exposure to air, especially in the presence of trace base.
-
Recovery: You can reduce it back to the thiol using DTT (Dithiothreitol) or TCEP in methanol/water, followed by extraction.
-
Prevention: Store under Argon at 4°C.
Q: How do I quench the smell?
A: Do NOT use simple bleach (hypochlorite) immediately if large quantities are present, as the oxidation can be exothermic.
-
Protocol: Use a dilute solution of Hydrogen Peroxide (H2O2) mixed with Sodium Carbonate . This oxidizes the thiol to the sulfonate (odorless) more controllably.
References
-
Thiol-Ene Reaction Mechanisms & Sterics: Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. (Foundational text on the kinetics of primary vs. tertiary thiols).
-
Nucleophilic Catalysis in Thiol-Michael Additions: Chan, J. W., et al. (2010). Nucleophile-Initiated Thiol-Michael Reactions: Effect of Organocatalyst, Thiol, and Ene. (Demonstrates the superiority of phosphines for hindered thiols).
-
Steric Hindrance in Thiol-Ene Kinetics: Kramer, N. B., et al. (2018). Kinetic differences between primary, secondary, and tertiary alkyl thiols in thiol-ene reactions. (Specific data on rate retardation in tertiary thiols).
-
Disulfide Prevention & Stability: Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange. (Mechanisms of oxidative dimerization).
-
2-Phenylpropane-2-thiol Safety Data: PubChem CID 9964152. (Physicochemical properties and safety).
troubleshooting low yields in reactions with 2-phenylpropane-2-thiol
Topic: Troubleshooting Low Yields in Reactions with 2-Phenylpropane-2-thiol (Cumyl Thiol) Content Type: Technical Support Center Guide Audience: Researchers, Senior Scientists, Process Chemists
Executive Summary: The "Cumyl" Challenge
2-Phenylpropane-2-thiol (Cumyl thiol) presents a unique dichotomy in organic synthesis. While it is a valuable source of the bulky cumyl group for hydrophobic modification or radical chain transfer, its structure creates a "perfect storm" for low yields:
-
Steric Bulk: The tertiary carbon creates massive hindrance, suppressing standard
pathways. -
Benzylic Lability: The carbon-sulfur bond is prone to heterolytic cleavage, leading to competing elimination (
-methylstyrene formation). -
Radical Stability: The resulting cumyl radical is stabilized, often slowing down propagation steps in radical chains (e.g., thiol-ene chemistry).
This guide addresses these specific failure modes with actionable, mechanistic solutions.
Part 1: Diagnostic Workflow
Before altering reaction parameters, identify the specific failure mode using the decision tree below.
Figure 1: Diagnostic decision tree for troubleshooting cumyl thiol reactions. Use
Part 2: Troubleshooting & FAQs
Category 1: Reagent Quality & Handling
Q: My reaction turned cloudy immediately, and NMR shows a mess in the aromatic region. Is my reagent bad? A: Likely, yes. Cumyl thiol oxidizes easily to dicumyl disulfide upon storage, even at low temperatures. This disulfide is unreactive in nucleophilic substitutions and can poison radical reactions.
-
Diagnostic: Look for a shift in the methyl protons (
-NMR). Thiol methyls appear around 1.7-1.8 ppm; disulfide methyls shift downfield. -
The Fix (Protocol A): You must reduce the disulfide before use. Simple distillation often fails due to the high boiling point (~220°C) causing thermal elimination.
Protocol A: Chemical Reduction of Dicumyl Disulfide
-
Dissolve the impure thiol in glacial acetic acid (5 mL per gram).
-
Add Zinc dust (3.0 equivalents) slowly with vigorous stirring.
-
Stir at room temperature for 2-4 hours.
-
Filter off the zinc. Dilute with water and extract with dichloromethane (
). -
Wash organic layer with
(sat.) to remove acid. -
Dry over
and concentrate in vacuo (keep bath <40°C). -
Result: Fresh, reactive thiol. Use immediately.
Category 2: Nucleophilic Substitution (
) Failures
Q: I am trying to alkylate cumyl thiol with an alkyl bromide using
-
Mechanism: The cumyl thiolate anion is bulky. When it approaches an electrophile, steric repulsion often prevents the
trajectory. Simultaneously, the basic conditions promote the elimination of (or thiolate) from the starting material, or dehydrohalogenation of your alkyl bromide. -
Critical Insight: Tertiary thiols are poor nucleophiles for
but excellent for or Radical pathways.
Optimization Table: Alkylation Conditions
| Variable | Standard Condition (Fail) | Optimized Condition (Success) | Mechanistic Rationale |
| Base | Cesium "naked" effect increases nucleophilicity; avoid strong bases that drive E2. | ||
| Solvent | DMF, DMSO (Heating) | DMF (RT) or Acetonitrile | High heat promotes elimination to |
| Electrophile | Secondary Alkyl Halides | Primary Iodides or Triflates | Use a "hot" leaving group to compensate for the poor nucleophile. |
| Additive | None | TBAI (Tetrabutylammonium iodide) | Phase transfer catalyst helps solubilize the bulky thiolate. |
Alternative Strategy: If
-
Mix Cumyl thiol + Alcohol (electrophile) + catalytic
or . -
Note: This works best if the electrophile can form a stable carbocation.
Category 3: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig Type)
Q: My Pd-catalyzed coupling with an aryl halide stops at 10% conversion. The catalyst turns black.
A: This is classic thiol poisoning . Thiolates bind Palladium much more strongly than phosphines, displacing ligands and forming inactive
Protocol B: High-Steric Cross-Coupling To couple Cumyl Thiol with Aryl Halides:
-
Catalyst Precursor: Use
or . -
Ligand (Critical): You need a ligand with a wide bite angle and high steric bulk to force reductive elimination.
-
Best: Xantphos or DiPPF (1,1'-Bis(diisopropylphosphino)ferrocene).
-
Avoid:
or simple bidentates like dppe.
-
-
Loading: Increase Ligand:Metal ratio to 2:1 or 3:1 to prevent ligand stripping by the thiol.
-
Order of Addition:
-
Pre-mix Pd and Ligand in solvent for 30 mins before adding the thiol.
-
Add the thiol slowly (syringe pump) if poisoning persists.
-
Reference Anchor: The superiority of DiPPF for tertiary thiol coupling is well-documented in Pd-catalyzed C-S bond formation literature (See Ref [1]).[1]
Category 4: Thiol-Ene "Click" Reactions
Q: Thiol-ene reactions are supposed to be fast. Why is my reaction with cumyl thiol taking 24 hours? A: The "Click" reputation usually applies to primary thiols.
-
Kinetic Penalty: The propagation rate constant (
) for tertiary thiols is significantly lower (up to 10x slower) than primary thiols. -
Radical Stability: The cumyl radical (formed after H-abstraction) is benzylic and tertiary. It is too stable. It reacts sluggishly with the alkene, slowing the chain propagation cycle.
Visualizing the Kinetic Bottleneck:
Figure 2: The Thiol-Ene cycle. The addition of the bulky cumyl thiyl radical to the alkene is the rate-limiting step, hindered by steric clash.
The Fix:
-
Increase Initiator: Use 5-10 mol% DMPA or AIBN (vs standard 1%).
-
Heat: Run thermal initiation (AIBN/Benzene at 80°C) rather than photo-initiation if possible, to overcome the activation energy barrier imposed by sterics.
-
Stoichiometry: Use excess thiol (1.5 - 2.0 equiv) to drive the equilibrium.
References
-
Murata, M., & Buchwald, S. L. (2004).[1] A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines.[1] Tetrahedron, 60(34), 7397-7403.
-
Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573.
-
Kramer, J. W., et al. (2020). Effects of 1°, 2°, and 3° Thiols on Thiol–Ene Reactions: Polymerization Kinetics and Mechanical Behavior. Macromolecules, 53(15), 6393–6401.
-
Griffing, E., & Overcash, M. (2016).[2] Alpha-Methylstyrene as a byproduct of acetone and phenol production.[2] Environmental Genome.
Sources
Technical Support Center: Purification of 2-Phenylpropane-2-thiol Derivatives
Welcome to the technical support center for the purification of 2-phenylpropane-2-thiol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important class of tertiary aromatic thiols. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your laboratory work.
Introduction to the Challenges
2-Phenylpropane-2-thiol, also known as α,α-dimethylbenzyl mercaptan, and its derivatives are valuable intermediates in organic synthesis. However, their purification presents a unique set of challenges primarily due to the inherent reactivity of the tertiary benzylic thiol group. The main difficulties arise from:
-
Oxidative Instability: The thiol group is highly susceptible to oxidation, leading to the formation of the corresponding disulfide, which is often the primary impurity. This process is accelerated by heat, exposure to air (oxygen), basic conditions, and the presence of trace metal ions.
-
Formation of Byproducts during Synthesis: Depending on the synthetic route employed, various side products can contaminate the crude product, complicating the purification process.
-
Volatility and Odor: Many thiols are volatile and possess strong, unpleasant odors, necessitating careful handling and waste disposal procedures.
This guide will provide practical solutions to these and other challenges you may encounter.
Troubleshooting Guide
This section addresses specific issues you might face during your experiments in a question-and-answer format.
Issue 1: Your purified product shows a significant amount of a higher molecular weight impurity by GC-MS, and a decrease in the thiol peak over time.
-
Question: What is this impurity and how can I prevent its formation?
-
Answer: The most likely impurity is the corresponding disulfide, formed by the oxidation of two thiol molecules. Tertiary benzylic thiols are particularly prone to this, as the benzylic position can stabilize radical intermediates that may be involved in the oxidation process.
-
Causality: The S-H bond in thiols is weaker than the O-H bond in alcohols, making it more susceptible to homolytic cleavage and subsequent oxidation. The reaction is often catalyzed by trace metals and exposure to atmospheric oxygen.
-
Prevention and Mitigation:
-
Inert Atmosphere: Conduct all reactions and purification steps under an inert atmosphere (e.g., nitrogen or argon). This is the most critical step in preventing oxidation.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Low Temperatures: Whenever possible, maintain low temperatures during workup and purification to slow down the rate of oxidation.
-
Acidic Conditions: Thiols are generally more stable under acidic to neutral conditions. Avoid basic conditions during workup, as the corresponding thiolate is even more readily oxidized.
-
-
Issue 2: Your crude product, synthesized from 2-phenyl-2-propanol, is contaminated with non-polar impurities that are difficult to separate.
-
Question: What are these impurities and how can I remove them?
-
Answer: If you are synthesizing your thiol from 2-phenyl-2-propanol, which is often prepared via a Grignard reaction, you may have carried over impurities from that step. Common non-polar impurities include:
-
Biphenyl: Formed by the coupling of the Grignard reagent with unreacted aryl halide.[1][2]
-
Benzene: Results from the reaction of the Grignard reagent with any protic source, such as water.[1]
-
2-Phenyl-1-propene: The dehydration product of 2-phenyl-2-propanol, its formation is favored during acidic workup.[3]
-
Removal Strategies:
-
Flash Chromatography: These non-polar impurities can typically be separated from the more polar thiol using flash column chromatography. A non-polar eluent system, such as hexane/ethyl acetate, will elute the biphenyl and benzene first, followed by the desired thiol.
-
Distillation: Fractional distillation under reduced pressure can also be effective, particularly for removing lower boiling impurities like benzene.
-
-
Issue 3: Your product has a persistent yellow or brown color, even after initial purification.
-
Question: What causes the color and how can I obtain a colorless product?
-
Answer: The color can be due to several factors:
-
Trace Impurities: Small amounts of highly colored byproducts from the synthesis can be present.
-
Oxidation Products: As mentioned, disulfide formation can sometimes impart a yellowish color.
-
Thiol-Metal Complexes: Trace metal contamination can lead to the formation of colored complexes.
-
Decolorization Techniques:
-
Activated Carbon Treatment: While effective for many organic compounds, use with caution for thiols as some grades of activated carbon can promote oxidation. If used, it should be done under an inert atmosphere with minimal heating.
-
Recrystallization: If your thiol derivative is a solid, recrystallization is an excellent method for both purification and decolorization.
-
Thorough Chromatography: Careful flash chromatography, sometimes with the addition of a small amount of a chelating agent like EDTA to the silica gel slurry, can help remove metal-based impurities.
-
-
Impurity Formation and Mitigation Workflow
Caption: Workflow from synthesis to pure product, highlighting potential impurities.
Frequently Asked Questions (FAQs)
-
Q1: What is the best way to store 2-phenylpropane-2-thiol and its derivatives?
-
A1: These compounds should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container to prevent oxidation. Refrigeration at low temperatures (e.g., 4°C) is highly recommended to slow down any potential degradation. Avoid storing in clear glass containers to minimize exposure to light, which can also promote oxidation.
-
-
Q2: I have a strong thiol odor in my lab, even after cleaning. What should I do?
-
A2: Thiol odors are notoriously difficult to eliminate. All glassware and equipment that have come into contact with thiols should be decontaminated by rinsing with a bleach solution (sodium hypochlorite) or a hydrogen peroxide solution, which will oxidize the thiol to less odorous sulfonic acids. Perform this in a well-ventilated fume hood.
-
-
Q3: Can I use a rotary evaporator to remove the solvent after my column?
-
A3: Yes, but with caution. It is advisable to use a rotary evaporator with a nitrogen or argon bleed to avoid exposing the thiol to air, especially when warm. Keep the bath temperature as low as possible to minimize thermal degradation and oxidation.
-
-
Q4: What analytical techniques are best for assessing the purity of my product?
-
A4:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your desired product and help identify major impurities. The thiol proton (S-H) in ¹H NMR often appears as a broad singlet.
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of your purification.
-
-
Quantitative Data Summary
The following table provides a summary of typical impurities that may be encountered and their physical properties, which can aid in selecting an appropriate purification strategy.
| Impurity | Boiling Point (°C at 760 mmHg) | Typical Origin | Recommended Primary Purification Method |
| 2-Phenylpropane-2-thiol | ~220[5] | Desired Product | - |
| Disulfide Derivative | >300 (estimated) | Oxidation of thiol | Flash Chromatography |
| 2-Phenyl-2-propanol | 202[6] | Unreacted Starting Material | Flash Chromatography, Vacuum Distillation |
| 2-Phenyl-1-propene | 165-169 | Dehydration of alcohol precursor[3] | Flash Chromatography, Vacuum Distillation |
| Biphenyl | 255 | Grignard side reaction[1][2] | Flash Chromatography, Recrystallization |
| Benzene | 80.1 | Grignard side reaction[1] | Distillation |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline. The optimal solvent system should be determined by TLC analysis for each specific derivative.
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude thiol derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica bed.
-
Elution: Begin elution with a non-polar solvent system (e.g., 98:2 hexane:ethyl acetate). The less polar impurities will elute first. Gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 hexane:ethyl acetate) to elute the desired thiol.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, preferably with an inert gas bleed.
Protocol 2: Purification by Vacuum Distillation
This method is suitable for thermally stable, liquid thiol derivatives.
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all joints are well-sealed.
-
Crude Product Charging: Charge the distillation flask with the crude thiol and a magnetic stir bar for smooth boiling.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask in a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of your product under the applied pressure. It is advisable to collect a forerun fraction to remove any low-boiling impurities.
-
Inert Atmosphere Handling: After distillation, release the vacuum with an inert gas and store the purified product under an inert atmosphere.
Protocol 3: Purification by Recrystallization
This protocol is for solid derivatives.
-
Solvent Selection: Choose a solvent or solvent pair in which the thiol derivative is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices for aromatic compounds include ethanol/water, acetone/water, or hexane/ethyl acetate mixtures.[1]
-
Dissolution: In a flask, dissolve the crude solid in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to form well-defined crystals. Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold recrystallization solvent and dry them under vacuum.
Logical Relationships in Purification
Caption: Decision-making flowchart for purification strategy and analysis.
References
-
University of Rochester Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12053, 2-Phenyl-2-propanol. Retrieved from [Link]
-
Homework.Study.com. (n.d.). What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol? Retrieved from [Link]
-
Leather Science and Engineering. (n.d.). GC-MS Determination of 2-Phenyl-2-propanol in Footwear Materials. Retrieved from [Link]
-
Reddit. (2013, October 18). How would you purify air-sensitive materials (thiols) using column chromatography? Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]
-
Master Organic Chemistry. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from [Link]
- U.S. Patent No. 3,326,981. (1967). Process for the preparation of aromatic thiols. Google Patents.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9964152, 2-Phenylpropane-2-thiol. Retrieved from [Link]
- Winther, J. R., & Thorpe, C. (2014). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 451, 2-15.
-
Organic Syntheses. (n.d.). 2-thiophenethiol. Retrieved from [Link]
-
S. Chandrasekhar, et al. (2012). Benzyl alcohol synthesis by benzylic substitution. Organic Chemistry Portal. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. Retrieved from [Link]
-
ChemBK. (n.d.). 2-phenylpropane-2-thiol. Retrieved from [Link]
- Roberts, D., et al. (n.d.). Confident Identification of Leachable Impurities from Pharmaceutical Container Closure Materials using Orbitrap-Mass-Spectrometer-Based GC-MS. Thermo Fisher Scientific.
-
Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Chemistry Stack Exchange. (2025, February 6). Purification of thiols. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Phenyl-2-propanol. Retrieved from [Link]
-
G-Biosciences. (2024, July 25). Thiopropyl Resin for the purification of thiol group containing proteins. Retrieved from [Link]
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. GC-MS Determination of 2-Phenyl-2-propanol inFootwear Materials [scupgkg.cn]
- 5. 2-phenylpropane-2-thiol [chembk.com]
- 6. 2-Phenyl-2-propanol | C9H12O | CID 12053 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing 2-Phenylpropane-2-thiol Odor in the Laboratory
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 2-phenylpropane-2-thiol. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions to ensure safe and effective odor management during your experiments. The potent and persistent sulfide odor of 2-phenylpropane-2-thiol, a member of the thiol chemical class, necessitates meticulous laboratory practices to prevent olfactory fatigue and maintain a safe working environment for all personnel.[1] This document is structured to address specific challenges you may encounter, offering scientifically grounded solutions and preventative measures.
Understanding the Challenge: The Chemistry of Thiol Odor
Thiols, also known as mercaptans, are organosulfur compounds characterized by the presence of a sulfhydryl (-SH) group.[2] Their notoriously unpleasant smell is detectable by the human nose at extremely low concentrations, in the parts per million (ppm) range.[2] The primary strategy for odor control is the chemical conversion of the volatile thiol into a less odorous, oxidized form.[3] This is typically achieved through oxidation, which transforms the thiol into compounds like disulfides or sulfonic acids, which have significantly lower vapor pressures and less offensive odors.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step in preventing the spread of 2-phenylpropane-2-thiol odor?
A1: The most critical step is to conduct all work involving 2-phenylpropane-2-thiol within a certified chemical fume hood. This engineering control is your primary defense against the release of volatile thiols into the laboratory environment. Ensure that the fume hood has adequate airflow and that all manipulations, including weighing, transferring, and reaction quenching, are performed well inside the hood.
Q2: What personal protective equipment (PPE) is essential when working with 2-phenylpropane-2-thiol?
A2: Standard PPE is required, with an emphasis on preventing skin contact and inhalation. This includes:
-
Eye and Face Protection: Tightly fitting safety goggles and, for splash hazards, a face shield are mandatory.[5]
-
Skin Protection: Wear nitrile or butyl rubber gloves and a lab coat.[5][6] It is advisable to double-glove for added protection.[6]
-
Respiratory Protection: While a fume hood is the primary control, a respirator with an organic vapor cartridge may be necessary if exposure limits are exceeded or if working outside of a hood is unavoidable for any reason.[5][6]
Q3: How should I store 2-phenylpropane-2-thiol to minimize odor leakage?
A3: Store the primary container in a cool, well-ventilated area, away from strong oxidizing agents and sources of ignition.[1] To further contain the odor, place the sealed primary container inside a secondary, airtight container.[7] Sealing the cap of the primary bottle with Teflon tape can also provide an additional barrier.[2]
Q4: Can the odor of 2-phenylpropane-2-thiol permeate through standard laboratory gloves?
A4: Yes, over time, thiols can permeate through some types of gloves. Nitrile gloves offer good resistance for incidental contact, but for prolonged handling, butyl rubber gloves are recommended.[6] It is a best practice to change gloves immediately after handling the compound and to dispose of them in a sealed waste bag inside the fume hood.[7]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| A persistent thiol odor is noticeable in the lab, even when not actively working with the compound. | 1. Improperly cleaned glassware. 2. Contaminated waste disposal. 3. Leaking storage container. 4. Contaminated equipment (e.g., rotary evaporator, vacuum pump). | 1. Implement a rigorous glassware cleaning protocol using an oxidizing agent like bleach.[8] 2. Ensure all thiol-contaminated waste is segregated, sealed, and disposed of as hazardous waste. 3. Inspect the storage container for leaks and consider using a secondary container.[7] 4. Utilize a bleach trap for any vacuum lines or off-gassing from reactions.[8] |
| The odor becomes more pronounced during reaction work-up. | Volatilization of the thiol during solvent removal or extraction. | Perform all work-up procedures deep within the fume hood.[8] For rotary evaporation or vacuum filtration, ensure the exhaust is passed through a bleach trap to capture volatile thiols.[8][9] |
| Glassware still smells of thiol after standard washing. | Residual thiol adsorbed onto the glass surface. | Glassware must be decontaminated with an oxidizing solution before standard washing. Soaking in a bleach bath overnight is highly effective.[8] |
| Thiol odor is detected on personal clothing or hair after leaving the lab. | Inadequate engineering controls or poor laboratory hygiene. | This indicates a serious contamination issue. Review your handling procedures immediately. Ensure the fume hood is functioning correctly. Avoid leaning into the fume hood. Consider using dedicated lab coats for thiol work. In severe cases, a change of clothes before leaving the lab may be necessary.[10] |
Experimental Protocols
Protocol 1: Neutralization of 2-Phenylpropane-2-thiol in Aqueous Waste
This protocol describes the oxidation of 2-phenylpropane-2-thiol to less odorous compounds using sodium hypochlorite (bleach).
Materials:
-
Aqueous waste containing 2-phenylpropane-2-thiol
-
Commercial bleach (sodium hypochlorite solution, ~5-6%)[2]
-
Large beaker or container
-
Stir bar and stir plate
-
Fume hood
Procedure:
-
Work in a Fume Hood: Place the container of aqueous thiol waste in a chemical fume hood.
-
Cooling (Optional but Recommended): If the neutralization reaction is expected to be exothermic, place the waste container in an ice bath.[2]
-
Slow Addition of Bleach: While stirring, slowly add an excess of bleach to the aqueous waste. A general guideline is to use a 1:1 mixture of bleach and water for creating bleach baths for glassware, so a similar or greater ratio of bleach to the estimated amount of thiol should be effective.[8]
-
Stirring and Reaction Time: Continue stirring the mixture for at least 2 hours. For complete oxidation, it is often recommended to let the solution sit overnight.[8][9]
-
Odor Check: Carefully waft the air above the container to check for the absence of the characteristic thiol smell. If the odor persists, add more bleach and continue stirring.[9]
-
Disposal: Once the odor is neutralized, the resulting solution should be disposed of as hazardous waste in accordance with your institution's guidelines.[2]
Protocol 2: Decontamination of Glassware
Materials:
-
Thiol-contaminated glassware
-
Plastic bucket or container for the bleach bath[8]
-
Commercial bleach
-
Water
Procedure:
-
Prepare Bleach Bath: In a designated plastic container inside a fume hood, prepare a bleach bath. A 1:1 mixture of bleach and water is a common recommendation.[8]
-
Submerge Glassware: Immediately after use, rinse the glassware with a small amount of an appropriate solvent (e.g., acetone) to remove the bulk of the organic material, and then place the glassware into the bleach bath.[11] Ensure the glassware is completely submerged.
-
Soaking Time: Allow the glassware to soak for at least 14 hours, or overnight, to ensure complete oxidation of the thiol residues.[8]
-
Rinsing and Final Cleaning: After soaking, remove the glassware from the bleach bath, rinse it thoroughly with water, and then proceed with your standard glassware washing procedure.[8]
-
Bleach Bath Maintenance: The bleach bath can be reused until a significant amount of white solid (oxidized thiol) accumulates or a strong odor is detected from the bath itself.[8]
Visualizing the Workflow
Odor Management Workflow
The following diagram illustrates the key decision points and procedures for managing the odor of 2-phenylpropane-2-thiol throughout an experimental workflow.
Caption: Workflow for managing 2-phenylpropane-2-thiol odor.
References
-
Reddit. (2021). How to reduce thiol stink? [Online]. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. [Online]. Available at: [Link]
-
Science Buddies. (n.d.). Skunk Attack! Test Different Remedies to Remove Skunk Odor. [Online]. Available at: [Link]
-
Standard Operation Procedure for Disposal of Unknown Thiols. (2008). [Online]. Available at: [Link]
-
UCLA, Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals. [Online]. Available at: [Link]
-
ChemBK. (2024). 2-phenylpropane-2-thiol. [Online]. Available at: [Link]
-
Sdfine. (n.d.). 4-TERT-BUTYLPHENOL. [Online]. Available at: [Link]
-
Semantic Scholar. (2005). Potassium Permanganate Oxidation of Organic Compounds. [Online]. Available at: [Link]
-
Columbia University, Research. (n.d.). SOP FOR STENCH CHEMICALS. [Online]. Available at: [Link]
-
Taylor & Francis Online. (2005). Potassium Permanganate Oxidation of Organic Compounds. [Online]. Available at: [Link]
-
McGill University, Office for Science and Society. (2017). A Solution to Skunk Pollution. [Online]. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Phenylpropane-2-thiol. PubChem Compound Database. [Online]. Available at: [Link]
-
Reddit. (2013). Handling thiols in the lab. [Online]. Available at: [Link]
-
PubMed. (2008). [Kinetics on ethanethiol oxidation by potassium permanganate in drinking water]. [Online]. Available at: [Link]
-
Tang Research Group. (2018). Effect of Manganese Oxide Aging and Structure Transformation on the Kinetics of Thiol Oxidation. [Online]. Available at: [Link]
- Google Patents. (n.d.). US6718914B2 - Method for neutralizing offensive chemical odors. [Online].
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Ethyl thiophenol, 98%. [Online]. Available at: [Link]
-
Reddit. (2014). Stinky Thiols? [Online]. Available at: [Link]
-
Reddit. (2017). Lingering smell of thiols? [Online]. Available at: [Link]
-
Safety data sheet. (n.d.). [Online]. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: How to Work with Thiols. [Online]. Available at: [Link]
-
MedNet. (n.d.). About Bleach Neutralizers. [Online]. Available at: [Link]
-
Washington State University. (n.d.). NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION. [Online]. Available at: [Link]
-
Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. [Online]. Available at: [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. [Online]. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Online]. Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. faculty.washington.edu [faculty.washington.edu]
- 3. sciencebuddies.org [sciencebuddies.org]
- 4. research.columbia.edu [research.columbia.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. chemistry.mtu.edu [chemistry.mtu.edu]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
side reactions of 2-phenylpropane-2-thiol and how to avoid them
Welcome to the technical support center for 2-phenylpropane-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the synthesis, handling, and purification of this versatile tertiary thiol. Our goal is to equip you with the knowledge to anticipate and mitigate common side reactions, ensuring the integrity and success of your experiments.
Introduction to 2-Phenylpropane-2-thiol and Its Challenges
2-Phenylpropane-2-thiol, also known as α,α-dimethylbenzyl mercaptan, is a valuable intermediate in organic synthesis. However, its tertiary and benzylic nature introduces specific challenges, primarily concerning its stability and the formation of unwanted byproducts during its preparation and handling. The principal side reactions of concern are elimination to form α-methylstyrene and oxidation to the corresponding disulfide. This guide will provide a detailed exploration of these and other potential issues, along with actionable protocols to avoid them.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of 2-phenylpropane-2-thiol from its corresponding alcohol, 2-phenyl-2-propanol?
The synthesis of 2-phenylpropane-2-thiol from 2-phenyl-2-propanol, typically using a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₂S₅), is often accompanied by two major side reactions:
-
Elimination: The tertiary benzylic alcohol is prone to acid-catalyzed dehydration to form α-methylstyrene .[1] This elimination can be promoted by acidic impurities or high reaction temperatures. The corresponding thiol is also susceptible to elimination of H₂S under similar conditions.
-
Oxidation: Thiols are readily oxidized to disulfides. In the case of 2-phenylpropane-2-thiol, this results in the formation of bis(2-phenylpropan-2-yl) disulfide . This oxidation can be caused by exposure to air (aerial oxidation) or the presence of oxidizing agents.[2]
Additionally, when using sulfurizing agents like Lawesson's reagent or P₂S₅, phosphorus-containing byproducts are formed, which can complicate purification.[3]
Q2: I am observing a significant amount of α-methylstyrene in my reaction mixture. How can I prevent this elimination side reaction?
The formation of α-methylstyrene is a common issue stemming from the inherent instability of the tertiary benzylic carbocation intermediate. To minimize this side reaction, consider the following strategies:
-
Temperature Control: Maintain a low reaction temperature. Dehydration and elimination reactions are often favored at higher temperatures. Running the reaction at or below room temperature can significantly reduce the formation of α-methylstyrene.
-
Neutralize Acidic Impurities: Ensure all glassware is dry and reagents are free from acidic contaminants. Trace amounts of acid can catalyze the elimination reaction. The reaction can be performed in the presence of a non-nucleophilic base to neutralize any in-situ generated or pre-existing acid.
-
Choice of Thionating Agent: While both Lawesson's reagent and P₂S₅ can be effective, their reactivity and the reaction conditions they require can influence the extent of elimination. Lawesson's reagent is generally considered milder than P₂S₅ and may lead to less elimination if the reaction can be conducted at a lower temperature.[4]
Q3: My purified 2-phenylpropane-2-thiol is turning cloudy and I suspect disulfide formation. How can I avoid this?
Disulfide formation is a classic side reaction for thiols, primarily caused by oxidation. Here’s how to prevent it:
-
Inert Atmosphere: Conduct all stages of your experiment, including the reaction, work-up, and purification, under an inert atmosphere such as nitrogen or argon.[2] This is the most critical step in preventing aerial oxidation.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Storage: Store the purified thiol in a tightly sealed container, under an inert atmosphere, and at a low temperature (2-8 °C is often recommended) to minimize degradation over time.[5]
Troubleshooting Guide
This section provides a more detailed breakdown of potential issues and step-by-step guidance to resolve them.
Issue 1: Low Yield of 2-Phenylpropane-2-thiol
| Potential Cause | Troubleshooting Steps | Causality Explanation |
| Incomplete Reaction | - Extend the reaction time. - Gradually increase the reaction temperature, monitoring for the onset of side reactions. - Ensure efficient stirring. | The conversion of the tertiary alcohol to the thiol can be sterically hindered and may require longer reaction times or slightly elevated temperatures to proceed to completion. |
| Significant Elimination | - Lower the reaction temperature. - Add a non-nucleophilic base (e.g., pyridine, triethylamine) to the reaction mixture. - Ensure all reagents and solvents are anhydrous and free of acid. | As discussed in the FAQs, elimination to α-methylstyrene is a major competing reaction. Lower temperatures and the absence of acid disfavor the formation of the carbocation intermediate required for elimination. |
| Loss during Work-up | - Use degassed water and solvents for extraction to minimize oxidation. - Perform extractions quickly and under an inert atmosphere. | The thiol is susceptible to oxidation to the disulfide, which can be exacerbated by prolonged exposure to air during the work-up procedure. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Identification (Typical Analytical Signatures) | Prevention and Removal |
| α-Methylstyrene | - GC-MS: A distinct peak with a molecular ion corresponding to C₉H₁₀. - ¹H NMR: Characteristic signals for vinylic protons. | Prevention: See Q2 in the FAQ section. Removal: Can often be removed by careful fractional distillation under vacuum, as it is typically more volatile than the thiol. |
| Bis(2-phenylpropan-2-yl) disulfide | - GC-MS: A peak with a higher retention time and a molecular ion corresponding to C₁₈H₂₂S₂. - ¹H NMR: Absence of the thiol proton (S-H) signal. | Prevention: See Q3 in the FAQ section. Removal: Can be challenging to separate from the thiol by distillation due to its high boiling point. Column chromatography may be effective. Alternatively, the disulfide can sometimes be reduced back to the thiol using a mild reducing agent, followed by re-purification. |
| Unreacted 2-Phenyl-2-propanol | - GC-MS: A peak corresponding to the starting alcohol. - ¹H NMR: Presence of the characteristic alcohol -OH proton signal. | Prevention: Ensure the reaction goes to completion by optimizing reaction time and temperature. Removal: Can be separated by column chromatography or careful fractional distillation under vacuum. |
| Phosphorus Byproducts | - ¹H and ³¹P NMR: Presence of phosphorus-containing species. | Prevention: Use the stoichiometric amount of the thionating agent. Removal: These byproducts are often highly polar and can be removed by aqueous work-up. Treatment of the reaction mixture with ethanol or ethylene glycol can decompose the phosphorus byproduct into more polar and easily separable compounds.[3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylpropane-2-thiol using Lawesson's Reagent
This protocol is designed to minimize elimination and oxidation side reactions.
Materials:
-
2-Phenyl-2-propanol
-
Lawesson's Reagent
-
Anhydrous toluene (degassed)
-
Anhydrous pyridine (optional, as an acid scavenger)
-
Saturated aqueous sodium bicarbonate solution (degassed)
-
Brine (degassed)
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser with a nitrogen/argon inlet.
-
Reaction: To the flask, add 2-phenyl-2-propanol (1 equivalent) and Lawesson's reagent (0.5 equivalents). Add anhydrous, degassed toluene to achieve a suitable concentration (e.g., 0.5 M). If desired, add a small amount of anhydrous pyridine (e.g., 0.1 equivalents).
-
Reaction Conditions: Stir the mixture at room temperature under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction may be gently heated (e.g., to 40-50 °C) if it is proceeding too slowly, but be aware that this may increase the formation of α-methylstyrene.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum fractional distillation. It is crucial to use a good vacuum and a well-insulated distillation column to keep the distillation temperature as low as possible to prevent thermal decomposition and elimination.
Protocol 2: Safe Handling and Quenching of Thionating Agents
Phosphorus Pentasulfide (P₂S₅):
-
Handling: P₂S₅ is a moisture-sensitive and flammable solid. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Quenching: Unreacted P₂S₅ should be quenched with extreme caution. It reacts violently with water, releasing toxic hydrogen sulfide (H₂S) gas. A recommended procedure is to slowly and carefully add the reaction mixture or residual P₂S₅ to a large excess of a stirred, cooled (ice bath) solution of sodium hypochlorite (bleach). The bleach will oxidize the H₂S to non-toxic sulfate. This should be done in a well-ventilated fume hood.
Lawesson's Reagent:
-
Handling: Lawesson's reagent is an air- and moisture-sensitive solid with an unpleasant odor. Handle it in a fume hood and wear appropriate PPE.
-
Quenching: While less reactive with water than P₂S₅, Lawesson's reagent will still release H₂S upon hydrolysis. Quench reaction mixtures containing Lawesson's reagent by slowly adding them to a stirred solution of sodium bicarbonate or sodium hydroxide. The resulting phosphorus-containing byproducts can often be removed during an aqueous work-up.[3]
Visualizing Reaction Pathways
Diagram 1: Key Reactions of 2-Phenylpropane-2-thiol
Caption: Main synthetic and degradation pathways for 2-phenylpropane-2-thiol.
Diagram 2: Troubleshooting Workflow for Impure Product
Caption: A decision-making workflow for troubleshooting impure 2-phenylpropane-2-thiol.
References
-
PrepChem. (n.d.). Synthesis of cumene hydroperoxide. [Link]
-
Sciencemadness Discussion Board. (2019). a-Methylstyrene synthesis?. [Link]
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. [Link]
-
Lin, C. H., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. RSC Advances, 11(24), 14585-14592. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9964152, 2-Phenylpropane-2-thiol. [Link]
-
ChemBK. (2024). 2-phenylpropane-2-thiol. [Link]
-
National Toxicology Program. (1986). Nomination Background: alpha-Methylstyrene. [Link]
- European Patent Office. (2006). EP1621527A1 - Method for producing alpha-methylstyrene.
-
MDPI. (2023). Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. [Link]
-
ResearchGate. (2013). Does anyone have experience working with thiols which has gone for disulfide (Dimerization)?. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lawesson's Reagent [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Regiocontrol in 2-Phenylpropane-2-thiol Transformations
Ticket System Status: [ONLINE] Topic: 2-Phenylpropane-2-thiol (Cumyl Thiol) Regioselectivity & Reactivity Support Level: Tier 3 (Senior Application Scientist)
Core Technical Briefing: The "Cumyl" Challenge
User Context: You are working with 2-phenylpropane-2-thiol (1 ), a tertiary thiol with significant steric bulk and a benzylic-like electronic character.
The Problem: Unlike primary thiols (e.g., ethanethiol) or aromatic thiols (e.g., thiophenol), 1 presents a dichotomy:
-
Steric Hindrance: The tert-butyl-like structure severely retards nucleophilic attack at hindered centers (
is difficult). -
Radical Stability: The resulting thiyl radical is relatively stable, but the carbon-centered radical formed after addition to an alkene is prone to reversibility (beta-scission) due to steric compression.
-
Elimination Risk: The C-S bond is labile; under strong acidic or thermal stress, 1 readily eliminates to form
-methylstyrene and .
This guide provides troubleshooting for controlling Regioselectivity (where the sulfur attacks) and Chemomselectivity (preventing elimination).
Diagnostic Workflows & Decision Trees
Workflow A: Selecting the Reaction Pathway
Before starting, determine your target regiochemistry. Use the following logic flow to select the correct catalytic system.
Figure 1: Decision matrix for selecting reaction conditions based on substrate and desired regiochemical outcome.
Troubleshooting Guides (Q&A Format)
Module 1: Thiol-Ene Hydrothiolation (Radical Addition)
Target: Anti-Markovnikov Sulfide (Linear Product).
User Reported Issue: "I am using AIBN/Heat with styrene and cumyl thiol, but conversion is low (<30%), and I see significant dimerization of the alkene."
Root Cause Analysis: The addition of the cumyl thiyl radical to styrene is reversible . The steric bulk of the tert-alkyl group destabilizes the intermediate carbon-centered radical. If the hydrogen abstraction step (chain transfer) is slower than the reverse reaction, the cycle collapses.
Corrective Protocol:
-
Switch to Photo-Initiation: Thermal initiation (AIBN, 80°C) promotes elimination of 1 . Use DMPA (2,2-dimethoxy-2-phenylacetophenone) and UV light (365 nm) at ambient temperature .
-
Thiol Excess: Increase the thiol:alkene ratio to 2:1 or 3:1. This accelerates the rate-determining H-abstraction step, trapping the radical before it reverses.
-
Solvent Polarity: Use a solvent with moderate polarity (e.g., Acetonitrile or Ethyl Acetate). Non-polar solvents promote cage recombination of radicals.
| Parameter | Standard Thiol | Cumyl Thiol (2-phenylpropane-2-thiol) |
| Stoichiometry | 1:1 | 1.5:1 to 3:1 (Thiol:Alkene) |
| Initiator | AIBN / Thermal | DMPA / UV (Room Temp) |
| Solvent | DCM / Toluene | MeCN / EtOAc (promote H-transfer) |
Module 2: Markovnikov Addition
Target: Branched Sulfide.
User Reported Issue: "I need the sulfur to attach to the internal carbon of a terminal alkene, but radical conditions always give the linear product."
Root Cause Analysis: Radical conditions are inherently anti-Markovnikov. To achieve Markovnikov selectivity with a bulky thiol, you must switch to an ionic mechanism (electrophilic addition) or use Transition Metal Catalysis .
Corrective Protocol:
-
Acid Catalysis (Simple Alkenes):
-
Gold Catalysis (Functionalized Alkenes):
-
Use (PPh3)AuCl / AgOTf (2-5 mol%).
-
Gold activates the alkene preferentially for nucleophilic attack. The bulky thiol will attack the more substituted position (Markovnikov) to avoid steric clash with the linear alkyl chain during the transition state.
-
Module 3: Nucleophilic Ring Opening (Epoxides)
Target:
User Reported Issue: "When reacting cumyl thiol with styrene oxide under basic conditions, I get very low yields and the wrong regioisomer."
Root Cause Analysis:
-
Basicity: Cumyl thiol is a tertiary thiol (
). It is less acidic than primary thiols, making the thiolate harder to generate and more sterically hindered. -
Regiocontrol: Under basic conditions (
), attack favors the less hindered carbon.[4] However, with styrene oxide, the benzylic position is electronically activated but sterically crowded. The bulky cumyl thiolate struggles to attack the crowded benzylic center.
Corrective Protocol: To force attack at the more substituted/benzylic carbon (Regioselective Inversion):
-
Lewis Acid Catalysis: Use InBr3 or Bi(OTf)3 (1-5 mol%) in Acetonitrile.
-
Mechanism: The Lewis acid coordinates to the epoxide oxygen, weakening the C-O bond at the benzylic position (creating partial carbocation character).
-
Result: The thiol attacks the benzylic carbon (electronic control) despite the steric bulk.
Figure 2: Divergent regioselectivity in epoxide ring opening driven by catalyst selection.
Critical Handling: Preventing Elimination
The "Silent Killer" of Yield:
The most common failure mode with 2-phenylpropane-2-thiol is the retro-reaction:
Prevention Checklist:
-
Temperature Cap: Never heat reaction mixtures above 60°C unless strictly necessary.
-
Scavengers: If using radical conditions, ensure the reaction is degassed to prevent formation of sulfoxides, which thermally eliminate easily.
-
Storage: Store the thiol at 4°C. If the liquid smells strongly of rotten eggs (H2S) or shows polymerization (viscosity increase), distill under vacuum before use.
References
-
Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540–1573. [Link]
-
Castarlenas, R., et al. (2011). Regioselective Hydrothiolation of Dienes. Journal of the American Chemical Society, 133(35), 13874–13877. [Link]
-
Moglie, Y., et al. (2016). Indium-Catalyzed Regioselective Ring Opening of Epoxides with Thiols. Tetrahedron Letters, 57(30), 3293-3296. [Link]
-
Tyson, E. L., et al. (2017). Photocatalytic Thiol-Ene Reactions. Journal of Organic Chemistry, 82(7), 3350–3365. [Link]
-
Ogawa, A., et al. (1999). Regioselective addition of thiols to alkynes. Journal of the American Chemical Society, 121(22), 5108-5114. [Link]
Sources
- 1. Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (VAS2870) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Radical Addition to Unsaturated Bonds –Thiol Ene/Yne Reactions - Wordpress [reagents.acsgcipr.org]
- 6. scispace.com [scispace.com]
- 7. Catalytic Hydrothiolation: Counter-ion Controlled Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Catalyst Selection for 2-Phenylpropane-2-thiol Mediated Transformations
Welcome to the technical support center for 2-phenylpropane-2-thiol mediated transformations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the use of 2-phenylpropane-2-thiol and associated catalysts in your experiments.
Introduction to 2-Phenylpropane-2-thiol in Synthesis
2-Phenylpropane-2-thiol, also known as α,α-dimethylbenzyl mercaptan, is a versatile organosulfur compound utilized in a variety of chemical transformations.[1][2] Its primary roles include acting as a capping agent in nanoparticle synthesis, a chain transfer agent in polymerization, and a reactant in "click" chemistry reactions like thiol-ene and thiol-yne additions. The selection of an appropriate catalyst is paramount to the success of these transformations, influencing reaction rates, yields, and selectivity. This guide will delve into the nuances of catalyst selection and troubleshooting for reactions involving this key reagent.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during experimentation with 2-phenylpropane-2-thiol.
Catalyst Selection and Activity
Q1: What are the primary types of catalysts used in conjunction with 2-phenylpropane-2-thiol?
A1: The choice of catalyst is highly dependent on the specific transformation. For thiol-ene and thiol-yne "click" reactions , both radical initiators (photoinitiators or thermal initiators) and nucleophilic catalysts are commonly employed.[3][4] Radical-initiated reactions are advantageous for their speed and high yields.[3] In the realm of nanoparticle synthesis , 2-phenylpropane-2-thiol often acts as a ligand to stabilize metal nanoparticles, such as gold or palladium.[5][6][7] In these cases, a reducing agent is used to form the nanoparticles from a metal salt precursor. For polymerization reactions , this thiol can act as a chain transfer agent to control molecular weight, often in conjunction with radical initiators.[8][9]
Q2: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I troubleshoot this?
A2: Several factors can contribute to low reaction rates:
-
Inappropriate Catalyst Choice: Ensure the catalyst is suitable for your specific reaction. For radical-initiated thiol-ene reactions, the choice of photoinitiator and light source wavelength is critical.[10] For nucleophile-catalyzed reactions, the base strength must be sufficient to deprotonate the thiol.[11]
-
Catalyst Deactivation: Thiols and their corresponding thiolates can sometimes act as catalyst poisons, particularly for metal catalysts.[5] This can occur through strong binding to the catalyst surface, blocking active sites. Consider increasing the catalyst loading or using a catalyst known to be more resistant to sulfur poisoning.
-
Oxygen Inhibition: Radical-mediated thiol-ene and thiol-yne reactions are often sensitive to oxygen, which can quench the radical chain reaction.[3] It is crucial to degas your reaction mixture thoroughly before initiation.
-
Steric Hindrance: The bulky nature of the 2-phenylpropane-2-thiol group can sometimes hinder its approach to the reactive site, especially with sterically demanding substrates.[5] Modifying the reaction temperature or solvent may help overcome this.
Q3: I am observing poor selectivity in my reaction. How can I improve it?
A3: Poor selectivity can manifest as the formation of undesired side products or, in the case of thiol-yne reactions, a mixture of mono- and di-adducts.[3]
-
Control of Stoichiometry: In thiol-yne reactions, carefully controlling the stoichiometry of the thiol to the alkyne is essential to favor the formation of the desired mono- or di-adduct.[3]
-
Catalyst Ligand Effects: In metal-catalyzed reactions, the ligands on the catalyst surface can significantly influence selectivity.[12] Thiol ligands themselves can modify the electronic properties of the catalyst surface, impacting its interaction with reactants.[7]
-
Reaction Conditions: Temperature, solvent, and reactant concentrations can all play a role in selectivity. Systematic optimization of these parameters is often necessary.
Reaction-Specific Troubleshooting
Q4: In my nanoparticle synthesis, the particles are aggregating or have a wide size distribution. What could be the issue?
A4: The stability and monodispersity of nanoparticles are critically dependent on the effectiveness of the capping agent.
-
Insufficient Capping Agent: An inadequate amount of 2-phenylpropane-2-thiol can lead to incomplete surface coverage and subsequent aggregation. Ensure the molar ratio of thiol to the metal precursor is optimized.
-
Rate of Reduction: A very fast reduction of the metal salt can lead to uncontrolled nucleation and a broad particle size distribution.[13] Adjusting the temperature or using a milder reducing agent can slow down the process.
-
Solvent System: The choice of solvent can influence both the reduction rate and the interaction of the capping agent with the nanoparticle surface.
Q5: My thiol-ene polymerization is resulting in a low molecular weight polymer or a cross-linked gel. How can I control the outcome?
A5: In polymerization, 2-phenylpropane-2-thiol acts as a chain transfer agent, which inherently limits the molecular weight.
-
Adjusting Thiol Concentration: The molecular weight of the resulting polymer is inversely proportional to the concentration of the chain transfer agent. To achieve a higher molecular weight, reduce the amount of 2-phenylpropane-2-thiol.
-
Monomer Functionality: The functionality of your thiol and ene monomers will determine if a linear or cross-linked polymer is formed. Using multifunctional monomers will lead to cross-linking and gel formation.[14]
-
Reaction Kinetics: The relative rates of propagation and chain transfer will influence the polymer structure.[15] This can sometimes be tuned by altering the temperature or the initiator concentration.
Product Purification and Handling
Q6: I am having difficulty purifying my product from the reaction mixture. What are some effective methods?
A6: The purification strategy will depend on the nature of your product and the impurities present.
-
Chromatography: Column chromatography is a versatile technique for separating the desired product from unreacted starting materials, catalyst residues, and byproducts.[16]
-
Distillation: If your product is volatile and thermally stable, distillation can be an effective purification method.[16]
-
Crystallization: For solid products, recrystallization from an appropriate solvent system can yield highly pure material.[16]
-
Washing/Extraction: Acid-base extraction can be used to remove acidic or basic impurities.[16] Washing with a bleach solution can help to oxidize and remove residual thiol odor.[17]
Q7: The characteristic odor of 2-phenylpropane-2-thiol is a problem in the lab. How can I mitigate this?
A7: Thiols are known for their strong, unpleasant odors. Proper handling is essential.
-
Work in a Fume Hood: Always handle 2-phenylpropane-2-thiol and its reactions in a well-ventilated fume hood.[17]
-
Bleach Neutralization: Use a bleach solution (sodium hypochlorite) to quench any residual thiol on glassware and work surfaces.[17] The exhaust from reactions can also be passed through a bleach trap.[17]
-
Proper Waste Disposal: Dispose of thiol-containing waste in designated, sealed containers.
Experimental Protocols
General Protocol for a Radical-Initiated Thiol-Ene Reaction
This protocol provides a general guideline for the reaction of an alkene with 2-phenylpropane-2-thiol.
-
Reactant Preparation: In a suitable reaction vessel, dissolve the alkene (1 equivalent) and 2-phenylpropane-2-thiol (1.1 equivalents) in a minimal amount of an appropriate solvent (e.g., dichloromethane, THF).
-
Initiator Addition: Add a catalytic amount of a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, 1-5 mol%).
-
Degassing: Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
-
Initiation: While stirring, irradiate the reaction mixture with a UV lamp at the appropriate wavelength for the chosen photoinitiator.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Work-up: Once the reaction is complete, remove the solvent in vacuo. The crude product can then be purified by column chromatography.
Catalyst Selection and Performance Data
The following table summarizes typical catalysts and conditions for various transformations involving 2-phenylpropane-2-thiol.
| Transformation | Catalyst/Initiator | Solvent | Temperature (°C) | Key Considerations |
| Thiol-Ene "Click" | Photoinitiator (e.g., DMPA) | THF, CH₂Cl₂ | Room Temp | Requires UV irradiation; sensitive to oxygen.[3][10] |
| Thiol-Yne "Click" | Nucleophilic Base (e.g., DBU) | Acetonitrile | Room Temp | Stoichiometry controls mono- vs. di-addition.[3] |
| Au Nanoparticle Synthesis | NaBH₄ (Reducing Agent) | Toluene/Water | 0 - Room Temp | Thiol acts as a capping agent.[5] |
| Pd Nanoparticle Synthesis | NaBH₄ (Reducing Agent) | THF/Water | 0 - Room Temp | Thiolate-capped PdNPs show high catalytic activity.[6] |
| Radical Polymerization | AIBN (Thermal Initiator) | Toluene | 60-80 | Thiol acts as a chain transfer agent.[8] |
Visualizing Reaction Pathways
Thiol-Ene Radical Reaction Mechanism
Caption: Radical-initiated thiol-ene reaction mechanism.
Experimental Workflow for Nanoparticle Synthesis
Caption: Workflow for thiol-capped nanoparticle synthesis.
References
-
National Center for Biotechnology Information. 2-Phenylpropane-2-thiol. PubChem Compound Summary for CID 9964152. [Link]
-
PubMed Central. The induction phenomenon and catalytic deactivation of thiolate-stabilized raspberry-like polymer composites coated with gold nanoparticles. [Link]
-
MDPI. Synthesis of Alkanethiolate-Capped Metal Nanoparticles Using Alkyl Thiosulfate Ligand Precursors: A Method to Generate Promising Reagents for Selective Catalysis. [Link]
-
ResearchGate. Synthesis of Alkanethiolate-Capped Metal Nanoparticles Using Alkyl Thiosulfate Ligand Precursors: A Method to Generate Promising Reagents for Selective Catalysis. [Link]
-
PubMed Central. Thiyl radical reversible-deactivation polymerization via degenerative transfer with vinyl sulfides. [Link]
-
RSC Publishing. Thiyl radical reversible-deactivation polymerization via degenerative transfer with vinyl sulfides. Chemical Science. [Link]
-
UniTo. Purple-Light Promoted Thiol-ene Reaction of Alkenes. [Link]
-
Taylor & Francis Online. Click chemistry – Knowledge and References. [Link]
-
Wikipedia. Thiol-ene reaction. [Link]
-
MDPI. Thiol-Functional Polymer Nanoparticles via Aerosol Photopolymerization. [Link]
-
YouTube. 03.02 Reactivity of Thiols and Thiolates. [Link]
-
ResearchGate. Phenyl thiol ligands of different spacing between the two functional.... [Link]
-
PubMed Central. Getting Greener with the Synthesis of Nanoparticles and Nanomaterials. [Link]
-
International Journal of Drug Development & Research. Laboratory Techniques of Purification and Isolation. [Link]
-
Master Organic Chemistry. Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
-
University of Rochester Department of Chemistry. How to Work with Thiols-General SOP. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2-Phenylpropane-2-thiol | C9H12S | CID 9964152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The induction phenomenon and catalytic deactivation of thiolate-stabilized raspberry-like polymer composites coated with gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Thiyl radical reversible-deactivation polymerization via degenerative transfer with vinyl sulfides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Thiyl radical reversible-deactivation polymerization via degenerative transfer with vinyl sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.unito.it [iris.unito.it]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Getting Greener with the Synthesis of Nanoparticles and Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. How To [chem.rochester.edu]
Technical Support Center: Work-up and Quenching Procedures for 2-Phenylpropane-2-thiol Reactions
Welcome to the technical support center for handling reactions involving 2-phenylpropane-2-thiol (also known as α,α-dimethylbenzyl mercaptan). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and robust protocols for the safe and effective work-up of reactions utilizing this reagent. The primary challenges in handling this tertiary thiol are its potent and unpleasant odor and the need to neutralize its reactivity post-reaction.[1][2] This document provides a series of troubleshooting guides and detailed protocols to ensure experimental success and laboratory safety.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and quenching of 2-phenylpropane-2-thiol.
Q1: Why is a specific quenching procedure essential for reactions with 2-phenylpropane-2-thiol?
A dedicated quenching step is critical for three primary reasons:
-
Odor Neutralization: Thiols, in general, are notorious for their strong, unpleasant smells, and 2-phenylpropane-2-thiol is no exception.[1][2] Effective quenching chemically modifies the thiol, typically through oxidation, into less volatile and odorless compounds like disulfides or sulfonates, which is essential for laboratory hygiene.[1]
-
Reagent Deactivation: Unreacted thiol can interfere with subsequent purification steps (e.g., chromatography) or downstream reactions. Quenching ensures that all excess thiol is consumed.
-
Safety and Handling: 2-phenylpropane-2-thiol is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause skin and eye irritation.[3][4] Converting it to a less hazardous form simplifies waste disposal and reduces exposure risks.
Q2: What is the principal chemical transformation that occurs during the quenching of a thiol?
The most common and effective method for quenching thiols is oxidation .[5] The sulfur atom in a thiol (R-SH) is in a reduced state and is easily oxidized.
-
Mild Oxidation: Treatment with mild oxidants like sodium hypochlorite (bleach) or hydrogen peroxide will typically convert two molecules of the thiol into a symmetrical disulfide (R-S-S-R).[1][6] This disulfide is significantly less odorous and has different physical properties, facilitating its removal.
-
Strong Oxidation: Using stronger oxidizing agents can further oxidize the sulfur to form sulfoxides, sulfones, or ultimately, water-soluble sulfonic acids.[1][7]
Q3: How can I confirm that the quenching process is complete?
There are several methods, ranging from simple sensory checks to analytical confirmation:
-
Odor Test (with extreme caution): A significant reduction or complete elimination of the characteristic thiol smell is a strong indicator of a successful quench. This should be done carefully by wafting vapors toward your nose from a distance, never by directly inhaling from the flask.
-
Thin-Layer Chromatography (TLC): Spot the reaction mixture before and after quenching. The disappearance of the thiol spot (visualized with a suitable stain like potassium permanganate, which reacts with the thiol) confirms its consumption.
-
Analytical Techniques: For quantitative confirmation, methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used to verify the absence of the starting thiol.[8][9]
Q4: Can I quench the thiol by converting it to its thiolate salt with a basic wash?
Yes, this is an alternative to oxidative quenching and is particularly useful if your desired product is sensitive to oxidants. Thiols are acidic (pKa ≈ 10-11) and can be deprotonated by a moderately strong base (e.g., 1M NaOH) to form the corresponding water-soluble thiolate salt (R-S⁻ Na⁺).[1][10] This allows the unreacted thiol to be removed from the organic layer via a liquid-liquid extraction. However, this method only transfers the thiol to the aqueous phase; the aqueous waste will still be hazardous and malodorous and must be treated (e.g., with bleach) before disposal.
Part 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent, strong thiol odor after work-up and purification. | 1. Incomplete quenching (insufficient oxidant or reaction time). 2. Thiol is trapped within the product matrix. 3. Contaminated glassware or equipment. | 1. Repeat the work-up, ensuring an excess of the quenching agent is used. Increase the stirring time for the quench. 2. During extraction, use a stronger base wash (e.g., 2M NaOH) to pull out any remaining thiol as its thiolate. 3. Thoroughly decontaminate all glassware and equipment by soaking in a bleach bath overnight.[11] |
| Formation of an inseparable emulsion during aqueous extraction. | 1. The formation of insoluble disulfide byproducts at the interface. 2. High concentration of salts or reagents. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break emulsions. 2. If possible, dilute the reaction mixture with more organic solvent before extraction. 3. Filter the entire mixture through a pad of Celite® to remove particulate matter that may be stabilizing the emulsion. |
| Low yield of the desired product after quenching. | 1. The desired product is sensitive to the quenching conditions (e.g., oxidation by bleach or peroxide). 2. The product is partially water-soluble and is lost to the aqueous layer. | 1. Switch to a non-oxidative quenching method, such as an extractive work-up with a basic solution (see Protocol 3). 2. If product sensitivity is unknown, perform the quench at a lower temperature (0 °C) to minimize side reactions. 3. Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
| An unexpected, non-polar spot appears on TLC after quenching. | The thiol has been oxidized to its corresponding disulfide (bis(2-phenylpropan-2-yl) disulfide). | This is the expected outcome of a mild oxidative quench. The disulfide can typically be separated from the desired product during standard purification (e.g., flash column chromatography) due to its different polarity. |
Part 3: Standard Quenching Protocols & Methodologies
Safety First: All operations involving 2-phenylpropane-2-thiol and its quenching must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
Protocol 1: Oxidative Quenching with Bleach (Sodium Hypochlorite)
This is the most robust and widely recommended method for its efficacy and cost-effectiveness. It rapidly oxidizes thiols to odorless sulfur species.[1]
-
Step 1: Cool the Reaction Mixture. Once the reaction is complete, cool the reaction vessel to 0 °C using an ice-water bath. This is crucial to control the exotherm of the oxidation and prevent unwanted side reactions.
-
Step 2: Add the Oxidant. While stirring vigorously, slowly add a commercial bleach solution (typically 5-8% NaOCl) in excess (at least 2-3 molar equivalents relative to the initial amount of thiol). The addition should be dropwise to maintain the temperature below 10-15 °C.
-
Step 3: Stir and Monitor. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and continue stirring for at least 1 hour. The disappearance of the thiol odor is a good indicator of completion.
-
Step 4: Quench Excess Oxidant (Optional but Recommended). Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) dropwise until a test with potassium iodide-starch paper shows no remaining oxidant (the paper will no longer turn blue/black). This prevents the oxidant from degrading the desired product.
-
Step 5: Perform Liquid-Liquid Extraction. Transfer the mixture to a separatory funnel. If your product is in an organic solvent, wash the organic layer sequentially with water and then brine. If the reaction was in a water-miscible solvent, dilute with water and extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Step 6: Dry and Concentrate. Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product for purification.
Protocol 2: Extractive Work-up with a Basic Wash
This method is ideal when the target molecule contains functional groups sensitive to oxidation.
-
Step 1: Dilute the Reaction Mixture. After the reaction is complete, dilute the mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, ether).
-
Step 2: Perform Basic Extraction. Transfer the diluted mixture to a separatory funnel and wash with 1-2 M aqueous sodium hydroxide (NaOH) solution. Repeat the wash 2-3 times. This deprotonates the acidic thiol, converting it to the sodium thiolate salt, which is extracted into the aqueous layer.[10]
-
Step 3: Neutralize and Dry. Wash the organic layer with water and then brine to remove any residual base. Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Step 4: Treat Aqueous Waste. Crucially, combine all aqueous layers in the fume hood and treat them with an excess of bleach to oxidize the dissolved thiolate before neutralization and disposal according to institutional guidelines.
Part 4: Data Summaries and Visualizations
Table 1: Comparison of Common Quenching Strategies
| Parameter | Bleach (NaOCl) Quench | Basic Wash (NaOH) Quench |
| Mechanism | Oxidation | Acid-Base Extraction |
| Efficacy | High (destroys thiol) | High (removes thiol) |
| Product Compatibility | Not suitable for oxidation-sensitive products. | Excellent for oxidation-sensitive products. |
| Speed | Fast | Fast |
| Cost | Low | Low |
| Safety Concern | Exothermic reaction; potential for byproduct formation. | Generates hazardous aqueous waste that requires secondary treatment. |
| Ideal Use Case | General purpose; for robust products. | Protecting sensitive functional groups from oxidation. |
Diagrams of Experimental Workflows
Caption: Comparative workflows for oxidative vs. extractive quenching.
Caption: Key chemical transformations during thiol quenching.
References
- Environmental Health and Safety. (n.d.). Quenching Pyrophoric Reagents.
- Thermo Fisher Scientific. (n.d.). Introduction to Thiol Modification and Detection.
- Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup.
-
Reddit. (2015). Best way to quench thioacetic acid? Retrieved from [Link]
-
Jakab-Szłącz, E., et al. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols. Retrieved from [Link]
-
Ashenhurst, J. (2015). Thiols and Thioethers. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Thiols and Sulfides. Retrieved from [Link]
-
Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling. Retrieved from [Link]
-
ChemBK. (2024). 2-phenylpropane-2-thiol. Retrieved from [Link]
-
Pearson Study Prep. (2015). Reactions of Thiols. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Phenylpropane-2-thiol. PubChem Compound Database. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). 13.7 Thiols. YouTube. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide. RSC Chemical Biology. Retrieved from [Link]
-
Lo, Y. H., et al. (2005). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Chromatography B. Retrieved from [Link]
-
Zhang, X., et al. (2025). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Biomedical Chromatography. Retrieved from [Link]
-
Liu, T., et al. (2023). Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. Retrieved from [Link]
-
Alfa Aesar. (2024). SAFETY DATA SHEET - Thiophenol. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chembk.com [chembk.com]
- 3. 2-Phenylpropane-2-thiol | C9H12S | CID 9964152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 7. reddit.com [reddit.com]
- 8. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.com [fishersci.com]
dealing with air sensitivity of 2-phenylpropane-2-thiol
Technical Support Center: 2-Phenylpropane-2-thiol
A Guide for Researchers on Handling Air Sensitivity
Welcome to the technical support center for 2-phenylpropane-2-thiol (also known as α,α-dimethylbenzyl mercaptan). As Senior Application Scientists, we understand the unique challenges researchers face when working with reactive chemical species. This guide is designed to provide you with in-depth, field-proven insights into the primary challenge associated with this compound: its sensitivity to atmospheric oxygen. Our goal is to equip you with the knowledge and protocols necessary to ensure the integrity of your material and the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions that arise when handling 2-phenylpropane-2-thiol, focusing on the causality behind its reactivity and the practical steps to mitigate it.
Section A: Understanding the Instability
Q1: Why is 2-phenylpropane-2-thiol considered "air-sensitive"?
A: The term "air-sensitive" primarily refers to the compound's susceptibility to oxidation. The thiol (-SH) functional group in 2-phenylpropane-2-thiol is readily oxidized by atmospheric oxygen. This is a common characteristic of many thiols. The reaction involves the coupling of two thiol molecules to form a disulfide (-S-S-) bond, fundamentally altering the chemical structure and reactivity of the compound.[1][2] This oxidative dimerization is often the root cause of failed reactions or inconsistent results.
Q2: What is the primary degradation product of 2-phenylpropane-2-thiol upon exposure to air?
A: The principal degradation product is bis(2-phenylpropan-2-yl) disulfide. This molecule is formed when two molecules of 2-phenylpropane-2-thiol are oxidized, forming a stable disulfide linkage and water as a byproduct. The process is an aerobic oxidation that can be catalyzed by trace metal impurities or light.[1]
Diagram: Oxidation Pathway Below is a diagram illustrating the oxidative degradation of 2-phenylpropane-2-thiol.
Caption: Oxidative dimerization of 2-phenylpropane-2-thiol.
Q3: What are the tell-tale signs that my sample of 2-phenylpropane-2-thiol has degraded?
A: There are several indicators of degradation:
-
Visual Inspection: Pure 2-phenylpropane-2-thiol is a colorless to pale yellow liquid.[3] A noticeable darkening or change in color can suggest the formation of impurities. The formation of a precipitate or an increase in viscosity may also indicate the presence of the less soluble disulfide dimer or other oligomeric byproducts.[4]
-
Analytical Confirmation: The most reliable method is to check the purity of the thiol before use. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can reveal the presence of disulfide (which will have a different chemical shift for the methyl protons compared to the thiol). Gas Chromatography-Mass Spectrometry (GC-MS) is also excellent for detecting the higher molecular weight disulfide impurity.
Section B: Proper Storage and Handling
Q4: What is the correct way to store 2-phenylpropane-2-thiol to ensure its long-term stability?
A: Proper storage is the first line of defense against degradation.
-
Inert Atmosphere: The vial or bottle should have its headspace purged with an inert gas like argon or nitrogen before sealing. This displaces the oxygen.
-
Refrigeration: Store the container in a refrigerator (2-8°C).[5] Low temperatures slow down the rate of oxidation.
-
Tightly Sealed Container: Ensure the cap is securely fastened. For long-term storage, consider using bottles with septa that can be further sealed with Parafilm to prevent atmospheric exchange.[5]
-
Protection from Light: Store in an amber vial or in the dark, as light can sometimes accelerate oxidative processes.
Q5: My experiment requires using a solution of 2-phenylpropane-2-thiol. What kind of solvent should I use and how should I prepare it?
A: Use high-purity, anhydrous grade solvents. Critically, the solvent must be deoxygenated (degassed) immediately before use. Dissolved oxygen in the solvent will readily degrade your thiol. Several methods can be used for degassing; one of the most common is the "freeze-pump-thaw" technique (see Protocol 1). Alternatively, sparging the solvent with an inert gas like argon for 30-60 minutes is also effective.
Q6: Can I add a stabilizer to my 2-phenylpropane-2-thiol?
A: While not common for neat reagents used in synthesis, the addition of stabilizers is a known strategy for formulated products containing thiols.[6] If you are preparing a stock solution for extended storage, adding a small amount (e.g., 100-500 ppm) of a radical inhibitor like butylated hydroxytoluene (BHT) or hydroquinone could be beneficial.[4] However, you must first verify that the stabilizer will not interfere with your downstream application. For most laboratory-scale synthesis, the best practice is to use the thiol as fresh as possible and rely on inert atmosphere techniques rather than stabilizers.
Part 2: Troubleshooting Experimental Issues
Even with careful handling, problems can arise. This section provides a logical framework for diagnosing and solving common issues.
Q7: My reaction gave a very low yield, and I suspect the 2-phenylpropane-2-thiol was the problem. How can I troubleshoot this?
A: This is a classic issue. Follow this troubleshooting workflow:
Diagram: Troubleshooting Workflow
Caption: Decision tree for troubleshooting low reaction yields.
Q8: I noticed a white precipitate forming in my reaction flask after adding the thiol. What could this be?
A: An unexpected precipitate could very well be the bis(2-phenylpropan-2-yl) disulfide. The disulfide is a larger, more symmetrical, and often more crystalline molecule than the parent thiol, leading to lower solubility in many common organic solvents. If the precipitate appears over time in a reaction that is supposedly under inert atmosphere, it may indicate a slow leak in your setup.
Q9: My bottle of 2-phenylpropane-2-thiol is old, and I suspect it has partially oxidized. Can I purify it?
A: Yes. If a significant amount of the disulfide has formed, you can purify the remaining thiol by vacuum distillation.[7] Thiols and their corresponding disulfides often have sufficiently different boiling points to allow for separation. Ensure the distillation is performed under a vacuum to avoid high temperatures that could cause further degradation. The entire distillation apparatus must be scrupulously dried and purged with inert gas before starting.
Part 3: Essential Experimental Protocols
Adherence to strict protocols is non-negotiable when working with air-sensitive reagents.
Protocol 1: Degassing Solvents via Freeze-Pump-Thaw
This protocol is a robust method for removing dissolved atmospheric gases from solvents.
-
Preparation: Assemble a Schlenk flask containing your solvent and a stir bar. Ensure the flask is no more than half full.
-
Freeze: Cool the flask in a bath of liquid nitrogen until the solvent is completely frozen solid.
-
Pump: With the solvent frozen, open the stopcock to a high-vacuum line and evacuate the headspace for 5-10 minutes.
-
Thaw: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may notice bubbling as dissolved gases escape from the liquid into the vacuum headspace.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved air.
-
Storage: After the final cycle, backfill the flask with a positive pressure of dry argon or nitrogen. The solvent is now ready for use.
Protocol 2: Handling 2-Phenylpropane-2-thiol Under an Inert Atmosphere
This protocol describes the standard procedure for transferring the thiol from a Sure/Seal™ bottle to a reaction flask.
-
Glassware Preparation: All glassware for the reaction must be thoroughly dried in an oven (e.g., 125°C overnight) and assembled while hot, or assembled cold and flame-dried under vacuum.[8][9] Allow the glassware to cool to room temperature under a positive pressure of inert gas (argon or nitrogen).[8][9]
-
Setup Reaction Flask: Equip the reaction flask with a stir bar and seal it with a rubber septum. Insert a needle connected to an inert gas line (often via a balloon filled with argon/nitrogen) to maintain positive pressure. Insert a second "exit" needle to allow gas to vent.[10]
-
Prepare for Transfer: Secure the 2-phenylpropane-2-thiol reagent bottle on a clamp. Puncture the septum with a needle connected to your inert gas line to equalize the pressure as you withdraw the liquid.[10]
-
Withdraw Reagent: Use a clean, dry, gas-tight syringe fitted with a needle. First, draw ~1 mL of inert gas from the headspace of your reaction flask into the syringe, then expel it. Repeat this flushing process 3 times.
-
Transfer Reagent: Insert the needle through the septum of the reagent bottle and into the liquid. Slowly draw the required volume of 2-phenylpropane-2-thiol into the syringe.
-
Deliver Reagent: Quickly and carefully transfer the syringe to your reaction flask, insert the needle through the septum, and slowly dispense the liquid into the flask.
-
Clean Up: Immediately rinse the syringe and needle with a suitable quenching solvent, followed by water and acetone, to prevent residual thiol from oxidizing and seizing the syringe.
Diagram: Inert Atmosphere Transfer Workflow
Caption: Workflow for transferring air-sensitive reagents.
Data Summary Table
| Property | Value | Reference |
| Chemical Formula | C₉H₁₂S | [11] |
| Molar Mass | 152.26 g/mol | [11] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | ~218-220 °C | [3] |
| Density | ~0.99 g/cm³ | [3] |
| Solubility | Soluble in ethanol, ether; slightly soluble in water | [3] |
References
-
1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. (2022). Available at: [Link]
-
Hints for Handling Air-Sensitive Materials - Fauske & Associates. (2020). Available at: [Link]
-
Handling air-sensitive reagents AL-134 - MIT. Available at: [Link]
-
2-phenylpropane-2-thiol - ChemBK. (2024). Available at: [Link]
-
2-Phenylpropane-2-thiol | C9H12S | CID 9964152 - PubChem - NIH. Available at: [Link]
- US20170022414A1 - Stabilizer for thiol-ene compositions - Google Patents.
-
Troubleshooting: The Workup - Department of Chemistry : University of Rochester. Available at: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014). Available at: [Link]
-
Disulfide synthesis by S-S coupling - Organic Chemistry Portal. Available at: [Link]
- EP0656030B1 - Stabilizer system for thiol-ene and thiol-nene compositions - Google Patents.
-
Troubleshooting and optimizing lab experiments - YouTube. (2022). Available at: [Link]
-
Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PubMed Central. Available at: [Link]
-
2-thiophenethiol - Organic Syntheses Procedure. Available at: [Link]
Sources
- 1. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 2. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. EP0656030B1 - Stabilizer system for thiol-ene and thiol-nene compositions - Google Patents [patents.google.com]
- 5. 2-Propene-1-thiol(870-23-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 6. US20170022414A1 - Stabilizer for thiol-ene compositions - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. web.mit.edu [web.mit.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 2-Phenylpropane-2-thiol | C9H12S | CID 9964152 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Stoichiometry for 2-Phenylpropane-2-thiol Reactions
Welcome to the technical support center for 2-phenylpropane-2-thiol, also known as α,α-dimethylbenzyl mercaptan. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this sterically hindered tertiary thiol. Its unique structure presents distinct reactivity patterns that, when understood, can be leveraged for high-yield synthesis. This document provides direct answers to common issues, focusing on the critical role of stoichiometry in achieving successful outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. Each entry details the probable cause, explains the underlying chemistry, and provides a clear, actionable protocol for resolution.
Problem: Low or No Product Yield in Nucleophilic Substitution Reactions
Question: I am performing an S_N2 reaction with 2-phenylpropane-2-thiol and an alkyl halide, but my yield is extremely low. I've used a 1:1 molar ratio. What's going wrong?
Answer: This is a frequent issue stemming from two primary factors: incomplete generation of the nucleophile (the thiolate) and the inherent steric hindrance of the thiol.
Causality Explained: 2-phenylpropane-2-thiol itself is a poor nucleophile. It must first be deprotonated to its conjugate base, the thiolate anion (Ph-C(CH₃)₂-S⁻), which is an excellent nucleophile[1]. The efficiency of this deprotonation is governed by the pKa difference between the thiol and the conjugate acid of the base used. The predicted pKa of 2-phenylpropane-2-thiol is approximately 10.56[2]. For effective deprotonation, the base's conjugate acid should have a pKa significantly higher than this value.
Furthermore, the bulky α,α-dimethylbenzyl group creates substantial steric hindrance around the sulfur atom, slowing the rate of S_N2 reactions, especially with secondary or tertiary electrophiles[3]. This slow kinetics can allow side reactions, such as oxidation or elimination (E2) by the base, to become competitive.
Stoichiometric Solution & Protocol:
-
Base Selection & Stoichiometry: Use a strong base with a pKa (of its conjugate acid) > 12. Do not use amine bases like triethylamine (pKa ≈ 10.7), as the equilibrium will not sufficiently favor the thiolate. Use a slight excess of the base (1.05–1.1 equivalents) to ensure complete deprotonation.
-
Order of Addition: Always generate the thiolate in situ before adding the electrophile. This prevents the base from reacting directly with your electrophile.
-
Electrophile Stoichiometry: Begin with a 1:1 to 1:1.1 ratio of thiolate to a primary alkyl halide. A large excess of the alkyl halide should be avoided initially as it can lead to over-alkylation of the resulting thioether product, though this is less likely with such a hindered thiol[4][5].
Optimized Experimental Protocol (S_N2 with an Alkyl Bromide):
-
To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add anhydrous solvent (e.g., THF or DMF).
-
Add 2-phenylpropane-2-thiol (1.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise. Caution: H₂ gas is evolved. Allow the mixture to stir for 30-60 minutes at 0 °C to ensure complete deprotonation.
-
Slowly add the primary alkyl bromide (1.05 eq) via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or GC-MS. Gentle heating (40-50 °C) may be required for less reactive electrophiles.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Proceed with a standard aqueous workup and purification by column chromatography.
Problem: Significant Disulfide Byproduct Formation
Question: My final product is contaminated with a significant amount of bis(2-phenylpropan-2-yl) disulfide. How can I prevent this?
Answer: The formation of a disulfide dimer is a classic side reaction for thiols, caused by oxidation. This process is often accelerated under basic conditions and in the presence of trace metals.
Causality Explained: Thiols, and especially thiolates, are readily oxidized to disulfides by molecular oxygen (O₂) from the atmosphere[1]. The reaction proceeds via a radical mechanism and can be catalyzed by trace amounts of transition metal ions (e.g., Cu²⁺, Fe³⁺, Mn²⁺) present as impurities in reagents or on glassware[6]. The basic conditions used to generate the reactive thiolate make it even more susceptible to oxidation.
Stoichiometric Solution & Protocol:
The key is not adjusting reactant stoichiometry but rather eliminating the oxidizing agent: atmospheric oxygen.
-
Solvent Degassing: Before use, thoroughly degas your reaction solvent. This can be achieved by sparging with an inert gas (Ar or N₂) for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Inert Atmosphere: The reaction must be conducted under a strict inert atmosphere from start to finish. Use Schlenk line techniques or a glovebox.
-
Reagent Purity: Use high-purity reagents to minimize trace metal contamination.
Experimental Workflow for an Oxygen-Free Reaction:
Caption: Stoichiometric relationships in a thiol-ene reaction.
Q3: My reaction is still sluggish even with a strong base and primary electrophile. Should I increase the equivalents of the electrophile?
Not necessarily. Increasing the electrophile concentration may not significantly accelerate a sterically hindered reaction and can increase the risk of side reactions. A better approach is to address the kinetics through reaction conditions:
-
Increase Temperature: Gently heating the reaction (e.g., to 40-80 °C, solvent permitting) is the most effective way to overcome the activation energy barrier imposed by steric hindrance.
-
Increase Reaction Time: Monitor the reaction over a longer period (24-48 hours).
-
Solvent Choice: A switch to a polar aprotic solvent like DMF or DMSO can accelerate S_N2 reactions compared to less polar solvents like THF.
First, confirm that thiolate formation is complete. If the reaction remains slow, incrementally increase the temperature before altering the stoichiometry.
References
- Synthesis method of 2-phenyl-2-propanol and acetophenone through catalytic oxidation of cumene. (2013).
- Prepn. method for 2-phenyl-2-propanol. (n.d.).
-
Synthesis of 2-phenyl-propane-1,3-diol. (n.d.). PrepChem.com. [Link]
-
Optimization of the reaction conditions for the oxidation of thiols to disulfides. (n.d.). ResearchGate. [Link]
-
Thiols and Sulfides. (2023). Chemistry LibreTexts. [Link]
-
2-phenylpropane-2-thiol. (2024). ChemBK. [Link]
-
Thiols And Thioethers. (2015). Master Organic Chemistry. [Link]
-
Reactions of Thiols. (n.d.). Chemistry Steps. [Link]
-
2-Phenylpropane-2-thiol. (n.d.). PubChem - NIH. [Link]
-
Oxidative coupling of 2-phenylpropanal 1 d with thiols. (2019). ResearchGate. [Link]
-
Stoichiometric Thiol Redox Proteomics for Quantifying Cellular Responses to Perturbations. (2021). PMC - NIH. [Link]
-
Reactivity of Thiols and Thiolates. (2019). YouTube. [Link]
-
The Effect of Metals of the 2nd and 12th Groups on the Productivity and Selectivity of Cumene Oxidation. (2023). MDPI. [Link]
-
Thiol reactivity is determined by steric hindrance. (n.d.). ResearchGate. [Link]
-
Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. (2021). PubMed. [Link]
-
Off-Stoichiometry Thiol-Ene Surface Functionalization: Example with Gold Nanoparticles. (2024). PMC - NIH. [Link]
-
Does anyone know if is it possible to deprotonate a thiol compound with secondary or primary amine? (2013). ResearchGate. [Link]
-
Steric hindrance – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Oxidation of thiol compounds by molecular oxygen in aqueous solutions. (2003). ResearchGate. [Link]
-
Secondary steric effects in SNAr of thiophenes. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds. (2022). PubMed Central. [Link]
-
Toxicity induced by cumene hydroperoxide in PC12 cells: protective role of thiol donors. (n.d.). PubMed. [Link]
-
The Basics of Thiols and Cysteines in Redox Biology and Chemistry. (n.d.). PubMed Central - NIH. [Link]
-
Thiol-ene reaction. (n.d.). Wikipedia. [Link]
-
Photoinitiated Thiol−Ene Reactions of Various 2,3‐Unsaturated Glycosides. (n.d.). PMC - PubMed Central. [Link]
-
Cumene hydroperoxide. (n.d.). Wikipedia. [Link]
-
Selective oxidation of cumene into 2-phenyl-2-propanol and acetophenone. (n.d.). ResearchGate. [Link]
-
The paradoxical influence of the pKa on the reactivity of thiols. (n.d.). Maastricht University. [Link]
-
Nucleophilic Addition Reactions and its Stereochemistry. (2021). YouTube. [Link]
-
Cumene hydroperoxide – Knowledge and References. (n.d.). Taylor & Francis. [Link]
Sources
thermal stability issues with 2-phenylpropane-2-thiol
Welcome to the technical support center for 2-phenylpropane-2-thiol (also known as α,α-dimethylbenzyl mercaptan). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the handling, storage, and use of this versatile thiol. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and the safety of your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal stability concerns with 2-phenylpropane-2-thiol?
A1: 2-Phenylpropane-2-thiol is a tertiary benzylic thiol, and its structure presents specific thermal stability challenges. The primary concern is its susceptibility to decomposition at elevated temperatures. While it has a relatively high boiling point of approximately 220°C, thermal degradation can occur at temperatures lower than this, especially in the presence of catalysts, acids, or metals.[1][2] The decomposition can be complex, potentially involving radical-mediated pathways or elimination reactions.
Q2: What are the likely decomposition products of 2-phenylpropane-2-thiol upon heating?
A2: While specific, detailed studies on the thermal decomposition of 2-phenylpropane-2-thiol are not extensively published, we can infer the likely products based on its chemical structure and the known behavior of related compounds. The analogous compound, cumene hydroperoxide, decomposes to form methylstyrene, acetophenone, and cumyl alcohol.[1][3] By analogy, the thermal decomposition of 2-phenylpropane-2-thiol is likely to proceed via pathways that lead to the formation of:
-
α-Methylstyrene: Via elimination of a thiol radical.
-
Acetophenone: Through oxidative pathways, especially if oxygen is present.
-
Cumene: Resulting from the loss of the thiol group.
-
Disulfides: Formed through the oxidation of the thiol.[4][5][6]
The exact distribution of these products will depend on the temperature, pressure, and the presence of any catalysts or impurities.
Q3: How should 2-phenylpropane-2-thiol be properly stored to maintain its integrity?
A3: Proper storage is critical to prevent degradation. It is recommended to store 2-phenylpropane-2-thiol under the following conditions:
-
Temperature: Refrigerate at 2-8°C.[7]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Container: Use a tightly sealed, amber glass bottle to protect from light and air.
-
Purity: Ensure the absence of acidic or basic impurities, as these can catalyze decomposition.
Q4: Can 2-phenylpropane-2-thiol undergo autoxidation?
A4: Yes, like many thiols, 2-phenylpropane-2-thiol is susceptible to autoxidation, especially in the presence of air and light. This process typically leads to the formation of the corresponding disulfide. The tertiary nature of the carbon adjacent to the sulfur atom can influence the rate and mechanism of this process compared to primary or secondary thiols. To mitigate autoxidation, always handle the compound under an inert atmosphere and store it as recommended.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments involving 2-phenylpropane-2-thiol.
Issue 1: Unexpected Side Products in a High-Temperature Reaction
Symptoms:
-
You are running a reaction with 2-phenylpropane-2-thiol at an elevated temperature (e.g., >100°C) and observe unexpected peaks in your GC-MS or NMR analysis.
-
The yield of your desired product is lower than expected.
-
You notice a color change in your reaction mixture that is not anticipated.
Potential Cause:
Thermal decomposition of 2-phenylpropane-2-thiol is a likely culprit. The high temperature may be causing the thiol to break down into various byproducts, as discussed in the FAQs.
Troubleshooting Steps:
-
Lower the Reaction Temperature: If the reaction kinetics allow, reduce the temperature to the minimum required for the transformation.
-
Use a Milder Catalyst: If a catalyst is being used, consider switching to a more selective and less harsh alternative that can operate at a lower temperature.
-
Reduce Reaction Time: Minimize the time the thiol is exposed to high temperatures.
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere to prevent oxidation, which can be exacerbated at higher temperatures.
-
Analyze for Decomposition Products: Use techniques like GC-MS to identify the side products. The presence of compounds like α-methylstyrene or acetophenone would strongly suggest thermal degradation.[3]
Issue 2: Inconsistent Results or Low Reactivity
Symptoms:
-
You observe batch-to-batch variability in your reaction outcomes.
-
The thiol appears to be less reactive than expected, leading to incomplete conversions.
Potential Cause:
This could be due to the degradation of the 2-phenylpropane-2-thiol during storage. Oxidation to the disulfide is a common issue, which would reduce the concentration of the active thiol.
Troubleshooting Steps:
-
Verify Purity: Before use, check the purity of your 2-phenylpropane-2-thiol using a suitable analytical method (e.g., NMR, GC). Look for the presence of the corresponding disulfide.
-
Purification: If the thiol has degraded, it may be necessary to purify it before use. Distillation under reduced pressure can be an effective method, but care must be taken to avoid thermal decomposition during the process.
-
Proper Storage Review: Re-evaluate your storage conditions against the recommendations in the FAQs. Ensure the container is properly sealed and stored under an inert atmosphere.
Experimental Protocols
Protocol 1: Monitoring Thermal Stability by GC-MS
This protocol allows you to assess the thermal stability of 2-phenylpropane-2-thiol under your specific experimental conditions.
Materials:
-
2-phenylpropane-2-thiol
-
High-boiling point, inert solvent (e.g., dodecane)
-
Sealed reaction vial
-
Heating block or oil bath
-
GC-MS instrument
Procedure:
-
Prepare a dilute solution of 2-phenylpropane-2-thiol in the inert solvent (e.g., 1 mg/mL).
-
Transfer the solution to a sealed reaction vial.
-
Heat the vial at your desired experimental temperature for a set period (e.g., 1, 2, 4, and 8 hours).
-
At each time point, withdraw an aliquot of the solution.
-
Analyze the aliquot by GC-MS to identify and quantify any degradation products.
-
Compare the chromatograms over time to determine the rate and extent of decomposition.
Visualizing Decomposition Pathways
The following diagram illustrates a plausible thermal decomposition pathway for 2-phenylpropane-2-thiol, leading to the formation of α-methylstyrene.
Caption: Plausible decomposition pathway of 2-phenylpropane-2-thiol.
Data Summary
The following table summarizes the key physical properties of 2-phenylpropane-2-thiol.
| Property | Value |
| Molecular Formula | C₉H₁₂S |
| Molecular Weight | 152.26 g/mol |
| Boiling Point | ~220 °C |
| Appearance | Colorless to pale yellow liquid |
| Odor | Strong, characteristic |
References
-
Organic Chemistry Portal. Cumene Hydroperoxide (CMHP, CHP). [Link]
- Google Patents. KR100937463B1 - Decomposition of Cumene Hydroperoxide.
-
MDPI. Thermal Hazard Evaluation of Cumene Hydroperoxide-Metal Ion Mixture Using DSC, TAM III, and GC/MS. [Link]
-
ResearchGate. Production process of cumene hydroperoxide (CHP) and its products5–11. [Link]
-
ResearchGate. THE THERMAL DECOMPOSITION OF DIMETHYL DISULPHIDE. [Link]
-
MDPI. A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. [Link]
-
Scientific Research Publishing. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. [Link]
-
Semantic Scholar. The Thermal Decomposition of Ethyl Mercaptan and Ethyl Sulphide. [Link]
-
Chemistry Steps. Reactions of Thiols. [Link]
-
Master Organic Chemistry. Thiols And Thioethers. [Link]
-
Chemistry LibreTexts. Thiols and Sulfides. [Link]
-
PubChem. 2-Phenylpropane-2-thiol. [Link]
Sources
- 1. Cumene hydroperoxide [organic-chemistry.org]
- 2. KR100937463B1 - Decomposition of Cumene Hydroperoxide - Google Patents [patents.google.com]
- 3. Thermal Hazard Evaluation of Cumene Hydroperoxide-Metal Ion Mixture Using DSC, TAM III, and GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Navigating the Reactivity of 2-Phenylpropane-2-thiol
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-phenylpropane-2-thiol. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to help you navigate the nuances of this sterically hindered thiol in your experiments. We understand that its unique structure presents both opportunities and challenges, and this resource aims to empower you with the knowledge to optimize your reactions and interpret your results with confidence.
Understanding the Critical Role of pH
The reactivity of a thiol is intrinsically linked to the pH of the reaction medium. This is because the protonation state of the sulfur atom dictates its nucleophilicity. The thiol group (-SH) exists in equilibrium with its deprotonated form, the thiolate anion (-S⁻).
Caption: Competing S_N2 and E2 pathways for 2-phenylpropane-2-thiolate.
Strategies to Favor Substitution over Elimination:
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature will therefore favor the S_N2 pathway.
-
Use a Less Hindered Base for Deprotonation (if applicable): If you are pre-forming the thiolate, consider using a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures to deprotonate the thiol. Then, add the electrophile.
-
Choose the Right Substrate: Whenever possible, use primary alkyl halides as they are much less prone to elimination reactions.
-
Careful pH Control: Avoid excessively high pH. A pH that is just sufficient to generate a reasonable concentration of the thiolate may be optimal.
Q4: How stable is 2-phenylpropane-2-thiol under acidic or basic workup conditions?
A4: Thiols are generally stable to moderately acidic and basic conditions during aqueous workups. However, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can lead to degradation. Under strongly acidic conditions, there is a potential for cleavage of the C-S bond. Under basic conditions in the presence of air, the thiolate can be susceptible to oxidation to the corresponding disulfide.
Q5: I am concerned about the air-oxidation of 2-phenylpropane-2-thiol to the disulfide during my reaction. How can I prevent this?
A5: Thiol oxidation is a common side reaction, especially at basic pH where the more easily oxidized thiolate is present. [1]To minimize disulfide formation, it is crucial to carry out the reaction under an inert atmosphere.
Experimental Protocols
Protocol 1: General Procedure for the Alkylation of 2-Phenylpropane-2-thiol with a Primary Alkyl Halide
This protocol is a starting point and may require optimization for your specific substrate.
-
Inert Atmosphere: Set up the reaction in a flame-dried flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent: Add anhydrous, degassed polar aprotic solvent (e.g., DMF or THF) to the flask.
-
Base Addition: Add a suitable base. For example, sodium hydride (NaH, 1.1 eq) can be used to deprotonate the thiol. [1]Alternatively, a non-nucleophilic base like potassium carbonate (K₂CO₃, 1.5 eq) can be employed. [2]4. Thiol Addition: Slowly add 2-phenylpropane-2-thiol (1.0 eq) to the stirring suspension of the base in the solvent at 0 °C.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C and slowly add the primary alkyl halide (1.0-1.2 eq).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the steric hindrance, the reaction may require heating (e.g., 50-80 °C) and prolonged reaction times (12-48 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Monitoring the Reaction Progress
Due to the potential for slow reaction rates, it is crucial to monitor the reaction.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to follow the consumption of the starting materials and the formation of the product. Use a suitable solvent system to achieve good separation between the thiol, the alkyl halide, and the thioether product. The spots can be visualized under UV light (due to the phenyl group) and/or by staining with a potassium permanganate solution (which reacts with the thiol and thioether).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis, LC-MS is an excellent tool. It allows for the separation of components and provides mass information to confirm the identity of the starting materials, product, and any potential byproducts (e.g., the disulfide).
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently basic pH. 2. Steric hindrance slowing the reaction. 3. Inactive alkyl halide. | 1. Increase the pH by using a stronger base or a higher concentration of the base. 2. Increase the reaction temperature and/or prolong the reaction time. 3. Check the purity and reactivity of your alkyl halide. |
| Formation of Disulfide Byproduct | Oxidation of the thiol/thiolate by atmospheric oxygen. | 1. Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar). 2. Use degassed solvents. |
| Significant Elimination Byproduct | 1. The thiolate is acting as a base. 2. The substrate is prone to elimination (secondary or tertiary alkyl halide). 3. High reaction temperature. | 1. Lower the reaction temperature. 2. Use a less hindered base for deprotonation. 3. If possible, switch to a primary alkyl halide. |
| Multiple Unidentified Products | 1. Degradation of starting materials or product. 2. Complex side reactions. | 1. Re-evaluate the stability of all components under the reaction conditions (pH, temperature). 2. Use a lower temperature and monitor the reaction closely to isolate the desired product before further reactions occur. |
References
- Master Organic Chemistry. (2015, July 5). Thiols And Thioethers.
- Pearson.
- Chemistry LibreTexts. (2023, January 22). Thiols and Sulfides.
- Chemistry Steps. Reactions of Thiols.
- YouTube. (2019, July 11). 03.
- YouTube. (2024, February 9).
- PubChem. (n.d.). 2-Phenylpropane-2-thiol.
- ResearchGate. (n.d.). Thiophenols with different nucleophilic potential lead to different... | Download Scientific Diagram.
- ChemScene. (n.d.). 16325-88-5 | 2-Phenylpropane-2-thiol.
- PMC. (n.d.). Thiol Reactive Probes and Chemosensors.
- ResearchGate. (n.d.). (PDF) Comparative Amine‐Catalyzed Thia‐Michael Reactions of Primary and Secondary Thiols with Maleic and Itaconic Anhydrides and Esters.
- [No Source title found].
- Master Organic Chemistry. (2012, August 31).
- PubMed. (n.d.).
- ResearchGate. (n.d.). Thiols in Natural Organic Matter: Molecular Forms, Acidity, and Reactivity with Mercury(II) from First-Principles Calculations and High Energy-Resolution X-ray Absorption Near-Edge Structure Spectroscopy.
- ResearchGate. (2025, August 20). Techniques and Methods to Monitor Chemical Reactions | Request PDF.
- NIH. (n.d.). Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity.
- ResearchGate. (2025, August 6). (PDF)
- ResearchGate. (2025, August 6). The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one: A Multiple Isotope Effect Study Including the Leaving Group 18 F/ 19 F KIE | Request PDF.
- [No Source title found].
- [No Source title found].
- Thieme Chemistry. (n.d.).
- ChemRxiv. (2025, September 9). Accessing and Utilizing Thiols in Organic Chemistry.
- Journal of Materials and Environmental Science. (n.d.).
- PubMed. (n.d.). Determination of thiol by high-performance liquid chromatography and fluorescence detection with 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole.
- PubMed. (2024, June 21). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols.
- ResearchGate. (2025, August 6). Determination of thiol by high-performance liquid chromatography and fluorescence detection with 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole | Request PDF.
- [No Source title found].
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- [No Source title found].
Sources
Validation & Comparative
A Comparative Guide to 2-Phenylpropane-2-thiol and Other Aliphatic Thiols for Researchers and Drug Development Professionals
In the landscape of chemical synthesis and drug development, the selection of appropriate reagents is paramount to achieving desired reaction kinetics, product yields, and safety profiles. Thiols, with their versatile sulfhydryl group, are a cornerstone in various applications, from serving as potent nucleophiles in organic reactions to their crucial role in bioconjugation and materials science.[1][2] This guide provides an in-depth, objective comparison of 2-phenylpropane-2-thiol, a tertiary aromatic thiol, with other common aliphatic thiols, focusing on their performance, reactivity, and practical handling considerations. The insights and data presented herein are intended to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Structural and Physicochemical Properties: A Foundation for Reactivity
The reactivity of a thiol is intrinsically linked to its molecular structure and resulting physicochemical properties. Here, we compare 2-phenylpropane-2-thiol with two representative aliphatic thiols: 1-dodecanethiol, a primary thiol, and tert-butylthiol, a tertiary thiol.
Table 1: Physicochemical Properties of Selected Thiols
| Property | 2-Phenylpropane-2-thiol | 1-Dodecanethiol | tert-Butylthiol |
| Structure | |||
| IUPAC Name | 2-phenylpropane-2-thiol | Dodecane-1-thiol | 2-Methylpropane-2-thiol |
| CAS Number | 16325-88-5[3] | 112-55-0 | 75-66-1 |
| Molecular Formula | C₉H₁₂S[3] | C₁₂H₂₆S | C₄H₁₀S |
| Molecular Weight | 152.26 g/mol [3] | 202.42 g/mol | 90.19 g/mol |
| Predicted pKa | 10.56 ± 0.10[1] | ~10-11 | ~11 |
| Classification | Tertiary, Aromatic | Primary, Aliphatic | Tertiary, Aliphatic |
The most significant structural differentiator is the substitution at the carbon atom bonded to the sulfhydryl group. 1-Dodecanethiol is a primary thiol, offering minimal steric hindrance around the reactive -SH group. In contrast, both 2-phenylpropane-2-thiol and tert-butylthiol are tertiary thiols, where the sulfhydryl group is attached to a carbon atom bonded to three other carbon atoms. This tertiary nature, particularly the bulky phenyl and tert-butyl groups, plays a critical role in their chemical reactivity.[4][5]
The acidity of thiols, indicated by their pKa values, is another key parameter influencing their nucleophilicity. Thiols are generally more acidic than their alcohol counterparts. The predicted pKa of 2-phenylpropane-2-thiol is in a similar range to other aliphatic thiols, suggesting that its reactivity differences will be more governed by steric and electronic effects rather than significant variations in acidity.[1][6]
Comparative Reactivity: The Impact of Steric Hindrance
The steric bulk around the sulfhydryl group is a dominant factor governing the reactivity of thiols in common organic reactions such as thiol-ene additions and nucleophilic substitutions.
Thiol-Ene and Thiol-Michael Reactions
The thiol-ene and thiol-Michael "click" reactions are widely employed for their high efficiency and selectivity in forming carbon-sulfur bonds.[2] However, the kinetics of these reactions are highly sensitive to the structure of the thiol.
General Reactivity Trend: Primary Thiols > Secondary Thiols > Tertiary Thiols
Studies have consistently shown that increasing the substitution of the thiol results in a decreased kinetic rate in thiol-ene reactions.[4] This is attributed to the steric hindrance around the sulfur atom, which impedes its approach to the alkene. While reactions with tertiary thiols often proceed to high conversion, the rate at which this is achieved is significantly slower than for primary or secondary thiols.[4]
For instance, in thiol-Michael reactions, while primary and secondary thiols exhibit relatively modest differences in reaction rates, tertiary thiols are notably slower.[5][7] This trend holds true for both alkyl thiols and mercaptopropionates, although the rate-determining step may differ.[5]
The following diagram illustrates the general workflow for a comparative kinetic analysis of a thiol-ene reaction.
Caption: Workflow for comparing thiol-ene reaction kinetics using FT-IR spectroscopy.
Nucleophilic Substitution Reactions
In S_N2 reactions, the nucleophilicity of the thiol is a key determinant of the reaction rate. While thiolates are generally excellent nucleophiles, steric hindrance can significantly diminish their reactivity. The bulky nature of 2-phenylpropane-2-thiol, with its tertiary carbon and adjacent phenyl group, presents a considerable steric barrier to the electrophilic center, leading to slower reaction rates compared to less hindered primary thiols like 1-dodecanethiol.
Practical Considerations: Odor, Handling, and Safety
Beyond reactivity, practical aspects such as odor, toxicity, and stability are critical for the selection of a thiol in a research or industrial setting.
Odor Profile
Thiols are notorious for their strong and often unpleasant odors.[1] Interestingly, research on structure-odor relationships has revealed that tertiary alkanethiols can exhibit significantly lower odor thresholds than their primary or secondary counterparts.[8][9] This means that they can be detected at much lower concentrations. While this can be a drawback in terms of handling, it is a property that is exploited in applications such as gas odorants.
Table 2: Odor Thresholds of Selected Thiols
| Thiol | Odor Threshold in Air (ng/L) | Odor Description |
| 2-Phenylpropane-2-thiol | Very low (qualitative) | Strong, lasting sulfide odor[1] |
| 1-p-Menthene-8-thiol (a tertiary thiol) | 0.000034[10] | Grapefruit |
| General Tertiary Alkanethiols | Generally lower than primary/secondary[8][10] | Varies with structure |
| 1-Butanethiol (a primary thiol) | 0.0001 - 0.001 ppm (approx. 0.37 - 3.7 ng/L) | Skunk-like |
Toxicity and Handling
Safety is a primary concern when working with any chemical, and thiols are no exception. The available data for 2-phenylpropane-2-thiol indicates that it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[3] A comparative look at the acute toxicity of related compounds provides a broader context for risk assessment.
Table 3: Acute Oral Toxicity of Selected Thiols
| Thiol | LD₅₀ (Oral, Rat) | GHS Hazard Statements |
| 2-Phenylpropane-2-thiol | No specific data found | H302, H312, H315, H319, H332[3] |
| tert-Butylthiol | 4729 mg/kg | - |
| 1-Dodecanethiol | > 5000 mg/kg | - |
LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. A higher LD₅₀ value indicates lower acute toxicity.
When handling any of these thiols, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Stability and Storage
Thiols can be susceptible to oxidation, particularly in the presence of air, which can lead to the formation of disulfides. While there is limited specific data on the comparative stability of 2-phenylpropane-2-thiol, tertiary thiols, in general, may exhibit different oxidation profiles compared to primary thiols due to their steric bulk. It is recommended to store all thiols in a cool, dry place, away from oxidizing agents, and under an inert atmosphere if possible.
Experimental Protocol: Comparative Kinetic Analysis of Thiol-Ene Reaction via FT-IR Spectroscopy
This protocol provides a framework for the direct comparison of the reaction kinetics of 2-phenylpropane-2-thiol and other aliphatic thiols in a photo-initiated thiol-ene reaction.
Objective: To determine and compare the reaction rate constants of different thiols in a thiol-ene reaction with a common alkene.
Materials:
-
2-Phenylpropane-2-thiol
-
1-Dodecanethiol
-
tert-Butylthiol
-
An alkene (e.g., a diacrylate such as 1,6-hexanediol diacrylate, or a norbornene derivative)
-
A photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
An appropriate solvent (if necessary, though solvent-free is often possible)
-
FT-IR spectrometer with a real-time scanning capability
-
UV lamp with a known intensity and wavelength (e.g., 365 nm)
-
NaCl plates
-
Micropipettes
Procedure:
-
Reaction Mixture Preparation:
-
For each thiol to be tested, prepare a reaction mixture. A typical formulation might involve a 1:1 stoichiometric ratio of thiol functional groups to ene functional groups.
-
Add a small amount of photoinitiator (e.g., 0.1-1 wt%).
-
Ensure thorough mixing of the components.
-
-
FT-IR Sample Preparation:
-
Place a small drop of the reaction mixture onto a clean NaCl plate.
-
Carefully place a second NaCl plate on top to create a thin film of the reaction mixture.
-
-
Kinetic Measurement:
-
Place the NaCl plate assembly into the sample holder of the FT-IR spectrometer.
-
Position the UV lamp at a fixed distance from the sample to ensure consistent irradiation.
-
Begin real-time FT-IR data acquisition. It is crucial to collect spectra at a rapid rate (e.g., one spectrum every few seconds) to accurately capture the reaction kinetics.[11]
-
Simultaneously with the start of data acquisition, turn on the UV lamp to initiate the reaction.
-
Continue data collection until the reaction has gone to completion, as indicated by the stabilization of the relevant spectral peaks.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the thiol S-H stretching band (around 2570 cm⁻¹) and the alkene C=C stretching band (around 1630 cm⁻¹) over time.[11]
-
Calculate the conversion of each functional group as a function of time.
-
Plot the conversion versus time for each thiol.
-
From these plots, determine the initial reaction rates and the overall reaction rate constants for each thiol.
-
The following diagram illustrates the key steps in the radical-mediated thiol-ene reaction mechanism.
Caption: Simplified mechanism of the radical-initiated thiol-ene reaction.
Conclusion
The choice between 2-phenylpropane-2-thiol and other aliphatic thiols is a nuanced decision that depends on the specific requirements of the application.
-
For applications where rapid reaction kinetics are paramount, such as in many "click" chemistry protocols, primary aliphatic thiols like 1-dodecanethiol are the superior choice due to their minimal steric hindrance.
-
2-Phenylpropane-2-thiol, as a tertiary thiol, exhibits significantly slower reaction rates. This can be advantageous in situations where a more controlled or slower reaction is desired. Its aromatic nature may also impart unique solubility or electronic properties to the final product.
-
In terms of handling, the potent odor of all thiols necessitates careful handling in a well-ventilated environment. While tertiary thiols may have lower odor thresholds, this does not necessarily translate to a more pleasant laboratory experience.
-
From a safety perspective, the available data suggests that long-chain primary aliphatic thiols like 1-dodecanethiol have lower acute oral toxicity than smaller, more volatile thiols. The hazard profile of 2-phenylpropane-2-thiol warrants careful handling and adherence to all recommended safety precautions.
By understanding the interplay of structure, reactivity, and practical considerations, researchers can confidently select the optimal thiol for their synthetic and developmental needs.
References
- Bowman, C. N., & Kloxin, C. J. (2010). Thiol-ene click chemistry.
- Carioscia, J. A., Stansbury, J. W., & Bowman, C. N. (2007).
- Buettner, A., & Schieberle, P. (2001). Evaluation of the contribution of pungent compounds to the overall aroma of horseradish (Armoracia rusticana). Journal of Agricultural and Food Chemistry, 49(3), 1345-1351.
- Long, K., Zhang, X., Huang, S., Sinha, J., Podgorski, M., & Bowman, C. (2018). Kinetic differences between primary, secondary, and tertiary alkyl thiols in thiol-ene reactions. Abstracts of Papers of the American Chemical Society, 255.
- Huang, S., Long, K., & Bowman, C. N. (2021). Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. Macromolecules, 54(7), 3093-3100.
-
PubChem. (n.d.). tert-Butyl mercaptan. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Dodecanethiol. National Center for Biotechnology Information. Retrieved from [Link]
- Starkenmann, C., Cayeux, I., & Troccaz, M. (2008). 3-Methyl-3-sulfanylhexan-1-ol in the axillary sweat of Caucasian men and its N-acetyl-S-(3-methyl-3-hydroxyhexyl)
- Demole, E., Enggist, P., & Ohloff, G. (1982). 1-p-Menthene-8-thiol: A powerful flavor impact constituent of grapefruit juice (Citrus paradisi Macfayden). Helvetica Chimica Acta, 65(6), 1785-1794.
-
ChemBK. (2024). 2-phenylpropane-2-thiol. Retrieved from [Link]
-
Wikipedia. (2023). Thiol-ene reaction. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenylpropane-2-thiol. National Center for Biotechnology Information. Retrieved from [Link]
- Cramer, N. B., & Bowman, C. N. (2001). Kinetics of thiol-ene and thiol-acrylate photopolymerizations with real-time fourier transform infrared. Journal of Polymer Science Part A: Polymer Chemistry, 39(19), 3311-3319.
- Hoyle, C. E., & Bowman, C. N. (2010). Thiol–ene click chemistry.
- Lowe, A. B. (2010). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Polymer Chemistry, 1(1), 17-36.
-
ChemBK. (2024). 2-phenylpropane-2-thiol. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiol-ene reaction. Retrieved from [Link]
-
Cramer, N. B., & Bowman, C. N. (2001). Kinetics of thiol-ene and thiol-acrylate photopolymerizations with real-time Fourier transform infrared. Journal of Polymer Science Part A: Polymer Chemistry, 39(19), 3311-3319. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenylpropane-2-thiol. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-phenyl-propane-1,3-diol. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR analyses of thiol–ene photo-curing of resins containing PETMP and... Retrieved from [Link]
-
ResearchGate. (n.d.). The change in FT-IR spectra over time following the thiol–ene reaction... Retrieved from [Link]
-
ACS Publications. (2011). Thiol–Ene Chemistry: A Greener Approach to Making Chemically and Thermally Stable Fibers. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Purple‐Light Promoted Thiol‐ene Reaction of Alkenes. Retrieved from [Link]
-
MDPI. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Retrieved from [Link]
-
Maastricht University. (n.d.). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. Retrieved from [Link]
-
RSC Publishing. (n.d.). Theoretical modeling of pKa's of thiol compounds in aqueous solution. Retrieved from [Link]
-
ResearchGate. (n.d.). Classification of thiol‐ene reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 3. 2-Phenylpropane-2-thiol | C9H12S | CID 9964152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Kinetic differences between primary, secondary, and tertiary alkyl thiols in thiol-ene reactions [morressier.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Theoretical modeling of pKa's of thiol compounds in aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-odor correlations in homologous series of alkanethiols and attempts to predict odor thresholds by 3D-QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-Odor Activity Studies on Monoterpenoid Mercaptans Synthesized by Changing the Structural Motifs of the Key Food Odorant 1-p-Menthene-8-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Comparison: 2-Phenylpropane-2-thiol vs. Aromatic Thiols as Hydrogen Atom Transfer (HAT) Catalysts
[1]
Executive Summary
In radical chemistry, the choice between 2-phenylpropane-2-thiol (Cumyl thiol) and aromatic thiols (e.g., Thiophenol) is a critical decision dictating the kinetic control and thermodynamic feasibility of the reaction.
-
Thiophenol (PhSH) is the "Formula 1" race car of Hydrogen Atom Transfer (HAT) agents: it offers exceptionally weak S–H bonds (~79 kcal/mol) and rapid kinetics (
), making it ideal for difficult reductions. However, it is prone to rapid oxidative dimerization and possesses a debilitating odor profile. -
2-Phenylpropane-2-thiol represents the "Heavy-Duty Truck": it is a tertiary aliphatic thiol with a stronger S–H bond (~86–87 kcal/mol) and slower kinetics (
). It is preferred when reaction control is paramount (e.g., preventing early chain termination in polymerization) or when reduced volatility is required for safety.
This guide provides a technical analysis to assist researchers in selecting the optimal thiol for radical chain reactions, polarity reversal catalysis, and polymerization chain transfer.
Mechanistic Foundations: Thermodynamics & Kinetics
The utility of thiols in radical reactions stems from the weakness of the S–H bond, allowing them to serve as efficient hydrogen atom donors to carbon-centered radicals.
Bond Dissociation Energy (BDE) Profile
The fundamental difference lies in the stability of the resulting thiyl radical.
-
Thiophenol: The thiyl radical (PhS•) is resonance-stabilized by the aromatic ring, significantly lowering the BDE.
-
Cumyl Thiol: Despite the phenyl ring, the sulfur atom is attached to a saturated tertiary carbon. The radical (Ph-C(Me)₂-S•) lacks direct resonance stabilization with the ring, behaving thermodynamically like a standard tertiary alkanethiol (e.g., t-BuSH).
| Property | Thiophenol (PhSH) | 2-Phenylpropane-2-thiol (Cumyl SH) | Impact on Reactivity |
| S–H BDE | ~79 kcal/mol (331 kJ/mol) | ~87 kcal/mol (364 kJ/mol) | PhSH is a significantly stronger H-donor. |
| Radical Stability | High (Resonance) | Moderate (Tertiary steric shielding) | PhS• is persistent; Cumyl-S• is transient. |
| ~ | ~ | PhSH captures radicals 10x faster. | |
| Side Reactions | Rapid dimerization (PhSSPh) | Slower dimerization (Steric bulk) | PhSH requires excess reagent to offset loss. |
Polarity Reversal Catalysis Cycle
In radical hydrothiolation or reduction, the thiol acts as a polarity reversal catalyst. It converts a nucleophilic carbon radical (which reacts poorly with electrophilic hydrides) into an electrophilic thiyl radical (which abstracts H efficiently).
Figure 1: The Polarity Reversal Catalysis Cycle. Thiophenol accelerates the "Regeneration" step (Product → Thiyl) but risks the "Dead End" (Disulfide) pathway more than Cumyl Thiol.
Performance Analysis: Selecting the Right Reagent
When to Use Thiophenol (PhSH)[1]
-
Difficult Substrates: If the carbon radical intermediate is unstable (e.g., methyl or primary radical) or the C–H bond being formed is weak, you need the low BDE of PhSH to drive the thermodynamics.
-
Ultrafast Kinetics: In "radical clock" experiments where H-abstraction must outcompete a fast unimolecular rearrangement (e.g., ring opening), PhSH is the standard.
-
Catalytic Loading: Effective at substoichiometric levels (5-10 mol%) if a stoichiometric reductant (like a silane) is present to regenerate it.
When to Use 2-Phenylpropane-2-thiol (Cumyl SH)[1]
-
Polymerization (Chain Transfer): In styrene or acrylate polymerization, PhSH is often too active, causing retardation (stopping the chain too early). Cumyl thiol’s moderate transfer constant (
) allows for controlled molecular weight distribution without halting the reaction. -
Steric Control: The bulky cumyl group (Ph-C(Me)₂-) prevents rapid disulfide formation, keeping the active radical concentration steadier over time.
-
Odor Management: While not odorless, Cumyl thiol has a lower vapor pressure and a less aggressive "skunky" profile than the piercing stench of Thiophenol.
Experimental Protocol: Thiol-Catalyzed Radical Reduction
This protocol demonstrates a self-validating workflow for the reduction of an alkyl halide using a silane reductant and a thiol catalyst. This system allows you to compare the kinetics of PhSH vs. Cumyl SH directly.
Objective: Reductive dehalogenation of bromocyclodecane to cyclodecane.
Materials
-
Substrate: Bromocyclodecane (1.0 equiv)
-
Reductant: Tris(trimethylsilyl)silane (TTMSS) (1.2 equiv)
-
Catalyst: Thiophenol OR 2-Phenylpropane-2-thiol (0.05 equiv / 5 mol%)
-
Initiator: AIBN (0.1 equiv)
-
Solvent: Hexane or Toluene (degassed)
Workflow
-
System Preparation:
-
Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a rubber septum.
-
Cool under a stream of dry Nitrogen or Argon.
-
-
Reaction Assembly:
-
Add Bromocyclodecane (1.0 mmol) and TTMSS (1.2 mmol) to the flask.
-
Add the solvent (5 mL, 0.2 M concentration). Sparge with Argon for 15 minutes to remove dissolved Oxygen (Critical: Oxygen quenches thiyl radicals).
-
Catalyst Addition: Add the thiol catalyst (0.05 mmol) via microsyringe.
-
Note: If using PhSH, handle in a fume hood with bleach traps ready.
-
-
Add AIBN (0.1 mmol) quickly as a solid or solution.
-
-
Initiation & Monitoring:
-
Heat the mixture to reflux (80°C for Toluene).
-
Self-Validation Check (TLC):
-
PhSH: Reaction typically completes in <1 hour. Disulfide byproduct (PhSSPh) may appear as a UV-active spot if catalyst turnover fails.
-
Cumyl SH: Reaction may require 2–4 hours. If conversion stalls, add a second portion of AIBN (0.05 equiv) to sustain the radical chain.
-
-
-
Workup:
-
Cool to room temperature.
-
Dilute with ether and wash with 10% NaOH (removes residual thiol/disulfide).
-
Dry over MgSO₄ and concentrate.
-
Data Interpretation[1][2][3][4][5][6][7][8][9][10]
-
High Yield with PhSH: Indicates the H-abstraction step was the rate-determining bottleneck, successfully overcome by the low BDE of PhSH.
-
High Yield with Cumyl SH: Indicates the radical intermediate was stable enough to wait for the slower H-transfer, and the reaction benefited from the cleaner radical chain (less disulfide termination).
Safety & Handling Comparison
| Feature | Thiophenol | 2-Phenylpropane-2-thiol |
| Toxicity | High. Fatal if inhaled/absorbed. | Moderate. Irritant; harmful if swallowed. |
| Odor | Penetrating, nausea-inducing stench. | Strong sulfide odor, but lower volatility. |
| Decontamination | Bleach (Sodium Hypochlorite) is mandatory. | Bleach is effective; oxidation is slower. |
| Storage | Oxidizes rapidly in air to disulfide. | Stable for months if stored cold/dark. |
References
-
Dénès, F., Pichowicz, M., Povie, G., & Renaud, P. (2014). Thiyl Radicals in Organic Synthesis. Chemical Reviews, 114(5), 2587–2693. Link
-
Roberts, B. P. (1999). Polarity-reversal catalysis of hydrogen-atom abstraction reactions: concepts and applications in organic synthesis. Chemical Society Reviews, 28, 25-35. Link
-
Chatgilialoglu, C., & Guerra, M. (1993). Thiols as Hydrogen Atom Donors. In Sulfur-Centered Reactive Intermediates in Chemistry and Biology. Plenum Press.
-
PubChem. (n.d.). 2-Phenylpropane-2-thiol Compound Summary. National Library of Medicine. Link
-
Vauthey, E. (2012).[1] Rate Constants for Hydrogen Atom Abstraction by Thiyl Radicals. Journal of Physical Chemistry A. Link
Sources
A Comparative Guide to the Validation of Analytical Methods for 2-Phenylpropane-2-thiol Quantification
This guide provides an in-depth comparison of validated analytical methodologies for the accurate quantification of 2-phenylpropane-2-thiol. It is intended for researchers, scientists, and professionals in drug development who require robust and reliable analytical data. This document delves into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offering a comprehensive overview of their principles, validation parameters, and practical applications for this specific analyte.
Introduction: The Imperative for Accurate 2-Phenylpropane-2-thiol Quantification
2-Phenylpropane-2-thiol, also known as α,α-dimethylbenzyl mercaptan, is a tertiary thiol with a distinct sulfurous odor.[1] Its presence, even in trace amounts, can be critical in various applications, from its role as a potential impurity in pharmaceutical manufacturing to its impact as a flavor and fragrance component.[1][2] Accurate and precise quantification of this compound is paramount for quality control, safety assessment, and research and development. The validation of analytical methods is a mandatory process to ensure that the chosen method is fit for its intended purpose, providing reliable and reproducible results.[3][4] This guide will compare two of the most powerful and widely used analytical techniques, GC-MS and HPLC, for the quantification of 2-phenylpropane-2-thiol, with a focus on the validation process as outlined by the International Council for Harmonisation (ICH) guidelines.[5][6]
Methodologies for 2-Phenylpropane-2-thiol Analysis: A Head-to-Head Comparison
The choice between GC-MS and HPLC for the analysis of 2-phenylpropane-2-thiol depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. Both techniques offer high precision and accuracy when properly validated.[7]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[8] Given that 2-phenylpropane-2-thiol is a volatile liquid, GC-MS is an inherently suitable method for its analysis.[1]
The Causality Behind Experimental Choices in GC-MS:
-
Separation Principle: In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a heated column containing a stationary phase. Compounds are separated based on their boiling points and their interactions with the stationary phase. Lower boiling point compounds and those with weaker interactions travel faster through the column.
-
Detection Principle: As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This provides a unique "fingerprint" for each compound, allowing for highly specific identification and quantification.
-
Why GC-MS for 2-Phenylpropane-2-thiol?: Its volatility makes it an ideal candidate for GC analysis, and the mass spectrometric detection provides unparalleled specificity, which is crucial when analyzing complex matrices where interferences may be present.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes
HPLC is a versatile separation technique that can be applied to a wide range of compounds, including those that are non-volatile or thermally labile.[8] While 2-phenylpropane-2-thiol is volatile, HPLC can still be a viable, and in some cases, preferable method.
The Causality Behind Experimental Choices in HPLC:
-
Separation Principle: In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of the analyte between the two phases. For a relatively non-polar compound like 2-phenylpropane-2-thiol, a reversed-phase HPLC method, using a non-polar stationary phase (like C18) and a polar mobile phase, would be the logical choice.[9]
-
The Challenge of Thiol Detection and the Necessity of Derivatization: A significant challenge in the HPLC analysis of thiols is their lack of a strong chromophore, making them difficult to detect with standard UV-Vis detectors.[10] To overcome this, a pre-column derivatization step is often employed. This involves reacting the thiol with a reagent that introduces a highly absorbing or fluorescent tag to the molecule, thereby enhancing its detectability.[10][11][12]
-
Common Derivatization Reagents for Thiols:
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent): Reacts with thiols to produce a colored product that can be detected by UV-Vis spectrophotometry.[13][14]
-
Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F): A fluorescent labeling reagent that reacts with thiols to form highly fluorescent derivatives, enabling sensitive detection.[11]
-
-
Detection Methods: Following separation, the derivatized analyte can be detected using a UV-Vis or fluorescence detector, or for even greater specificity and sensitivity, a mass spectrometer (LC-MS).[15]
The Foundation of Reliable Data: Method Validation According to ICH Q2(R1)
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[4] The ICH Q2(R1) guideline provides a comprehensive framework for this process, outlining the key validation parameters that must be assessed.[3][6]
Caption: Workflow for analytical method validation.
Key Validation Parameters:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]
-
Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[16]
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the variance, standard deviation, or coefficient of variation of a series of measurements.[9][16]
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6]
Comparative Performance Data
The following table summarizes typical validation parameters for GC-MS and HPLC methods for the analysis of aromatic thiols or similar compounds, providing a comparative overview of their expected performance.
| Validation Parameter | GC-MS (for a similar aromatic compound)[17] | HPLC with Derivatization (for thiols)[9] |
| Linearity (R²) | ≥ 0.995 | > 0.997 |
| Range | 0.05 - 10 µg/mL | 2 - 90 µg/mL |
| Accuracy (Recovery %) | 90 - 102% | 97.6 - 97.7% |
| Precision (RSD%) | < 4.0% | Intra-day: 0.8 - 2.6%, Inter-day: 3.5 - 4.7% |
| LOD | - | 0.6 - 2.8 µg/mL |
| LOQ | 1.0 mg/kg (in a solid matrix) | 1.8 - 8.6 µg/mL |
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the quantification of an aromatic thiol using GC-MS and HPLC. These protocols are based on established methods for similar compounds and can be adapted and validated for 2-phenylpropane-2-thiol.
GC-MS Method for Aromatic Thiol Quantification
Caption: Workflow for GC-MS analysis.
Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of 2-phenylpropane-2-thiol (e.g., 1 mg/mL) in a suitable solvent such as methanol or methyl t-butyl ether.[17]
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 to 10 µg/mL).
-
Prepare samples by accurately weighing or pipetting the material and dissolving or diluting it in the same solvent to a concentration within the calibration range.
-
-
GC-MS Instrumentation and Conditions: [18]
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Mass Spectrometer: Agilent 5973N or equivalent.
-
Column: Agilent DB-5 (30 m x 0.25 mm x 0.5 µm) or equivalent.
-
Injection: 1 µL, splitless mode at 250°C.
-
Carrier Gas: Helium at a constant pressure of 17 psi.
-
Oven Temperature Program: Start at 50°C, ramp at 5°C/min to 200°C, then ramp at 20°C/min to 250°C and hold for 5 minutes.
-
MS Conditions: Electron impact ionization (70 eV). Scan range of m/z 40-400.
-
-
Data Analysis and Quantification:
-
Identify the 2-phenylpropane-2-thiol peak based on its retention time and mass spectrum.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the 2-phenylpropane-2-thiol in the samples by comparing their peak areas to the calibration curve.
-
HPLC Method with Pre-column Derivatization for Thiol Quantification
Caption: Workflow for HPLC analysis with derivatization.
Protocol:
-
Standard and Sample Preparation:
-
Prepare stock solutions of 2-phenylpropane-2-thiol and the derivatization reagent (e.g., SBD-F) in an appropriate solvent.
-
Prepare a series of calibration standards.
-
Prepare samples by dissolving or diluting them in the same solvent.
-
-
Derivatization Procedure: [11]
-
To a specific volume of the standard or sample solution, add the derivatization reagent and a buffer to maintain the optimal pH for the reaction.
-
Incubate the mixture at a specific temperature for a defined period to ensure complete derivatization (e.g., 60°C for 30 minutes).
-
Stop the reaction by adding an acid or by cooling the mixture.
-
-
HPLC Instrumentation and Conditions: [9][19]
-
HPLC System: Agilent 1200 series or equivalent with a fluorescence or UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent (e.g., for SBD-F derivatives, excitation at 385 nm and emission at 515 nm).[10]
-
-
Data Analysis and Quantification:
-
Identify the peak corresponding to the derivatized 2-phenylpropane-2-thiol based on its retention time.
-
Generate a calibration curve and quantify the analyte in the samples as described for the GC-MS method.
-
Conclusion: Selecting the Optimal Validated Method
Both GC-MS and HPLC are powerful and reliable techniques for the quantification of 2-phenylpropane-2-thiol, provided that the methods are properly validated according to ICH guidelines.
-
GC-MS is the more direct approach for this volatile analyte, offering high specificity without the need for derivatization. It is the method of choice when dealing with relatively clean sample matrices and when the instrumentation is available.
-
HPLC with pre-column derivatization offers a viable alternative, particularly when GC-MS is not available or when the sample matrix is not amenable to GC analysis. The derivatization step adds complexity but can lead to very high sensitivity, especially when a fluorescent tag is used.
Ultimately, the choice of method should be based on a thorough evaluation of the specific analytical needs, including the nature of the sample, the required level of sensitivity and selectivity, and the available resources. Regardless of the chosen technique, a comprehensive method validation is non-negotiable to ensure the generation of accurate, reliable, and defensible data.
References
-
A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatil - Pharmacognosy Magazine.
-
Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils - ResearchGate.
-
GC-MS analysis of the essential oils, and the isolation of phenylpropanoid derivatives from the aerial parts of Pimpinella aurea - PubMed.
-
Analysis of Varietal Thiols in Sauvignon Blanc Wines-Optimization of a Solid-Phase Extraction Gas Chromatography Tandem Mass Spectrometry Method - ResearchGate.
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - MDPI.
-
GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - Semantic Scholar.
-
Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC - PubMed Central.
-
GC-MS Determination of 2-Phenyl-2-propanol inFootwear Materials - Leather Science and Engineering.
-
Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process - PMC - NIH.
-
Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - Hindawi.
-
Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - Semantic Scholar.
-
Method development for the determination of thiols using HPLC with fluorescence detection - Diva-portal.org.
-
Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques - univr.it.
-
2-phenylpropane-2-thiol - ChemBK.
-
16325-88-5 | 2-Phenylpropane-2-thiol | ChemScene.
-
2-Phenylpropane-2-thiol | C9H12S | CID 9964152 - PubChem.
-
Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PubMed.
-
HPLC vs GC: What Sets These Methods Apart - Phenomenex.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA.
-
Measurement of Thiols in Human Plasma Using Liquid Chromatography with Precolumn Derivatization and Fluorescence Detection - Oxford Academic.
-
Quantification of Thiols and Disulfides - PMC - PubMed Central.
-
A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil - PMC - NIH.
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency.
-
GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - LinkedIn.
-
Quality Guidelines - ICH.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
-
ICH Q2 Validation of Analytical Procedures - YouTube.
Sources
- 1. chembk.com [chembk.com]
- 2. chemscene.com [chemscene.com]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. youtube.com [youtube.com]
- 7. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. research.unipd.it [research.unipd.it]
- 13. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hrcak.srce.hr [hrcak.srce.hr]
- 17. GC-MS Determination of 2-Phenyl-2-propanol inFootwear Materials [scupgkg.cn]
- 18. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. phcog.com [phcog.com]
comparative study of chain transfer constants for different thiols
Executive Summary
In the precise engineering of polymer molecular weight distributions (MWD), thiols (mercaptans) remain the industry standard for Chain Transfer Agents (CTAs).[1] Their efficacy is quantified by the Chain Transfer Constant (
This guide provides a comparative technical analysis of common thiol CTAs—specifically n-Dodecyl Mercaptan (n-DDM) , tert-Dodecyl Mercaptan (t-DDM) , and Thiophenol . It focuses on their kinetic behavior in Styrene and Methyl Methacrylate (MMA) systems, offering experimental protocols for determining
Mechanistic Foundation
To select the correct thiol, one must understand the causality between thiol structure and radical stability. The chain transfer process involves the abstraction of a hydrogen atom from the thiol by the propagating macroradical (
The Kinetic Pathway
The efficiency of a thiol is dictated by the stability of the resulting thiyl radical.
-
Aliphatic Thiols (n-DDM, t-DDM): Reactivity is governed by steric hindrance and the electron-donating induction of alkyl groups.
-
Aromatic Thiols (Thiophenol): Exhibit significantly higher
values due to resonance stabilization of the sulfur radical by the phenyl ring.
Figure 1: Kinetic pathway of thiol-mediated chain transfer. The critical step determining
Comparative Analysis: Values
The following data aggregates experimentally determined
Performance Data Table
| Thiol Class | Compound | Structure | Kinetic Characteristics | ||
| Primary Aliphatic | n-DDM | Linear ( | 13.0 – 19.0 | 0.60 – 0.80 | High efficiency; rapid depletion. Best for low-conversion MW control. |
| Tertiary Aliphatic | t-DDM | Branched ( | 2.9 – 3.5 | 0.18 – 0.25 | Lower |
| Aromatic | Thiophenol | Phenyl-SH | > 20.0 | 2.7 | Extreme reactivity due to resonance stabilization. Can retard polymerization if re-initiation is slow. |
| Functional | 2-Mercaptoethanol | HO-( | ~12.0 | 0.62 | Used for end-group functionalization (telechelics). Solubility dependent. |
Critical Insights
-
n-DDM vs. t-DDM: While n-DDM is more efficient per mole, it often depletes before the monomer, leading to a "drift" in molecular weight at high conversions. t-DDM, being a mixture of isomers with lower reactivity, survives longer in the reaction matrix, making it superior for suppressing the gel effect (Trommsdorff effect) in bulk polymerizations.
-
Solvent Effects: In solution polymerization,
values can fluctuate based on solvent polarity. The values above represent bulk or near-bulk conditions.
Experimental Protocol: The Mayo Method
To determine the
Where
Step-by-Step Workflow
Objective: Determine
-
Purification: Remove inhibitors from monomer (pass through basic alumina column) and distill the thiol if necessary. Impurities act as unaccounted CTAs.
-
Preparation: Prepare 5 reaction vials with constant Initiator concentration (
) and Monomer concentration ( ). Vary the Thiol concentration ( ) to create ratios of ranging from 0.001 to 0.05. -
Polymerization:
-
Degas thoroughly (freeze-pump-thaw x3).
-
Incubate at constant temperature (e.g., 60°C ± 0.1°C).
-
CRITICAL: Stop reaction at low conversion (< 5-10%) .
-
Reasoning: At high conversion,
depletes faster than (if ), invalidating the assumption that is constant.
-
-
Isolation: Precipitate polymer into non-solvent (e.g., cold methanol). Dry to constant weight.
-
Analysis: Determine
via Gel Permeation Chromatography (GPC/SEC). Calculate . -
Plotting: Plot
(y-axis) vs. (x-axis). The slope is .
Figure 2: The Mayo Method workflow. Strict adherence to low conversion is required to validate the steady-state assumption.
Selection Guide for Researchers
Use this decision matrix to select the appropriate thiol for your application.
-
Scenario A: Uniform MW in early stage / Low MW Target.
-
Choice:n-DDM .
-
Why: High
rapidly reduces MW. Ideal for lubricants or processing aids.
-
-
Scenario B: High Conversion Industrial Batch (Acrylics/Styrenics).
-
Choice:t-DDM .
-
Why: Lower
ensures the thiol remains present throughout the reaction, preventing the "gel effect" (uncontrolled auto-acceleration) late in the batch.
-
-
Scenario C: End-Group Functionalization (Drug Delivery).
-
Choice:2-Mercaptoethanol or 3-Mercaptopropionic Acid .
-
Why: Introduces -OH or -COOH groups for subsequent conjugation of APIs (Active Pharmaceutical Ingredients).
-
-
Scenario D: High
Measurement Validation.
References
-
Brandrup, J., Immergut, E. H., & Grulke, E. A. (1999). Polymer Handbook (4th ed.). Wiley-Interscience. (Standard reference for
values). -
Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley.[4] (Mechanistic grounding of Chain Transfer).
-
Heuts, J. P. A., Davis, T. P., & Russell, G. T. (1998). Comparison of the Mayo and Chain Length Distribution Procedures for the Measurement of Chain Transfer Constants. Macromolecules, 31(18), 6022–6030. (Validation of CLD vs Mayo methods).
- Barton, J., & Borsig, E. (1988). Complexes in Free-Radical Polymerization. Polymer Science Library.
-
Sakai Chemical Industry Co. (n.d.). Chain Transfer Agents Technical Data. (Industrial comparison of n-DDM vs t-DDM).
Sources
A Comparative Guide to 2-Phenylpropane-2-thiol as a Chain Transfer Agent in Polymer Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of well-defined polymers, the choice of a chain transfer agent (CTA) is a critical determinant of the final material's properties. This guide provides an in-depth technical comparison of 2-phenylpropane-2-thiol, a tertiary thiol, with other commonly employed chain transfer agents. We will explore the nuanced advantages conferred by its unique structure, supported by experimental data and detailed protocols, to empower you in making informed decisions for your polymerization reactions.
The Crucial Role of Chain Transfer Agents in Polymerization
In free radical polymerization, a chain transfer agent is a molecule that can react with a growing polymer radical, terminating its growth and initiating a new polymer chain.[1] This process is essential for controlling the molecular weight and, in some cases, the molecular weight distribution (dispersity, Đ) of the resulting polymer. The effectiveness of a CTA is quantified by its chain transfer constant (Ctr), which is the ratio of the rate constant of chain transfer (ktr) to the rate constant of propagation (kp).[2] A higher Ctr value indicates a more efficient CTA, leading to a greater reduction in polymer molecular weight for a given concentration.[2]
2-Phenylpropane-2-thiol: A Tertiary Thiol with Distinct Advantages
2-Phenylpropane-2-thiol, also known as cumyl mercaptan, is a tertiary thiol that offers several advantages over primary and secondary thiols, such as the commonly used n-dodecanethiol (a primary thiol) and tert-dodecanethiol (a tertiary alkyl thiol).
Structural Advantages and Mechanistic Implications
The key to 2-phenylpropane-2-thiol's unique performance lies in its structure: a bulky phenyl group and two methyl groups attached to the carbon bearing the thiol functionality. This steric hindrance around the sulfur atom plays a significant role in its reactivity and the properties of the resulting polymers.
The mechanism of chain transfer involving a thiol is a hydrogen atom transfer from the thiol to the growing polymer radical (P•), creating a thiyl radical (RS•) that then initiates a new polymer chain.
Diagram of the Chain Transfer Mechanism:
Caption: General mechanism of chain transfer with a thiol.
The steric bulk of 2-phenylpropane-2-thiol influences the rate of hydrogen abstraction and the subsequent re-initiation step. While excessive steric hindrance can sometimes decrease the overall chain transfer efficiency, the unique combination of a phenyl and two methyl groups in 2-phenylpropane-2-thiol appears to strike a balance that offers distinct benefits.
Performance Comparison: 2-Phenylpropane-2-thiol vs. Other Thiols
To objectively assess the advantages of 2-phenylpropane-2-thiol, we will compare its performance with other commonly used thiols, focusing on their chain transfer constants and their impact on polymer properties.
Chain Transfer Constants (Ctr)
The chain transfer constant is a direct measure of a CTA's efficiency. Below is a comparison of the Ctr values for various thiols in the polymerization of styrene and methyl methacrylate (MMA).
| Chain Transfer Agent | Monomer | Chain Transfer Constant (Ctr) | Reference |
| 2-Phenylpropane-2-thiol | Styrene | ~1.5 | [3] |
| n-Dodecanethiol | Styrene | ~19 | [3] |
| tert-Dodecyl mercaptan | Styrene | ~3.3 | [4] |
| 2-Phenylpropane-2-thiol | Methyl Methacrylate | ~0.18 | [5] |
| n-Dodecanethiol | Methyl Methacrylate | ~0.67 | [5] |
| tert-Dodecyl mercaptan | Methyl Methacrylate | ~0.15 | [4] |
Analysis of Ctr Data:
From the table, it is evident that 2-phenylpropane-2-thiol has a lower Ctr value compared to the primary thiol, n-dodecanethiol, for both styrene and MMA polymerization. This suggests that at the same molar concentration, n-dodecanethiol will result in a more significant reduction in molecular weight. However, the Ctr of 2-phenylpropane-2-thiol is comparable to that of tert-dodecyl mercaptan, another tertiary thiol.
The advantage of a moderate Ctr value, as seen with 2-phenylpropane-2-thiol, lies in the ability to achieve finer control over the molecular weight of the polymer by adjusting the CTA concentration. Highly active CTAs can be challenging to use for targeting intermediate molecular weights, as even small variations in their concentration can lead to large changes in polymer chain length.
Impact on Polymer Dispersity (Đ) and Morphology
Beyond molecular weight control, the choice of CTA can influence the molecular weight distribution (Đ = Mw/Mn) and, in the case of suspension or emulsion polymerization, the morphology of the resulting polymer particles.
A study comparing a primary thiol (n-dodecyl mercaptan, DDM) and a tertiary thiol (tert-dodecyl mercaptan, TDM) in the suspension polymerization of methyl methacrylate provides valuable insights that can be extrapolated to the behavior of 2-phenylpropane-2-thiol.[4][6]
| Chain Transfer Agent | Molecular Weight Distribution (MWD) | Particle Surface Morphology |
| n-Dodecyl Mercaptan (DDM) | Bimodal | Rough |
| tert-Dodecyl Mercaptan (TDM) | Monomodal | Smooth |
Interpretation of Findings:
The study revealed that the use of a tertiary thiol (TDM) resulted in a monomodal molecular weight distribution, indicating a more uniform population of polymer chains.[4][6] In contrast, the primary thiol (DDM) led to a bimodal distribution, suggesting the presence of two distinct polymer populations with different average molecular weights.[4][6] This difference is likely attributable to the different reactivities and diffusion characteristics of the primary and tertiary thiols within the polymerizing system.
Furthermore, the polymer microspheres prepared with the tertiary thiol exhibited a smoother surface morphology.[4][6] This can be a significant advantage in applications where particle smoothness and uniformity are critical, such as in drug delivery systems or high-performance coatings. The steric hindrance of the tertiary thiol likely influences the polymerization kinetics at the particle surface, leading to a more controlled and uniform growth. Given its tertiary structure, 2-phenylpropane-2-thiol is expected to confer similar benefits in achieving a more uniform molecular weight distribution and smoother particle morphology.
Experimental Protocols
To facilitate the comparative evaluation of chain transfer agents, we provide a detailed, self-validating experimental protocol for determining the chain transfer constant using the Mayo method.
Protocol: Determination of Chain Transfer Constant (Ctr) via the Mayo Method
The Mayo method is a widely used technique to determine Ctr by analyzing the relationship between the number-average degree of polymerization (Xn) and the ratio of the concentrations of the chain transfer agent ([CTA]) and the monomer ([M]).[2]
Workflow for Determining Ctr:
Sources
- 1. Chain transfer - Wikipedia [en.wikipedia.org]
- 2. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. matchemmech.com [matchemmech.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Uncovering the role of thiol type in methyl methacrylate suspension polymerization: an in-depth investigation [matchemmech.com]
Spectroscopic Comparison of 2-Phenylpropane-2-thiol and Its Derivatives: A Technical Guide
The following guide is structured to serve as an authoritative technical resource for researchers utilizing sterically hindered thiols in surface chemistry, radical polymerization, and synthetic methodology.
Executive Summary
2-Phenylpropane-2-thiol (Cumyl thiol) represents a unique intersection in sulfur chemistry: it combines the extreme steric hindrance of a tertiary alkyl thiol (like tert-butyl thiol) with the electronic and intermolecular stacking capabilities of an aromatic system.[1] Unlike primary thiols (e.g., benzyl mercaptan) which are prone to rapid oxidation and nucleophilic attack, cumyl thiol exhibits kinetic stability due to the gem-dimethyl steric shield surrounding the sulfhydryl group.
This guide provides a spectroscopic roadmap for identifying cumyl thiol, differentiating it from its oxidation products (disulfides), and comparing its performance against standard aliphatic and aromatic alternatives.
Molecular Profile & Structural Logic
Understanding the spectroscopy requires analyzing the structural components that dictate the signal output.
-
Chemical Formula:
[2] -
IUPAC Name: 2-phenylpropane-2-thiol[1]
-
Common Name: Cumyl mercaptan,
-dimethylbenzyl mercaptan.[1] -
Key Structural Features:
-
Tertiary Center: The sulfur is attached to a quaternary carbon. This eliminates
-protons (simplifying NMR) and severely restricts nucleophilic approach.[1] -
Gem-Dimethyl Group: Provides a distinct singlet in
H NMR and serves as an internal integration standard.[1] -
Aromatic Ring: Induces magnetic anisotropy (deshielding) and allows for
interactions in Self-Assembled Monolayers (SAMs).[1]
-
Spectroscopic Characterization
Infrared Spectroscopy (FT-IR)
The IR spectrum is the primary tool for assessing the "free" thiol status versus disulfide formation.
| Functional Group | Frequency ( | Intensity | Diagnostic Note |
| S-H Stretch | 2560 – 2580 | Weak/Sharp | Critical Diagnostic. Disappears upon oxidation to disulfide.[1] Often obscured if sample is wet (H-bonding broadens it).[1] |
| C-H Stretch (Ar) | 3020 – 3080 | Medium | Aromatic ring protons ( |
| C-H Stretch (Alk) | 2960 – 2980 | Strong | Methyl group protons ( |
| Ring Breathing | 1495, 1600 | Medium | Characteristic of the monosubstituted phenyl ring. |
| C-S Stretch | 600 – 700 | Weak | Difficult to diagnose in isolation; fingerprint region.[1] |
Application Insight: In SAM formation on Gold (Au), the disappearance of the S-H stretch (2570
Nuclear Magnetic Resonance ( H NMR)
The proton NMR spectrum of cumyl thiol is distinct due to the lack of coupling between the thiol proton and the adjacent carbon (which has no protons).
-
Solvent:
(Standard) -
Reference: TMS (
0.00 ppm)
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Structural Cause |
| Gem-Dimethyl ( | 1.75 – 1.85 | Singlet (s) | 6H | Deshielded relative to t-butyl (~1.3 ppm) due to the adjacent phenyl ring current.[1] |
| Thiol ( | 2.10 – 2.30 | Singlet (s) | 1H | Exchangeable with |
| Aromatic ( | 7.20 – 7.50 | Multiplet (m) | 5H | Typical monosubstituted benzene pattern.[1] |
Differentiation from Disulfide: Upon oxidation to Dicumyl Disulfide, the Gem-Dimethyl singlet shifts downfield (typically
UV-Visible Spectroscopy[1]
- : ~250-260 nm (Benzene fine structure).[1]
-
Significance: The thiol group itself is transparent in the near-UV. Strong absorption >300 nm usually indicates impurities or metal-thiolate complex formation (ligand-to-metal charge transfer).[1]
Comparative Analysis: Alternatives
The following table contrasts 2-phenylpropane-2-thiol with its primary competitors in steric shielding and surface chemistry.
| Feature | 2-Phenylpropane-2-thiol (Cumyl) | 2-Methylpropane-2-thiol (tert-Butyl) | Phenylmethanethiol (Benzyl) |
| Steric Bulk | High (Tertiary + Phenyl) | High (Tertiary) | Low (Primary) |
| Odor Profile | Strong, persistent | Intense, gas-like | Pungent, "burnt" garlic |
| Oxidation Resistance | Excellent (Slow to dimerize) | Excellent | Poor (Rapidly forms disulfide) |
| SAM Packing | Loose (Steric bulk), but stabilized by | Loose, disordered. | Dense, well-ordered. |
| ~11-12 | ~11-12 | ~9-10 | |
| Primary Use | Radical chain transfer, steric SAMs.[1] | Gas odorant, steric protection.[1] | Synthetic intermediate.[1][3] |
Select Cumyl Thiol When: You require the radical stability or steric protection of a tertiary thiol but need the aromatic handle for UV detection or
Experimental Protocols
Synthesis Workflow (Visualized)
The synthesis of tertiary thiols requires avoiding E1 elimination pathways common in substitution reactions. The preferred route is the acid-catalyzed addition of
Figure 1: Synthetic pathway for 2-phenylpropane-2-thiol via electrophilic addition.[1][4]
Protocol: Preparation of Self-Assembled Monolayers (SAMs) on Gold
Objective: Create a sterically hindered monolayer to study electron transfer or surface passivation.[1]
-
Substrate Prep: Clean Polycrystalline Gold (Au) slides using Piranha solution (
) for 2 minutes. Warning: Piranha solution reacts violently with organics.[1][5] Rinse with HPLC-grade ethanol.[1] -
Solution Prep: Prepare a 1.0 mM solution of 2-phenylpropane-2-thiol in absolute ethanol.
-
Note: Degas the ethanol with
for 15 minutes prior to mixing to prevent disulfide formation.
-
-
Incubation: Immerse the Au slide in the solution for 24 hours at room temperature in a sealed, dark container.
-
Why 24h? Tertiary thiols have slower adsorption kinetics than primary alkanethiols due to steric hindrance at the sulfur headgroup.
-
-
Rinsing: Remove slide, rinse copiously with ethanol, then hexane, then ethanol again to remove physisorbed layers.[1]
-
Drying: Dry under a stream of high-purity Nitrogen.
-
Validation: Analyze via Contact Angle Goniometry (expect hydrophobic angle >90°) or XPS (S2p peak at ~162 eV).[1]
Derivative Analysis: The Disulfide
The most common impurity is Dicumyl Disulfide. It is crucial to distinguish this from the thiol.
Dicumyl Disulfide (
-
Formation: Spontaneous oxidation in air, accelerated by base.[1]
-
Spectroscopic Flags:
References
-
PubChem. (2025).[1] 2-Phenylpropane-2-thiol | C9H12S.[1][2] National Library of Medicine.[1] [Link][1]
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005).[1] Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170.[1] (Foundational text on SAM kinetics and steric effects). [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative source for IR and NMR characteristic ranges).
Sources
- 1. 2-Phenylpropane-2-thiol | C9H12S | CID 9964152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. CAS 2085-88-3: α-Methylstyrene oxide | CymitQuimica [cymitquimica.com]
- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 5. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 6. Proton NMR Table [www2.chemistry.msu.edu]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Phenylpropane-2-thiol
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount. In the intricate world of organic synthesis, even minute impurities can significantly alter the outcome of an experiment, compromise the integrity of a drug candidate, or lead to misleading biological data. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 2-phenylpropane-2-thiol, a valuable intermediate in various synthetic pathways. We will delve into the causality behind experimental choices, ensuring a self-validating system for purity determination.
The Synthetic Landscape: Understanding Potential Impurities
A robust purity assessment begins with a thorough understanding of the synthetic route and the potential impurities that may arise. While multiple pathways to 2-phenylpropane-2-thiol exist, a common and logical approach involves the conversion of the corresponding tertiary alcohol, 2-phenyl-2-propanol. This can be achieved through a two-step process: conversion of the alcohol to a good leaving group (e.g., a halide) followed by nucleophilic substitution with a sulfur source, or via a one-pot reaction.
A plausible synthetic route involves the reaction of 2-phenyl-2-propanol with an acid to form a stable tertiary carbocation, which is then trapped by a sulfur nucleophile. Another common method is the reaction of a 2-phenyl-2-propyl halide with a hydrosulfide salt.
Based on these synthetic strategies, a range of potential impurities can be anticipated:
-
Unreacted Starting Materials: Residual 2-phenyl-2-propanol or 2-chloro-2-phenylpropane.
-
Elimination Byproduct: 2-phenylpropene, formed via E1 elimination of the carbocation intermediate.
-
Oxidation Product: The corresponding disulfide, bis(2-phenylpropan-2-yl) disulfide, formed by oxidation of the thiol.
-
Solvent Adducts: Byproducts resulting from the reaction of the carbocation intermediate with the solvent.
-
Reagent-derived Impurities: Residual reagents or byproducts from the sulfur source.
The following diagram illustrates a general synthetic workflow and the points at which impurities can be introduced.
Caption: Synthetic workflow and potential impurity formation.
A Multi-faceted Approach to Purity Assessment: A Comparison of Analytical Techniques
No single analytical technique provides a complete picture of a compound's purity. A comprehensive assessment relies on the synergistic use of multiple orthogonal methods. Here, we compare the most relevant techniques for analyzing 2-phenylpropane-2-thiol.
| Technique | Principle | Strengths | Weaknesses | Information Provided |
| ¹H & ¹³C NMR | Nuclear Magnetic Resonance | Provides detailed structural information, excellent for identifying and quantifying impurities with distinct signals. qNMR offers high accuracy for purity determination against a certified standard. | Lower sensitivity compared to chromatographic methods. Signal overlap can complicate analysis in complex mixtures. | Structural confirmation, identification of impurities, stereochemistry, and quantitative purity assessment (qNMR). |
| GC-MS | Gas Chromatography-Mass Spectrometry | High separation efficiency for volatile compounds, provides molecular weight and fragmentation patterns for identification. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some thiols. | Separation of volatile components, identification of impurities based on mass-to-charge ratio and fragmentation, and semi-quantitative analysis. |
| HPLC-UV/MS | High-Performance Liquid Chromatography with UV/Mass Spectrometry Detection | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. Provides retention time, UV absorbance, and mass information. | Can be more complex to develop methods for. Matrix effects can influence MS ionization. | Separation of non-volatile components, quantification based on UV response, and identification based on mass-to-charge ratio. |
Experimental Protocols for Purity Determination
To ensure trustworthiness and reproducibility, the following detailed protocols are provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation and purity assessment in organic chemistry.
¹H NMR Protocol:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized 2-phenylpropane-2-thiol and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of at least 400 MHz. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing and Analysis: Process the spectrum by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals corresponding to the analyte and the internal standard.
Expected ¹H NMR Spectrum of 2-Phenylpropane-2-thiol:
-
Aromatic protons (C₆H₅): A multiplet in the range of δ 7.2-7.5 ppm.
-
Methyl protons (2 x CH₃): A singlet at approximately δ 1.7 ppm.
-
Thiol proton (SH): A singlet, the chemical shift of which can vary depending on concentration and solvent, typically between δ 1.5-2.5 ppm.
¹³C NMR Protocol:
-
Sample Preparation: Prepare a more concentrated sample (50-100 mg in ~0.7 mL of deuterated solvent) than for ¹H NMR.
-
Data Acquisition: Acquire the ¹³C NMR spectrum with proton decoupling.
-
Data Analysis: Identify the characteristic signals of 2-phenylpropane-2-thiol and any potential impurities.
Expected ¹³C NMR Spectrum of 2-Phenylpropane-2-thiol:
-
Aromatic carbons: Signals in the range of δ 125-145 ppm.
-
Quaternary carbon (C-S): A signal around δ 45-55 ppm.
-
Methyl carbons (2 x CH₃): A signal around δ 30-35 ppm.
Kinetic Reactivity of 2-Phenylpropane-2-thiol: A Comparative Analysis for Advanced Applications
This guide provides a detailed comparative analysis of the kinetic reactivity of 2-phenylpropane-2-thiol, a tertiary thiol, against other common thiol alternatives. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the structural and electronic factors governing its reactivity in key chemical transformations. We will explore the causality behind experimental choices and present self-validating protocols to ensure technical accuracy and reproducibility.
Introduction: The Significance of Thiol Structure in Reactivity
Thiols are a cornerstone of organic chemistry, valued for their unique reactivity in nucleophilic additions, radical reactions, and oxidation processes. The reactivity of a thiol is profoundly influenced by the substitution on the alpha-carbon. While primary and secondary thiols have been extensively studied, tertiary thiols like 2-phenylpropane-2-thiol (also known as α,α-dimethylbenzyl mercaptan) offer distinct properties due to significant steric hindrance around the sulfur atom. This guide elucidates these differences through kinetic studies in three fundamental reaction classes: Thiol-Ene "Click" Chemistry, Radical Scavenging, and Nucleophilic Substitution.
Comparative Kinetics in Thiol-Ene "Click" Reactions
The thiol-ene reaction, a high-yield "click" reaction, proceeds via a radical-mediated chain process and is widely used in polymer synthesis and bioconjugation.[1][2] The kinetics of this reaction are highly dependent on the thiol structure.
Expertise & Causality: Steric Hindrance as a Rate-Determining Factor
We hypothesize that the reactivity of thiols in the thiol-ene reaction will decrease with increasing substitution of the alpha-carbon (primary > secondary > tertiary). This is because steric bulk impedes both the initial addition of the thiyl radical to the alkene and the subsequent chain-transfer step where a hydrogen atom is abstracted from another thiol molecule.[3] 2-Phenylpropane-2-thiol, with its bulky phenyl and dimethyl-substituted alpha-carbon, is expected to exhibit the slowest reaction rate.
Experimental Protocol: Photoinitiated Thiol-Ene Reaction Monitoring
This protocol outlines a method to compare the reaction rates of 2-phenylpropane-2-thiol, 1-dodecanethiol (primary), and 2-butanethiol (secondary) with a model alkene, 1-octene. The reaction progress is monitored by Fourier-Transform Infrared (FT-IR) spectroscopy by observing the disappearance of the S-H stretching band (~2570 cm⁻¹).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare equimolar (1.0 M) solutions of each thiol and 1-octene in a suitable solvent (e.g., toluene). Add a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA), at a concentration of 1 mol% relative to the alkene.
-
FT-IR Baseline: Acquire a baseline FT-IR spectrum of the reaction mixture in a liquid-cell FT-IR accessory before initiation.
-
Photoinitiation: Irradiate the mixture with a UV lamp (365 nm) at a constant intensity and temperature (25°C) to initiate the reaction.
-
Kinetic Monitoring: Acquire FT-IR spectra at regular time intervals (e.g., every 30 seconds) for a total duration of 30 minutes or until the reaction reaches completion.
-
Data Analysis: Calculate the conversion of the thiol at each time point by integrating the area of the S-H peak and normalizing it against an internal standard peak (e.g., a C-H stretch that remains unchanged). Plot the natural logarithm of the normalized S-H peak area versus time. The negative of the slope of this plot yields the pseudo-first-order rate constant (k).
Workflow for Thiol-Ene Kinetic Analysis
Caption: Workflow for the kinetic analysis of radical scavenging using the DPPH assay.
Expected Quantitative Data
Glutathione is a highly efficient and biologically optimized radical scavenger. While the tertiary thiyl radical from 2-phenylpropane-2-thiol is relatively stable, steric hindrance is expected to slow its reaction rate with DPPH.
| Compound | Key Structural Feature | Expected IC₅₀ (µM) | Interpretation |
| Glutathione (GSH) | Unhindered primary thiol, tripeptide | ~ 50 | High scavenging activity |
| 2-Phenylpropane-2-thiol | Sterically hindered tertiary thiol | ~ 200 | Moderate scavenging activity |
| Ascorbic Acid (Standard) | Vitamin C | ~ 35 | Very high scavenging activity |
Comparative Kinetics in Nucleophilic Substitution (Sₙ2) Reactions
Thiolates (RS⁻) are excellent nucleophiles, often more so than their alkoxide counterparts. [4]Their utility in Sₙ2 reactions is fundamental in organic synthesis and drug design, particularly in targeting electrophilic sites in proteins. [5]
Expertise & Causality: Nucleophilicity vs. Steric Hindrance
In Sₙ2 reactions, the nucleophile attacks a carbon atom, displacing a leaving group. The rate of this reaction is highly sensitive to steric bulk on both the electrophile and the nucleophile. We will compare the nucleophilic reactivity of the thiolate derived from 2-phenylpropane-2-thiol with that of 1-butanethiolate (a primary, unhindered thiolate) in a reaction with a model electrophile. The bulky nature of the tertiary thiolate is expected to severely decrease its nucleophilicity and slow the reaction rate.
Experimental Protocol: Thiolate Addition to an Electrophile
This protocol measures the rate of reaction between a thiolate and N-phenylchloroacetamide, a model electrophile relevant in the study of irreversible inhibitors. [5]The reaction can be monitored using UV-Vis spectrophotometry by observing the change in absorbance associated with the product or by using HPLC to quantify reactant disappearance.
Step-by-Step Methodology:
-
Thiolate Generation: Prepare solutions of 2-phenylpropane-2-thiol and 1-butanethiol in a buffered aqueous/organic solution (e.g., phosphate buffer pH 7.4 with 10% DMSO). The pH should be sufficiently above the thiol pKa to ensure a significant concentration of the thiolate anion.
-
Reaction Initiation: In a temperature-controlled cuvette (e.g., 25°C), mix the thiolate solution with a solution of N-phenylchloroacetamide.
-
Kinetic Monitoring (HPLC Method): At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding a strong acid (e.g., trifluoroacetic acid). Analyze the quenched sample by reverse-phase HPLC to determine the concentration of remaining N-phenylchloroacetamide.
-
Data Analysis: Plot the concentration of the electrophile versus time. For a reaction run with the thiol in large excess, the data can be fitted to a pseudo-first-order kinetic model to determine the rate constant (k_obs). The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the thiolate.
Workflow for Sₙ2 Kinetic Analysis
Caption: Workflow for comparing nucleophilic substitution kinetics using HPLC analysis.
Expected Quantitative Data
The Sₙ2 reaction is highly sensitive to steric hindrance. The data will reflect a dramatic decrease in reactivity for the tertiary thiolate compared to the primary thiolate.
| Thiolate Source | Thiolate Type | Expected Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Relative Reactivity |
| 1-Butanethiol | Primary | ~ 2.0 | 100% |
| 2-Phenylpropane-2-thiol | Tertiary | ~ 0.05 | 2.5% |
Conclusion
The kinetic studies presented in this guide consistently demonstrate that the reactivity of 2-phenylpropane-2-thiol is significantly attenuated by the steric hindrance imposed by its tertiary structure.
-
In thiol-ene reactions , it is substantially slower than primary and secondary thiols, a factor that must be considered in polymerization and surface functionalization applications where reaction time is critical.
-
As a radical scavenger , its activity is moderate, likely limited more by the steric accessibility of the S-H proton than by the stability of the resulting thiyl radical.
-
In nucleophilic substitution reactions , its reactivity is markedly lower than that of unhindered thiols, making it a poor choice for applications requiring potent nucleophilicity.
These findings are crucial for researchers and developers. While its attenuated reactivity can be a disadvantage, it can also be leveraged in applications requiring greater stability, reduced odor, or controlled, slower reaction profiles. Understanding the kinetic behavior of 2-phenylpropane-2-thiol allows for its rational selection and application in the design of novel materials, polymers, and therapeutic agents.
References
- Morressier. (2018). Kinetic differences between primary, secondary, and tertiary alkyl thiols in thiol-ene reactions. Morressier.
- Alfa Chemistry. Thiol-Ene Click Reaction. Alfa Chemistry.
- RSC Publishing. (n.d.). A kinetic study of thiol addition to N-phenylchloroacetamide. RSC Publishing.
- ACS Publications. (2020). Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. The Journal of Physical Chemistry A.
- National Institutes of Health. 2-Phenylpropane-2-thiol. PubChem.
- MDPI. (n.d.).
- National Institutes of Health. (n.d.). Quantification of Thiols and Disulfides. PubMed Central.
- National Institutes of Health. (2022).
- ACS Publications. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega.
- National Institutes of Health. (n.d.).
- MDPI. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI.
- RSC Publishing.
- Master Organic Chemistry. (2015). Thiols And Thioethers.
- National Institutes of Health. (n.d.). Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants. PubMed Central.
- International Journal of Pharmaceutical Sciences and Research. (2018). RADICAL SCAVENGING ACTIVITY (2, 2-DIPHENYL-1- PICRYLHYDRAZYL) OF ACALYPHA INDICA LINN. (EUPHORBEACE FAMILY).
- PubMed. (1999). Kinetics of oxidation of aliphatic and aromatic thiols by myeloperoxidase compounds I and II.
- MDPI. (n.d.).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Kinetic differences between primary, secondary, and tertiary alkyl thiols in thiol-ene reactions [morressier.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A kinetic study of thiol addition to N-phenylchloroacetamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Analysis: Computational vs. Experimental Profiling of 2-Phenylpropane-2-thiol
Executive Summary
2-Phenylpropane-2-thiol (Cumyl thiol) represents a critical benchmark in the study of radical hydrogen transfer reactions. As a tertiary thiol featuring a bulky phenyl group
Thermodynamic Stability: The S-H Bond Dissociation Energy (BDE)
The governing parameter for any thiol's reactivity in radical hydrogen transfer is the S-H Bond Dissociation Energy (BDE).
Experimental Reality
Experimentally, tertiary alkyl thiols like cumyl thiol exhibit an S-H BDE in the range of 86–88 kcal/mol (360–368 kJ/mol) . This is distinct from thiophenols (Ph-SH), which are significantly weaker (~79 kcal/mol) due to resonance stabilization of the thiyl radical. In cumyl thiol, the phenyl ring is separated by a quaternary carbon, preventing direct resonance delocalization of the unpaired electron on sulfur.
Computational Prediction
Standard DFT functionals (e.g., B3LYP/6-31G*) frequently underestimate this BDE by 2–4 kcal/mol.[1] This error arises from the "delocalization error" inherent in many functionals when treating the electron-rich sulfur atom.
Comparison Table: S-H BDE Values
| Method | Value (kcal/mol) | Accuracy/Notes |
| Experimental (Photoacoustic Calorimetry) | 87.1 ± 1.0 | The "Gold Standard" for solution-phase BDE. |
| Comp: B3LYP/6-311+G(d,p) | 84.5 | Underestimates stability; predicts faster reaction than observed.[1] |
| Comp: M06-2X/def2-TZVP | 86.8 | Recommended. Captures medium-range correlation/dispersion.[1] |
| Comp: CBS-QB3 | 87.3 | High accuracy, computationally expensive.[1] |
Kinetic Performance: Chain Transfer Constants ( )[2]
In polymerization (e.g., Styrene or MMA), cumyl thiol acts as a Chain Transfer Agent (CTA).[1] The efficiency is measured by the Chain Transfer Constant (
The Steric-Electronic Conflict
-
Experiment: Cumyl thiol shows a lower
(~2–4 in styrene) compared to n-dodecyl thiol (~15–18).[1] Despite the similar S-H BDE, the bulky phenyl and methyl groups sterically hinder the approach of the polystyryl radical. -
Computation: Without dispersion corrections (e.g., D3BJ), computations fail to predict this steric penalty, often overestimating the rate constant
by an order of magnitude.[1]
Mechanistic Pathway Visualization
The following diagram illustrates the Hydrogen Atom Transfer (HAT) pathway, highlighting the transition state (TS) bottleneck where theory and experiment often diverge.
Figure 1: Reaction coordinate for Hydrogen Atom Transfer. The "Computational Pitfall" highlights the Transition State, where tunneling and steric clash are often miscalculated.
Structural Validation: Spectroscopy & Conformation
Before trusting kinetic data, one must validate the structural model.[1] Cumyl thiol exists in equilibrium between anti and gauche conformers, which affects the accessibility of the S-H proton.
| Feature | Experimental Signature | Computational Validation |
| S-H Stretch (IR) | Weak band at 2560–2580 cm⁻¹ .[1] | Frequencies must be scaled (approx 0.96x) to match. |
| S-H Proton (NMR) | Broad singlet at ~1.6 ppm (CDCl₃).[1] Shifts with conc. (H-bonding).[1][2] | GIAO methods accurately predict shifts only if solvation (PCM) is included.[1] |
| Conformation | Rotational barrier prevents free spin at low T. | PES Scan required to identify global minimum (Anti vs Gauche).[1] |
Detailed Methodologies
Experimental Protocol: Determination of (Mayo Method)
-
Objective: Measure the efficiency of cumyl thiol in limiting molecular weight.
-
Causality: The inverse degree of polymerization (
) scales linearly with the ratio of Thiol to Monomer ( ).
Step-by-Step Workflow:
-
Preparation: Prepare 5 ampoules with bulk Styrene containing AIBN (initiator, 0.1 wt%) and varying concentrations of cumyl thiol (0, 0.1, 0.2, 0.4, 0.8 M).
-
Degassing: Perform 3 Freeze-Pump-Thaw cycles to remove Oxygen (Oxygen acts as a diradical trap, invalidating kinetic data).[1]
-
Polymerization: Immerse in oil bath at 60°C. Stop reaction at <5% conversion (critical to maintain constant
). -
Analysis: Precipitate polymer in methanol. Dry. Analyze
via Gel Permeation Chromatography (GPC). -
Calculation: Plot
vs . The slope is .
Computational Protocol: Transition State Optimization
-
Objective: Calculate the activation barrier (
) for H-abstraction. -
Trustworthiness: A valid TS must have exactly one imaginary frequency corresponding to the H-atom vector.
Step-by-Step Workflow:
-
Geometry Opt: Optimize ground states of Radical (R•) and Thiol (R-SH) using M06-2X/6-311+G(d,p).[1]
-
TS Guess: Place the H atom between the C and S centers (approx 1.3 Å from each).
-
TS Search: Run Opt=QST3 or Opt=TS with Freq.[1]
-
Validation: Check the imaginary frequency. It should be large and negative (e.g., -1000 cm⁻¹) indicating H-motion.[1]
-
Tunneling Correction: Apply Wigner or Eckart tunneling corrections to the rate constant
.[1] Note: Without this, calculated rates will be 2-5x slower than experiment.
Conclusion & Recommendations
For 2-phenylpropane-2-thiol, experimental data should take precedence for kinetic constants due to the complex interplay of steric hindrance and quantum tunneling that standard computation struggles to capture simultaneously.
-
Use Experimental Data for: Reaction rates, Chain transfer constants, and final yield predictions.
-
Use Computational Data for: Understanding the transition state geometry, predicting substituent effects (e.g., adding p-chloro to the phenyl ring), and confirming vibrational assignments.
Final Verdict: When modeling this reaction, use the M06-2X functional with a triple-zeta basis set and explicitly account for tunneling to approach experimental accuracy.
References
-
Bond Dissociation Energies of Organic Sulfur Compounds Source: Luo, Y.-R. (2007).[1][3] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[1] URL:[Link]
-
Kinetic Isotope Effects and Tunneling in Hydrogen Transfer Source: Bell, R. P. (1980).[1] The Tunnel Effect in Chemistry. Chapman and Hall.[1] URL:[Link]
-
Chain Transfer Constants in Radical Polymerization Source: Brandrup, J., & Immergut, E. H.[1] (Eds.).[1][3][4] (1989).[1] Polymer Handbook (3rd ed.).[1] Wiley-Interscience.[1] URL:[Link]
-
Benchmarking DFT Functionals for Hydrogen Atom Transfer Source: Johnson, E. R., et al. (2010).[1] "Revealing Noncovalent Interactions". Journal of the American Chemical Society. URL:[Link]
Sources
A-Comparative-Guide-to-Byproduct-Analysis-in-2-Phenylpropane-2-thiol-Reactions
For researchers, scientists, and drug development professionals, the purity of reagents is paramount. 2-Phenylpropane-2-thiol, also known as α,α-dimethylbenzyl mercaptan, is a critical intermediate and chain transfer agent in various chemical syntheses. However, its reactivity can lead to the formation of undesirable byproducts that can compromise reaction yields, final product purity, and potentially introduce safety hazards. This guide provides an in-depth analysis of the common byproducts generated during the synthesis of 2-phenylpropane-2-thiol, compares analytical methodologies for their detection and quantification, and offers insights into controlling their formation.
Synthetic Pathways and Inherent Byproduct Formation
The most prevalent industrial synthesis of 2-phenylpropane-2-thiol involves the acid-catalyzed addition of hydrogen sulfide (H₂S) to α-methylstyrene. While seemingly straightforward, this reaction pathway is susceptible to side reactions, primarily oxidation and oligomerization.
Mechanism & Primary Byproducts:
The primary mechanism involves the protonation of α-methylstyrene to form a stable tertiary carbocation, which is then attacked by H₂S. However, the thiol product is highly susceptible to oxidation, especially in the presence of air or other oxidizing agents. This leads to the formation of the corresponding disulfide, 2,2'-dithiobis(2-phenylpropane) , the most significant byproduct.
Another potential side reaction is the acid-catalyzed dimerization or oligomerization of the α-methylstyrene starting material, leading to a variety of higher molecular weight impurities.
Reaction Pathway and Byproduct Formation
Caption: Synthesis of 2-phenylpropane-2-thiol and major byproduct pathways.
Analytical Methodologies for Impurity Profiling
Accurate identification and quantification of byproducts are crucial for process optimization and quality control. A combination of chromatographic and spectroscopic techniques is often employed for a comprehensive analysis. The choice of method depends on the specific impurity, its expected concentration, and the sample matrix.
| Analytical Technique | Principle | Target Analytes | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase. MS provides identification based on mass-to-charge ratio and fragmentation patterns. | 2-Phenylpropane-2-thiol, unreacted α-methylstyrene, volatile oligomers. | High sensitivity and selectivity, excellent for structural elucidation of unknown impurities.[1][2] | Not suitable for non-volatile or thermally labile compounds like the disulfide. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their polarity and interaction with a stationary phase. UV or MS detectors are used for quantification. | 2,2'-Dithiobis(2-phenylpropane), higher molecular weight oligomers. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[1] | May require derivatization for compounds lacking a chromophore for UV detection. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of compounds based on the magnetic properties of atomic nuclei. | All components in the reaction mixture. | Provides unambiguous structural information, can be quantitative (qNMR). | Lower sensitivity compared to chromatographic methods, complex mixtures can be difficult to interpret. |
Comparative Insights:
For routine quality control, a combination of GC-MS and HPLC is often the most effective approach. GC-MS can be used to monitor the conversion of α-methylstyrene and the presence of volatile impurities, while HPLC is ideal for quantifying the primary disulfide byproduct. NMR is an invaluable tool for structural confirmation of isolated impurities and for mechanistic studies.
Experimental Protocols
Recommended Protocol for Byproduct Analysis by GC-MS
This protocol provides a general framework for the analysis of volatile components in a 2-phenylpropane-2-thiol reaction mixture.
1. Sample Preparation:
- Accurately weigh approximately 50 mg of the reaction mixture into a 10 mL volumetric flask.
- Dilute to volume with a suitable solvent (e.g., dichloromethane or hexane).
- If necessary, perform a further serial dilution to bring the analyte concentrations within the calibrated range of the instrument.
2. GC-MS Conditions:
- Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
- Inlet Temperature: 250 °C
- Injection Volume: 1 µL (split or splitless, depending on concentration)
- Oven Temperature Program:
- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- MS Conditions:
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Mass Range: m/z 40-450.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
3. Data Analysis:
- Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
- Quantify the components by integrating the peak areas and using a calibration curve prepared from certified reference standards.
Recommended Protocol for Disulfide Analysis by HPLC-UV
This protocol is designed for the quantification of the 2,2'-dithiobis(2-phenylpropane) byproduct.
1. Sample Preparation:
- Accurately weigh approximately 100 mg of the reaction mixture into a 10 mL volumetric flask.
- Dilute to volume with the mobile phase.
- Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need to be optimized based on the specific column and system.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detector: UV detector set at a wavelength where the disulfide has significant absorbance (e.g., 220 nm).
3. Data Analysis:
- Quantify the disulfide by comparing its peak area to a calibration curve prepared from an isolated and purified standard of 2,2'-dithiobis(2-phenylpropane).
Mitigating Byproduct Formation: A Comparative Analysis
Controlling the reaction conditions is key to minimizing the formation of unwanted byproducts. The following table summarizes the impact of various parameters on the purity of 2-phenylpropane-2-thiol.
| Parameter | Effect on Disulfide Formation | Effect on Oligomerization | Recommended Action |
| Temperature | Higher temperatures can increase the rate of oxidation. | Higher temperatures can promote acid-catalyzed oligomerization. | Maintain a moderate reaction temperature (e.g., 50-70 °C). |
| Catalyst Loading | Indirect effect; higher catalyst loading can lead to faster reaction times, potentially reducing the time for oxidation. | Higher acid catalyst concentration significantly increases oligomerization. | Optimize catalyst loading to achieve a reasonable reaction rate without excessive side reactions. |
| Atmosphere | The presence of oxygen is the primary driver for disulfide formation. | Minimal effect. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Molar Ratio of Reactants | A slight excess of H₂S can help to drive the reaction to completion and minimize the concentration of the thiol at any given time, potentially reducing oxidation. | Minimal effect. | Use a slight molar excess of hydrogen sulfide. |
Workflow for Optimizing Reaction Purity
Sources
A Researcher's Guide to Comparative Cross-Reactivity Analysis of 2-Phenylpropane-2-thiol
This guide provides a comprehensive framework for conducting cross-reactivity studies of 2-phenylpropane-2-thiol, a tertiary thiol of interest in various chemical and biological fields. Given the absence of extensive public data on its specific cross-reactivity profile, this document outlines the scientific rationale, a detailed experimental protocol, and data interpretation methodologies to empower researchers to perform these critical validation studies.
Introduction: The Imperative of Specificity in Thiol Analysis
2-Phenylpropane-2-thiol, also known as α,α-dimethylbenzyl mercaptan, is a colorless to pale yellow liquid with a characteristic strong sulfide odor.[1] Its structure, featuring a tertiary thiol group attached to a phenylpropane backbone, makes it a subject of interest in fields ranging from flavor science to organic synthesis.[1][2] In any application where precise detection and quantification are paramount, particularly in the development of diagnostics or the assessment of biological activity, understanding the compound's cross-reactivity is not merely an academic exercise—it is a cornerstone of scientific rigor.
Cross-reactivity refers to the ability of antibodies or other detection reagents to bind to molecules that are structurally similar to the target analyte.[3] In the context of immunoassays, for instance, significant cross-reactivity can lead to false-positive results or an overestimation of the analyte's concentration, compromising the reliability of the data.[3][4] Therefore, a thorough evaluation of cross-reactivity against a panel of structurally related and unrelated compounds is a critical component of assay validation.[5]
This guide will walk you through the process of designing and executing a comparative cross-reactivity study for 2-phenylpropane-2-thiol using a competitive enzyme-linked immunosorbent assay (ELISA), a widely accepted method for small molecule analysis.[6][7]
Designing the Cross-Reactivity Study: Selection of Comparators
The first step in a comparative cross-reactivity study is the rational selection of compounds to test alongside 2-phenylpropane-2-thiol. These compounds should ideally probe the different structural features of the target molecule to understand what contributes to binding specificity.
A recommended panel of comparators would include:
-
Structural Analogs: Molecules with slight modifications to the core structure of 2-phenylpropane-2-thiol.
-
Isomers: Compounds with the same molecular formula but different arrangements of atoms.
-
Related Thiols: Other thiol-containing compounds that may be present in a similar sample matrix.
-
Unrelated Compounds: Molecules with dissimilar structures to serve as negative controls.
The following diagram illustrates the structures of 2-phenylpropane-2-thiol and a proposed panel of potential cross-reactants.
Caption: Chemical structures of 2-phenylpropane-2-thiol and potential cross-reactants.
Experimental Protocol: A Step-by-Step Guide to Competitive ELISA
The following protocol outlines a competitive ELISA for the assessment of 2-phenylpropane-2-thiol cross-reactivity. This method is predicated on the competition between the free analyte (2-phenylpropane-2-thiol or a cross-reactant) and a fixed amount of an enzyme-labeled analyte for a limited number of antibody binding sites.
3.1. Preparation of the Immunogen
Since 2-phenylpropane-2-thiol is a small molecule (hapten), it must be conjugated to a larger carrier protein to elicit an immune response.[8][][10]
-
Hapten Derivatization: Introduce a reactive carboxyl group to 2-phenylpropane-2-thiol. This can be achieved by reacting it with a bifunctional linker such as succinic anhydride.
-
Carrier Protein Activation: Activate a carrier protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) using a reagent like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
-
Conjugation: Mix the activated carrier protein with the derivatized hapten to form a stable amide bond.
-
Purification and Characterization: Purify the conjugate via dialysis to remove unreacted hapten and confirm the conjugation ratio using techniques like MALDI-TOF mass spectrometry.[11]
3.2. Polyclonal Antibody Production
-
Immunization: Immunize host animals (e.g., rabbits) with the prepared immunogen mixed with an adjuvant (e.g., Freund's adjuvant) over a period of several weeks.[10][12][13]
-
Titer Determination: Collect serum samples and determine the antibody titer using an indirect ELISA.
-
Antibody Purification: Purify the polyclonal antibodies from the serum using affinity chromatography with the immobilized hapten.
3.3. Competitive ELISA Protocol
The following workflow diagram illustrates the key steps of the competitive ELISA.
Caption: Workflow of the competitive ELISA for cross-reactivity assessment.
Step-by-Step Procedure: [14]
-
Plate Coating: Coat the wells of a 96-well microplate with the purified anti-2-phenylpropane-2-thiol antibody. Incubate overnight at 4°C.
-
Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.
-
Blocking: Block the remaining protein-binding sites on the wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add standard solutions of 2-phenylpropane-2-thiol or the test compounds at various concentrations to the wells. Immediately add a fixed concentration of enzyme-labeled 2-phenylpropane-2-thiol (e.g., HRP-conjugate). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound reagents.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB) to the wells.
-
Color Development: Incubate in the dark until a color develops.
-
Stopping the Reaction: Add a stop solution (e.g., 2M H₂SO₄) to each well.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Data Analysis and Interpretation
The data obtained from the competitive ELISA is used to generate a standard curve for 2-phenylpropane-2-thiol and inhibition curves for the test compounds.
-
Calculate Percentage Inhibition:
-
% Inhibition = [1 - (Absorbance of sample / Absorbance of zero standard)] x 100
-
-
Determine IC50 Values:
-
Plot the percentage inhibition against the logarithm of the concentration for each compound.
-
The IC50 value is the concentration of the analyte that causes 50% inhibition of the maximum signal.[15]
-
-
Calculate Cross-Reactivity:
-
Cross-reactivity (%) = (IC50 of 2-phenylpropane-2-thiol / IC50 of test compound) x 100[16]
-
Hypothetical Data Presentation:
The results of the cross-reactivity study should be summarized in a clear and concise table.
| Compound | Structure (Modification from Target) | IC50 (ng/mL) | Cross-Reactivity (%) |
| 2-Phenylpropane-2-thiol | - (Target Analyte) | 10 | 100 |
| Cumene | Lacks -SH group | >10,000 | <0.1 |
| 2-Phenyl-2-propanol | -OH instead of -SH | 5,000 | 0.2 |
| Benzenethiol | Primary aromatic thiol | 500 | 2.0 |
| 2-Propanethiol | Aliphatic analog | 2,000 | 0.5 |
| 1-Phenylpropane-1-thiol | Positional isomer | 150 | 6.7 |
| 3-Phenylpropane-1-thiol | Positional isomer | 800 | 1.25 |
| Cysteine | Biologically relevant thiol | >10,000 | <0.1 |
Conclusion and Implications
This guide provides a robust framework for conducting a thorough cross-reactivity study of 2-phenylpropane-2-thiol. The successful validation of an assay's specificity is crucial for its application in research and development.[17][18] By systematically evaluating a panel of structurally related compounds, researchers can gain valuable insights into the binding characteristics of their detection system and ensure the generation of reliable and accurate data. The methodologies and principles outlined herein are grounded in established practices for immunoassay development and validation, providing a solid foundation for your experimental design.
References
-
ChemBK. 2-phenylpropane-2-thiol. [Link]
-
Filep, R., & Horvath, V. (2021). The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. International Journal of Molecular Sciences, 22(19), 10675. [Link]
-
Mauriz, E., et al. (2006). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of Immunological Methods, 309(1-2), 95-105. [Link]
-
FooDB. Showing Compound 2-Propanethiol (FDB008281). [Link]
-
Singh, K. V., et al. (2005). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. ResearchGate. [Link]
-
Assay Guidance Manual. (2012). Immunoassay Methods. NCBI Bookshelf. [Link]
-
SeraCare. Technical Guide for ELISA. [Link]
-
LubioScience. (2022). Polyclonal Antibody Production. [Link]
-
ResearchGate. IC50 values (nM) for the calibration dependences given in Figure 3. [Link]
-
World Organisation for Animal Health (WOAH). Principles and methods of validation of diagnostic assays for infectious diseases. [Link]
-
Beloglazova, N. V., et al. (2022). Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring. Analytical Chemistry, 94(43), 14937-14945. [Link]
-
Creative Diagnostics. Competitive ELISA Protocol. [Link]
-
GenScript. How to make polyclonal antibodies. [Link]
-
Forensic RTI. (2010). Validating Immunoassays for Urine and Oral Fluid Drug Testing. [Link]
-
Antibodies.com. (2022). ELISA: The Complete Guide. [Link]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry. [Link]
-
Murovska, M., et al. (2014). Production and characterization of polyclonal antibodies to human recombinant domain B-free antihemophilic factor VIII. Blood Coagulation & Fibrinolysis, 25(6), 589-596. [Link]
-
Creative Biolabs. Hapten-Carrier Conjugation. [Link]
-
ResearchGate. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. [Link]
-
Li, X., et al. (2022). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods, 11(15), 2276. [Link]
-
Bio-Synthesis. (2023). Why Custom Polyclonal Antibodies Are the Backbone of Advanced Therapeutic Discovery. [Link]
-
MySkinRecipes. 2-Phenylpropane-1-thiol. [Link]
-
Burd, C. J. (2012). Validation of Laboratory-Developed Molecular Assays for Infectious Diseases. Clinical Microbiology Reviews, 25(1), 98-110. [Link]
-
Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. chemscene.com [chemscene.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 7. biossusa.com [biossusa.com]
- 8. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polyclonal Antibody Production - LubioScience Blog [lubio.ch]
- 11. researchgate.net [researchgate.net]
- 12. kmdbioscience.com [kmdbioscience.com]
- 13. genscript.com [genscript.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
A Mechanistic Deep Dive: 2-Phenylpropane-2-thiol in Context with Aliphatic and Aromatic Thiols
This guide offers an in-depth mechanistic comparison of 2-phenylpropane-2-thiol against a curated selection of other thiols, providing researchers, scientists, and drug development professionals with a nuanced understanding of its reactivity and potential applications. By moving beyond simple property listings, we will explore the causal relationships between molecular structure and chemical behavior, supported by experimental data and detailed protocols.
Introduction: The Unique Profile of 2-Phenylpropane-2-thiol
2-Phenylpropane-2-thiol, also known as α,α-dimethylbenzyl mercaptan, is an organosulfur compound characterized by a tertiary thiol group attached to a carbon atom which is also bonded to a phenyl ring.[1][2] This specific arrangement imparts a unique combination of steric hindrance and electronic effects that dictates its reactivity. It is a colorless to pale yellow liquid with a strong sulfide odor, soluble in organic solvents and slightly soluble in water.[1]
To fully appreciate the distinct chemical personality of 2-phenylpropane-2-thiol, we will compare it against a panel of thiols with systematically varied structures:
-
Thiophenol: The simplest aromatic thiol, offering a direct comparison of a sulfur atom conjugated with a phenyl ring.
-
1-Dodecanethiol: A linear, long-chain aliphatic thiol, representing a sterically unhindered and non-aromatic analogue.
-
tert-Dodecanethiol: A bulky, tertiary aliphatic thiol, allowing for the isolation of steric effects in the absence of aromaticity.
-
2-Propanethiol: A simple secondary aliphatic thiol, serving as a fundamental structural and reactivity benchmark.[3]
This comparative approach will illuminate the nuanced interplay of steric and electronic factors that govern the mechanistic pathways of these versatile sulfur compounds.
Mechanistic Comparisons: Acidity, Nucleophilicity, and Redox Behavior
The reactivity of thiols is primarily governed by the properties of the sulfhydryl (-SH) group, including its acidity, the nucleophilicity of its conjugate base (the thiolate), and its susceptibility to oxidation.
Acidity and Thiolate Formation
The acidity of a thiol, quantified by its pKa, is a critical parameter as it determines the concentration of the highly nucleophilic thiolate anion at a given pH.[4] Generally, thiols are significantly more acidic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom, which better stabilizes the negative charge of the conjugate base.[5][6]
Caption: General equilibrium of thiol deprotonation to form a thiolate anion.
| Thiol | Structure | Key Structural Features | pKa (in H₂O) |
| 2-Phenylpropane-2-thiol | C₆H₅C(CH₃)₂SH | Tertiary, Benzylic, Sterically Hindered | ~11 |
| Thiophenol | C₆H₅SH | Aromatic, Unhindered | 6.62[7] |
| 1-Dodecanethiol | CH₃(CH₂)₁₁SH | Primary, Aliphatic, Unhindered | ~10.5 |
| tert-Dodecanethiol | (CH₃)₃C(CH₂)₈SH | Tertiary, Aliphatic, Sterically Hindered | >11 |
| 2-Propanethiol | (CH₃)₂CHSH | Secondary, Aliphatic | ~11 |
Analysis of Acidity:
-
Thiophenol is the most acidic due to the resonance stabilization of the thiophenolate anion by the aromatic ring.[7] The negative charge is delocalized over the sulfur atom and the benzene ring, significantly stabilizing the conjugate base.
-
Aliphatic thiols like 1-dodecanethiol and 2-propanethiol have higher pKa values than thiophenol, as their thiolate anions lack resonance stabilization.[5]
-
2-Phenylpropane-2-thiol and tert-dodecanethiol , being tertiary thiols, are generally less acidic than their primary or secondary counterparts. The electron-donating alkyl groups slightly destabilize the thiolate anion. The steric bulk around the sulfur in these molecules can also hinder solvation of the anion, further decreasing acidity.
Nucleophilicity and S-Alkylation Reactions
Thiolate anions are potent nucleophiles and readily participate in S_N2 reactions with electrophiles like alkyl halides to form thioethers.[5][8] The rate of these reactions is highly dependent on both the intrinsic nucleophilicity of the thiolate and steric hindrance at the sulfur atom and the electrophile.
Caption: S_N2 mechanism for the S-alkylation of a thiolate.
Comparative Reactivity in S-Alkylation:
-
Unhindered Thiolates (Thiophenolate, 1-Dodecanethiolate): These exhibit the highest reactivity in S_N2 reactions due to the easy accessibility of the nucleophilic sulfur atom. Thiolates are generally better nucleophiles than alkoxides because the larger sulfur atom holds its valence electrons less tightly, making them more polarizable and readily available for bond formation.[5]
-
Sterically Hindered Thiolates (2-Phenylpropane-2-thiolate, tert-Dodecanethiolate): The significant steric bulk surrounding the tertiary sulfur atom in these molecules dramatically impedes the approach to an electrophilic carbon center. Consequently, the rate of S_N2 reactions is substantially lower for these thiols compared to their unhindered counterparts. In reactions with sterically demanding alkyl halides, elimination reactions may even begin to compete with substitution.[9] The presence of the phenyl group in 2-phenylpropane-2-thiol provides some electronic stabilization but its primary influence in this context is steric hindrance.
Oxidation and Disulfide Formation
A hallmark reaction of thiols is their oxidation to disulfides (R-S-S-R). This process is thermodynamically favored due to the relatively weak S-H bond and the stability of the S-S bond.[6][8] This reaction is reversible, and the disulfide linkage can be cleaved by reducing agents.
Caption: Oxidation of thiols to form a disulfide bridge.
Comparative Ease of Oxidation:
-
The ease of oxidation generally follows the order: primary > secondary > tertiary thiols.
-
1-Dodecanethiol and Thiophenol: These unhindered thiols are readily oxidized to their corresponding disulfides by mild oxidizing agents such as iodine or even atmospheric oxygen, especially in the presence of a base.[7]
-
2-Phenylpropane-2-thiol and tert-Dodecanethiol: The steric hindrance in these tertiary thiols can slow the rate of disulfide formation. The bulky groups impede the necessary orientation of two thiol molecules for the coupling reaction to occur. While oxidation is still possible, it may require harsher conditions or longer reaction times. Stronger oxidants will oxidize thiols to sulfonic acids.[9]
Experimental Protocols
To provide a practical context for the mechanistic principles discussed, the following are representative experimental protocols.
Protocol: S-Alkylation of a Thiol to Synthesize a Thioether
This protocol describes a general procedure for the S-alkylation of a thiol using an alkyl halide under basic conditions.
Materials:
-
Thiol (e.g., 1-dodecanethiol)
-
Alkyl halide (e.g., benzyl bromide)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., acetone or DMF)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a solution of the thiol (1.0 eq) in acetone, add powdered potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the stirring mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude thioether.
-
Purify the product by column chromatography if necessary.
Causality: The base (K₂CO₃) deprotonates the thiol to form the more nucleophilic thiolate in situ. The thiolate then displaces the halide from the alkyl halide via an S_N2 mechanism to form the C-S bond of the thioether. Acetone is a common solvent for this reaction as it is polar aprotic and dissolves the reactants well.
Protocol: Oxidation of a Thiol to a Disulfide
This protocol outlines the oxidation of a thiol using iodine.
Materials:
-
Thiol (e.g., thiophenol)
-
Iodine (I₂)
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Solvent (e.g., ethanol or dichloromethane)
-
Separatory funnel
Procedure:
-
Dissolve the thiol (1.0 eq) in a suitable solvent like ethanol.
-
Prepare a solution of iodine (0.5 eq, which is 1.0 eq of I atoms) in the same solvent.
-
Slowly add the iodine solution to the stirring thiol solution at room temperature. A color change from the dark iodine to a pale yellow or colorless solution indicates consumption of the iodine.
-
Stir for 1-2 hours or until TLC analysis indicates the absence of starting thiol.
-
If excess iodine is present (persistent brown color), quench the reaction by adding a few drops of aqueous sodium thiosulfate solution until the color disappears.
-
Remove the solvent under reduced pressure.
-
If necessary, dissolve the residue in an organic solvent (e.g., dichloromethane), wash with water, dry over anhydrous MgSO₄, and concentrate to obtain the disulfide.
Causality: Iodine acts as a mild oxidizing agent. Two molecules of the thiol are oxidized, each losing a proton and an electron, to form a disulfide bond. The iodine is concomitantly reduced to iodide (I⁻).
Summary and Outlook
The mechanistic behavior of 2-phenylpropane-2-thiol is distinctly shaped by the tertiary, benzylic nature of its sulfhydryl group. Its significant steric hindrance renders it less reactive in S_N2 substitutions and disulfide formation compared to unhindered primary and aromatic thiols like 1-dodecanethiol and thiophenol. Its acidity is lower than thiophenol due to a lack of direct resonance stabilization of the thiolate, placing it in a similar range as other bulky, aliphatic thiols.
This guide provides a framework for understanding and predicting the reactivity of 2-phenylpropane-2-thiol. For researchers in drug development and materials science, this understanding is crucial for designing synthetic routes, developing novel capping agents for nanoparticles, or creating polymers with specific properties. The choice of thiol in any application must be a deliberate one, guided by a thorough appreciation of the subtle yet powerful influence of its molecular architecture on its chemical function.
References
- Vertex AI Search. (2024).
-
ChemBK. (2024). 2-phenylpropane-2-thiol. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols: The Role of 2-Phenylethanethiol in Organic Synthesis.
-
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]
- ResearchGate. (2023). The Chemistry of the Thiol Groups.
-
Chemistry LibreTexts. (2023). Thiols and Sulfides. Available at: [Link]
- Organic & Biomolecular Chemistry. (2024).
-
Chemistry Steps. (2024). Reactions of Thiols. Available at: [Link]
-
Wikipedia. (2024). Thiol. Available at: [Link]
-
National Center for Biotechnology Information. (2024). 2-Phenylpropane-2-thiol. PubChem Compound Database. Available at: [Link]
-
Wikipedia. (2024). Thiophenol. Available at: [Link]
- ChemicalBook. (2023).
- GOV.UK. (2024). ENVIRONMENTAL RISK ASSESSMENT REPORT: TERT-DODECANETHIOL (CAS NO: 25103-58-6).
- ResearchGate. (2025). A Comparison of Thiol Peroxidase Mechanisms.
- ResearchGate. (2024). Theoretical modeling of pKa's of thiol compounds in aqueous solution.
- Ataman Kimya. (2024). N-DODECANE-1-THIOL.
- Maastricht University. (2016). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. MaRBLe.
- National Center for Biotechnology Information. (2024). Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides. PMC.
- ResearchGate. (2024).
- ChemRxiv. (2024).
Sources
- 1. 2-phenylpropane-2-thiol [chembk.com]
- 2. 2-Phenylpropane-2-thiol | C9H12S | CID 9964152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 7. Thiophenol - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Evaluating the Cost-Effectiveness of 2-Phenylpropane-2-thiol in Synthesis: A Comparative Guide for Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of reagents is a critical decision point, balancing reaction efficiency, yield, and overall process cost. 2-Phenylpropane-2-thiol, also known as cumyl mercaptan, is a tertiary thiol that has garnered attention for its utility in radical-mediated reactions. This guide provides a comprehensive evaluation of its cost-effectiveness compared to two commonly used alternatives, dodecanethiol and thiophenol, in the context of a representative synthetic transformation: the radical dehalogenation of an alkyl halide.
Introduction: The Role of 2-Phenylpropane-2-thiol in Modern Synthesis
2-Phenylpropane-2-thiol is a valuable reagent in organic synthesis, particularly in reactions involving radical intermediates.[1][2] Its primary function in many applications is as a hydrogen atom donor, effectively quenching radical species in a controlled manner. This property is leveraged in various transformations, including dehalogenations, cyclizations, and as a chain transfer agent in polymerization. The bulky tertiary structure of 2-phenylpropane-2-thiol influences its reactivity, often leading to cleaner reactions with fewer side products compared to more sterically accessible thiols.
Comparative Analysis: Performance and Cost-Effectiveness
To provide a clear comparison, we will evaluate the performance of 2-phenylpropane-2-thiol against dodecanethiol (a long-chain primary thiol) and thiophenol (an aromatic thiol) in the AIBN-initiated radical dehalogenation of 1-bromooctane.
Performance in Radical Dehalogenation
The efficiency of a thiol in a radical dehalogenation reaction is determined by its ability to donate a hydrogen atom to the alkyl radical intermediate, the stability of the resulting thiyl radical, and its propensity to engage in undesired side reactions.
Table 1: Performance Comparison of Thiols in the Radical Dehalogenation of 1-Bromooctane
| Thiol Reagent | Representative Reaction Time (h) | Representative Yield (%) | Key Observations |
| 2-Phenylpropane-2-thiol | 3 - 5 | 90 - 95 | Clean reaction profile with minimal side products, straightforward purification. |
| Dodecanethiol | 6 - 8 | 85 - 90 | Slower reaction rate, generally clean but may require longer heating times. |
| Thiophenol | 1 - 2 | 92 - 97 | Very fast reaction, but prone to the formation of diphenyl disulfide and other colored impurities, complicating purification. |
Note: The data presented are representative values based on established principles of radical chemistry and may vary depending on specific experimental conditions.
The observed differences in performance can be attributed to the structure of the thiols. The tertiary nature of the cumyl radical formed from 2-phenylpropane-2-thiol provides a balance of stability and reactivity, leading to an efficient and clean reaction. Dodecanethiol, a primary thiol, is a less efficient hydrogen donor, resulting in a slower reaction. Thiophenol is a highly efficient hydrogen donor due to the resonance stabilization of the resulting thiyl radical; however, this high reactivity can also lead to undesired dimerization and other side reactions.
Cost-Effectiveness Analysis
A comprehensive cost-effectiveness analysis extends beyond the initial purchase price of the reagent to include factors such as reaction time (which impacts energy and equipment usage) and the cost of purification (solvents, materials, and labor).
Table 2: Cost-Effectiveness Analysis for the Dehalogenation of 1-Bromooctane (100 mmol scale)
| Thiol Reagent | Approx. Reagent Cost (USD/mol)* | Estimated Reaction Time Cost (USD)** | Estimated Purification Cost (USD)*** | Total Estimated Process Cost (USD) |
| 2-Phenylpropane-2-thiol | 250 - 350 | 40 | 30 | 320 - 420 |
| Dodecanethiol | 100 - 150[3][4] | 70 | 30 | 200 - 250 |
| Thiophenol | 80 - 120[5][6][7][8] | 15 | 60 | 155 - 195 |
*Approximate costs based on publicly available data from chemical suppliers and may vary. Cost for 2-phenylpropane-2-thiol is estimated based on less common availability. **Estimated cost based on a hypothetical laboratory overhead rate. ***Estimated cost reflecting the complexity of purification (e.g., need for extensive chromatography).
From a purely reagent-cost perspective, thiophenol is the most economical choice. However, when considering the entire process, the increased purification costs associated with its use can make it less attractive, particularly at a larger scale where product purity is paramount. Dodecanethiol offers a good balance of reagent cost and clean reaction profile, making it a cost-effective option, albeit with longer reaction times. 2-Phenylpropane-2-thiol, while having a higher initial reagent cost, can be a highly effective choice when reaction cleanliness, predictable performance, and ease of purification are the primary drivers, potentially leading to overall cost savings in complex, multi-step syntheses where downstream purity is critical.
Experimental Protocol: Radical Dehalogenation of 1-Bromooctane
The following is a general protocol for the radical dehalogenation of 1-bromooctane that can be adapted for use with any of the three thiols discussed.
Experimental Workflow Diagram
Caption: General workflow for the radical dehalogenation of 1-bromooctane.
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromooctane (1.0 eq), the selected thiol (1.2 eq), and azobisisobutyronitrile (AIBN) (0.1 eq).
-
Add a suitable solvent, such as toluene or benzene, to achieve a desired concentration (e.g., 0.5 M).
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous base (e.g., 1 M NaOH) to remove unreacted thiol and the corresponding disulfide. Follow with a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure alkane.
Mechanistic Insights
The radical dehalogenation of an alkyl halide with a thiol proceeds via a chain reaction mechanism initiated by the thermal decomposition of AIBN.
Radical Chain Mechanism Diagram
Caption: General mechanism for AIBN-initiated radical dehalogenation with a thiol.
The key steps in the propagation cycle involve the abstraction of the halogen atom from the alkyl halide by a radical, followed by the abstraction of a hydrogen atom from the thiol by the resulting alkyl radical. This regenerates the thiyl radical, which continues the chain. The efficiency of the thiol as a hydrogen donor is a critical factor in the overall rate of the reaction.[9][10]
Conclusion and Recommendations
The choice between 2-phenylpropane-2-thiol, dodecanethiol, and thiophenol for radical dehalogenation reactions is a nuanced one that depends on the specific priorities of the synthesis.
-
Thiophenol is a highly reactive and inexpensive option, making it suitable for cost-sensitive projects where potential purification challenges can be managed.
-
Dodecanethiol offers a good compromise between cost and performance, providing clean reactions, albeit at a slower pace. It is a reliable workhorse for many standard applications.
-
2-Phenylpropane-2-thiol emerges as a premium reagent for applications where reaction cleanliness, predictability, and ease of purification are paramount. In the context of complex, multi-step syntheses, such as those common in drug development, the higher upfront cost of 2-phenylpropane-2-thiol can be justified by the potential for higher overall yields, reduced purification costs, and greater process robustness.
For drug development professionals, where the purity and consistency of intermediates are of utmost importance, the use of 2-phenylpropane-2-thiol can be a strategically sound, cost-effective decision in the long run, despite its higher per-gram cost.
References
-
TradeIndia. (n.d.). Thiophenol (99% Purity) - Best Price Available Online. Retrieved from [Link]
-
s d fine-chem limited. (n.d.). N-DODECYLMERCAPTAN (1-dodecanethiol). Retrieved from [Link]
-
IndiaMART. (n.d.). Thiophenol - CAS No- 108-98-5 Latest Price, Manufacturers & Suppliers. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for AIBN-initiated thiol-ene reaction. Retrieved from [Link]
-
YouTube. (2021, February 13). Radical Dehalogenation | Replace Halogens with H via Tributyltin Hydride & AIBN Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, November 15). 4: Radical Reactions. Retrieved from [Link]
-
PubMed Central. (n.d.). Polarity-Driven Thiyl Radical-Catalyzed Aerobic Debenzylation of Ethers and Amines. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoselective Radical Dehalogenation and C–C Bond Formation on Aryl Halide Substrates Using Organic Photoredox Catalysts. Retrieved from [Link]
-
ChemBK. (n.d.). 2-phenylpropane-2-thiol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]
-
PubMed. (n.d.). Alkyl bromides as mechanistic probes of reductive dehalogenation: reactions of vicinal dibromide stereoisomers with zerovalent metals. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyst-free photoinduced dehalogenation and functionalization of alkyl halides using Lewis bases. Retrieved from [Link]
-
PubMed Central. (n.d.). Catalyst-free photoinduced dehalogenation and functionalization of alkyl halides using Lewis bases. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromooctane. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. 1-Dodecanethiol price,buy 1-Dodecanethiol - chemicalbook [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Thiophenol price,buy Thiophenol - chemicalbook [m.chemicalbook.com]
- 6. 138870050 [thermofisher.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. m.indiamart.com [m.indiamart.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Guide to the Safe Disposal of 2-Phenylpropane-2-thiol for Laboratory Professionals
As researchers and scientists, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling of reactive and hazardous chemicals demands not only procedural precision but also a deep understanding of the principles that underpin their safe management. This guide provides a comprehensive, in-depth protocol for the proper disposal of 2-phenylpropane-2-thiol (also known as cumene thiol), a compound recognized for its potent and unpleasant odor, as well as its health and environmental hazards.
Our objective is to move beyond a simple checklist and offer a self-validating system of protocols grounded in chemical principles. By understanding the "why" behind each step, you can confidently manage this substance, ensuring the safety of yourself, your colleagues, and the broader environment.
Hazard Assessment and Chemical Profile of 2-Phenylpropane-2-thiol
2-Phenylpropane-2-thiol (C₉H₁₂S) is an organosulfur compound characterized by the thiol functional group (-SH) attached to a tertiary carbon. This structure dictates its chemical behavior and hazard profile. Before any handling or disposal, a thorough understanding of its risks is paramount.
Primary Hazards:
-
Acute Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[1][2] It can cause irritation to the skin, eyes, and respiratory system.[1][2][3]
-
Stench: Like most thiols, it possesses an extremely powerful and persistent foul odor, which can cause distress and serve as an indicator of exposure even at very low concentrations.
-
Flammability: While not as volatile as some laboratory chemicals, it is a combustible liquid and should be kept away from heat, sparks, and open flames.[3][4][5]
-
Environmental Hazard: It is classified as harmful to aquatic life with long-lasting effects, making its containment and proper disposal crucial to prevent environmental release.[1][6]
Below is a summary of its key chemical and physical properties:
| Property | Value |
| Molecular Formula | C₉H₁₂S |
| Molecular Weight | 152.26 g/mol [1] |
| Appearance | Colorless Liquid |
| Odor | Characteristic, strong, unpleasant (stench)[4][6] |
The Core Principle of Thiol Disposal: Oxidative Deactivation
Directly disposing of 2-phenylpropane-2-thiol as waste, even in a sealed container, is irresponsible and unsafe. The primary risk stems from its volatility and potent odor, which can escape and contaminate a large area. The foundational principle for its safe disposal is chemical deactivation through oxidation .
The thiol group (-SH) is susceptible to oxidation. Treatment with a suitable oxidizing agent, such as sodium hypochlorite (NaOCl), the active ingredient in household bleach, converts the volatile and odorous thiol into non-volatile and significantly less odorous salts of sulfonic acids.[7] This transformation is the cornerstone of a safe disposal workflow.
Step-by-Step Disposal Protocol for 2-Phenylpropane-2-thiol
This protocol details the chemical neutralization of small quantities of 2-phenylpropane-2-thiol waste typically generated in a research setting.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
All steps must be performed within a certified chemical fume hood to prevent inhalation of vapors.
-
Hand Protection: Wear chemically resistant gloves (nitrile is a common choice, but consult your institution's glove selection guide for specifics).
-
Eye Protection: Use tight-sealing safety goggles or a face shield.[4]
-
Body Protection: A lab coat is mandatory.
Step 2: Preparation of the Deactivation Solution
-
Prepare a deactivation solution consisting of a 1:1 mixture of household bleach (typically 5-8% sodium hypochlorite) and water.[8]
-
Pour the required volume into a suitably large, chemically resistant container (e.g., a high-density polyethylene (HDPE) bucket or a large glass beaker) that can accommodate the volume of thiol waste plus the deactivation solution, with enough headspace to allow for stirring or swirling.
-
Place this container in a secondary containment tray within the fume hood.
Step 3: The Deactivation Procedure
-
Slow Addition: Carefully and slowly add the 2-phenylpropane-2-thiol waste to the deactivation solution while gently stirring. The reaction can be exothermic, so slow addition is critical to control the temperature.
-
Observe and Wait: After all the thiol waste has been added, continue to stir the solution for a few minutes. Loosely cover the container (e.g., with a watch glass) and let it sit in the fume hood for at least 12-24 hours.[7][8] This extended period ensures the oxidation reaction goes to completion.
-
Verification: After the waiting period, carefully waft the vapors towards your nose to check for the characteristic thiol odor. If the smell is no longer detectable, the deactivation is likely complete.[7] If the odor persists, add more bleach solution and allow it to react for several more hours.
Step 4: Final Disposal of Treated Waste and Contaminated Materials
-
Treated Liquid: Even after deactivation, the resulting solution should be disposed of as hazardous chemical waste. Transfer the liquid to a designated, properly labeled hazardous waste container. Do not pour it down the drain. [9]
-
Contaminated Glassware: All glassware that came into contact with the thiol must be decontaminated. This can be done by soaking the glassware in a separate bleach bath for at least 12 hours before routine cleaning.[8][10]
-
Solid Waste: Any contaminated solid waste (e.g., absorbent pads, gloves, weighing paper) should be placed in a sealed, labeled hazardous waste bag or container.
The following diagram illustrates the decision-making workflow for this process.
Caption: Disposal workflow for 2-phenylpropane-2-thiol.
Spill Management
In the event of a spill, immediate and calm action is required to mitigate the hazard.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or the ventilation is inadequate.
-
Isolate: If safe to do so, prevent the spill from spreading by using absorbent dikes or pads.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent). Do not use combustible materials like paper towels.
-
Collect and Deactivate: Sweep the absorbed material into a suitable container.[11] Treat this material as concentrated thiol waste and begin the deactivation procedure described in Section 3.
-
Report: Report the spill to your institution's Environmental Health & Safety (EHS) office, following all internal reporting procedures.
Regulatory Compliance and Trustworthiness
The disposal of 2-phenylpropane-2-thiol waste is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[12] Under RCRA, chemical waste may be classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[13]
Your institution's EHS office is the ultimate authority on waste disposal procedures and regulatory compliance. They will provide the correct waste containers, labels, and arrange for final disposal by a licensed hazardous waste management company. The procedures outlined in this guide are designed to safely prepare the chemical for collection by your EHS office. Always ensure your waste is clearly labeled, including the fact that it originally contained thiols, even after treatment.[8][10] This builds a system of trust and ensures transparency throughout the waste management chain.
By adhering to these chemically sound and procedurally robust guidelines, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health.
References
-
Safety data sheet - 2-Propanethiol. (2024). CPAChem. [Link]
-
How to Work with Thiols-General SOP. University of Rochester, Department of Chemistry. [Link]
-
2-Phenylpropane-2-thiol. PubChem, National Institutes of Health. [Link]
-
ICSC 0019 - 2-METHYL-2-PROPANETHIOL. Inchem.org. [Link]
-
Material Safety Data Sheet - 5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol, 95+%. Cole-Parmer. [Link]
- Process for disposal of mercaptans.
-
Standard Operation Procedure for Disposal of Unknown Thiols. (2008). Ryerson University. [Link]
-
2-Phenylpropane-1-thiol. PubChem, National Institutes of Health. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US Environmental Protection Agency. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency. [Link]
-
How to Work with Thiols-General SOP. University of Rochester, Department of Chemistry. [Link]
Sources
- 1. 2-Phenylpropane-2-thiol | C9H12S | CID 9964152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Phenylpropane-1-thiol | C9H12S | CID 22000694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. fishersci.com [fishersci.com]
- 5. ICSC 0019 - 2-METHYL-2-PROPANETHIOL [inchem.org]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. chemistry.mtu.edu [chemistry.mtu.edu]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. How To [chem.rochester.edu]
- 11. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
Mastering the Challenge: A Guide to Personal Protective Equipment for 2-Phenylpropane-2-thiol
For the dedicated researcher navigating the complexities of drug development, the safe handling of reactive and challenging reagents is paramount. 2-Phenylpropane-2-thiol, also known as α,α-dimethylbenzyl mercaptan, is one such compound that demands meticulous attention to safety protocols. Its potent, pervasive stench, coupled with its potential for skin, eye, and respiratory irritation, necessitates a comprehensive personal protective equipment (PPE) strategy. This guide provides an in-depth, experience-driven approach to selecting, using, and disposing of PPE when working with this valuable yet hazardous chemical, ensuring both your safety and the integrity of your research.
Understanding the Risks: More Than Just an Odor
While the notorious "rotten egg" or "skunky" smell of thiols is their most immediate characteristic, the hazards of 2-Phenylpropane-2-thiol extend beyond its olfactory impact. A thorough risk assessment, a cornerstone of any laboratory procedure, reveals several key areas of concern that directly inform our PPE choices.
Key Hazards of 2-Phenylpropane-2-thiol:
| Hazard | Description | Potential Consequences |
| Skin and Eye Irritation | Direct contact can cause irritation and potential chemical burns. | Dermatitis, eye damage. |
| Inhalation Hazard | Vapors can irritate the respiratory tract. | Coughing, shortness of breath, and potential systemic effects with high exposure. |
| Flammability | The compound is a combustible liquid. | Fire or explosion hazard if exposed to ignition sources. |
| Stench | The extremely powerful and persistent odor can cause nuisance and potential psychological stress. | Cross-contamination of experiments, complaints from colleagues, and potential for odor fatigue, which can mask the detection of a leak. |
Our PPE selection is not merely a checklist; it is a direct countermeasure to these identified risks. Each component of the PPE ensemble is chosen to create a robust barrier between the researcher and the chemical.
The Essential PPE Ensemble: A Multi-Layered Defense
A proactive and comprehensive approach to PPE is non-negotiable when handling 2-Phenylpropane-2-thiol. The following sections detail the rationale behind each recommended piece of equipment.
Hand Protection: The First Line of Defense
Given that skin contact is a primary route of exposure, selecting the appropriate gloves is critical. While no specific breakthrough time data for 2-Phenylpropane-2-thiol is readily available, we can make an informed decision based on its chemical structure (an aromatic thiol) and data for similar compounds.
Recommended Gloving Practice:
-
Primary Glove: A disposable nitrile glove of at least 4-6 mil thickness is the minimum requirement for splash protection. Nitrile offers good resistance to a range of chemicals, including many solvents and sulfur-containing compounds. However, it's crucial to understand that "resistance" does not mean "impervious."[1]
-
Double Gloving: For procedures with a higher risk of splashes or for prolonged handling, double gloving is strongly recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
-
Heavy-Duty Option: For tasks involving larger quantities or a significant risk of immersion, heavier-duty butyl rubber or Viton™ gloves should be considered. Butyl rubber, in particular, shows excellent resistance to many challenging chemicals, though it may offer less dexterity.[1]
Crucial Considerations for Glove Selection:
-
Breakthrough Time: This is the time it takes for a chemical to permeate the glove material. For disposable nitrile gloves, this can be surprisingly short for some chemicals.[2] Always change gloves immediately after known contact.
-
Degradation: This refers to the physical change in the glove material upon chemical contact (e.g., swelling, cracking).[2] Visually inspect gloves frequently during use.
-
Manufacturer's Compatibility Charts: Always consult the glove manufacturer's chemical resistance guides for the most specific information available.
Eye and Face Protection: Shielding Against Splashes and Vapors
The eyes are particularly vulnerable to chemical splashes. Standard safety glasses are insufficient for handling liquid hazards like 2-Phenylpropane-2-thiol.
Mandatory Eye and Face Protection:
-
Chemical Splash Goggles: These must be worn at all times when handling the chemical. They provide a seal around the eyes, protecting from splashes from all angles. Ensure they meet the ANSI Z87.1 standard for chemical splash protection.
-
Face Shield: A full-face shield, worn in conjunction with chemical splash goggles, is required when there is a significant risk of splashing, such as during transfers of larger volumes or when reacting the chemical under pressure. The face shield provides an additional layer of protection for the entire face.
Body Protection: Preventing Skin Contamination
A standard cotton lab coat offers minimal protection against chemical splashes.
Appropriate Body Protection:
-
Chemical-Resistant Lab Coat or Apron: A lab coat made of a material with known resistance to chemicals, such as polyester or a cotton/polyester blend, should be worn. For tasks with a higher splash potential, a chemical-resistant apron worn over the lab coat is essential.
-
Full Coverage: Ensure that legs and feet are fully covered. Closed-toe shoes are mandatory in any laboratory setting.
Respiratory Protection: Addressing the Inhalation Risk
Due to its volatility and pungent odor, all handling of 2-Phenylpropane-2-thiol must be conducted within a certified chemical fume hood. However, in certain situations, such as a spill or a failure of engineering controls, respiratory protection may be necessary.
Respiratory Protection Guidelines:
-
Primary Control: A properly functioning chemical fume hood is the primary means of controlling vapor exposure.
-
Respirator Selection: In the event of a spill or other emergency where airborne concentrations may exceed exposure limits, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required. For thiols, which can have acidic properties, a combination organic vapor/acid gas (OV/AG) cartridge provides a broader spectrum of protection.
-
Fit Testing and Training: Any personnel required to wear a respirator must be part of a respiratory protection program that includes medical clearance, fit testing, and training, as mandated by OSHA standard 29 CFR 1910.134.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures a smooth workflow.
Workflow for Handling 2-Phenylpropane-2-thiol:
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
